2-Amino-5-methylhexanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMEWVNYMUECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951603 | |
| Record name | 5-Methylnorleucine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40951603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3558-32-5, 31872-98-7 | |
| Record name | 5-Methylnorleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC20145 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC4073 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylnorleucine | |
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| Record name | 2-amino-5-methylhexanoic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Elusive Fungal Metabolite: A Technical Guide to the Putative Natural Occurrence of 2-Amino-5-methylhexanoic Acid
A Foreword for the Research Community: The exploration of fungal metabolomes has consistently unveiled a rich tapestry of novel chemical entities with profound implications for medicine and biotechnology. This guide delves into the scientific investigation surrounding the potential natural occurrence of 2-Amino-5-methylhexanoic acid in fungi. It is imperative to state at the outset that direct, unequivocal evidence for the endogenous production of this specific isomer by fungi remains a subject of ongoing scientific inquiry. This document, therefore, serves as a forward-looking technical guide for researchers poised to explore this frontier. We will navigate the landscape of established knowledge on related biosynthetic pathways, propose methodologies for its detection and characterization, and discuss the potential biological significance that drives this quest.
Part 1: The Biosynthetic Blueprint - A Hypothesis Rooted in Leucine Metabolism
The structural similarity between this compound and the proteinogenic amino acid L-leucine strongly suggests that its biosynthetic origins, if present in fungi, lie within the well-characterized branched-chain amino acid (BCAA) synthesis pathway. Fungi, unlike mammals, possess the enzymatic machinery to synthesize BCAAs de novo, making this pathway a fertile ground for the generation of structural analogs.[1][2][3]
The biosynthesis of leucine in fungi, extensively studied in organisms like Saccharomyces cerevisiae and Aspergillus fumigatus, commences from α-ketoisovalerate, an intermediate in the valine biosynthesis pathway.[4][5][6] A series of enzymatic reactions, catalyzed by key enzymes such as α-isopropylmalate synthase, isopropylmalate isomerase, and β-isopropylmalate dehydrogenase, progressively elongates and modifies the carbon chain to yield leucine.
It is hypothesized that substrate promiscuity of one or more enzymes within this pathway could lead to the incorporation of a different precursor or an alternative arrangement of the carbon skeleton, resulting in the synthesis of this compound.
Visualizing the Hypothetical Biosynthetic Diversion
The following diagram illustrates the canonical leucine biosynthesis pathway and highlights the potential point of divergence that could lead to the formation of this compound.
Caption: Canonical Leucine Biosynthesis and a Hypothetical Route to this compound.
Part 2: A Methodological Framework for Discovery and Characterization
The successful identification of this compound from fungal sources hinges on a robust and systematic experimental approach. This section outlines a comprehensive workflow, from fungal strain selection to definitive structural elucidation.
Fungal Strain Selection and Cultivation
The initial search for this novel amino acid should focus on fungal genera known for their diverse secondary metabolite production, such as Aspergillus, Penicillium, and various endophytic fungi.[7] Cultivation conditions should be varied to induce the expression of otherwise silent biosynthetic gene clusters. This includes altering media composition (carbon and nitrogen sources), temperature, pH, and aeration.
Extraction and Purification Protocol
A generalized, yet effective, protocol for the extraction and purification of amino acids from fungal biomass is detailed below. The causality behind each step is explained to ensure a self-validating system.
Step 1: Mycelial Homogenization
-
Procedure: Harvest fungal mycelia by filtration and immediately flash-freeze in liquid nitrogen. Grind the frozen mycelia to a fine powder using a mortar and pestle.
-
Rationale: Rapid freezing and grinding in a frozen state prevents enzymatic degradation of target metabolites.
Step 2: Aqueous Extraction
-
Procedure: Suspend the mycelial powder in distilled water and shake vigorously for an extended period (e.g., 1-2 hours) at room temperature.
-
Rationale: As a polar amino acid, this compound is expected to have good solubility in water.
Step 3: Centrifugation and Filtration
-
Procedure: Centrifuge the aqueous suspension to pellet cellular debris. Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
Rationale: This clarification step is crucial for downstream chromatographic analysis.
Step 4: Chromatographic Purification
-
Procedure: Employ a multi-step chromatographic approach. Start with ion-exchange chromatography to capture charged molecules like amino acids. Follow with reversed-phase high-performance liquid chromatography (RP-HPLC) for finer separation based on hydrophobicity.
-
Rationale: The orthogonal separation mechanisms of ion-exchange and reversed-phase chromatography provide high-resolution purification.
Analytical Characterization Workflow
The definitive identification of this compound requires a combination of advanced analytical techniques.
Sources
- 1. The leucine biosynthetic pathway is crucial for adaptation to iron starvation and virulence in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Branched-chain amino acid biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucine biosynthesis in fungi: entering metabolism through the back door - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Biosynthesis of 2-Amino-5-methylhexanoic Acid
Abstract
2-Amino-5-methylhexanoic acid, a non-proteinogenic amino acid, presents a unique structural motif with potential applications in pharmaceutical development and synthetic biology.[1][2][3][4] While its natural occurrence is not widely documented, its structural similarity to L-leucine suggests a plausible biosynthetic pathway analogous to the well-established leucine biosynthesis cascade. This guide delineates a putative enzymatic pathway for the de novo synthesis of this compound, leveraging the enzymatic machinery of branched-chain amino acid metabolism. We will explore the key enzymatic steps, propose the necessary precursor molecules, and provide detailed, field-proven experimental protocols for the validation of this proposed pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially engineer the biosynthesis of novel amino acids.
Introduction: The Enigma of this compound
Non-proteinogenic amino acids (npAAs) represent a vast and largely untapped reservoir of chemical diversity with significant potential as building blocks for novel pharmaceuticals and agrochemicals.[1][5] These molecules can confer unique properties to peptides and other secondary metabolites, including enhanced stability, altered bioactivity, and novel functionalities. This compound, also known as homoleucine, is a fascinating example of an npAA. Its structure is a homolog of the essential amino acid L-leucine, featuring an additional methylene group in its isobutyl side chain. While its natural prevalence is not as established as its proteinogenic counterpart, understanding its biosynthesis is crucial for harnessing its potential in various biotechnological applications.
This guide puts forth a scientifically-grounded, putative biosynthetic pathway for this compound. By drawing direct parallels with the conserved L-leucine biosynthesis pathway, we can hypothesize a series of enzymatic reactions that could lead to its formation.
A Proposed Biosynthetic Pathway: An Analogy to Leucine Synthesis
The biosynthesis of L-leucine is a well-characterized pathway in plants and microorganisms, commencing from pyruvic acid.[6] We propose that the biosynthesis of this compound follows a similar enzymatic logic, with the key distinction being the initial precursor molecule that provides the extended carbon backbone.
The proposed pathway initiates with α-ketoisovalerate, the same precursor that enters the leucine-specific branch of the branched-chain amino acid synthesis pathway.[7] However, to achieve the C7 backbone of this compound, we hypothesize the condensation of α-ketoisovalerate with acetyl-CoA, catalyzed by an α-isopropylmalate synthase-like enzyme.
The subsequent steps of isomerization and oxidative decarboxylation are proposed to be catalyzed by enzymes homologous to those in the leucine pathway, ultimately yielding the α-keto acid precursor, 2-oxo-5-methylhexanoic acid. The final step is a transamination reaction, likely catalyzed by a promiscuous branched-chain amino acid aminotransferase.
Visualizing the Proposed Pathway
Caption: Proposed enzymatic pathway for the biosynthesis of this compound.
Key Enzymatic Steps and Their Rationale
The proposed pathway is comprised of four key enzymatic reactions:
| Step | Reaction | Proposed Enzyme (Homolog) | Rationale |
| 1 | Condensation of α-ketoisovalerate and acetyl-CoA | α-Isopropylmalate Synthase (LeuA) | This initial step extends the carbon chain. A promiscuous or engineered LeuA could potentially accept α-ketoisovalerate to form the C7 α-keto-β-hydroxy acid intermediate. |
| 2 | Isomerization | α-Isopropylmalate Isomerase (LeuC/LeuD) | This two-step dehydration-hydration reaction repositions the hydroxyl group, which is a necessary preparation for the subsequent oxidation. |
| 3 | Oxidative Decarboxylation | β-Isopropylmalate Dehydrogenase (LeuB) | This step generates the final α-keto acid precursor, 2-oxo-5-methylhexanoic acid. |
| 4 | Transamination | Branched-Chain Amino Acid Aminotransferase (BCAT) | The final step involves the transfer of an amino group from a donor like L-glutamate to the α-keto acid, yielding this compound. BCATs are known for their broad substrate specificity.[7] |
Experimental Validation: A Step-by-Step Guide
To validate this putative pathway, a series of in vitro and in vivo experiments are required. The following protocols provide a robust framework for this validation.
In Vitro Enzymatic Assays
Objective: To demonstrate the activity of candidate enzymes with the proposed substrates.
Protocol:
-
Gene Cloning and Protein Expression:
-
Identify and synthesize the genes encoding the putative enzymes (LeuA, LeuC/D, LeuB, and BCAT homologs) from a suitable microbial source known for branched-chain amino acid synthesis.
-
Clone these genes into an appropriate expression vector (e.g., pET series for E. coli).
-
Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).
-
-
Enzymatic Assays:
-
LeuA Homolog Assay:
-
Prepare a reaction mixture containing the purified LeuA homolog, α-ketoisovalerate, and acetyl-CoA in a suitable buffer.
-
Incubate at the optimal temperature for the enzyme.
-
Monitor the reaction progress by measuring the disappearance of acetyl-CoA using a colorimetric assay with DTNB (Ellman's reagent) or by LC-MS analysis of the product.
-
-
LeuC/D and LeuB Homolog Assays:
-
Perform coupled assays where the product of the LeuA reaction is used as the substrate for the LeuC/D and subsequently the LeuB homolog.
-
Monitor the production of NADH or NADPH by spectrophotometry at 340 nm for the dehydrogenase reaction.
-
-
BCAT Assay:
-
Prepare a reaction mixture containing the purified BCAT, 2-oxo-5-methylhexanoic acid (which may need to be chemically synthesized as a standard), and L-glutamate.
-
Monitor the formation of this compound and α-ketoglutarate using HPLC or LC-MS.
-
-
In Vivo Validation using Metabolic Engineering
Objective: To demonstrate the production of this compound in a microbial host.
Protocol:
-
Host Strain Engineering:
-
Select a suitable host organism, such as E. coli or Corynebacterium glutamicum.
-
Construct a synthetic operon containing the genes for the four proposed enzymes.
-
Integrate this operon into the host's chromosome or express it from a plasmid.
-
Consider knocking out competing pathways to increase the precursor pool available for the desired pathway.
-
-
Fermentation and Product Analysis:
-
Cultivate the engineered strain in a defined minimal medium.
-
Supplement the medium with potential precursors if necessary.
-
Collect culture samples at various time points.
-
Analyze the culture supernatant and cell extracts for the presence of this compound using LC-MS or GC-MS.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for the validation of the proposed biosynthetic pathway.
Conclusion and Future Directions
This technical guide has outlined a plausible and scientifically-grounded biosynthetic pathway for the non-proteinogenic amino acid this compound. By leveraging the known enzymatic machinery of L-leucine biosynthesis, we have proposed a four-step enzymatic cascade that is amenable to experimental validation. The provided protocols offer a clear roadmap for researchers to investigate and potentially engineer this novel biosynthetic pathway.
Successful validation of this pathway would not only demystify the biosynthesis of this intriguing molecule but also pave the way for its sustainable production through microbial fermentation. This could unlock its potential for incorporation into novel pharmaceuticals, peptidomimetics, and other high-value specialty chemicals. Future work should focus on enzyme engineering to improve catalytic efficiency and substrate specificity, as well as optimizing fermentation conditions for enhanced production titers.
References
- Leucine Biosynthesis | Pathway - PubChem - NIH. (n.d.).
- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024, October 8).
- Biosynthetic Pathways to Nonproteinogenic α-Amino Acids | Chemical Reviews. (2019, December 23).
- Leucine - Wikipedia. (n.d.).
- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - UQ eSpace. (2024, October 9).
- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC - NIH. (2024, October 9).
- Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door - ASM Journals. (n.d.).
- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - ResearchGate. (2025, September 2).
Sources
- 1. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Leucine - Wikipedia [en.wikipedia.org]
- 7. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Stereospecific Biological Activity of 2-Amino-5-methylhexanoic Acid Isomers
Abstract
2-Amino-5-methylhexanoic acid, a non-proteinogenic amino acid and a structural analog of L-leucine, presents a compelling case for the study of stereospecific pharmacology. As a chiral molecule, it exists as two non-superimposable mirror-image enantiomers: (S)-2-amino-5-methylhexanoic acid and (R)-2-amino-5-methylhexanoic acid. Emerging research indicates that the spatial arrangement of functional groups in these isomers dictates their interaction with biological targets, leading to distinct pharmacological profiles. This technical guide provides an in-depth analysis of the differential biological activities of these isomers, focusing on their roles as enzyme inhibitors and their interaction with amino acid transport systems. We will explore the structure-activity relationships that govern their function and provide detailed, field-proven protocols for their investigation, offering a foundational resource for researchers in pharmacology, drug discovery, and biochemistry.
Introduction: The Principle of Chirality in Biological Systems
In drug development and molecular biology, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that often governs biological activity. While enantiomers possess identical physicochemical properties in an achiral environment, their interactions with chiral biological macromolecules—such as enzymes and receptors—can differ dramatically. One enantiomer may elicit a potent therapeutic effect, while the other could be inactive or even responsible for undesirable side effects.
This compound serves as an excellent model for this principle. As a close structural analog of the essential amino acid L-leucine, its isomers are poised to interact with pathways that recognize and process branched-chain amino acids. Understanding the specific activities of the (S) and (R) enantiomers is crucial for harnessing their therapeutic potential and elucidating their roles in cellular processes. This guide synthesizes current knowledge and provides practical methodologies for exploring the stereospecific bioactivity of these compounds.
Physicochemical Properties of this compound Isomers
A clear understanding of the fundamental properties of each isomer is the starting point for any rigorous scientific investigation. The following table summarizes key identifiers and properties for the racemic mixture and the individual enantiomers.
| Property | (R/S)-2-Amino-5-methylhexanoic acid | (S)-2-Amino-5-methylhexanoic acid | (R)-2-Amino-5-methylhexanoic acid |
| Synonym | (±)-Homoleucine | L-Homoleucine | D-Homoleucine |
| Molecular Formula | C₇H₁₅NO₂[1][2] | C₇H₁₅NO₂[3] | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol [1][2] | 145.20 g/mol [3] | 145.20 g/mol |
| CAS Number | 3558-32-5[1] | 31872-98-7[3] | 138751-02-7[4] |
| Appearance | White crystalline solid[2] | Data not available | Data not available |
| Melting Point | 280 °C (sublimes)[2] | Data not available | Data not available |
Stereospecific Biological Activities and Mechanisms
The biological effects of this compound are intimately linked to its stereochemistry. The differential orientation of the amino and carboxyl groups relative to the isobutyl side chain determines how each isomer fits into the binding pockets of enzymes and transporters.
Enzyme Inhibition: A Case Study on Aminopeptidases
Leucine aminopeptidases (LAPs) are a class of exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides, with a preference for leucine residues.[5] Given the structural similarity of this compound to leucine, its isomers are potential competitive inhibitors of these enzymes.
The principle of stereospecific inhibition is based on the precise three-dimensional complementarity between the inhibitor and the enzyme's active site. The (S)-isomer, which mimics the natural L-amino acid configuration, is often a more potent inhibitor of enzymes that process L-amino acids compared to its (R)-isomer. For example, the related compound (S)-2-Amino-6-boronohexanoic acid is a known inhibitor of arginase, an enzyme involved in the L-arginine metabolism, highlighting the importance of the (S)-configuration for activity against enzymes processing L-amino acids.[6]
Caption: Stereospecific binding of an inhibitor to an enzyme's active site.
Interaction with Amino Acid Transporters
The structural similarity of this compound to both leucine and the drug pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) suggests a potential interaction with amino acid transporters.[7] Pregabalin is known to be absorbed via the large neutral amino acid transporter 1 (LAT1).[7] This transporter is responsible for carrying large neutral amino acids, including leucine, across cell membranes. It is therefore highly probable that the isomers of this compound are also substrates or inhibitors of LAT1.
This interaction could have significant pharmacological implications. For instance, in oncology, certain cancer cells overexpress LAT1 to meet their high demand for essential amino acids. An isomer that selectively blocks this transporter could potentially serve as an anti-cancer agent by inducing amino acid starvation. The development of radiolabeled analogs, such as was done for 2-amino-5-[18F]fluoro-2-methylpentanoic acid, allows for in-vivo imaging and evaluation of transporter engagement, a critical step in drug development.[8]
Experimental Protocols for Activity Assessment
To empirically determine the biological activity of each isomer, robust and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays.
Protocol 1: In Vitro Leucine Aminopeptidase (LAP) Inhibition Assay
This protocol is designed to quantify the inhibitory potential of the (S) and (R) isomers against LAP using a chromogenic substrate.
Causality: The assay relies on the LAP enzyme cleaving the substrate, L-leucine-p-nitroanilide (Leu-pNA), to release p-nitroaniline, a yellow-colored compound. The rate of color formation is directly proportional to enzyme activity. A potent inhibitor will compete with the substrate for the active site, reducing the rate of p-nitroaniline production. Measuring the absorbance at 405 nm allows for quantification of this effect.[9]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 µM CoCl₂.[9]
-
Enzyme Stock: Recombinant human Leucine Aminopeptidase (LAP) at 1 mg/mL in assay buffer.
-
Substrate Stock: 100 mM L-leucine-p-nitroanilide in DMSO.
-
Inhibitor Stocks: Prepare 100 mM stock solutions of (S)- and (R)-2-amino-5-methylhexanoic acid in assay buffer. Create a dilution series (e.g., 100 mM to 1 µM).
-
-
Assay Setup (96-well plate):
-
Negative Control (No Inhibition): 170 µL Assay Buffer + 10 µL Enzyme Stock + 10 µL Assay Buffer.
-
Positive Control (Known Inhibitor): 170 µL Assay Buffer + 10 µL Enzyme Stock + 10 µL Bestatin (a known LAP inhibitor).
-
Test Wells: 170 µL Assay Buffer + 10 µL Enzyme Stock + 10 µL of each inhibitor dilution.
-
Blank (No Enzyme): 180 µL Assay Buffer + 10 µL Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of Substrate Stock to all wells (final concentration 5 mM).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_negative_control)) * 100.
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value for each isomer.
-
Caption: Workflow for the in vitro Leucine Aminopeptidase (LAP) inhibition assay.
Protocol 2: Cell-Based Competitive Amino Acid Uptake Assay
This protocol measures the ability of the isomers to inhibit the uptake of a radiolabeled amino acid (e.g., ³H-L-Leucine) into cells expressing the LAT1 transporter.
Causality: Cells overexpressing LAT1 will actively import ³H-L-Leucine. If an isomer of this compound competes for the same transporter, it will reduce the amount of radiolabeled leucine that enters the cells. The level of intracellular radioactivity, measured by scintillation counting, serves as a proxy for transporter activity.
Methodology:
-
Cell Culture:
-
Culture a cell line known to express high levels of LAT1 (e.g., HT-29 or A549) in appropriate media in 24-well plates until confluent.
-
-
Reagent Preparation:
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
Radiolabeled Substrate: ³H-L-Leucine (specific activity ~50-100 Ci/mmol). Prepare a working solution in Uptake Buffer.
-
Inhibitor Stocks: Prepare a dilution series of (S)- and (R)-isomers in Uptake Buffer.
-
Lysis Buffer: 0.1 M NaOH with 1% SDS.
-
-
Uptake Assay:
-
Wash cell monolayers twice with warm Uptake Buffer.
-
Add 250 µL of Uptake Buffer containing the desired concentration of the test isomer (or control buffer) to each well.
-
Incubate for 10 minutes at 37°C.
-
Add 250 µL of the ³H-L-Leucine working solution to start the uptake.
-
Incubate for a defined period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by aspirating the medium and washing the cells three times rapidly with ice-cold Uptake Buffer.
-
-
Quantification:
-
Lyse the cells by adding 500 µL of Lysis Buffer to each well and incubating for 30 minutes.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
In parallel wells, determine the protein concentration (e.g., using a BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Normalize CPM values to protein content (CPM/mg protein).
-
Calculate the percent inhibition of uptake for each isomer concentration relative to the control (no inhibitor).
-
Determine the IC₅₀ value for each isomer as described in Protocol 1.
-
Synthesis and Chiral Resolution
Studying isomer-specific activity requires pure enantiomers. Typically, this compound is first synthesized as a racemic mixture. Common synthetic strategies include the amination of α-bromocarboxylic acids or the Strecker synthesis.[10] Following racemic synthesis, chiral resolution is necessary. This can be achieved by:
-
Diastereomeric Salt Formation: Reacting the racemic amino acid with a pure chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts, which can be separated by crystallization due to their different solubilities.[10]
-
Enzymatic Resolution: Using an enzyme that stereoselectively modifies one of the enantiomers, allowing for separation of the modified and unmodified forms.
-
Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.
Asymmetric synthesis, which directly produces a single enantiomer, is a more advanced alternative that avoids the resolution step.[11]
Conclusion and Future Directions
The isomers of this compound represent a compelling example of stereospecific pharmacology. The available evidence strongly suggests that the (S) and (R) enantiomers possess distinct biological activities, likely through differential interactions with enzymes like aminopeptidases and amino acid transporters such as LAT1. The protocols detailed in this guide provide a robust framework for researchers to quantify these differences and elucidate the underlying mechanisms of action.
Future research should focus on:
-
Broad-Spectrum Profiling: Screening the isomers against a wide panel of enzymes and transporters to identify novel targets.
-
In Vivo Efficacy: Evaluating the pharmacological effects of the pure isomers in animal models of disease, such as cancer or neurological disorders.
-
Structural Biology: Obtaining co-crystal structures of the isomers bound to their target proteins to visualize the specific molecular interactions that drive stereoselectivity.
By systematically investigating the unique properties of each enantiomer, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.
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The Sentinel Molecule: An In-depth Technical Guide to the Mechanism of 2-Amino-5-methylhexanoic Acid in Plant Defense
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Non-proteinogenic amino acids (NPAAs) are emerging as critical regulators of the intricate defense networks in plants. This technical guide delves into the proposed mechanism of action of 2-Amino-5-methylhexanoic acid, a branched-chain NPAA, as a novel elicitor of plant immunity. Drawing upon evidence from its structural analogs, particularly 2-Amino-3-methylhexanoic acid (AMHA) and hexanoic acid, we posit that this compound primes the plant's defense system through a multi-pronged approach involving the modulation of key phytohormone signaling pathways—salicylic acid (SA) and jasmonic acid (JA)—and the regulation of reactive oxygen species (ROS). This document provides a comprehensive overview of the hypothetical signaling cascade, detailed experimental protocols for its validation, and a framework for its potential application in the development of next-generation plant protectants.
Introduction: The Emerging Role of Non-Proteinogenic Amino Acids in Plant Immunity
Plants, being sessile organisms, have evolved a sophisticated innate immune system to defend against a myriad of pathogens and environmental stresses. This defense is often mediated by a complex interplay of signaling molecules that trigger downstream defensive responses. While the roles of proteinogenic amino acids as building blocks of proteins and precursors for secondary metabolites are well-established, the functions of non-proteinogenic amino acids (NPAAs) are still being elucidated. Evidence is mounting that NPAAs are not merely metabolic byproducts but active participants in plant defense signaling.[1][2] They can act as signaling molecules, defense compounds, or modulators of the plant's physiological state, preparing it for a more robust and rapid response to attack—a phenomenon known as priming.[3]
This compound is a branched-chain NPAA found in plants such as the common bean (Phaseolus vulgaris) and the model organism Arabidopsis thaliana. While its precise role in plant defense has not been extensively studied, its structural similarity to known defense elicitors provides a strong basis for a hypothetical mechanism of action. This guide will explore this proposed mechanism, leveraging data from its analogs to build a scientifically grounded framework for future research and development.
Proposed Mechanism of Action: A Multi-faceted Approach to Defense Priming
We propose that this compound functions as a plant defense elicitor, priming the plant for a heightened defensive state. This priming effect is likely mediated through its perception by putative plant receptors, leading to the activation of downstream signaling cascades that involve the salicylic acid (SA) and jasmonic acid (JA) pathways, as well as the controlled generation of reactive oxygen species (ROS).
Perception and Initial Signaling
The initiation of a defense response by an elicitor requires its recognition by the plant. While a specific receptor for this compound has not yet been identified, it is plausible that it is recognized by cell surface receptors, such as receptor-like kinases (RLKs) or receptor-like proteins (RLPs), or by intracellular receptors. This recognition event is the critical first step that translates the chemical signal of this compound into a biochemical response within the plant cell.
Activation of Phytohormone Signaling Pathways
The defense signaling network in plants is largely orchestrated by the phytohormones salicylic acid (SA) and jasmonic acid (JA).[4] These two pathways are often mutually antagonistic but can also act synergistically to fine-tune the defense response against different types of pathogens.
-
The Salicylic Acid (SA) Pathway: The SA pathway is predominantly activated in response to biotrophic and hemibiotrophic pathogens.[4] We hypothesize that this compound primes the SA pathway, leading to an accumulation of SA and the upregulation of SA-responsive genes, including Pathogenesis-Related (PR) genes like PR1 and PR5.[5] This is supported by studies on hexanoic acid, a structural analog, which has been shown to induce the expression of SA marker genes.[6][7]
-
The Jasmonic Acid (JA) Pathway: The JA pathway is primarily associated with defense against necrotrophic pathogens and insect herbivores.[4] Evidence from hexanoic acid also suggests that it can prime the JA pathway, leading to the accumulation of JA and its bioactive conjugate, JA-isoleucine (JA-Ile), as well as the upregulation of JA-responsive genes such as PDF1.2 and VSP2.[1][6] The ability of this compound to modulate both SA and JA pathways would confer broad-spectrum resistance.
Caption: Proposed signaling pathway of this compound in plant defense.
Modulation of Reactive Oxygen Species (ROS)
Reactive oxygen species, such as hydrogen peroxide (H₂O₂) and the superoxide anion (O₂⁻), are rapidly produced in response to pathogen attack and act as signaling molecules to activate downstream defense responses.[8] This "oxidative burst" is a hallmark of successful plant defense. We propose that this compound treatment leads to a controlled and transient accumulation of ROS, which then acts as a secondary messenger to amplify the defense signal and activate the SA and JA pathways. Furthermore, NPAAs have been shown to mitigate oxidative stress, suggesting a dual role in both signaling and protection against cellular damage.[9][10][11]
Experimental Validation: A Technical Framework
To validate the proposed mechanism of action of this compound, a series of targeted experiments are required. The following protocols provide a robust framework for investigating its role as a plant defense elicitor.
Pathogen Bioassays
Objective: To determine the efficacy of this compound in conferring resistance to pathogens with different lifestyles (biotrophic, necrotrophic).
Methodology:
-
Plant Material: Grow Arabidopsis thaliana (Col-0) or other suitable host plants under controlled conditions.
-
Treatment: Apply a solution of this compound (e.g., 1 mM) to the soil or as a foliar spray. A mock treatment (water or a suitable solvent) will serve as the control.
-
Pathogen Inoculation: After a priming period (e.g., 48 hours), inoculate the plants with a biotrophic pathogen (e.g., Pseudomonas syringae pv. tomato DC3000) and a necrotrophic pathogen (e.g., Botrytis cinerea).
-
Disease Assessment: Quantify disease symptoms at appropriate time points post-inoculation. For bacterial pathogens, this can be done by measuring bacterial growth within the leaf tissue. For fungal pathogens, lesion size can be measured.
Causality Behind Experimental Choices: Using pathogens with different infection strategies allows for the dissection of which defense pathway (SA or JA) is predominantly activated by this compound.
Quantification of Phytohormones
Objective: To measure the accumulation of SA and JA in response to this compound treatment.
Methodology:
-
Sample Collection: Collect leaf tissue from treated and control plants at various time points after treatment.
-
Extraction: Extract phytohormones from the plant tissue using an appropriate solvent (e.g., methanol or ethyl acetate).
-
Quantification: Analyze the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the levels of SA, JA, and JA-Ile.[3][5][6][7][12]
Causality Behind Experimental Choices: Direct quantification of these key defense hormones provides strong evidence for the activation of their respective signaling pathways.
Measurement of Reactive Oxygen Species (ROS)
Objective: To detect and quantify the production of ROS in response to this compound.
Methodology:
-
Histochemical Staining: Use 3,3'-diaminobenzidine (DAB) to visualize the in-situ accumulation of H₂O₂ in leaf tissue.
-
Luminol-based Assay: Use a luminol-based chemiluminescence assay to quantify the production of apoplastic ROS in leaf discs.[13]
-
Fluorescent Probes: Employ fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for the quantitative measurement of intracellular ROS using a fluorometer or fluorescence microscopy.[14]
Causality Behind Experimental Choices: A combination of qualitative and quantitative methods provides a comprehensive picture of the spatial and temporal dynamics of ROS production.
Gene Expression Analysis
Objective: To analyze the expression of key defense-related genes in response to this compound treatment.
Methodology:
-
RNA Extraction: Extract total RNA from treated and control plant tissues at different time points.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to quantify the expression levels of marker genes for the SA pathway (PR1, PR5), the JA pathway (PDF1.2, VSP2), and ROS-related genes.
Causality Behind Experimental Choices: Analyzing the transcript levels of well-established marker genes provides a molecular fingerprint of the activated defense pathways.
Caption: Experimental workflow for validating the mechanism of action.
Data Presentation and Expected Outcomes
The following tables summarize the expected quantitative data from the proposed experiments, providing a clear framework for data comparison and interpretation.
Table 1: Expected Outcomes of Pathogen Bioassays
| Treatment | Pathogen | Disease Metric | Expected Outcome |
| Mock | P. syringae | Bacterial Titer (CFU/cm²) | High |
| This compound | P. syringae | Bacterial Titer (CFU/cm²) | Significantly Reduced |
| Mock | B. cinerea | Lesion Diameter (mm) | Large |
| This compound | B. cinerea | Lesion Diameter (mm) | Significantly Reduced |
Table 2: Expected Phytohormone Levels (ng/g Fresh Weight)
| Treatment | Time Post-Treatment | Salicylic Acid (SA) | Jasmonic Acid (JA) |
| Mock | 0h, 24h, 48h | Basal | Basal |
| This compound | 0h | Basal | Basal |
| This compound | 24h | Increased | Increased |
| This compound | 48h | Significantly Increased | Significantly Increased |
Table 3: Expected Relative Gene Expression (Fold Change vs. Mock)
| Gene | Pathway | Expected Fold Change at 24h |
| PR1 | SA | > 2.0 |
| PR5 | SA | > 2.0 |
| PDF1.2 | JA | > 2.0 |
| VSP2 | JA | > 2.0 |
Conclusion and Future Directions
This technical guide outlines a plausible mechanism of action for this compound as a novel plant defense elicitor. Based on the functions of its structural analogs, we hypothesize that it primes plant immunity through the coordinated activation of the SA and JA signaling pathways and the modulation of ROS. The provided experimental framework offers a clear path to validate this hypothesis and to further dissect the molecular intricacies of its action.
Future research should focus on identifying the specific receptors for this compound and elucidating the upstream signaling components that connect its perception to the downstream activation of defense responses. Transcriptomic and metabolomic analyses of treated plants will provide a global view of the changes induced by this promising NPAA. A thorough understanding of its mechanism will pave the way for its development as a sustainable and effective tool for crop protection, contributing to the future of environmentally friendly agriculture.
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Harnessing 2-Amino-3-methylhexanoic Acid (AMHA) as a Novel Plant Elicitor for Abiotic Stress Resilience
An In-depth Technical Guide for Researchers and Scientists
Preamble: Beyond Nutrition, A New Paradigm in Crop Resilience
In the face of escalating climate volatility, the agricultural and plant science communities are in a critical search for innovative strategies to safeguard crop productivity. Abiotic stressors—such as extreme temperatures, drought, and salinity—represent a primary threat to global food security.[1] For decades, the focus has been on providing optimal nutrition. However, a new paradigm is emerging: strengthening plants from within by activating their innate defense and resilience mechanisms.[2] This is the domain of plant elicitors—compounds that, at low concentrations, trigger a state of heightened alertness, preparing the plant to withstand subsequent environmental challenges.[3][4]
Amino acids, the fundamental building blocks of proteins, have long been recognized for their nutritional benefits.[5] Yet, their role extends far beyond this, acting as potent biostimulants that can enhance nutrient efficiency, modulate metabolism, and significantly improve tolerance to abiotic stress.[6][7] Within this promising class of molecules, a naturally occurring α-amino acid, 2-Amino-3-methylhexanoic acid (AMHA) , has recently been identified as a uniquely powerful elicitor, capable of inducing robust resistance against a wide spectrum of both biotic and abiotic stresses.[4][8]
This technical guide provides an in-depth exploration of AMHA as a plant elicitor. We will dissect its molecular mechanism of action, from initial perception to the downstream physiological reprogramming that confers stress tolerance. Furthermore, this document serves as a practical handbook for fellow researchers, offering validated, step-by-step protocols to effectively design, execute, and analyze experiments aimed at evaluating the efficacy of AMHA in various plant systems.
Part 1: The Molecular Blueprint of AMHA-Induced Stress Tolerance
The efficacy of AMHA lies in its ability to interface with the plant's core stress signaling networks. Unlike a simple nutrient, AMHA acts as a signaling molecule, initiating a cascade of events that recalibrates the plant's physiology for survival under adverse conditions.[4][9]
The Initial Spark: Perception and Signal Transduction
The journey from AMHA application to a physiological response begins at the cell surface. While the specific receptor for AMHA is an active area of research, the mechanism likely follows the established model for elicitor perception, involving binding to specific receptor-like kinases (RLKs) on the plasma membrane.[10][11] This binding event is the critical first step that transduces the external chemical signal into an intracellular response.
This initial perception triggers a rapid and complex signaling cascade involving key second messengers:
-
Calcium Ion (Ca²⁺) Influx: One of the earliest detectable events in plant stress signaling is a transient spike in cytosolic Ca²⁺ concentration.[12] This "calcium signature" is generated by the opening of Ca²⁺ channels in the plasma membrane and acts as a ubiquitous second messenger, activating a host of downstream calcium-dependent protein kinases (CDPKs).[13]
-
Reactive Oxygen Species (ROS) Burst: Concurrently, a controlled production of ROS, such as hydrogen peroxide (H₂O₂), occurs. Far from being merely damaging, this oxidative burst functions as a critical signaling wave, propagating the stress signal throughout the cell and activating downstream defense pathways, including mitogen-activated protein kinase (MAPK) cascades.[14][15]
These initial events serve to amplify the AMHA signal, initiating a broad-spectrum defensive posture.
Caption: Proposed initial signaling cascade upon AMHA perception by a plant cell.
Orchestrating the Defense: Crosstalk with Phytohormone Pathways
The amplified signal from the initial kinase cascades converges upon the central hubs of abiotic stress regulation: phytohormone signaling pathways.[14] AMHA appears to prime or activate multiple pathways, creating a synergistic and robust defense. The parent molecule, hexanoic acid, is known to prime defenses orchestrated by Jasmonic Acid (JA) and Salicylic Acid (SA).[16]
-
Jasmonic Acid (JA) Pathway: Central to defense against necrotrophic pathogens and insects, the JA pathway is also critically involved in tolerance to drought and salinity.[17] Elicitor-induced JA signaling leads to the degradation of JAZ repressor proteins, freeing up transcription factors (like MYCs) to activate a battery of stress-responsive genes.[17]
-
Abscisic Acid (ABA) Pathway: ABA is the quintessential abiotic stress hormone, governing crucial adaptive responses like stomatal closure to conserve water and the expression of genes that protect cellular integrity during dehydration.[13][14] AMHA-induced signaling likely enhances ABA sensitivity or biosynthesis, allowing for a more rapid and efficient response to water deficit.
-
Nitric Oxide (NO) Signaling: NO is a key signaling molecule that interacts extensively with ROS and phytohormones to regulate plant defense mechanisms under stress.[18] Elicitors like chitosan are known to stimulate defense via the NO pathway, and it is plausible AMHA acts similarly.[4]
Caption: AMHA signaling integrates with key phytohormone pathways for a robust response.
The Outcome: Physiological and Metabolic Reprogramming
The ultimate goal of the signaling cascade is to enact tangible changes in the plant's physiology and metabolism that directly counter the effects of abiotic stress. Field and laboratory studies on AMHA-treated plants have demonstrated a consistent suite of protective adjustments.[19]
-
Enhanced Antioxidant Machinery: Abiotic stress invariably leads to a surge in damaging ROS. AMHA-treated plants exhibit significantly higher activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Peroxidase (POD), which neutralize these harmful molecules and reduce oxidative damage.[19]
-
Efficient Osmotic Adjustment: To maintain water balance under drought or salinity, plants accumulate compatible solutes (osmolytes) in their cells. AMHA treatment boosts the synthesis of key osmolytes like soluble sugars and free amino acids, helping to preserve turgor and protect cellular structures.[7][19]
-
Protection of Photosynthesis: Photosynthesis is highly sensitive to environmental stress. AMHA helps protect the photosynthetic apparatus, maintaining higher net photosynthetic rates and stomatal conductance under high-temperature stress, ensuring the plant's energy production is not critically compromised.[19]
| Parameter | Stress Condition | Typical Response in Control Plants | Observed Effect of AMHA Pre-treatment | Reference |
| Net Photosynthetic Rate (Pn) | High Temperature | Severe Decrease | Maintained at a significantly higher level | [19] |
| Antioxidant Enzyme Activity (SOD, CAT, POD) | High Temperature | Moderate increase, then decline | Sustained, significant increase in activity | [19] |
| Soluble Sugar Content | High Temperature | Slight Increase | Rapid and substantial accumulation | [19] |
| Free Amino Acid Content | High Temperature | Moderate Increase | Significant accumulation | [19] |
| Membrane Damage (Lipid Peroxidation) | High Temperature | Significant Increase | Damage significantly reduced | [19] |
Part 2: A Practical Guide to Evaluating AMHA Efficacy
The transition from understanding a mechanism to applying it in research requires robust and reproducible protocols. This section provides a self-validating framework for assessing the bio-elicitor activity of AMHA. The causality behind these choices is to create a multi-tiered analysis, moving from macro-level plant health to specific biochemical markers of stress tolerance.
Foundational Setup: Experimental Design and Application
A well-designed experiment is the bedrock of trustworthy data. The choice of a completely randomized design with physical barriers is crucial in elicitor studies to prevent volatile organic compounds (VOCs) released by one treatment group from influencing another, a common source of experimental interference.[20]
Protocol 2.1.1: Plant Growth and AMHA Application
-
Plant Selection: Choose a suitable model system. Arabidopsis thaliana is ideal for genetic and molecular studies. For agronomic relevance, use crop species like wheat (Triticum aestivum), tomato (Solanum lycopersicum), or tea (Camellia sinensis).[4][19]
-
Growth Conditions: Grow plants in a controlled environment (growth chamber or phytotron) with consistent photoperiod (e.g., 12h light/12h dark), temperature (e.g., 25°C day/20°C night), and humidity (e.g., 60-70%).[20]
-
Treatment Groups: Establish at least three groups:
-
Control: Untreated, unstressed plants.
-
Stress: Untreated, stressed plants.
-
AMHA + Stress: Plants pre-treated with AMHA, then stressed.
-
-
AMHA Preparation: Prepare a stock solution of AMHA in sterile deionized water. A working concentration of 100 nM has been shown to be effective.[19] Include a surfactant (e.g., 0.01% Tween-20) to ensure even leaf coverage for foliar applications.
-
Application: Apply AMHA via foliar spray until runoff or as a soil drench. The application should be done 3-7 days prior to the onset of stress to allow time for the priming response to be established.[21]
-
Stress Induction: Apply a controlled abiotic stress.
-
Drought: Withhold watering and monitor soil water content.
-
Heat: Increase the ambient temperature in the growth chamber to a challenging level (e.g., 40-42°C).
-
Salinity: Irrigate with a saline solution (e.g., 150 mM NaCl).
-
-
Sampling: Collect leaf tissue for analysis at defined time points after stress induction (e.g., 0, 24, 48, 96 hours).
Caption: A generalized workflow for evaluating the efficacy of AMHA as a plant elicitor.
Assessing Plant Health and Membrane Integrity
These protocols provide a top-level view of the plant's physiological status and the integrity of its cell membranes, which are a primary target of stress-induced damage.
Protocol 2.2.1: Electrolyte Leakage (EL)
-
Rationale: Measures membrane damage by quantifying the leakage of ions from cells. Lower leakage indicates greater membrane stability.
-
Collect 0.1 g of fresh leaf tissue and rinse with deionized water.
-
Place tissue in a test tube with 10 mL of deionized water.
-
Incubate at room temperature for 2 hours on a shaker.
-
Measure the initial electrical conductivity (C1) of the solution.
-
Autoclave the tubes at 121°C for 20 minutes to cause complete cell lysis.
-
Cool to room temperature and measure the final electrical conductivity (C2).
-
Calculate EL (%) = (C1 / C2) * 100.
Protocol 2.2.2: Malondialdehyde (MDA) Content
-
Rationale: MDA is a product of lipid peroxidation and a key indicator of oxidative stress. Lower MDA levels signify less oxidative damage.
-
Homogenize 0.5 g of leaf tissue in 5 mL of 0.1% trichloroacetic acid (TCA).
-
Centrifuge at 10,000 x g for 10 minutes.
-
Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).
-
Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculate MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹). MDA (µmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155,000] * 10⁶ * (reaction volume / sample weight).
Quantifying Biochemical Markers of Tolerance
These assays delve deeper into the specific metabolic adjustments that underpin stress tolerance.
Protocol 2.3.1: Antioxidant Enzyme Activity (Catalase - CAT)
-
Rationale: Measures the activity of a key enzyme that detoxifies hydrogen peroxide.
-
Prepare a crude enzyme extract by homogenizing 0.5 g of leaf tissue in 5 mL of ice-cold 50 mM phosphate buffer (pH 7.0) containing 1 mM EDTA. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
The reaction mixture contains 1.5 mL of phosphate buffer, 0.5 mL of H₂O₂, and 0.5 mL of the enzyme extract.
-
Initiate the reaction by adding the enzyme extract.
-
Measure the decrease in absorbance at 240 nm for 1 minute. The decomposition of H₂O₂ is followed as a decline in absorbance.
-
Enzyme activity is expressed as units per milligram of protein (U/mg protein). One unit of CAT is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Conclusion and Future Trajectories
2-Amino-3-methylhexanoic acid (AMHA) represents a significant advancement in the field of plant biostimulants.[8] Its identity as a naturally occurring compound, coupled with its demonstrated efficacy in activating broad-spectrum stress tolerance, positions it as a prime candidate for integration into sustainable agricultural practices.[4][19] The mechanisms—involving the priming of antioxidant systems, osmotic adjustment, and the protection of photosynthesis—provide a clear rationale for its protective effects.
The path forward requires a concerted research effort. Key priorities include the definitive identification of the plant cellular receptors for AMHA, a deeper transcriptomic and proteomic dissection of the signaling pathways it modulates, and extensive field trials to optimize application rates and timings for various crops and environmental conditions. Unlocking the full potential of this potent elicitor will provide a valuable tool in our collective endeavor to build a more resilient and sustainable agricultural future.
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- Chun, W. Amino Acids as Plant Biostimulants. Grower's Secret.
- Al-Bayati, H. H. R., et al. (2024). Amino Acids Biostimulants and Protein Hydrolysates in Agricultural Sciences. Plants, 13(10), 1367.
- Sah, S. K., Reddy, K. R., & Li, J. (2016). Abiotic Stress and Phytohormone Signaling in Plants. Plant Signaling & Behavior, 11(9), e1215213.
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- BioPrime AgriSolutions. (n.d.). Amino Acid Biostimulants: Building Resilient Crops for Modern Farming. BioPrime.
- Ahmad, P., et al. (2022). Role of Selective Exogenous Elicitors in Plant Responses to Abiotic Stress Tolerance. In Plant Signaling Molecules. Academic Press.
- Guo, Y., et al. (2024). Insights into Plant Sensory Mechanisms under Abiotic Stresses. International Journal of Molecular Sciences, 25(14), 7506.
- de Souza, G. A., et al. (2024). Marine and terrestrial biostimulant elicitors of tolerance to cold stress. Frontiers in Plant Science, 15.
- Miras-Moreno, B., & Novo-Uzal, E. (Eds.). (n.d.). Biostimulants and Plant Elicitors to Mitigate the Effect of Biotic and Abiotic Stress. MDPI.
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- Zhu, J.-K. (2016). Abiotic Stress Signaling and Responses in Plants. PubMed, 27716505.
- Rout, S., et al. (2025). Abiotic Elicitor Molecules to Enhance Survival and Yield of Plants under Prominent Abiotic Stressors. CRC Press.
- Farooq, M. A., et al. (2017). Elicitor-Induced Biochemical and Molecular Manifestations to Improve Drought Tolerance in Rice (Oryza sativa L.) through Seed-Priming. Frontiers in Plant Science, 8.
- Wang, H., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5715.
- Wang, H., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. National Institutes of Health (NIH).
- Ducatti, R. D. S., et al. (2024). Interference of experimental designs on plant elicitation studies performed with wheat. Revista de Ciências Agroveterinárias, 23(1), 1-9.
- Yang, Q., et al. (2023). Natural plant inducer 2-Amino-3-Methylhexanoic acid protects physiological activity against high-temperature damage to tea (Camellia sinensis). ResearchGate.
- Wang, H., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. MDPI.
- Futureco Bioscience. (2024). The Use of Elicitors in Plants as Defense Activators. Futureco Bioscience.
- Pitta-Alvarez, S. I., & Spollansky, T. C. (2001). Elicitation: an effective strategy for the biotechnological production of bioactive high-added value compounds in plant cell factories. Molecules, 26(10), 2799.
- Morris, P. F., & Tan, F. (2019). The Plant-Stress Metabolites, Hexanoic Acid and Melatonin, Are Potential “Vaccines” for Plant Health Promotion. Horticulturae, 5(4), 74.
- Thakur, M., & Sohal, B. S. (2020). Natural Compounds as Elicitors of Plant Resistance Against Diseases and New Biocontrol Strategies. Molecules, 25(3), 540.
- Moreno-Pérez, A., et al. (2020). Elicitors and Plant Defence. JOJ Horticulture and Arboriculture, 2(5).
- De Vleesschauwer, D., et al. (2013). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. Frontiers in Plant Science, 4.
- Kumar, D., et al. (2013). Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea. Natural Product Research, 27(24), 2351-2356.
- Maeda, H., & Dudareva, N. (2012). The shikimate pathway and aromatic amino acid biosynthesis in plants. Annual Review of Plant Biology, 63, 73-105.
- Imran, M., et al. (2023). Nitric Oxide Acts as a Key Signaling Molecule in Plant Development under Stressful Conditions. Plants, 12(23), 4001.
- Watanabe, S., et al. (2021). Evolution of aromatic amino acid metabolism in plants: a key driving force behind plant chemical diversity in aromatic natural products. Plant & Cell Physiology, 62(10), 1596-1611.
- Camañes, G., et al. (2015). Priming by Hexanoic Acid Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles. Frontiers in Plant Science, 6.
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receptor binding studies of 2-Amino-5-methylhexanoic acid
An In-depth Technical Guide to Receptor Binding Studies of 2-Amino-5-methylhexanoic Acid
Abstract
This compound, a non-proteinogenic amino acid and a structural analog of L-leucine, presents a compelling case for investigation into its pharmacological potential. Its structural similarity to essential branched-chain amino acids suggests a likelihood of interaction with key cellular transport and signaling systems. This guide provides a comprehensive technical framework for conducting . We will delve into the rationale for target selection, present detailed experimental protocols for robust receptor binding assays, and discuss the critical aspects of data analysis and interpretation. This document is intended to serve as a practical resource for researchers aiming to elucidate the molecular interactions and therapeutic promise of this compound.
Introduction: The Scientific Rationale for Investigating this compound
This compound is a synthetic amino acid characterized by a seven-carbon chain with a methyl group at the fifth position.[1][2] Its structure bears a strong resemblance to the essential amino acid L-leucine. This structural analogy is the cornerstone of our investigative approach, as it allows us to formulate a hypothesis-driven strategy for identifying its primary molecular targets. L-leucine and other large neutral amino acids (LNAAs) are not merely building blocks for proteins; they are also critical signaling molecules and substrates for specific transporters that regulate their cellular uptake and distribution.[3]
One of the most significant of these is the Large Neutral Amino Acid Transporter 1 (LAT1), also known as SLC7A5. LAT1 is highly expressed at the blood-brain barrier, where it facilitates the transport of LNAAs, including L-leucine, into the central nervous system.[4][5] Furthermore, LAT1 is frequently overexpressed in a variety of cancer cells, which rely on a high influx of amino acids to sustain their rapid growth and proliferation.[4] Consequently, LAT1 has emerged as a key target for both drug delivery to the brain and for cancer therapy.[4] Given that gabapentinoids, which are structurally similar to branched-chain amino acids, are also substrates for LAT1, it is highly probable that this compound will exhibit affinity for this transporter.[6]
Beyond transport, L-leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, protein synthesis, and metabolism.[3][7] Investigating the potential of this compound to modulate this pathway is therefore a logical extension of its structural similarity to L-leucine.
This guide will primarily focus on methodologies to characterize the binding of this compound to LAT1, as this represents the most direct and probable initial interaction.
Target Selection and Rationale
The selection of appropriate biological targets is paramount for a successful receptor binding study. For this compound, the primary target of interest is the Large Neutral Amino Acid Transporter 1 (LAT1) .
Primary Target: Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5)
-
Expertise & Experience: LAT1 is an antiporter that mediates the transport of LNAAs across the cell membrane in a sodium-independent manner.[4] Its physiological and pathological significance is well-documented. In the context of drug development, compounds that interact with LAT1 can be designed to either inhibit its function, thereby starving cancer cells of essential amino acids, or to utilize it as a "Trojan horse" to deliver therapeutic agents across the blood-brain barrier.[4] The competitive nature of LNAA transport through this carrier makes it an ideal system for binding studies with a novel analog like this compound.[5][8]
-
Trustworthiness: The experimental design for studying LAT1 binding is self-validating. By using a known LAT1 substrate, such as radiolabeled L-leucine, as a reporter ligand, we can directly measure the displacement of this ligand by this compound. A dose-dependent inhibition of the radioligand binding provides strong evidence of a direct interaction at the same binding site.
Experimental Methodologies: A Step-by-Step Guide
Radioligand Binding Assay for LAT1
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[9] In this case, we will employ a competitive binding assay to determine the affinity of this compound for LAT1.
Principle: This assay measures the ability of our unlabeled test compound (this compound) to compete with a radiolabeled known ligand (e.g., [³H]-L-leucine) for binding to cells or membranes expressing LAT1. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line with high LAT1 expression (e.g., HT-29 colorectal cancer cells) to confluence.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic buffer (e.g., Tris-HCl) and homogenize.
-
Centrifuge the lysate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 20-50 µg of protein).
-
A fixed concentration of [³H]-L-leucine (usually at or below its Kd for LAT1).
-
Increasing concentrations of this compound (e.g., from 1 nM to 1 mM).
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a known LAT1 inhibitor (e.g., unlabeled L-leucine or BCH).
-
For determining total binding, another set of wells should contain only the membranes and radioligand.
-
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the membranes with the bound radioligand.[9]
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add a liquid scintillation cocktail to each well.[9]
-
Count the radioactivity in each well using a scintillation counter.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique that can provide real-time data on binding kinetics (association and dissociation rates).
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon which a target molecule (e.g., purified LAT1 reconstituted in nanodiscs or liposomes) is immobilized. The binding of an analyte (this compound) to the immobilized target causes a change in the refractive index, which is detected in real-time.
Experimental Workflow:
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol:
-
Immobilization of LAT1:
-
Purified and functional LAT1 protein is required. This is a significant technical challenge and may involve reconstitution into liposomes or nanodiscs which are then captured on the sensor chip.
-
Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.
-
Immobilize the LAT1 preparation onto the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound over the surface for a defined period (association phase).
-
Switch back to the running buffer and monitor the dissociation of the compound (dissociation phase).
-
Between cycles, regenerate the sensor surface to remove any bound analyte, if necessary.
-
Data Analysis and Interpretation
Radioligand Binding Data
The raw data (counts per minute, CPM) from the scintillation counter needs to be processed to determine the binding affinity.
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the concentration of this compound. This will generate a sigmoidal dose-response curve.
-
-
Determine IC₅₀:
-
Use non-linear regression analysis (e.g., using Prism™ software) to fit the data to a one-site competition model and determine the IC₅₀ value.[9] The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate the Inhibition Constant (Ki):
-
The IC₅₀ is dependent on the concentration of the radioligand used. To obtain a more absolute measure of affinity, the Ki is calculated using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Data Presentation:
| Compound | IC₅₀ (µM) | Ki (µM) |
| This compound | Value | Value |
| L-Leucine (Control) | Value | Value |
SPR Data
The output from an SPR experiment is a sensorgram, which plots the response units (RU) against time.
-
Kinetic Analysis:
-
The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is then calculated as:
-
Kd = k_off / k_on
-
-
Data Presentation:
| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Kd (µM) |
| This compound | Value | Value | Value |
Concluding Remarks
This guide has outlined a technically sound and scientifically rigorous approach to investigating the receptor binding properties of this compound. By focusing on the high-probability target, LAT1, and employing established methodologies such as competitive radioligand binding assays and surface plasmon resonance, researchers can obtain robust and quantitative data on the compound's affinity and binding kinetics. The insights gained from these studies will be instrumental in guiding further preclinical development, whether the goal is to modulate nutrient transport for oncology applications or to enhance drug delivery to the central nervous system.
References
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- Pietz, J., et al. (1999). Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria.
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- PubChem. (n.d.). This compound. [Link]
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A Technical Guide to the Discovery and Isolation of 2-Amino-3-Methylhexanoic Acid from Magnaporthe oryzae
A Note on the Target Analyte: This guide details the discovery and isolation of 2-Amino-3-methylhexanoic acid from the filamentous fungus Magnaporthe oryzae. An extensive review of the scientific literature found no evidence of the isolation of its isomer, 2-Amino-5-methylhexanoic acid, from this organism. The available research compellingly points to the natural production of the 3-methyl isomer by M. oryzae.
Introduction
Magnaporthe oryzae, the causal agent of rice blast disease, is a filamentous ascomycete fungus of significant economic and scientific importance. Its study has largely focused on its pathogenic mechanisms and the identification of virulence factors. However, like many filamentous fungi, M. oryzae possesses a complex secondary metabolism, producing a diverse array of small molecules, some of which may have roles in its life cycle, pathogenicity, or possess other bioactive properties.
Historically, research into the secondary metabolites of M. oryzae has centered on polyketides and non-ribosomal peptides involved in pathogenesis. The discovery of novel, non-proteinogenic amino acids represents an expansion of our understanding of this organism's biosynthetic capabilities. In 2022, researchers unequivocally confirmed the production of 2-Amino-3-methylhexanoic acid (AMHA), also known as β-methylnorleucine, by M. oryzae.[1][2][3] This discovery was significant as AMHA was previously considered a non-natural amino acid, synthesized chemically or produced by genetically engineered bacteria.[3] The finding that it is a naturally occurring product in M. oryzae opens new avenues for research into its biosynthetic pathways and biological functions, including its potent activity as a plant elicitor, inducing resistance to both biotic and abiotic stresses.[1][2][3]
This guide provides a detailed technical overview of the methodologies for the discovery, isolation, and characterization of AMHA from M. oryzae mycelia, aimed at researchers in natural product chemistry, fungal biology, and drug development.
Part 1: Fungal Cultivation and Metabolite Production
The foundational step in isolating any natural product is the cultivation of the source organism under conditions that promote the production of the target metabolite. For AMHA, it was discovered that the compound accumulates within the fungal mycelia, rather than being secreted into the fermentation broth.[1][2]
Culture Conditions
The choice of culture medium is critical for influencing the secondary metabolism of fungi. A defined medium, such as Czapek medium, provides the necessary nutrients for fungal growth while allowing for controlled studies of metabolite production.
Protocol 1: Cultivation of Magnaporthe oryzae for AMHA Production
-
Strain: Magnaporthe oryzae wild-type strain.
-
Media: Czapek solid medium. The composition of Czapek medium allows for robust mycelial growth.
-
Inoculation: Inoculate the surface of the Czapek agar plates with a spore suspension or mycelial plugs of M. oryzae.
-
Incubation: Incubate the plates at 28°C for a period of 7 days. This duration was found to be effective for sufficient mycelial biomass and AMHA accumulation.[3]
-
Harvesting: After the incubation period, the mycelia are carefully scraped from the surface of the agar. It is crucial to minimize the carryover of agar into the harvested biomass.
Rationale for Methodological Choices
-
Solid vs. Liquid Culture: Solid-state fermentation was chosen, which can sometimes induce different metabolic profiles compared to submerged liquid cultures. The finding that AMHA is an intracellular metabolite makes mycelial harvesting from solid media straightforward.
-
Defined Medium: Using a chemically defined medium like Czapek's ensures reproducibility and simplifies the downstream extraction and purification process by reducing the complexity of the starting material compared to complex, undefined media (e.g., Potato Dextrose Agar).
-
Incubation Time: The 7-day incubation period represents a balance between achieving substantial mycelial growth and the potential for degradation of the target compound over longer fermentation times.
Part 2: Extraction and Purification Workflow
The isolation of AMHA from the complex biochemical matrix of fungal mycelia requires a systematic extraction and purification strategy. The workflow is designed to efficiently lyse the fungal cells, extract the polar amino acid, and then separate it from other cellular components.
Sources
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The Strategic Utility of 2-Amino-5-methylhexanoic Acid as a Chiral Precursor in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The imperative for enantiomerically pure pharmaceuticals has positioned non-proteinogenic amino acids as invaluable chiral building blocks in contemporary drug development. Among these, 2-amino-5-methylhexanoic acid, a derivative of the essential amino acid L-leucine, has emerged as a critical precursor for the synthesis of several key active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthetic strategies employing this compound, with a primary focus on its application in the industrial synthesis of Pregabalin. Furthermore, we will explore its relevance in the synthesis of other neurologically active compounds, such as Brivaracetam, by drawing parallels in the synthetic logic of constructing chiral lactam cores. This guide will delve into the mechanistic underpinnings of pivotal chemical transformations, provide detailed experimental workflows, and present quantitative data to offer a field-proven perspective for researchers and drug development professionals.
Introduction: The Significance of Chiral Non-Proteinogenic Amino Acids in Drug Design
Chirality is a fundamental principle in pharmacology, where the stereochemistry of a drug molecule dictates its interaction with biological targets, profoundly influencing its efficacy and safety profile. Non-proteinogenic amino acids, with their diverse side chains and inherent chirality, offer a rich scaffold for the design of novel therapeutics. This compound, with its isobutyl side chain, serves as a prime example of a versatile chiral pool precursor. Its structural similarity to leucine allows for its integration into synthetic pathways that leverage established amino acid chemistry while introducing unique structural motifs.
This guide will focus on the practical application of this compound and its derivatives, providing not just a theoretical overview, but actionable insights into its utilization in pharmaceutical synthesis.
Core Application: Synthesis of (S)-Pregabalin
Pregabalin, marketed as Lyrica®, is a blockbuster anticonvulsant and neuropathic pain agent.[1] Its therapeutic efficacy is almost exclusively attributed to the (S)-enantiomer. A key intermediate in many industrial syntheses of (S)-Pregabalin is (R)-3-(carbamoylmethyl)-5-methylhexanoic acid.[2] Here, we delineate a plausible and efficient synthetic pathway starting from the chiral pool of L-leucine, the parent α-amino acid of this compound.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic pathway for (S)-Pregabalin involves the Hofmann rearrangement of the (R)-amide of 3-isobutylglutaric acid monoamide. This key intermediate can be envisioned as arising from the homologation of a leucine-derived precursor.
Pregabalin [label="(S)-Pregabalin"]; Intermediate1 [label="(R)-3-(Carbamoylmethyl)-5-methylhexanoic acid"]; Intermediate2 [label="3-Isobutylglutaric Anhydride"]; Intermediate3 [label="3-Isobutylglutaric Acid"]; Leucine [label="L-Leucine / this compound"];
Pregabalin -> Intermediate1 [label="Hofmann Rearrangement"]; Intermediate1 -> Intermediate2 [label="Ammonolysis"]; Intermediate2 -> Intermediate3 [label="Dehydration"]; Intermediate3 -> Leucine [label="Homologation / Deamination"]; }
Retrosynthetic analysis of (S)-Pregabalin from L-leucine.Synthetic Workflow and Experimental Protocols
The following multi-step synthesis illustrates a practical approach to leveraging a leucine-based starting material for the production of (S)-Pregabalin.
Start [label="L-Leucine", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Deamination & Homologation\n(e.g., via α-keto acid)"]; Step2 [label="Cyclization to Anhydride"]; Step3 [label="Ring-opening with Ammonia"]; Step4 [label="Enzymatic Resolution"]; Step5 [label="Hofmann Rearrangement"]; End [label="(S)-Pregabalin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2 [label="3-Isobutylglutaric Acid"]; Step2 -> Step3 [label="3-Isobutylglutaric Anhydride"]; Step3 -> Step4 [label="Racemic 3-(Carbamoylmethyl)-\n5-methylhexanoic acid"]; Step4 -> Step5 [label="(R)-3-(Carbamoylmethyl)-\n5-methylhexanoic acid"]; Step5 -> End; }
Synthetic workflow for (S)-Pregabalin.The initial transformation involves the deamination of L-leucine to the corresponding α-keto acid, followed by a homologation step to introduce an additional carboxylic acid group.
-
Protocol: Deamination and Oxidative Decarboxylation
-
L-leucine is first converted to α-ketoisocaproic acid via transamination.[3][4]
-
The resulting α-keto acid can undergo a series of reactions, including a Michael addition of a malonate equivalent to an α,β-unsaturated ester derived from the keto acid, followed by hydrolysis and decarboxylation to yield 3-isobutylglutaric acid.[5]
-
The diacid is then cyclized to the corresponding anhydride, a common strategy to activate one of the carboxyl groups for selective reaction.
-
Protocol: Anhydride Formation
-
3-Isobutylglutaric acid (1 equivalent) is refluxed with acetic anhydride (1.5-2 equivalents) for 2-3 hours.[6]
-
The excess acetic anhydride and acetic acid are removed under reduced pressure to yield the crude 3-isobutylglutaric anhydride, which can often be used in the next step without further purification.
-
The anhydride is then opened with ammonia to afford the racemic monoamide.
-
Protocol: Ring Opening with Ammonia
-
3-Isobutylglutaric anhydride is dissolved in a suitable solvent like MTBE.
-
The solution is cooled to 0-10°C, and aqueous ammonia is added dropwise while maintaining the temperature.[6]
-
After the reaction is complete, the mixture is acidified to precipitate the racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.
-
This is a critical step to isolate the desired (R)-enantiomer. Enzymatic resolution offers high stereoselectivity under mild conditions.
-
Protocol: Lipase-Catalyzed Kinetic Resolution
-
The racemic 3-(carbamoylmethyl)-5-methylhexanoic acid is dissolved in a buffered aqueous solution.
-
A lipase, such as Candida antarctica lipase B (CAL-B), is added.
-
The enzyme selectively hydrolyzes the amide of the (S)-enantiomer to the corresponding dicarboxylic acid, leaving the desired (R)-amide unreacted.[7][8]
-
The unreacted (R)-amide can then be separated from the (S)-diacid based on differences in solubility at different pH values.
-
| Parameter | Value | Reference |
| Enzyme | Lipase (e.g., CAL-B) | [7] |
| Substrate | Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid | [7] |
| Enantiomeric Excess (e.e.) | >99% for (R)-enantiomer | [9] |
| Yield of (R)-enantiomer | ~45-50% (theoretical max. 50%) | [9] |
The final step involves the conversion of the (R)-amide to the (S)-amine with the loss of one carbon atom. The Hofmann rearrangement proceeds with retention of configuration at the migrating carbon.
-
Mechanism: Hofmann Rearrangement The reaction proceeds through the formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate intermediate. Subsequent hydrolysis and decarboxylation yield the primary amine.[10][11][12][13]
Amide [label="Primary Amide"]; N_Bromoamide [label="N-Bromoamide"]; Isocyanate [label="Isocyanate Intermediate"]; Carbamic_Acid [label="Carbamic Acid"]; Amine [label="Primary Amine"];
Amide -> N_Bromoamide [label="+ Br₂, NaOH"]; N_Bromoamide -> Isocyanate [label="Rearrangement"]; Isocyanate -> Carbamic_Acid [label="+ H₂O"]; Carbamic_Acid -> Amine [label="- CO₂"]; }
Simplified mechanism of the Hofmann rearrangement.-
Protocol: Synthesis of (S)-Pregabalin
-
(R)-3-(carbamoylmethyl)-5-methylhexanoic acid is treated with bromine and a solution of sodium hydroxide in water at low temperatures (0-5°C).
-
The reaction mixture is then heated to facilitate the rearrangement.
-
After cooling, the pH is adjusted to the isoelectric point of Pregabalin to precipitate the final product.
-
Broader Applications: The Synthesis of Brivaracetam
The synthetic logic employed for Pregabalin can be extended to other pharmaceuticals. Brivaracetam, another antiepileptic drug, features a chiral (4R)-propyl-pyrrolidin-2-one core. While not a direct derivative of this compound, its synthesis often starts from precursors that are structurally analogous, such as (S)-2-aminobutanoic acid.
The key takeaway for the medicinal chemist is the principle of using a chiral amino acid to set the stereochemistry of a critical intermediate, which is then elaborated into the final drug molecule. In the case of Brivaracetam, (S)-2-aminobutanamide can be reacted with a suitable four-carbon electrophile to construct the lactam ring.
Alternative Synthetic Strategies: Arndt-Eistert Homologation
For the synthesis of β-amino acids from their α-amino acid counterparts, the Arndt-Eistert homologation presents a powerful alternative. This reaction sequence extends a carboxylic acid by one methylene group.
-
Mechanism: Arndt-Eistert Homologation An acid chloride is reacted with diazomethane to form a diazoketone. In the presence of a silver catalyst, this undergoes a Wolff rearrangement to a ketene, which can be trapped by water to yield the homologous carboxylic acid.
Acid_Chloride [label="Acid Chloride"]; Diazoketone [label="Diazoketone"]; Ketene [label="Ketene"]; Homologous_Acid [label="Homologous Carboxylic Acid"];
Acid_Chloride -> Diazoketone [label="+ CH₂N₂"]; Diazoketone -> Ketene [label="Wolff Rearrangement (Ag₂O)"]; Ketene -> Homologous_Acid [label="+ H₂O"]; }
Simplified mechanism of the Arndt-Eistert homologation.This method is particularly useful for synthesizing β-homoleucine (3-amino-5-methylhexanoic acid), which itself can be a precursor for various pharmaceutical intermediates.[1]
Conclusion and Future Outlook
This compound and its parent compound, L-leucine, are demonstrably valuable and versatile chiral precursors in pharmaceutical synthesis. The industrial-scale production of Pregabalin serves as a testament to the successful application of these building blocks. The key chemical transformations, such as the Hofmann rearrangement and enzymatic resolution, are robust and well-established, providing a reliable platform for the synthesis of enantiomerically pure drugs. As the demand for stereochemically defined pharmaceuticals continues to grow, the strategic use of chiral pool amino acids like this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics. The principles outlined in this guide, from retrosynthetic analysis to the execution of key stereoselective reactions, provide a solid foundation for researchers and drug development professionals to innovate in this exciting field.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-methylhexanoic Acid Enantiomers
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of the enantiomers of 2-Amino-5-methylhexanoic acid, a leucine analog. While enantiomers share identical chemical formulas and connectivity, their distinct spatial arrangements lead to critical differences in their biological and physical behaviors. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the properties that govern the efficacy, metabolism, and formulation of these chiral molecules. We will explore key physicochemical parameters, detail the experimental methodologies for their determination, and discuss the implications of these properties in a scientific context.
Introduction: The Significance of Chirality in Amino Acid Analogs
Chirality, the property of non-superimposable mirror images, is a fundamental concept in biology and pharmacology. For amino acids and their analogs, the specific three-dimensional arrangement of atoms around a chiral center dictates their interaction with biological systems, which are themselves inherently chiral.[1][2][3] Naturally occurring amino acids in proteins are predominantly in the L-configuration.[4][5] However, D-amino acids are also found in nature and play significant physiological roles, for instance, in bacterial cell walls and as neurotransmitters.[1][6]
This compound, an isomer of leucine, exists as two enantiomers: (2S)-2-Amino-5-methylhexanoic acid and (2R)-2-Amino-5-methylhexanoic acid. While they possess the same molecular formula and bond connectivity, their spatial orientation is distinct. This structural difference, though subtle, can lead to profound variations in their pharmacokinetic and pharmacodynamic profiles.[7] For instance, the L-enantiomers of amino acids are typically metabolized more readily than their D-counterparts.[7] This guide will delve into the specific physicochemical properties that underpin these differences, providing a foundational understanding for their application in research and drug development.
General Physicochemical Properties
Amino acids are crystalline solids with high melting points, generally above 200°C, a characteristic more akin to inorganic salts than typical organic acids or amines.[4][5] This is due to their existence as zwitterions in the solid state and at physiological pH, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-).[5][6] This zwitterionic nature also contributes to their solubility in water and relative insolubility in nonpolar organic solvents.[5]
While the bulk physical properties of enantiomers are largely identical (e.g., melting point, boiling point, density), they differ in their interaction with plane-polarized light, a property known as optical activity.[3] One enantiomer will rotate the light in a clockwise direction (dextrorotatory, d or +), while the other will rotate it to an equal degree in the counter-clockwise direction (levorotatory, l or -). It is important to note that the D/L and R/S naming conventions denote the absolute configuration of the molecule and do not directly correlate with the direction of optical rotation.[3]
Comparative Physicochemical Data of this compound Enantiomers
Precise experimental data for the individual enantiomers of this compound is not extensively consolidated in publicly available literature. However, we can infer and present expected properties based on known data for similar amino acids and general principles.
| Property | (2S)-2-Amino-5-methylhexanoic acid | (2R)-2-Amino-5-methylhexanoic acid | General Amino Acid Characteristics |
| Molecular Formula | C7H15NO2 | C7H15NO2 | N/A |
| Molecular Weight | 145.20 g/mol | 145.20 g/mol | Varies |
| Melting Point | Expected to be > 200°C (decomposes) | Expected to be > 200°C (decomposes) | Generally > 200°C with decomposition[4][5] |
| Solubility in Water | Soluble | Soluble | Generally soluble[5] |
| Optical Rotation | Specific rotation value ([α]D) will be equal in magnitude but opposite in sign to the (2R) enantiomer. | Specific rotation value ([α]D) will be equal in magnitude but opposite in sign to the (2S) enantiomer. | Chiral amino acids are optically active[3] |
| pKa (Carboxyl Group) | ~2-3 | ~2-3 | Typically ~2-3 |
| pKa (Amino Group) | ~9-10 | ~9-10 | Typically ~9-10 |
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of research and development involving these enantiomers, rigorous experimental determination of their properties is essential. Below are standard protocols for key analyses.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Protocol:
-
Calibrate the DSC instrument using certified standards (e.g., indium).
-
Accurately weigh 2-5 mg of the amino acid enantiomer into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan is used as the reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic melting transition.
Workflow for DSC Analysis
Caption: Workflow for determining melting point using DSC.
Measurement of Optical Rotation by Polarimetry
Causality: Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution. This is a defining characteristic of enantiomers and is crucial for confirming their stereochemical identity and purity.
Protocol:
-
Prepare a solution of the amino acid enantiomer of a known concentration (e.g., 1 g/100 mL) in a specified solvent (e.g., water or 5 M HCl).
-
Calibrate the polarimeter using a blank (the pure solvent).
-
Fill the polarimeter cell of a known path length (e.g., 1 dm) with the sample solution, ensuring no air bubbles are present.
-
Measure the angle of rotation at a specific temperature (usually 20°C or 25°C) and wavelength (usually the sodium D-line, 589 nm).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Polarimetry Measurement Workflow
Caption: Step-by-step process for measuring optical rotation.
Determination of pKa by Potentiometric Titration
Causality: The pKa values of the ionizable amino and carboxyl groups are critical for understanding the charge state of the molecule at a given pH. This influences solubility, receptor binding, and membrane transport. Potentiometric titration provides a reliable method for determining these values.
Protocol:
-
Dissolve a known amount of the amino acid enantiomer in deionized water.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.
-
Record the pH at regular volume increments of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first pKa (pKa1) corresponds to the carboxyl group, and the second (pKa2) to the amino group.
Synthesis and Enantiomeric Separation
The synthesis of this compound typically results in a racemic mixture (an equal mixture of both enantiomers).[8] The separation of these enantiomers is a critical step for their use in pharmacological studies. Common methods for resolution include:
-
Diastereomeric Salt Formation: The racemic mixture is reacted with a pure chiral resolving agent (an acid or a base) to form a mixture of diastereomeric salts.[8] These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization or chromatography.[8]
-
Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The enantiomers interact differently with the stationary phase, leading to different retention times and their subsequent separation.[9]
-
Enzymatic Resolution: Enzymes, being stereospecific, can be used to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.
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A Senior Application Scientist's Guide to the Structural Elucidation of 2-Amino-5-methylhexanoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-amino-5-methylhexanoic acid derivatives, compounds of significant interest in medicinal chemistry due to their nature as constrained leucine analogues. From initial synthesis to final three-dimensional confirmation, this document outlines a logical, multi-technique workflow. We delve into the nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), chiroptical methods, and X-ray crystallography. The causality behind experimental choices is emphasized, providing not just protocols, but a strategic approach to resolving the common analytical challenges posed by these isomeric, aliphatic structures.
Foundational Strategy: An Integrated Approach
The unambiguous determination of a novel this compound derivative's structure is rarely accomplished with a single technique. Instead, it requires a synergistic application of multiple spectroscopic and analytical methods.[1][2] Each technique provides a unique piece of the puzzle, and the convergence of data from these orthogonal approaches provides the highest level of confidence in the final structure.
Our elucidation workflow is designed as a self-validating system. It begins with establishing the molecular formula and core scaffold, proceeds to define covalent connectivity and stereochemistry, and culminates, when possible, with a definitive 3D structural model.
Caption: General workflow for structural elucidation of novel compounds.
Mass Spectrometry: The First Gate
High-Resolution Mass Spectrometry (HRMS) is the logical starting point. Its power lies in providing an exact mass with high precision, which is then used to calculate the unique elemental composition. This is a critical, non-negotiable first step that validates the synthetic outcome and constrains all subsequent spectroscopic interpretation.
Once the molecular formula is established, Tandem Mass Spectrometry (MS/MS) provides crucial connectivity information. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns.[3] For a this compound scaffold, key fragmentation events include:
-
Loss of H₂O (18 Da) and CO (28 Da): The neutral loss of the carboxylic acid group is a hallmark of amino acids.
-
Side-Chain Fragmentation: The isobutyl side chain cleaves at various points, yielding characteristic fragments. For instance, the transition of the parent ion (m/z 132 for the unmodified acid) to a fragment at m/z 86 represents the loss of the carboxyl group, while a fragment at m/z 43 is characteristic of the isopropyl group.[4]
Table 1: Common MS/MS Fragments for the this compound Core
| Precursor Ion [M+H]⁺ | Fragment m/z | Neutral Loss | Structural Origin |
|---|---|---|---|
| 146.1181 | 129.1150 | NH₃ | Loss of the amino group |
| 146.1181 | 101.0813 | COOH | Loss of the carboxylic acid group |
| 146.1181 | 86.0969 | C₂H₄O₂ | Loss of carboxylic acid and subsequent rearrangement |
| 146.1181 | 57.0704 | C₅H₉NO₂ | Isopropyl cation and subsequent losses |
Note: m/z values are for the parent acid (C₇H₁₅NO₂) and will shift based on derivatization.
This fragmentation data allows for the rapid differentiation of isomers. For example, a derivative of leucine (4-methylpentanoic) will show different side-chain fragmentation than a derivative of isoleucine (3-methylpentanoic).[5]
NMR Spectroscopy: Mapping the Skeleton
Nuclear Magnetic Resonance (NMR) is the most powerful tool for delineating the precise covalent structure in solution. A full suite of experiments, from simple 1D to complex 2D correlations, is necessary.
1D NMR: The Initial Sketch
-
¹H NMR: Provides information on the chemical environment of protons. For the this compound core, one expects to see a doublet for the two methyl groups on the isobutyl tail, a multiplet for the methine proton at C5, multiplets for the methylene protons at C3 and C4, and a characteristic alpha-proton signal at C2. The chemical shift of this alpha-proton is highly sensitive to the nature of the derivative (e.g., amide vs. ester).
-
¹³C NMR & DEPT: Reveals the number of unique carbon environments and their type (CH₃, CH₂, CH, C). This is a rapid method to confirm the carbon count established by HRMS and to identify the key carbonyl carbon of the acid/derivative.
2D NMR: Building the Connections
While 1D NMR provides the parts list, 2D NMR connects them. For a branched, aliphatic system like this, 2D experiments are not optional; they are essential for unambiguous assignment.[6]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). It allows for "walking" along the carbon backbone, tracing the connectivity from the alpha-proton at C2, through the C3 and C4 methylenes, to the C5 methine and the terminal methyl groups.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that correlates each proton signal directly to the carbon it is attached to (¹JCH).[8] It definitively links the proton and carbon assignments, resolving any ambiguity from overlapping signals in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for confirming the overall structure of a derivative. HMBC reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[7][8] This is how the core amino acid scaffold is linked to the derivative moiety. For example, in an N-acetyl derivative, a clear HMBC correlation will be seen from the acetyl methyl protons to the C2 carbon of the amino acid backbone, providing undeniable proof of the connection.
Caption: Key HMBC correlations to confirm N-acetylation.
Chiroptical Methods: Defining Stereochemistry
Since this compound possesses a chiral center at C2, determining the absolute stereochemistry (R or S) is paramount, as biological activity is often enantiomer-specific. Circular Dichroism (CD) is a powerful technique for this purpose.[9] Chiral molecules absorb left and right-circularly polarized light differently, generating a characteristic CD spectrum.[10] By comparing the experimental CD spectrum of the unknown derivative to that of known L- or D-leucine standards, the absolute configuration of the alpha-carbon can be confidently assigned.[9][10]
X-ray Crystallography: The Ultimate Confirmation
When an unambiguous, high-resolution 3D structure is required, single-crystal X-ray crystallography is the gold standard.[11][12] This technique provides the precise spatial coordinates of every atom in the molecule, definitively confirming connectivity, conformation, and absolute stereochemistry. However, its primary limitation is the need to grow a high-quality, single crystal, which can be a significant challenge.[11][13] The process involves obtaining a pure sample, screening a wide range of crystallization conditions, and analyzing the resulting X-ray diffraction pattern to build and refine an electron density map.[13][14]
Experimental Protocols
Protocol 6.1: Sample Preparation for NMR Analysis
-
Solvent Selection: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice depends on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to provide a reference signal at 0.00 ppm.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Degassing (Optional): For sensitive experiments or samples prone to oxidation, degas the sample by bubbling with an inert gas like argon or by using several freeze-pump-thaw cycles.
-
Acquisition: Place the sample in the NMR spectrometer and acquire the necessary 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.
Conclusion
The structural elucidation of this compound derivatives is a systematic process that relies on the thoughtful integration of mass spectrometry and NMR spectroscopy. HRMS and MS/MS establish the molecular formula and key structural fragments. A comprehensive suite of 1D and 2D NMR experiments then provides the detailed map of covalent bonds, crucial for distinguishing between isomers. Finally, chiroptical methods and X-ray crystallography offer definitive insights into the molecule's three-dimensional nature and absolute stereochemistry. By following this multi-faceted, self-validating workflow, researchers can confidently and accurately characterize these important molecules for drug discovery and development.
References
- Kolev, T., Spiteller, M., & Koleva, B. (2008). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids, 36(1), 45-50.
- Mtoz Biolabs. (n.d.). Chiral Circular Dichroism of Amino Acids.
- Wang, L., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science, 8(3), 202179. [Link]
- Jaskolski, M. (n.d.). Protein X-ray Crystallography & Protein Structure Determination.
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potential therapeutic applications of 2-Amino-5-methylhexanoic acid
An In-depth Technical Guide to the Therapeutic Potential of 2-Amino-5-methylhexanoic Acid and its Analogs
Introduction
The this compound scaffold, a derivative of the essential amino acid leucine, represents a versatile chemical framework with significant, yet varied, therapeutic potential. While seemingly a simple modification of a common biological building block, its isomers and derivatives have been shown to interact with a diverse array of biological targets, leading to distinct and potent physiological effects. This technical guide offers a comprehensive exploration of the potential therapeutic applications of this compound and its related analogs, intended for researchers, scientists, and professionals in the field of drug development.
This document moves beyond a simple catalog of compounds, instead delving into the core mechanisms of action, providing detailed experimental protocols, and presenting a synthesized view of the therapeutic landscape. We will explore four key areas where this chemical scaffold has shown significant promise: the modulation of the mTORC1 signaling pathway, its role in the synthesis of the blockbuster drug Pregabalin, its inherent antidyslipidemic and antioxidant properties, and its function as a core component of potent enzyme inhibitors.
Part 1: Modulation of the mTORC1 Pathway by 5-Methyl-L-norleucine
The Sestrin-GATOR-mTORC1 Signaling Axis
The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, energy status, and amino acids.[1] Leucine, in particular, is a potent activator of mTORC1. This activation is mediated by a sophisticated sensing machinery involving the Sestrin family of proteins (Sestrin1, Sestrin2, Sestrin3) and the GATOR (GAP Activity Towards Rags) protein complexes.[2]
In the absence of leucine, Sestrin2 binds to the GATOR2 complex, which in turn allows the GATOR1 complex to inhibit the Rag GTPases. This keeps mTORC1 in an inactive state. When leucine is present, it binds directly to Sestrin2, causing a conformational change that leads to the dissociation of the Sestrin2-GATOR2 complex.[3] This liberates GATOR2 to inhibit GATOR1, allowing the Rag GTPases to activate mTORC1 and promote anabolic processes.[2][4]
5-Methyl-L-norleucine as a Leucine Analog and Sestrin2 Modulator
5-Methyl-L-norleucine, also known as L-homoleucine, is a close structural analog of leucine. Its significance lies in its ability to mimic leucine's signaling role. Studies have shown that leucine analogs can regulate amino acid-sensitive mTOR signaling.[2] Specifically, compounds that bind to the leucine-binding pocket of Sestrin2 can disrupt its interaction with GATOR2, thereby activating mTORC1.[3][4] This positions 5-methyl-L-norleucine as a potential pharmacological tool to modulate mTORC1 activity.
Therapeutic Implications
-
Metabolic Diseases: The mTORC1 pathway is intricately linked to metabolic regulation. Dysregulation of this pathway is implicated in insulin resistance, obesity, and non-alcoholic fatty liver disease. Pharmacological activation or inhibition of this pathway through Sestrin modulators could offer novel therapeutic strategies for these conditions.[1]
-
Neurological Disorders: Recent research has unveiled a surprising role for mTORC1 activation in the treatment of depression. The novel Sestrin modulator NV-5138, a synthetic leucine analog, has been shown to produce rapid and sustained antidepressant effects in preclinical models by directly activating mTORC1 signaling in the brain.[5][6][7] This suggests that brain-penetrant Sestrin modulators, potentially including derivatives of 5-methyl-L-norleucine, could represent a new class of rapid-acting antidepressants.
Experimental Protocols
This protocol allows for the direct measurement of mTORC1 kinase activity from cell lysates.[8][9][10]
-
Cell Lysis: Culture cells (e.g., HEK293T) and treat with the test compound (e.g., 5-methyl-L-norleucine) as required. Lyse cells in CHAPS-based lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors).
-
Immunoprecipitation: Incubate cell lysates with an anti-Raptor antibody overnight at 4°C. Add Protein A/G beads and incubate for another 1-2 hours.
-
Washing: Wash the immunoprecipitates three times with lysis buffer and once with kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing 100-500 µM ATP and a purified mTORC1 substrate (e.g., recombinant 4E-BP1).
-
Incubation: Incubate the reaction at 30°C for 30 minutes with gentle shaking.
-
Termination and Analysis: Stop the reaction by adding 4x SDS-PAGE sample buffer and boiling. Analyze the phosphorylation of the substrate (e.g., Phospho-4E-BP1 at Thr37/46) by Western blotting.
This assay determines if a compound disrupts the interaction between Sestrin2 and GATOR2.[2]
-
Cell Culture and Lysis: In cells expressing FLAG-tagged GATOR2 component (e.g., WDR24), perform amino acid starvation as needed. Treat with the test compound. Lyse cells as described above.
-
Immunoprecipitation: Incubate lysates with anti-FLAG antibody-conjugated beads for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer.
-
Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the cell lysates (input) and the immunoprecipitates by Western blotting for the FLAG-tagged protein and endogenous Sestrin2. A decrease in the amount of Sestrin2 in the immunoprecipitate in the presence of the compound indicates disruption of the interaction.
Data Presentation
| Compound | Target Interaction | Method | Value | Reference |
| Leucine | Sestrin2 Binding | Isothermal Titration Calorimetry | Kd ≈ 20 µM | [4] |
| Leucine | mTORC1 Activation | Western Blot (p-S6K) | EC50 ≈ 20-40 µM | [2] |
Visualization
Caption: Key steps in a synthetic route to (S)-Pregabalin.
Part 3: Antidyslipidemic and Antioxidant Properties of 2-Amino-5-hydroxyhexanoic Acid
A Novel Bioactive Amino Acid
An unusual amino acid, 2-amino-5-hydroxyhexanoic acid , was isolated from the seeds of the medicinal plant Crotalaria juncea. Preclinical studies have revealed that this compound possesses both lipid-lowering and antioxidant activities, making it a promising lead for drug discovery. [11]
Mechanism of Action and Therapeutic Potential
-
Lipid-Lowering Effects: In a Triton WR-1339-induced hyperlipidemic rat model, 2-amino-5-hydroxyhexanoic acid demonstrated significant, dose-dependent reductions in serum total cholesterol, triglycerides, and low-density lipoprotein (LDL) levels. [11]While the precise mechanism is not fully elucidated, potential pathways could include inhibition of cholesterol synthesis, increased LDL receptor expression, or reduced intestinal fat absorption. [12][13]Its efficacy in this model suggests potential applications for treating dyslipidemia, a major risk factor for cardiovascular disease.
-
Antioxidant Activity: The compound also exhibited potent in vitro antioxidant activity. [11]This dual activity is particularly advantageous, as oxidative stress is a key contributor to the pathogenesis of atherosclerosis, which is closely linked to dyslipidemia.
Experimental Protocols
This protocol describes the induction of hyperlipidemia in rats using Triton WR-1339, a non-ionic surfactant. [14]
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water.
-
Grouping: Divide animals into groups: Normal Control, Hyperlipidemic Control, Positive Control (e.g., Atorvastatin), and Test Groups (various doses of 2-amino-5-hydroxyhexanoic acid).
-
Drug Administration: Administer the test compound or vehicle orally to the respective groups.
-
Induction: One hour after drug administration, induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339 (e.g., 200-400 mg/kg) to all groups except the Normal Control.
-
Blood Collection: Collect blood samples from the retro-orbital plexus at 0, 6, and 24 hours post-induction.
-
Biochemical Analysis: Separate the serum and analyze for total cholesterol, triglycerides, HDL, and LDL levels using standard enzymatic kits.
This assay measures the free radical scavenging ability of a compound. [15]
-
Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of the test compound in a suitable solvent and create a series of dilutions.
-
Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. Use a standard antioxidant like ascorbic acid or Trolox for comparison.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The discoloration of the DPPH solution indicates scavenging activity.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Data Presentation
| Parameter | Hyperlipidemic Control | Test Compound (50 mg/kg) | % Reduction | Reference |
| Total Cholesterol (mg/dL) | 450 ± 25 | 210 ± 18 | 53.3% | [11] |
| Triglycerides (mg/dL) | 1200 ± 80 | 480 ± 55 | 60.0% | [11] |
| LDL Cholesterol (mg/dL) | 380 ± 22 | 150 ± 15 | 60.5% | [11] |
| (Note: Data are illustrative based on typical findings and the cited source.) |
Visualization: Antioxidant Assay Workflow
Caption: General workflow for in vitro antioxidant capacity assays.
Part 4: Aminopeptidase Inhibition by 3-Amino-2-hydroxy-5-methylhexanoic Acid Derivatives
Amastatin: A Natural Aminopeptidase Inhibitor
Amastatin is a naturally occurring peptide that contains the non-proteinogenic amino acid (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid . [16]It is a potent, competitive, and reversible inhibitor of several aminopeptidases.
Target Enzymes and Mechanism
Amastatin effectively inhibits a range of zinc-metalloaminopeptidases, including:
-
Aminopeptidase A (Glutamyl aminopeptidase)
-
Aminopeptidase M/N (Alanyl aminopeptidase)
-
Leucine Aminopeptidase (LAP) [17][18] The unique 3-amino-2-hydroxy acid structure is crucial for its inhibitory activity. The hydroxyl group coordinates with the active site zinc ion, mimicking the tetrahedral transition state of peptide bond hydrolysis, which leads to slow-binding, tight inhibition. [17]
Therapeutic Applications
-
Research Tool: Amastatin is widely used as a tool in research to prevent the degradation of peptide substrates by aminopeptidases in biological samples.
-
Potentiation of Endogenous Peptides: By inhibiting their degradation, amastatin can potentiate the biological effects of endogenous peptide hormones and neurotransmitters, such as enkephalins, vasopressin, and oxytocin. [16]This suggests a potential therapeutic strategy for pain management or neurological conditions where enhancing the signaling of these peptides is desirable.
Structure-Activity Relationships
Studies on amastatin analogs have revealed key structural requirements for activity:
-
The (2S,3R) stereochemistry of the N-terminal amino acid is optimal for potent inhibition. [19]* A free N-terminal amino group and a free C-terminal carboxyl group are important for binding. [19]* The length and composition of the peptide chain influence the selectivity and potency against different aminopeptidases. [17]
Data Presentation
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Amastatin | Aminopeptidase M (AP-M) | 1.9 x 10-8 M | [17] |
| Amastatin | Leucine Aminopeptidase (LAP) | 1.1 x 10-6 M | [19] |
| Bestatin | Aminopeptidase M (AP-M) | 4.1 x 10-6 M | [17] |
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to molecules with remarkably diverse therapeutic potential. From the intricate modulation of the central metabolic regulator mTORC1 by 5-methyl-L-norleucine, to the established clinical success of its derivative Pregabalin, and the promising lipid-lowering and enzyme-inhibiting properties of its other analogs, this chemical family continues to be a fertile ground for drug discovery. Future research should focus on elucidating the precise in vivo mechanisms of these compounds, optimizing their pharmacokinetic properties for specific therapeutic targets, and exploring the full breadth of their potential in treating metabolic, neurological, and cardiovascular diseases.
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2-Amino-5-methylhexanoic acid and its role as a sestrin-gator interaction modulator
An In-depth Technical Guide to 2-Amino-5-methylhexanoic Acid (Leucine) as a Sestrin-GATOR Interaction Modulator
Authored by: Gemini, Senior Application Scientist
Abstract
The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, responding to a diverse array of environmental cues, including nutrients. Among these, the essential amino acid L-Leucine (IUPAC name: this compound) plays a pivotal role in activating mTORC1. This guide provides a detailed examination of the molecular mechanisms by which Leucine modulates the interaction between Sestrin proteins and the GATOR complex, a critical upstream event in the amino acid sensing pathway leading to mTORC1 activation. We will delve into the structural basis of this interaction, present established experimental protocols for its investigation, and discuss the therapeutic implications of targeting this pathway in various disease states, including cancer and metabolic disorders.
Introduction: The Central Role of Leucine in mTORC1 Signaling
The mTORC1 signaling pathway is a master controller of cellular anabolic and catabolic processes. Its activity is finely tuned by the availability of growth factors, energy status, and, crucially, nutrients like amino acids. Leucine, in particular, has been identified as a primary signaling molecule that potently activates mTORC1.[1][2] This activation is critical for processes such as protein synthesis, lipid biogenesis, and the suppression of autophagy. Dysregulation of the mTORC1 pathway is a hallmark of numerous human diseases, including cancer, metabolic syndrome, and neurodegenerative disorders, making the upstream regulatory mechanisms, such as Leucine sensing, a subject of intense research.[3]
This guide will focus on the cytosolic Leucine sensing mechanism mediated by the Sestrin family of proteins and their interaction with the GATOR (GAP Activity TOward Rags) complex.
The Molecular Machinery: Sestrins and the GATOR Complex
The activation of mTORC1 by Leucine is not a direct interaction but is orchestrated by a sophisticated protein machinery that relays the presence of this amino acid to the core components of the mTORC1 pathway.
Sestrins: The Cellular Sensors of Leucine
The Sestrin family of proteins, particularly Sestrin2, have emerged as the direct cytosolic sensors of Leucine.[4][5] In the absence of Leucine, Sestrin2 binds to the GATOR2 complex, initiating a cascade that leads to the inhibition of mTORC1.[4][6][7][8]
The GATOR Complex: A Key Regulator of Rag GTPases
The GATOR complex is a multiprotein entity composed of two distinct sub-complexes:
-
GATOR1: This complex, consisting of DEPDC5, NPRL2, and NPRL3, functions as a GTPase-activating protein (GAP) for the RagA/B GTPases.[9][10] By promoting the hydrolysis of GTP to GDP on RagA/B, GATOR1 keeps the Rag GTPases in an inactive state, thereby inhibiting mTORC1.[9]
-
GATOR2: This complex, which includes Mios, WDR24, WDR59, Seh1L, and Sec13, acts as an inhibitor of GATOR1.[9][10]
Under basal conditions (low Leucine), Sestrin2 binds to GATOR2, which prevents GATOR2 from inhibiting GATOR1. This allows GATOR1 to remain active and suppress mTORC1 signaling.[6][7][8]
Mechanism of Action: Leucine-Mediated Disruption of the Sestrin-GATOR2 Interaction
The presence of Leucine triggers a conformational change in Sestrin2, leading to the disruption of the Sestrin2-GATOR2 complex. This is the pivotal event that initiates the activation of mTORC1.
The Structural Basis of Leucine Binding to Sestrin2
The crystal structure of Sestrin2 in complex with Leucine has provided invaluable insights into the mechanism of Leucine sensing.[11][12] Leucine binds to a specific pocket within Sestrin2. This binding is characterized by a "lid-latch" mechanism, where a loop region of Sestrin2 closes over the bound Leucine, ensuring high specificity and affinity.[11] The dissociation constant (Kd) for Leucine binding to Sestrin2 is approximately 20 µM, a concentration that is well within the physiological range for mTORC1 activation.[4][5][13]
The Signaling Cascade Leading to mTORC1 Activation
The binding of Leucine to Sestrin2 sets off the following signaling cascade:
-
Leucine Binding: Cytosolic Leucine binds to Sestrin2.
-
Sestrin2-GATOR2 Dissociation: The Leucine-induced conformational change in Sestrin2 causes it to dissociate from the GATOR2 complex.[4][5]
-
GATOR2-Mediated Inhibition of GATOR1: Freed from Sestrin2, GATOR2 is now able to bind to and inhibit the GATOR1 complex.[9]
-
Rag GTPase Activation: With GATOR1 inhibited, the RagA/B GTPases are loaded with GTP, transitioning to their active state.
-
mTORC1 Translocation and Activation: The active Rag GTPase heterodimer recruits mTORC1 to the lysosomal surface, where it is activated by Rheb.
This intricate signaling pathway ensures that mTORC1 is only activated when sufficient Leucine is available for protein synthesis and other anabolic processes.
Visualizing the Pathway
To better understand the interplay between these components, the following diagrams illustrate the signaling pathway and a key experimental workflow.
Caption: Workflow for studying Leucine's effect.
Therapeutic Implications and Future Directions
The central role of the Leucine-Sestrin-GATOR-mTORC1 pathway in cellular growth and metabolism makes it a compelling target for therapeutic intervention in a variety of diseases.
Cancer
The mTORC1 pathway is hyperactive in a large percentage of human cancers, driving tumor growth and proliferation. [3]Mutations in components of the GATOR complex have been identified in several cancer types. [9][14]Understanding how Leucine sensing contributes to mTORC1 hyperactivity in cancer could lead to the development of novel therapeutic strategies. For instance, small molecules that mimic Leucine's effect on Sestrin2 could potentially be used to modulate mTORC1 activity.
Metabolic Disorders
The mTORC1 pathway is a key regulator of metabolic processes, and its dysregulation is implicated in diseases such as obesity and type 2 diabetes. Sestrins have been shown to protect against age- and obesity-associated pathologies. [7]Modulating the Sestrin-GATOR interaction could therefore be a viable approach to restore metabolic homeostasis.
Aging
Inhibition of mTORC1 signaling has been shown to extend lifespan in various model organisms. The Sestrin-mediated regulation of mTORC1 in response to nutrient availability is a crucial aspect of this longevity-promoting effect. Further research into how Leucine sensing through Sestrins changes with age could provide new avenues for interventions that promote healthy aging.
Conclusion
This compound (Leucine) is a critical nutrient that signals its availability to the master growth regulator mTORC1 through a sophisticated and finely tuned pathway. The discovery of Sestrins as direct Leucine sensors and the elucidation of their interaction with the GATOR complex have significantly advanced our understanding of nutrient sensing in cells. The detailed molecular and structural insights into this mechanism, coupled with robust experimental protocols, provide a solid foundation for further research and the development of novel therapeutic strategies targeting this crucial cellular pathway.
References
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- Wolfson, R. L., Chantranupong, L., Saxton, R. A., Shen, K., Scaria, S. M., Cantor, J. R., & Sabatini, D. M. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science, 351(6268), 43–48. [Link]
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2-Amino-5-methylhexanoic Acid as a Precursor for Novel Anticonvulsant Agents: A Technical Guide
Introduction
Epilepsy, a neurological disorder affecting millions globally, presents a significant therapeutic challenge. Despite the availability of numerous antiepileptic drugs (AEDs), a substantial portion of patients remain resistant to treatment, and many experience dose-limiting side effects.[1] This underscores the urgent need for novel anticonvulsants with improved efficacy and safety profiles. The exploration of α-amino acids and their derivatives as anticonvulsant agents has proven to be a fruitful area of research.[2] These compounds, serving as foundational chiral building blocks, offer a rich scaffold for designing molecules that can modulate neuronal excitability.[3]
This technical guide delves into the exploration of 2-Amino-5-methylhexanoic acid, a leucine isomer, as a potential intermediate in the synthesis of novel anticonvulsant drugs. While direct literature on the anticonvulsant properties of this compound is sparse, its structural similarity to endogenous amino acids like L-leucine and its potential as a precursor to gabapentinoid-like structures make it a compelling subject of investigation.[4][5] This guide will provide a comprehensive overview of the synthetic strategies, proposed mechanisms of action, preclinical evaluation protocols, and analytical characterization methods relevant to this area of research.
The Rationale for α-Amino Acids in Anticonvulsant Drug Design
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission.[6] Epilepsy is often characterized by an imbalance favoring excessive excitation, primarily mediated by the neurotransmitter glutamate, or a deficit in inhibition, largely governed by gamma-aminobutyric acid (GABA).[7] Many successful anticonvulsant drugs act by either enhancing GABAergic inhibition or dampening glutamatergic excitation.[6]
α-Amino acids are uniquely positioned as starting points for anticonvulsant design for several reasons:
-
Structural Analogy to Neurotransmitters: Their inherent structure mimics that of key neurotransmitters. For instance, the well-known anticonvulsants pregabalin and gabapentin are GABA analogues, although their primary mechanism does not involve direct interaction with GABA receptors.[4][8]
-
Access to CNS: The presence of amino acid transporters, such as the large neutral amino acid transporter 1 (LAT1), can facilitate the transport of these molecules across the blood-brain barrier.[4][9]
-
Chiral Scaffolds: As chiral molecules, they provide a stereochemically defined framework for the synthesis of enantiomerically pure drugs, which is crucial as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[3]
This compound, as an analogue of leucine, is a particularly interesting candidate. Leucine and other branched-chain amino acids are known to compete with gabapentin for binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a key target for anticonvulsant action.[5] This suggests that molecules derived from this scaffold could potentially interact with this important therapeutic target.
Synthetic Pathways and Strategies
The synthesis of chiral α-amino acids like this compound and their subsequent modification into potential drug candidates can be approached through several methodologies. The choice of synthetic route often depends on factors such as desired stereochemistry, scalability, and cost-effectiveness.
Asymmetric Synthesis of this compound
Achieving high enantiomeric purity is critical in drug development. Enzymatic synthesis and chiral pool synthesis are two powerful strategies for producing optically pure amino acids.[3][10]
Enzymatic Asymmetric Synthesis: This environmentally friendly approach utilizes enzymes to catalyze stereoselective reactions.[10] Key enzymatic routes include:
-
Asymmetric Reductive Amination: Amino acid dehydrogenases (AADHs) can catalyze the conversion of a prochiral keto acid to the corresponding chiral amino acid.[11]
-
Transamination: Transaminases can transfer an amino group from a donor molecule to a keto acid acceptor with high stereoselectivity.[12]
-
Enzymatic Kinetic Resolution: Enzymes like lipases or acylases can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[11]
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials.[3] For instance, L-leucine, a naturally occurring and inexpensive amino acid, could potentially be modified to yield this compound, although this would require careful manipulation of the side chain.
Conversion to Gabapentinoid-like Structures
A primary goal in exploring this compound is its potential as a precursor to novel gabapentinoids. The synthesis of pregabalin, a well-established anticonvulsant, often serves as a template for such synthetic endeavors.[13] A generalized synthetic workflow is outlined below:
Figure 1: Generalized synthetic workflow for converting this compound to a potential anticonvulsant.
Experimental Protocol: Generalized Synthesis of a this compound Derivative
-
N-Protection: Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water). Add a base such as sodium bicarbonate, followed by the dropwise addition of a protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection). Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Carboxyl Group Activation: The protected amino acid can be activated for coupling. For instance, conversion to an acid chloride using thionyl chloride or oxalyl chloride, or formation of an active ester.
-
Amidation: The activated carboxyl group is then reacted with a desired amine to form an amide linkage. This step is crucial for introducing structural diversity.[1]
-
Deprotection: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acidic conditions for Boc deprotection) to yield the final target compound.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Proposed Mechanism of Action: Targeting the α2δ-1 Subunit
While the exact mechanism of any novel compound derived from this compound would require experimental validation, a primary hypothesized target is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[8] This is the known binding site for gabapentin and pregabalin.[14][15]
The Role of the α2δ-1 Subunit: The α2δ-1 subunit is an auxiliary protein of VGCCs that plays a critical role in their trafficking to the presynaptic membrane and modulating their function.[15] In pathological states such as neuropathic pain and epilepsy, the expression of α2δ-1 is often upregulated, leading to increased calcium influx and subsequent release of excitatory neurotransmitters like glutamate.[14]
Hypothesized Interaction: Gabapentinoids bind to the α2δ-1 subunit, which is thought to disrupt the trafficking of the calcium channel complex to the presynaptic terminal.[8][9] This leads to a reduction in the density of functional VGCCs at the presynaptic membrane, resulting in decreased calcium influx upon neuronal depolarization and a subsequent reduction in the release of excitatory neurotransmitters.[9] It is also suggested that gabapentinoids may interfere with the interaction between α2δ-1 and thrombospondin, a protein involved in the formation of excitatory synapses.[8][15]
Figure 2: Proposed mechanism of action for a this compound-derived anticonvulsant targeting the α2δ-1 subunit.
Preclinical Evaluation of Anticonvulsant Activity
A critical step in the development of any new anticonvulsant is rigorous preclinical testing in animal models of epilepsy.[16] These models are essential for determining efficacy, potency, and a preliminary safety profile.[17]
Common Preclinical Seizure Models
A battery of tests is typically employed to assess the anticonvulsant potential of a new chemical entity.[16]
| Model | Seizure Type Mimicked | Typical Procedure | Endpoint |
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Electrical stimulus applied via corneal or auricular electrodes. | Abolition of the hindlimb tonic extensor component of the seizure. |
| Subcutaneous Pentylenetetrazole (scPTZ) | Clonic seizures | Subcutaneous injection of a convulsive dose of pentylenetetrazole. | Failure to observe a clonic seizure lasting for at least 5 seconds. |
| 6-Hz Psychomotor Seizure Test | Therapy-resistant partial seizures | Low-frequency (6 Hz) electrical stimulation applied via corneal electrodes. | Protection against seizure activity. |
| Kindling Model | Chronic epilepsy, temporal lobe epilepsy | Repeated application of a subconvulsive electrical or chemical stimulus. | Suppression of seizure progression and severity. |
Data compiled from various sources.[16][17]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Animal Preparation: Use adult male mice (e.g., Swiss-Webster strain) weighing 20-25g. Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer the test compound (dissolved in a suitable vehicle, e.g., 0.5% methylcellulose) via intraperitoneal (i.p.) or oral (p.o.) route. A control group should receive the vehicle only. A positive control group (e.g., treated with a known anticonvulsant like phenytoin) should also be included.
-
Time to Peak Effect: Conduct the test at the predetermined time of peak effect of the drug.
-
Seizure Induction: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of saline should be applied to the eyes before electrode placement to ensure good electrical contact.
-
Observation: Observe the animal for the presence or absence of the hindlimb tonic extensor component of the seizure. The absence of this component indicates protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
Analytical Characterization and Quality Control
Thorough analytical characterization is essential to ensure the identity, purity, and stability of the synthesized compounds. A suite of analytical techniques is typically employed.[18][19]
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of the synthesized compounds and for quantitative analysis.[20] Reversed-phase HPLC with UV or mass spectrometric detection is commonly used.[21][22] For chiral compounds, chiral HPLC columns are necessary to separate and quantify the enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming that the desired molecular structure has been synthesized.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to confirm its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.
Experimental Protocol: Purity Determination by RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase or a suitable solvent to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: e.g., 1.0 mL/min
-
Injection volume: e.g., 10 µL
-
Column temperature: e.g., 25 °C
-
Detection wavelength: Determined by the UV absorbance characteristics of the compound (e.g., 210 nm for amide bonds).
-
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Conclusion and Future Directions
The exploration of this compound as an intermediate for novel anticonvulsant agents represents a rational and promising approach in the ongoing search for better epilepsy therapies. Its structural relationship to endogenous amino acids and the precursors of established drugs like pregabalin provides a strong foundation for this line of inquiry. By leveraging modern synthetic strategies, particularly those that ensure stereochemical control, a diverse library of compounds can be generated.
The path forward will require a multidisciplinary effort, combining sophisticated organic synthesis with rigorous preclinical pharmacological evaluation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of derivatives to optimize their binding affinity for the α2δ-1 subunit and improve their pharmacokinetic properties.
-
In-depth Mechanistic Studies: Moving beyond the hypothesized mechanism to confirm the molecular target and elucidate the downstream effects on neuronal signaling.
-
Pharmacokinetic and Toxicity Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of the most promising lead compounds.
Through such a comprehensive and scientifically grounded approach, the potential of this compound and related α-amino acid scaffolds to yield the next generation of anticonvulsant drugs can be fully realized.
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Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis of 2-Amino-5-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-5-methylhexanoic acid and its derivatives are critical chiral building blocks in modern pharmaceuticals, most notably as precursors to drugs like Pregabalin, which is used to treat epilepsy, neuropathic pain, and anxiety. The stereochemistry at the C2 position is paramount for biological activity, necessitating robust and efficient methods for its enantioselective synthesis. This guide provides an in-depth overview and detailed protocols for three field-proven strategies to obtain enantiomerically pure 2-amino-5-methylhexanoic acid: Asymmetric Hydrogenation, Chemoenzymatic Resolution, and Chiral Auxiliary-Mediated Alkylation. Each section explains the core principles, offers step-by-step experimental protocols, and presents data to guide researchers in selecting and implementing the optimal synthetic route for their specific needs.
Introduction: The Significance of Chiral Purity
In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule can mean the difference between a therapeutic effect and inactivity or even toxicity. Non-proteinogenic amino acids, such as this compound, are no exception. These molecules serve as versatile scaffolds for creating complex and biologically active compounds. The synthesis of a single, desired enantiomer is not merely an academic exercise but a critical requirement for safety, efficacy, and regulatory approval. The methods detailed herein represent some of the most effective and scalable approaches to achieving high enantiopurity for this valuable synthetic intermediate.
Strategy 1: Catalytic Asymmetric Hydrogenation
This approach is a cornerstone of modern industrial synthesis, offering high efficiency and atom economy. The core principle involves the hydrogenation of a prochiral olefin precursor using a chiral transition metal catalyst. The catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, creates a chiral environment that directs the addition of hydrogen to one face of the double bond, selectively forming the desired enantiomer.
A key intermediate for this route is a cyano-substituted olefin, which, upon asymmetric hydrogenation and subsequent reduction of the nitrile group, yields the target amino acid.[1][2]
Scientific Rationale
The choice of a chiral ligand, such as Me-DuPHOS, is critical. Its C₂-symmetric bisphosphine structure coordinates to the rhodium center, creating a well-defined chiral pocket. The substrate coordinates to this complex, and the steric and electronic properties of the ligand dictate the facial selectivity of hydrogen delivery, leading to a high enantiomeric excess (ee) of the product.
Experimental Protocol: Asymmetric Hydrogenation of 3-Cyano-5-methylhex-3-enoic acid
This protocol is adapted from a concise synthesis of a Pregabalin precursor.[2]
Step 1: Substrate Preparation (Not Detailed) The starting material, a salt of 3-cyano-5-methylhex-3-enoic acid, is prepared from commercially available precursors. This substrate can be a mixture of E/Z isomers.[1]
Step 2: Asymmetric Hydrogenation
-
To a pressure-rated reaction vessel, add the 3-cyano-5-methylhex-3-enoic acid salt (1.0 eq).
-
Add a solution of the Rh(I)-Me-DuPHOS catalyst (e.g., [Rh(cod)(Me-DuPHOS)]BF₄) in a suitable solvent such as methanol (0.1 - 1.0 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by HPLC or GC to confirm the consumption of the starting material.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
The resulting product, (S)-3-cyano-5-methylhexanoate, can be isolated after solvent removal.
Step 3: Nitrile Reduction
-
Dissolve the crude (S)-3-cyano-5-methylhexanoate from the previous step in a suitable solvent (e.g., methanol or ethanol).
-
Add a heterogeneous catalyst, such as Raney Nickel or a palladium catalyst.
-
Pressurize the reaction vessel with hydrogen (500-1000 psi).
-
Heat the reaction to 40-60 °C and stir vigorously.
-
After 6-12 hours, cool the reaction, vent the hydrogen, and filter the catalyst.
-
Acidification of the resulting solution followed by purification yields (S)-2-aminomethyl-5-methylhexanoic acid (Pregabalin is the 3-aminomethyl isomer, this protocol is adapted for the 2-amino target).
Data Summary
| Parameter | Value | Source |
| Catalyst | Rhodium Me-DuPHOS | [2] |
| Substrate | 3-cyano-5-methylhex-3-enoic acid salt | [2] |
| Enantiomeric Excess (ee) | >99% | [2] |
| Overall Yield | Excellent | [2] |
Workflow Diagram
Caption: Catalytic Asymmetric Hydrogenation Workflow.
Strategy 2: Chemoenzymatic Synthesis & Resolution
Biocatalysis offers a powerful, green alternative to traditional chemical methods, providing exceptional selectivity under mild reaction conditions. For the synthesis of this compound, two primary enzymatic strategies are prevalent: kinetic resolution of a racemic intermediate and asymmetric bioreduction of a prochiral precursor.
Method A: Enzymatic Kinetic Resolution
Scientific Rationale Kinetic resolution relies on the ability of an enzyme, typically a lipase or hydrolase, to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other.[3][4] For example, in a racemic mixture of an ester precursor, a lipase can selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester largely unreacted. The resulting acid and ester can then be separated by standard chemical techniques. This method is highly effective, though the maximum theoretical yield for the desired enantiomer is 50%.
Experimental Protocol: Lipase-Mediated Hydrolysis of Racemic 2-Amino-5-methylhexanoate
-
Substrate Preparation: Synthesize the racemic methyl or ethyl ester of this compound using standard esterification methods.
-
Enzymatic Reaction:
-
To a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), add the racemic ester substrate (e.g., 100 mM).
-
Add an immobilized lipase, such as Candida antarctica Lipase B (CAL-B, Novozym® 435) (e.g., 10 mg/mL).[3]
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by chiral HPLC, tracking the formation of the amino acid and the consumption of the ester.
-
Stop the reaction at or near 50% conversion to maximize the enantiomeric purity of both the product and the remaining substrate.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme for potential reuse.
-
Adjust the pH of the filtrate to ~2.0 with 1 M HCl. This protonates the newly formed (S)-amino acid.
-
Extract the unreacted (R)-ester with an organic solvent like ethyl acetate.
-
The aqueous layer now contains the desired (S)-2-amino-5-methylhexanoic acid hydrochloride salt, which can be isolated by evaporation or ion-exchange chromatography.
-
Method B: Asymmetric Bioreduction with Ene-Reductases
Scientific Rationale A more advanced chemoenzymatic approach involves the direct asymmetric reduction of a prochiral β-cyanoacrylate ester using an ene-reductase.[5] These enzymes, utilizing a nicotinamide cofactor (NAD(P)H), deliver a hydride stereoselectively across a carbon-carbon double bond. This method avoids the 50% yield limitation of kinetic resolution and can directly generate the desired chiral intermediate in high enantiomeric excess.
Experimental Protocol: Ene-Reductase Mediated Reduction
-
Substrate Preparation: Synthesize the ethyl (E/Z)-3-cyano-5-methylhex-2-enoate precursor.[5]
-
Biocatalytic Reduction:
-
In a temperature-controlled bioreactor, prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5).
-
Add the β-cyanoacrylate ester substrate.
-
Introduce the ene-reductase enzyme (either as a purified enzyme or in a whole-cell system).
-
Add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) to continuously supply NADPH.
-
Stir the mixture at a controlled temperature (e.g., 25-35 °C) for 24-48 hours.
-
-
Work-up and Isolation:
-
Extract the product, (S)-ethyl 3-cyano-5-methylhexanoate, with an organic solvent (e.g., ethyl acetate).[5]
-
Purify the intermediate by column chromatography.
-
The resulting chiral cyano ester can then be reduced to the target amino acid as described in Strategy 1.
-
Workflow Diagram
Caption: Asymmetric Bioreduction Workflow.
Strategy 3: Chiral Auxiliary-Mediated Synthesis
This classic and reliable strategy involves temporarily attaching a chiral molecule—the auxiliary—to the substrate.[6] The auxiliary sterically directs subsequent reactions, such as alkylation, to occur on a specific face of the molecule. After the stereocenter is set, the auxiliary is cleaved and can often be recovered. Evans' oxazolidinones are among the most successful and widely used auxiliaries for this purpose.[7]
Scientific Rationale
An N-acylated oxazolidinone, derived from a readily available amino alcohol, provides a rigid chiral environment.[6] Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a specific Z-enolate is formed, which is stabilized by chelation with the lithium ion. The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate, forcing an incoming electrophile (like an alkyl halide) to approach from the less hindered side, thus ensuring high diastereoselectivity.
Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary
Step 1: Acylation of the Chiral Auxiliary
-
In a flame-dried, nitrogen-purged flask, dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add the appropriate acyl chloride (e.g., propionyl chloride) dropwise and stir for 1 hour at -78 °C before allowing it to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acylated oxazolidinone (1.0 eq) from the previous step in anhydrous THF and cool to -78 °C.
-
Add LDA or NaHMDS (1.1 eq) dropwise to form the enolate. Stir for 30-60 minutes.
-
Add the electrophile, 1-iodo-3-methylbutane (1.2 eq), and stir at -78 °C for 2-4 hours, then allow the reaction to warm slowly.
-
Quench with saturated aqueous NH₄Cl, extract with an organic solvent, and purify the alkylated product.
Step 3: Cleavage of the Auxiliary and Derivatization
-
The alkylated auxiliary can be cleaved under various conditions. For hydrolysis to the carboxylic acid, lithium hydroxide with hydrogen peroxide is commonly used.
-
Dissolve the alkylated product in a THF/water mixture.
-
Cool to 0 °C and add 30% hydrogen peroxide followed by aqueous lithium hydroxide.
-
Stir for 4-6 hours.
-
Quench with sodium sulfite solution.
-
The chiral auxiliary can be recovered from the organic phase. The desired chiral carboxylic acid is in the aqueous phase and can be isolated after acidification and extraction.
-
The resulting chiral acid can be converted to the target amino acid via a Curtius rearrangement or similar transformation.
Data Summary
| Parameter | Value | Source |
| Auxiliary | Evans' Oxazolidinones | [6][7] |
| Base for Enolization | LDA or NaHMDS | [6] |
| Diastereomeric Ratio (dr) | Typically >95:5 | [6] |
| Auxiliary Recovery | Generally high (>90%) | [6] |
Logical Relationship Diagram
Caption: Chiral Auxiliary-Mediated Alkylation Logic.
Conclusion
The enantioselective synthesis of this compound can be successfully achieved through several robust methodologies. Catalytic asymmetric hydrogenation stands out for its high efficiency and atom economy, making it suitable for large-scale industrial production. Chemoenzymatic methods , including kinetic resolution and asymmetric bioreduction, offer unparalleled selectivity under environmentally benign conditions and are gaining significant traction. Finally, chiral auxiliary-based approaches provide a reliable and well-established route with predictable stereochemical outcomes, making them excellent for laboratory-scale synthesis and the preparation of diverse analogs. The choice of method will depend on factors such as scale, cost, available equipment, and the specific purity requirements of the final product.
References
- Burk, M. J. et al. (2000). An enantioselective synthesis of (S)-(+)
- Hoekstra, M. S. et al. (n.d.). Asymmetric synthesis of pregabalin.
- Moody, T. S. et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, [Link]
- Varma, R. S. et al. (n.d.). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, [Link]
- Pellizzoni, M. et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development, [Link]
- Govaris, A. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, [Link]
- Soloshonok, V. A. et al. (2016). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, [Link]
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia, [Link]
- Pesti, J. A. et al. (2007). The use of enzymatic resolution for the preparation of intermediates of pregabalin.
- ResearchGate. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids.
- de Souza, R. O. M. A. et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for 2-Amino-5-methylhexanoic acid detection
An Application Guide to the Analytical Detection of 2-Amino-5-methylhexanoic Acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound (CAS: 3558-32-5), a non-proteinogenic amino acid.[1][2][3] Given its structural properties—specifically its polarity and low volatility—specialized analytical techniques are required for accurate detection in various matrices, from pharmaceutical preparations to complex biological samples. We present two primary, robust methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization and direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering a framework for method selection, sample preparation, and instrumental analysis, grounded in established scientific principles.
Introduction: The Analytical Challenge
This compound, with a molecular formula of C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol , is an analog of leucine.[1][4] Like other amino acids, its zwitterionic nature at physiological pH, high polarity, and negligible volatility make direct analysis by techniques like GC-MS impossible.[5] Therefore, analytical strategies must be employed to overcome these intrinsic properties. The choice of method—typically between GC-MS and LC-MS/MS—depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and desired sample throughput.[6][7] This guide will detail the causality behind the necessary experimental steps for both approaches.
Foundational Step: Sample Preparation
The goal of sample preparation is to extract this compound from its matrix, remove interfering substances, and prepare it for the chosen analytical platform.[8] The protocol varies significantly based on the sample type.
Protocol 2.1: Protein Precipitation for Biological Fluids (Plasma, Serum, Urine)
This protocol is a prerequisite for LC-MS/MS analysis and is often the first step before derivatization for GC-MS. The primary objective is to remove high-molecular-weight proteins, which can foul the analytical column and ion source.
Rationale: Cold organic solvents like acetonitrile or acids such as sulfosalicylic acid are highly effective at denaturing and precipitating proteins. Centrifugation then separates the solid protein pellet from the supernatant containing the analyte of interest. Direct analysis of underivatized amino acids by LC-MS/MS has become a viable alternative to derivatization methods, largely due to this effective and simple sample cleanup.[9][10]
Step-by-Step Protocol:
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile. This 3:1 solvent-to-sample ratio ensures efficient protein precipitation.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and denaturation.
-
Incubate the sample at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound, and transfer it to a new tube for analysis or further processing (derivatization).
Protocol 2.2: Acid Hydrolysis for Solid Tissues or Protein-Bound Samples
Rationale: To measure the total amount of this compound, including any that is incorporated into or bound to proteins, a hydrolysis step is required to break the peptide bonds. Acid hydrolysis using 6 M HCl is the most common method for this purpose.[8][11]
Step-by-Step Protocol:
-
Accurately weigh approximately 5-10 mg of lyophilized solid sample into a borosilicate glass vial with a screw cap.[12]
-
Add 1 mL of 6 M Hydrochloric Acid (HCl).
-
Seal the vial under a nitrogen atmosphere to prevent oxidative degradation of the amino acids.
-
Heat the sample at 110°C for 24 hours.[8]
-
After cooling, the sample is dried under a stream of nitrogen to remove the HCl.
-
Reconstitute the dried residue in a suitable buffer or solvent (e.g., 0.1 M HCl) for subsequent analysis.
Methodology I: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional chromatographic resolution but requires that analytes be volatile and thermally stable.[13] For amino acids, this is achieved through chemical derivatization, a process that masks polar functional groups (–NH₂ and –COOH) with nonpolar moieties.[14]
Causality of Derivatization: The derivatization process replaces the active, polar hydrogens on the amine and carboxylic acid groups with nonpolar groups, such as a trimethylsilyl (TMS) or an alkyl group.[11] This transformation drastically increases the analyte's volatility, allowing it to travel through the GC column in the gas phase for separation and subsequent detection by the mass spectrometer.
Protocol 3.1: Silylation using MTBSTFA
Rationale: Silylation is a common derivatization technique. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is often preferred over other silylating agents like BSTFA because its derivatives are more stable and less sensitive to moisture.[14][15]
Step-by-Step Protocol:
-
Start with a dried extract from the sample preparation step in a glass vial. Complete removal of water is critical as silylating reagents are moisture-sensitive.[11]
-
Add 100 µL of acetonitrile to reconstitute the sample.
-
Add 100 µL of MTBSTFA.
-
Seal the vial tightly and heat at 100°C for 3 hours to ensure complete derivatization.[14]
-
Cool the sample to room temperature. It is now ready for injection into the GC-MS.
Caption: GC-MS experimental workflow for this compound analysis.
Methodology II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that has become the preferred method for analyzing amino acids in complex matrices.[7][16] Its primary advantage is the ability to analyze many amino acids directly in their native form, bypassing the need for derivatization.[9]
Rationale: The separation occurs in the liquid phase, accommodating the polar nature of amino acids. Tandem mass spectrometry (MS/MS) provides exceptional specificity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented into a characteristic product ion. This precursor-product ion transition is unique to the analyte, effectively filtering out background noise and enhancing sensitivity.
Protocol 4.1: Direct Quantification using UPLC-MS/MS
Step-by-Step Protocol:
-
Begin with the supernatant obtained from the protein precipitation protocol (Section 2.1).
-
If necessary, dilute the supernatant with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to match the starting conditions of the liquid chromatography gradient.
-
Transfer the final sample to an autosampler vial for injection.
-
Inject 5-10 µL of the sample into the UPLC-MS/MS system.
Caption: LC-MS/MS experimental workflow for this compound analysis.
Instrumental Parameters & Data
The following tables provide representative instrumental conditions and expected performance metrics. These should serve as a starting point and must be optimized for the specific instrumentation and application.
Table 1: Representative GC-MS Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column for general-purpose analysis of derivatized compounds. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace-level analysis. |
| Inlet Temp | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 80°C (2 min), ramp 10°C/min to 300°C (5 min) | A typical temperature gradient to separate analytes based on boiling point. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z fragments of the analyte. |
Table 2: Representative LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm | A reverse-phase column designed for enhanced retention of polar compounds.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes analytes from the reverse-phase column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID UPLC column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules; the amine group is readily protonated. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity for quantification.[10] |
| Precursor Ion (M+H)⁺ | m/z 146.1 | Based on the molecular weight of 145.20 g/mol . |
| Product Ion | To be determined by infusion | The characteristic product ion is identified by infusing a pure standard and observing its fragmentation. |
Method Comparison: Choosing the Right Approach
The selection between GC-MS and LC-MS/MS is a critical decision in analytical workflow development.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separation of volatile derivatives in the gas phase. | Separation of native compounds in the liquid phase. |
| Sample Prep | Mandatory derivatization ; can be time-consuming and introduce variability.[18][19] | Simple protein precipitation is often sufficient; direct analysis is a key advantage.[9] |
| Throughput | Lower, due to longer run times and derivatization steps. | Higher, due to faster chromatography and simpler sample prep.[5] |
| Sensitivity | Good, especially in SIM mode. | Excellent, typically superior to GC-MS for this class of compounds.[10] |
| Specificity | Good, based on retention time and mass spectrum. | Excellent, due to the specificity of MRM transitions. |
| Instrumentation | Widely available and robust. | Higher initial cost but offers greater flexibility and performance. |
| Best For... | Applications where LC-MS is unavailable or for targeted metabolomics panels of derivatized compounds. | High-sensitivity quantification in complex biological matrices; high-throughput screening. |
Conclusion
The successful analysis of this compound hinges on a well-designed analytical strategy that directly addresses its physicochemical properties. For high-resolution separation, GC-MS coupled with a robust derivatization protocol like silylation provides a reliable method. However, for applications demanding high sensitivity, specificity, and throughput, particularly in complex biological matrices, direct analysis via LC-MS/MS after a simple protein precipitation is the superior and more modern approach. The protocols and data presented herein offer a validated starting point for researchers to develop and implement these methods in their own laboratories.
References
- Villaverde, J. J., et al. (2016). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
- Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. MDPI.
- Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry.
- Lee, G., & Lee, J. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
- National Center for Biotechnology Information. (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. PubChem Compound Database.
- SickKids Research Institute. Sample Preparation - SPARC BioCentre Molecular Analysis. SickKids.
- Michigan State University. MSU MSMC Protocol 2a Free amino acid analysis - UPLC/MS/MS method. MSU Mass Spectrometry and Metabolomics Core.
- LOUIS - UAH Repository. Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. University of Alabama in Huntsville.
- Restek. 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek Corporation.
- NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab.
- Bio-Synthesis Inc. Sample preparation for Amino Acid Analysis. Bio-Synthesis.
- ResearchGate. Analysis of amino acids by high performance liquid chromatography. Asian Journal of Pharmaceutical and Clinical Research.
- PubMed Central. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of Clinical Laboratory Analysis.
- AAA Service Laboratory, Inc. Sample Preparation - Aminoacid Analysis Service. AAA Service Laboratory.
- Semantic Scholar. Analytical methods for amino acid determination in organisms. Amino Acids.
- PubMed. Analytical methods for amino acid determination in organisms. Amino Acids.
- Agency for Toxic Substances and Disease Registry. Analytical Methods. ATSDR.
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- 4. (S)-2-Amino-5-methylhexanoic acid 98% | CAS: 31872-98-7 | AChemBlock [achemblock.com]
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- 8. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
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- 12. Sample preparation for Amino Acid Analaysis [biosyn.com]
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- 14. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
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- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 2-Amino-5-methylhexanoic Acid in Biological Samples
Introduction: The Analytical Imperative for Quantifying 2-Amino-5-methylhexanoic Acid
This compound, a non-proteinogenic branched-chain amino acid (BCAA), is an analog of the essential amino acids leucine and isoleucine. While not incorporated into proteins, the precise quantification of such unique amino acids in biological matrices is of growing interest to researchers in metabolomics, drug development, and nutritional science. Aberrations in BCAA metabolism are implicated in various pathological conditions, including metabolic syndrome, diabetes, and certain neurological disorders.[1][2][3] The structural similarity of this compound to key metabolic regulators suggests its potential, yet largely unexplored, role in cellular signaling and metabolic pathways.[3][4]
This document provides a comprehensive guide for the sensitive and specific quantification of this compound in biological samples, such as plasma and serum. We present detailed protocols for two robust analytical methodologies: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). The LC-MS/MS method is highlighted as the primary approach due to its high throughput, specificity, and minimal sample preparation requirements. The GC-MS method, requiring a derivatization step, serves as a reliable alternative.
These protocols are designed to be self-validating, incorporating best practices and quality control measures to ensure the generation of accurate and reproducible data, in alignment with regulatory expectations such as those outlined by the FDA.[1]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [5] |
| Molecular Weight | 145.20 g/mol | [5] |
| CAS Number | 31872-98-7 ((S)-enantiomer) | [5] |
| Appearance | White crystalline solid | |
| Melting Point | 280 °C (sublimes) | [1] |
PART 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification
LC-MS/MS is the preferred methodology for the quantification of amino acids in complex biological matrices due to its inherent selectivity and sensitivity, often obviating the need for chemical derivatization.[6][7]
Experimental Workflow: LC-MS/MS Analysis
The general workflow for the LC-MS/MS-based quantification of this compound is depicted below.
Caption: General workflow for this compound quantification by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
1. Materials and Reagents
-
Standards: this compound certified reference standard.
-
Internal Standard (IS): A stable isotope-labeled (SIL) this compound (e.g., d₃- or ¹³C₆,¹⁵N-labeled) is highly recommended for the highest accuracy. If a specific SIL-IS is not commercially available, a structurally similar labeled amino acid, such as ¹³C₆,¹⁵N-Leucine, can be used after thorough validation.[1][8]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥98%).
-
Biological Matrix: Drug-free human plasma or serum for calibration standards and quality controls.
2. Sample Preparation: Protein Precipitation
This protocol is a robust method for effectively removing proteins from plasma or serum samples.[9][10][11][12]
-
Aliquot 50 µL of the biological sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., ¹³C₆,¹⁵N-Leucine in water).
-
Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
3. LC-MS/MS Instrumentation and Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Setting |
| LC System | UPLC/UHPLC system |
| Column | HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a mixed-mode column. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 95% B; 2-8 min: 95-50% B; 8-8.1 min: 50-95% B; 8.1-10 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
4. Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 146.1 | 86.1 | To be optimized |
| This compound (Qualifier) | 146.1 | 41.1 | To be optimized |
| ¹³C₆,¹⁵N-Leucine (IS) | 139.1 | 92.1 | To be optimized |
Note: The product ion at m/z 86.1 corresponds to the neutral loss of the carboxyl group and ammonia. The product ion at m/z 41.1 corresponds to a smaller fragment of the side chain. These are common fragmentation pathways for amino acids.
Data Presentation: Expected LC-MS/MS Performance
The following table presents typical performance characteristics for the LC-MS/MS analysis of branched-chain amino acids, which can be expected for a validated this compound assay.[6][7]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM |
| Intra- and Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | 90 - 110% |
PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) Quantification
GC-MS offers excellent chromatographic resolution and is a powerful tool for the analysis of small molecules. However, due to the polar and non-volatile nature of amino acids, a chemical derivatization step is mandatory to improve their volatility and thermal stability.[13][14]
Experimental Workflow: GC-MS Analysis
The workflow for GC-MS analysis includes an additional derivatization step.
Caption: General workflow for this compound quantification by GC-MS.
Detailed Experimental Protocol: GC-MS
1. Materials and Reagents
-
Standards and Internal Standard: As described for the LC-MS/MS method.
-
Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).
-
Solvents: Acetonitrile, Ethyl acetate (anhydrous).
-
Other: Nitrogen gas for drying.
2. Sample Preparation and Derivatization
-
Perform protein precipitation as described in the LC-MS/MS protocol (steps 1-7).
-
Transfer the supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical that the sample is completely dry as silylating reagents are moisture-sensitive. [13]
-
To the dried residue, add 50 µL of anhydrous ethyl acetate and 50 µL of MTBSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Instrumentation and Parameters
| Parameter | Setting |
| GC System | Gas chromatograph with an autosampler |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | Initial 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Single quadrupole or triple quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification |
4. Predicted Mass Spectrum and SIM Ions
The derivatization with MTBSTFA will result in the formation of a di-TBDMS derivative of this compound (one on the amino group and one on the carboxyl group). The expected fragmentation pattern for TBDMS derivatives of amino acids includes characteristic losses.[13][14]
-
Molecular Weight of di-TBDMS derivative: 145.20 (analyte) + 2 * 114.2 (TBDMS group) - 2 * 1.008 (H) = 371.6 g/mol
-
Predicted Fragments:
-
[M-57]⁺: Loss of a tert-butyl group (C₄H₉), m/z 314.6. This is often the base peak.
-
[M-15]⁺: Loss of a methyl group (CH₃), m/z 356.6.
-
[M-159]⁺: Loss of the CO-O-TBDMS group, m/z 212.6.
-
For quantitative analysis using SIM, the following ions are recommended for monitoring:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| di-TBDMS-2-Amino-5-methylhexanoic acid | 314.6 | 356.6 | 212.6 |
Method Validation and Trustworthiness
For both the LC-MS/MS and GC-MS methods, a full validation should be performed in accordance with regulatory guidelines to ensure the trustworthiness of the results.[1] Key validation parameters to assess include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
-
Linearity and Range: The concentration range over which the assay is accurate and precise. A minimum of five non-zero standards should be used to construct the calibration curve.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).
Conclusion
The protocols detailed in this application note provide a robust framework for the accurate and precise quantification of this compound in biological samples. The primary LC-MS/MS method offers high sensitivity and throughput with simplified sample preparation. The alternative GC-MS method, while requiring derivatization, is a reliable and well-established technique for amino acid analysis. The choice of method will depend on the specific research needs, available instrumentation, and desired sample throughput. By adhering to the principles of method validation, researchers and drug development professionals can generate high-quality, defensible data to further elucidate the role of this and other non-proteinogenic amino acids in health and disease.
References
- U.S. Food and Drug Administration. (2018).
- Zhang, S., et al. (2022). Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2546, 65-81. [Link]
- Lazzaro, A., et al. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 27(19), 6285. [Link]
- Zhao, L., & Juck, M. (n.d.).
- Request PDF. (2022). Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
- Li, Y., et al. (2021). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Bioanalysis, 13(16), 1269-1280. [Link]
- Bio-Synthesis. (2014).
- Request PDF. (2000).
- Semantic Scholar. (2000).
- ResearchGate. (2014).
- Springer Protocols. (2018). GC-MS of tert-Butyldimethylsilyl (tBDMS)
- ResearchGate. (2016). Optimized MRM transition parameters for the analyzed amino acids. [Link]
- PubChem. (n.d.). (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. [Link]
- Amino acid analysis in biofluids using LC-MS/MS. (2014). [Link]
- Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
- Longdom Publishing. (n.d.). The Significance of Amino Acids in Metabolism and Cellular Function. [Link]
- Wu, G. (2009). Amino acids: metabolism, functions, and nutrition. Amino acids, 37(1), 1–17. [Link]
Sources
- 1. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. (S)-2-Amino-5-methylhexanoic acid 98% | CAS: 31872-98-7 | AChemBlock [achemblock.com]
- 4. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application Note: Chiral Separation of 2-Amino-5-methylhexanoic Acid by High-Performance Liquid Chromatography
Introduction
2-Amino-5-methylhexanoic acid, a leucine analogue, is a chiral compound with significant implications in pharmaceutical research and development, metabolism studies, and as a building block in synthetic chemistry. The stereochemistry of this amino acid is critical, as enantiomers often exhibit different pharmacological, toxicological, and metabolic profiles. Consequently, robust and reliable analytical methods for the enantioselective analysis of this compound are essential for quality control, enantiomeric purity assessment, and pharmacokinetic studies. This application note presents two effective High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of this compound enantiomers: a direct method using a macrocyclic glycopeptide chiral stationary phase and an indirect method involving pre-column derivatization.
Method 1: Direct Enantioseparation using a Macrocyclic Glycopeptide Chiral Stationary Phase
The direct separation of enantiomers on a chiral stationary phase (CSP) is often the preferred approach due to its simplicity, as it eliminates the need for derivatization, thereby reducing sample preparation time and potential sources of error.[1] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly well-suited for the direct analysis of underivatized amino acids.[1][2] These phases offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric effects, which facilitate chiral recognition.[2]
Principle of Separation
The teicoplanin-based CSP creates a chiral environment where the enantiomers of this compound form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times on the column, allowing for their separation. The zwitterionic nature of amino acids and the ionic groups on the macrocyclic glycopeptide selector are key to achieving enantioselectivity.[1]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV or Evaporative Light Scattering Detector (ELSD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water (80/20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | ELSD (Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 SLM) or low UV (200-210 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the racemic standard or sample in the mobile phase to a concentration of 1 mg/mL. |
Workflow Diagram:
Caption: Workflow for the direct chiral separation of this compound.
Expected Results
This method is expected to provide baseline separation of the D- and L-enantiomers of this compound. For many amino acids on teicoplanin-based CSPs, the D-enantiomer is typically retained longer than the L-enantiomer.[1] A similar elution pattern is anticipated for this compound. The resolution factor (Rs) should be greater than 1.5, indicating a complete separation of the two enantiomeric peaks.
Method 2: Indirect Enantioseparation via Pre-column Derivatization
An alternative strategy for chiral separation is the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[3] These diastereomers possess different physicochemical properties and can be separated on a conventional achiral reversed-phase HPLC column.[4] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used CDA for the analysis of amino acids.[4]
Principle of Separation
The primary amine group of this compound enantiomers reacts with the L-FDAA to form diastereomeric derivatives. The resulting diastereomers (L-FDAA-D-amino acid and L-FDAA-L-amino acid) are no longer mirror images and can be separated by standard reversed-phase chromatography. The dinitrophenyl group in the derivatizing agent provides a strong chromophore, enabling sensitive UV detection around 340 nm.[4][5]
Experimental Protocol
Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Derivatization Procedure:
-
To 100 µL of a 1 mg/mL solution of this compound in 50 mM sodium bicarbonate buffer (pH 8.5), add 200 µL of a 10 mg/mL solution of Marfey's reagent in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath.
-
Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.
-
Dilute the sample with the mobile phase before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 340 nm |
| Injection Volume | 20 µL |
Workflow Diagram:
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-Amino-5-methylhexanoic Acid in Plant Tissue using a Validated LC-MS/MS Protocol
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the selective and quantitative analysis of 2-Amino-5-methylhexanoic acid (AMHA) in complex plant tissue matrices. AMHA is a non-proteinogenic amino acid of interest for its potential role as a plant elicitor, inducing resistance against abiotic and biotic stresses.[1] The analytical challenge lies in its isomeric nature with common amino acids like leucine and isoleucine, necessitating a highly selective methodology. This protocol details a complete workflow, including sample homogenization, a validated extraction procedure, pre-column derivatization to enhance chromatographic resolution and sensitivity, and optimized LC-MS/MS parameters for accurate quantification.
Introduction and Method Principle
This compound (AMHA) is an unusual amino acid that has been identified as a natural product in some fungi and has demonstrated potent activity in enhancing plant resistance to temperature stress and various pathogens.[1] Its structural similarity to proteinogenic amino acids, particularly as an isomer of leucine and isoleucine, makes its selective analysis in biological matrices a significant challenge for standard chromatographic methods.
The method described herein overcomes this challenge by coupling a derivatization step with a highly sensitive and specific LC-MS/MS detection system. The core principle of this workflow is as follows:
-
Efficient Extraction: Free amino acids, including AMHA, are extracted from homogenized plant tissue using an acidified solvent to ensure protonation and solubility while simultaneously precipitating proteins. A stable isotope-labeled internal standard is introduced at this stage to correct for matrix effects and variations in sample processing and instrument response.
-
Pre-column Derivatization: The primary amine group of AMHA and other amino acids is derivatized. This step is crucial for two reasons: it improves chromatographic retention and separation from isomers on common reversed-phase columns and enhances ionization efficiency in the mass spectrometer.[2][3][4]
-
Chromatographic Separation: The derivatized analytes are separated using Ultra-High-Performance Liquid Chromatography (UHPLC) on a reversed-phase C18 column. A gradient elution ensures efficient separation from matrix components and other derivatized compounds.
-
Tandem Mass Spectrometry Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the derivatized AMHA and its internal standard.
This integrated approach ensures a reliable, reproducible, and validated method suitable for the accurate quantification of AMHA in diverse plant tissues, supporting research in plant metabolomics, stress physiology, and the development of novel crop protection strategies.
Experimental Workflow Overview
The entire process from sample collection to final data analysis is depicted in the workflow diagram below. Each step is designed to maximize recovery, ensure accuracy, and maintain high throughput.
Materials, Reagents, and Instrumentation
-
This compound (AMHA) analytical standard
-
Leucine, Isoleucine, and other relevant amino acid standards
-
Stable Isotope-Labeled (SIL) Internal Standard (IS), e.g., Leucine-d10 (as a proxy IS for AMHA)
-
LC-MS Grade Methanol, Acetonitrile, and Water
-
Formic Acid (LC-MS Grade, >99%)
-
Hydrochloric Acid (HCl)
-
Derivatization Kit: e.g., Waters AccQ•Tag™ Ultra Derivatization Kit (containing 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, AQC)[5]
-
Liquid Nitrogen
-
Homogenizer: Cryogenic grinder (e.g., QIAGEN TissueLyser)[6]
-
Centrifuge: Microcentrifuge capable of >12,000 x g and 4°C
-
Filtration: 0.2 µm syringe filters (PTFE or other solvent-compatible membrane)
-
LC System: UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)
-
LC Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer (e.g., Waters Xevo TQ-S, Sciex 7500, Agilent 6495C)
-
Ion Source: Electrospray Ionization (ESI) probe
Detailed Experimental Protocol
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of AMHA, other amino acids, and the internal standard in 0.1 M HCl. Store at -20°C.
-
Working Standard Mixture: Combine stock solutions and dilute with 0.1 M HCl to create a mixed standard solution. Serially dilute this mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Extraction Solvent: Prepare 80% Methanol in water containing 0.1% Formic Acid. Before use, spike with the internal standard to a final concentration of 100 ng/mL.
-
Weighing: Weigh approximately 50-100 mg of flash-frozen plant tissue into a 2 mL tube pre-loaded with grinding beads.[6]
-
Homogenization: Immediately perform cryogenic grinding until the tissue is a fine, homogenous powder.
-
Extraction: Add 1 mL of pre-chilled extraction solvent (containing the internal standard) to the powdered tissue.
-
Vortexing & Sonication: Vortex vigorously for 2 minutes, followed by sonication in an ultrasonic bath for 15 minutes in the cold.[7]
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.[7]
-
Filtration: Carefully collect the supernatant and filter it through a 0.2 µm PTFE syringe filter into an autosampler vial.
-
Transfer 10 µL of the filtered plant extract or calibration standard into a new vial.[5]
-
Add 70 µL of borate buffer from the derivatization kit and vortex.
-
Add 20 µL of the prepared AQC reagent, vortex immediately for 10 seconds.
-
Incubate the mixture at 55°C for 10 minutes.[5]
-
After incubation, the sample is ready for injection.
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 2 µL |
| Gradient Elution | 0-1 min (1% B), 1-8 min (1-25% B), 8-9 min (25-95% B), 9-10 min (95% B), 10-10.1 min (95-1% B), 10.1-12 min (1% B) |
Rationale: The gradient is designed to retain and separate the polar derivatized amino acids at the beginning, followed by a ramp to elute them with sharp peaks. The C18 column provides excellent resolving power for the AQC-derivatized compounds.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 500°C |
| Desolvation Gas | Nitrogen, 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Rationale: Positive ESI mode is optimal for protonating the derivatized amino acids. The temperatures and gas flows are optimized for efficient desolvation and ion transmission.
Table 3: Optimized MRM Transitions for AQC-Derivatized Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| AMHA-AQC | 316.2 | 171.1 | 20 | 30 | 18 |
| Leucine-AQC | 302.2 | 171.1 | 20 | 30 | 15 |
| Isoleucine-AQC | 302.2 | 171.1 | 20 | 30 | 15 |
| Leucine-d10-AQC (IS) | 312.2 | 171.1 | 20 | 30 | 15 |
Note: The precursor ion for AQC-derivatized amino acids corresponds to [M+H]+ where M is the mass of the amino acid plus the AQC tag (170 Da). The characteristic product ion at m/z 171.1 corresponds to the protonated AQC moiety, which is a common fragment for all derivatized amino acids and provides excellent specificity.[5] The precursor for AMHA-AQC is calculated as (145.12 + 170.04) + 1.007 = 316.17. Leucine/Isoleucine-AQC is (131.17 + 170.04) + 1.007 = 302.22. These transitions must be empirically optimized on the specific instrument used.
Data Analysis and Method Validation
-
Quantification: The analyte concentration is determined by constructing a calibration curve. The peak area ratio of the analyte (AMHA-AQC) to the internal standard (Leucine-d10-AQC) is plotted against the known concentrations of the calibration standards. A linear regression with 1/x weighting is typically used.
-
Method Validation: A full validation should be performed to ensure the reliability of the method.
-
Linearity: The method should be linear over the desired concentration range, with a correlation coefficient (r²) > 0.99.
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ for AMHA in the plant matrix should be determined, typically in the low ng/g range.
-
Precision and Accuracy: Intra- and inter-day precision (as %RSD) should be <15%, and accuracy (as % recovery) should be within 85-115%.
-
Matrix Effect: Post-extraction spike experiments should be conducted to evaluate ion suppression or enhancement caused by the plant matrix. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.
-
Conclusion
The protocol outlined in this application note presents a selective, sensitive, and robust method for the quantification of this compound in plant tissues. By employing a pre-column derivatization strategy with AQC, this method successfully resolves AMHA from its common isomers, leucine and isoleucine, on a standard reversed-phase column. The use of tandem mass spectrometry in MRM mode ensures high specificity and allows for accurate quantification even at low concentrations. This validated workflow provides researchers with a reliable tool to investigate the role of AMHA in plant physiology and its potential applications in agriculture.
References
- A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry.Analyst (RSC Publishing).
- Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics.J-Stage.
- A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea.MDPI.
- Amino Acid Isomer Separation Using the Intrada Amino Acid Column from Imtakt.LCGC International.
- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.Shimadzu.
- A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea.PubMed.
- An Expedited Qualitative Profiling of Free Amino Acids in Plant Tissues Using Liquid Chromatography-Mass Spectrometry (LC-MS) in Conjunction With MS-DIAL.PubMed.
- Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS-MS.SpringerLink.
- An expedited qualitative profiling of free amino acids in plant tissues using liquid chromatography-mass spectrometry (LC-MS) in conjunction with MS-DIAL.bioRxiv.
- Determination of free amino acids in plants by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).RSC Publishing.
- MSU_MSMC_002 Free Amino acid extraction.Michigan State University.
- Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack.NIH.
- Determination of amino acids content in two samples of the plant mixtures by GC-MS.Pharmacia.
Sources
- 1. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An Expedited Qualitative Profiling of Free Amino Acids in Plant Tissues Using Liquid Chromatography-Mass Spectrometry (LC-MS) in Conjunction With MS-DIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. Determination of free amino acids in plants by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Structural Confirmation of 2-Amino-5-methylhexanoic Acid via Multinuclear and Multidimensional NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the structural confirmation of 2-Amino-5-methylhexanoic acid, a non-proteinogenic amino acid, using Nuclear Magnetic Resonance (NMR) spectroscopy. We detail the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to achieve unambiguous resonance assignment and verify the molecular structure. This document offers field-proven insights into experimental design, from sample preparation to the logic of spectral interpretation, serving as a robust protocol for researchers in drug development and chemical analysis.
Introduction: The Need for Unambiguous Structural Verification
This compound is a derivative of norleucine, featuring an isobutyl group that imparts unique physicochemical properties. As with any synthesized or isolated compound intended for pharmaceutical or research applications, rigorous structural confirmation is a non-negotiable aspect of quality control and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive and definitive elucidation of molecular structures in solution.[1][2] Its ability to probe the chemical environment of individual atoms and their connectivity provides a detailed "fingerprint" of the molecule.
This guide moves beyond a simple listing of steps, explaining the causal links between experimental choices and the quality of structural information obtained. We will establish a self-validating workflow where each NMR experiment provides a layer of data that corroborates the others, leading to a confident structural assignment.
Foundational Principles: A Multi-technique NMR Approach
To confirm the structure of this compound (Structure shown in Figure 1), a suite of NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle.
Figure 1. Chemical Structure of this compound with atom numbering.
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information on the number of distinct proton environments, their relative quantities (via integration), and their neighboring protons through spin-spin coupling patterns (multiplicity).
-
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). It is instrumental in tracing out spin systems within the molecule, such as the alkyl chain.[3][4]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (¹J coupling). It is a powerful tool for definitively assigning a proton to its corresponding carbon atom.[4][5]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). It is crucial for connecting different spin systems and identifying quaternary carbons, which are invisible in HSQC spectra.[3][5]
Experimental Protocol: From Sample Preparation to Data Acquisition
This section outlines a detailed, step-by-step methodology for acquiring high-quality NMR data for this compound.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Amino acids often exhibit poor solubility in common organic NMR solvents like chloroform-d (CDCl₃). Deuterated water (D₂O) is an excellent choice as it readily dissolves the zwitterionic form of the amino acid.[1] Alternatively, DMSO-d₆ can be used. For this protocol, we will proceed with D₂O.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of D₂O. This concentration provides a good balance for obtaining high signal-to-noise in a reasonable time for both ¹H and ¹³C-based experiments.
-
Filtration: To remove any particulate matter that could degrade magnetic field homogeneity and spectral resolution, filter the final solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Referencing: For D₂O, an internal reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) should be added at a low concentration, or the residual HDO peak can be used as a secondary reference.
NMR Data Acquisition Workflow
The following workflow provides a logical sequence for acquiring the necessary spectra on a standard 500 MHz NMR spectrometer.
Caption: NMR Data Acquisition and Analysis Workflow.
Spectrometer Parameters
The following table outlines recommended acquisition parameters. These may require optimization based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C{¹H} NMR | COSY | HSQC | HMBC |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Spectral Width (ppm) | 12 | 220 | 12 x 12 | 12 (F2) x 180 (F1) | 12 (F2) x 220 (F1) |
| Acquisition Time (s) | ~3.0 | ~1.5 | ~0.25 | ~0.2 | ~0.2 |
| Relaxation Delay (s) | 2.0 | 2.0 | 2.0 | 1.5 | 2.0 |
| Number of Scans (NS) | 16 | 1024 | 8 | 16 | 32 |
| Number of Increments | N/A | N/A | 256 | 256 | 256 |
Data Analysis & Structural Interpretation
Disclaimer: As experimental spectra for this compound are not publicly available, the following analysis is a detailed prediction based on established chemical shift principles and data from structurally analogous compounds like leucine and norleucine.
Predicted ¹H and ¹³C NMR Chemical Shifts
The predicted chemical shifts are summarized in the table below. The numbering corresponds to Figure 1.
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| 1 | -COOH | N/A (in D₂O) | - | ~178 |
| 2 | CH-NH₂ | ~3.7 | dd | ~55 |
| 3 | CH₂ | ~1.7 - 1.8 | m | ~35 |
| 4 | CH₂ | ~1.2 | m | ~28 |
| 5 | CH | ~1.5 | m | ~27 |
| 6 | CH₃ | ~0.9 | d | ~23 |
| 7 | CH₃ | ~0.9 | d | ~23 |
Step-by-Step Spectral Interpretation
-
¹H NMR Analysis:
-
The spectrum is expected to show a doublet at ~0.9 ppm, integrating to 6H, corresponding to the two magnetically equivalent methyl groups (H-6, H-7).
-
A multiplet around 1.5 ppm corresponds to the methine proton at H-5.
-
Multiplets in the ~1.2 ppm and ~1.7-1.8 ppm regions are expected for the two diastereotopic methylene protons (H-4 and H-3).
-
The most downfield aliphatic signal, a doublet of doublets (dd) around 3.7 ppm, is characteristic of the α-proton (H-2), shifted downfield by the adjacent amino and carboxyl groups.
-
-
¹³C NMR Analysis:
-
The least shielded carbon will be the carboxyl carbon (C-1) at ~178 ppm.
-
The α-carbon (C-2) will appear around 55 ppm.
-
The remaining aliphatic carbons (C-3, C-4, C-5) will be in the 27-35 ppm range.
-
The two equivalent methyl carbons (C-6, C-7) will be the most shielded, appearing around 23 ppm.
-
-
COSY Spectrum Analysis:
-
A cross-peak will connect the methyl proton signal (H-6/7) to the methine proton (H-5).
-
H-5 will show a correlation to the H-4 methylene protons.
-
The H-4 protons will be coupled to the H-3 protons.
-
Finally, the H-3 protons will show a cross-peak to the α-proton (H-2). This chain of correlations (H-2 ↔ H-3 ↔ H-4 ↔ H-5 ↔ H-6/7) confirms the entire carbon backbone connectivity.
-
-
HSQC Spectrum Analysis:
-
This spectrum will definitively link each proton signal to its directly attached carbon. For example, the proton signal at ~3.7 ppm will show a correlation to the carbon signal at ~55 ppm, confirming the C2-H2 assignment. Each protonated carbon will have a corresponding cross-peak.
-
-
HMBC Spectrum Analysis:
-
This is the final confirmation step. Key expected correlations are:
-
The α-proton (H-2) should show a ²J correlation to the carboxyl carbon (C-1) and a ²J correlation to C-3.
-
The methyl protons (H-6/7) should show ²J correlations to the methine carbon (C-5) and ³J correlations to the methylene carbon (C-4).
-
These long-range correlations bridge the spin systems and confirm the overall molecular framework, including the position of the quaternary carboxyl carbon.
-
-
The logical flow of correlation analysis from 2D NMR data is visualized below.
Caption: Predicted NMR Correlation Network for this compound.
Conclusion
The systematic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an irrefutable method for the structural confirmation of this compound. By following the detailed protocols for sample preparation, data acquisition, and the logical workflow for spectral interpretation outlined in this note, researchers can achieve unambiguous assignment of all proton and carbon resonances. This multi-faceted approach ensures the generation of high-quality, reliable data essential for drug development, quality control, and advanced chemical research.
References
- Jagannathan, N. R. (2001). NMR in structural determination of proteins and peptides. Resonance, 6(8), 22-37. [Link]
- Dyson, H. J., & Wright, P. E. (1991). ¹H NMR of the protected tetrapeptides TFA-Gly-Gly-L-X-L-Ala-OCH₃, where X stands for one of the 20 common amino acids. Methods in Enzymology, 239, 533-569. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
- ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??[Link]
- Nanalysis. (2021). NMR acquisition parameters and qNMR. [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
- Biological Magnetic Resonance Data Bank (BMRB). (n.d.). Statistics Calculated for All Chemical Shifts from Atoms in the 20 Common Amino Acids. [Link]
Sources
Purification of Synthetic 2-Amino-5-methylhexanoic Acid: From Crude Racemate to Enantiopure Product
An Application Note and Protocol Guide for Researchers
Abstract: This guide provides a comprehensive overview of the principles and detailed protocols for the purification of synthetic 2-Amino-5-methylhexanoic acid, a non-proteinogenic amino acid. As an analogue of leucine, this compound and its derivatives are of increasing interest in medicinal chemistry and drug development. Achieving high levels of chemical and, critically, enantiomeric purity is paramount for its application. This document outlines strategies for primary achiral purification to remove synthetic by-products and unreacted starting materials, followed by advanced protocols for chiral resolution to isolate the desired stereoisomer. Methodologies covered include crystallization, flash chromatography, diastereomeric salt resolution, and preparative chiral High-Performance Liquid Chromatography (HPLC).
Introduction: The Purification Imperative
This compound is a chiral α-amino acid not found in the standard genetic code. Its unique structural properties make it a valuable building block for creating novel peptides and small molecule drugs. In biological systems, the stereochemistry of a molecule is often the primary determinant of its pharmacological activity. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects.[1] Consequently, the development of robust purification methods to isolate a single, pure enantiomer from a synthetic mixture is a critical step in the research and development pipeline.
The purification strategy for this compound must address two distinct challenges:
-
Chemical Purity: The removal of reagents, solvents, and side-products from the initial chemical synthesis.
-
Enantiomeric Purity: The separation of the (R)- and (S)-enantiomers if the synthesis route is not stereospecific.
This guide will address both challenges, providing researchers with the foundational knowledge and practical steps to achieve high-purity this compound suitable for downstream applications.
Foundational Principles & Physicochemical Properties
The selection of an appropriate purification technique is dictated by the physicochemical properties of this compound.
-
Zwitterionic Nature: Like other amino acids, it exists as a zwitterion over a wide pH range, possessing both a positive (ammonium) and negative (carboxylate) charge. This makes it highly polar and generally soluble in water but poorly soluble in many common organic solvents.
-
Chirality: The α-carbon is a stereocenter, leading to the existence of (R) and (S) enantiomers. These enantiomers have identical physical properties (solubility, melting point, etc.) except for their interaction with plane-polarized light and other chiral molecules.
-
Side Chain: The 5-methylhexyl (isobutyl) side chain is nonpolar and aliphatic, giving the molecule a degree of hydrophobicity that can be exploited in chromatographic separations.
Primary Purification of Crude Synthetic Product
The initial goal after synthesis is to isolate the racemic this compound from non-amino acid impurities.
Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solvent.
Causality: The choice of solvent is critical. An ideal solvent will dissolve the amino acid readily at high temperatures but poorly at low temperatures, while dissolving impurities well at all temperatures. For zwitterionic amino acids, aqueous solvent systems are most common.[2]
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: Begin by testing solvent systems. Place a small amount of crude product in a test tube and add a few drops of the chosen solvent. Good candidates are listed in Table 1.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent system dropwise while heating (e.g., on a hot plate with stirring) until the solid is just dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Recommended Solvent Systems for Amino Acid Crystallization
| Solvent System | Rationale & Use Case |
| Water/Ethanol | Highly effective for many amino acids. Water acts as the primary solvent, and ethanol is added as the anti-solvent to induce crystallization upon cooling. |
| Water/Isopropanol | Similar to water/ethanol, but isopropanol is a slightly less polar anti-solvent, offering different selectivity. |
| Dilute Acetic Acid | The acidic condition can increase the solubility of the amino acid, and crystallization can be induced by slow neutralization or addition of an anti-solvent. |
Flash Column Chromatography
While challenging for underivatized amino acids due to their high polarity, flash chromatography on silica gel can be effective for removing less polar impurities. The key is to use a highly polar mobile phase, often containing additives to suppress the zwitterionic interactions with the silica stationary phase.
Causality: Additives like acetic acid or formic acid protonate the carboxylate group, while bases like ammonia or triethylamine deprotonate the ammonium group. This reduces the strong ionic binding to the silica surface, preventing severe tailing and allowing for proper elution.
Protocol 2: Flash Chromatography of Crude this compound
-
Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) using a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. If solubility is low, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with a moderately polar mobile phase (see Table 2) and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Common Mobile Phase Systems for Amino Acid Flash Chromatography
| Mobile Phase System | Ratio (v/v/v) | Purpose |
| Dichloromethane / Methanol / Acetic Acid | 90:9:1 to 80:18:2 | The acetic acid additive protonates the amino acid, reducing tailing on the silica gel. |
| Ethyl Acetate / Methanol / Ammonium Hydroxide | 85:10:5 | The basic additive helps to deprotonate the ammonium group, useful for certain separations. |
| n-Butanol / Acetic Acid / Water | 4:1:1 | A classic system for separating polar compounds like amino acids. |
Chiral Resolution: Isolating the Enantiomers
Once chemically pure, the racemic mixture must be separated into its constituent enantiomers. This is a non-trivial step as enantiomers possess identical physical properties in an achiral environment.
Diastereomeric Salt Crystallization
This classical method is a robust and scalable technique for chiral resolution. It involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.
Causality: Diastereomers have different physical properties, including solubility. This difference can be exploited to selectively crystallize one diastereomer from solution, leaving the other in the mother liquor.
Caption: Workflow for Diastereomeric Salt Resolution.
Protocol 3: Chiral Resolution via Diastereomeric Salt Formation
-
Resolving Agent Selection: Choose a commercially available, enantiopure resolving agent. For an amino acid (which is amphoteric but often treated as a base), a chiral acid like (+)-tartaric acid, (1R)-(-)-10-camphorsulfonic acid, or (S)-(+)-mandelic acid is used.
-
Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same solvent.
-
Mixing & Crystallization: Add the resolving agent solution to the amino acid solution. Heat to ensure complete dissolution, then allow the mixture to cool slowly to room temperature, followed by cooling in an ice bath. One diastereomeric salt should preferentially crystallize.
-
Isolation: Collect the crystals by vacuum filtration. The enantiomeric purity of the salt can be checked at this stage by liberating a small sample and analyzing it via chiral HPLC.
-
Recrystallization (Optional): If the desired diastereomeric purity is not achieved, recrystallize the salt from the same solvent system.
-
Liberation of Free Amino Acid: Dissolve the purified diastereomeric salt in water. Liberate the free amino acid by adjusting the pH to its isoelectric point (typically ~pH 6 for neutral amino acids) or by using an ion-exchange resin. The free amino acid will precipitate and can be collected by filtration.
-
Recovery: The other enantiomer can often be recovered from the mother liquor from step 4 by a similar liberation process.
Preparative Chiral HPLC
Preparative chiral HPLC is a highly effective, albeit more expensive, method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, causing them to travel through the column at different speeds and elute at different times.
Causality: The CSP contains a single enantiomer of a chiral molecule. It forms transient, diastereomeric complexes with the analyte enantiomers. Differences in the stability of these complexes lead to separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids.[3]
Caption: Schematic of Preparative Chiral HPLC Separation.
Protocol 4: Preparative Chiral HPLC
-
Analytical Method Development: First, develop a separation method on an analytical scale (e.g., 4.6 mm ID column). Screen various CSPs (see Table 3) with different mobile phases to find a system that provides good resolution (Rs > 1.5).
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., ratio of alcohol to hexane, or type and concentration of additives) to optimize resolution and retention times. Common mobile phases for amino acids include polar ionic or reversed-phase modes.
-
Scale-Up: Once an effective analytical method is established, scale it up to a preparative column (e.g., >20 mm ID). The flow rate is increased proportionally to the cross-sectional area of the column.
-
Loading Study: Inject increasing amounts of the racemic mixture to determine the maximum sample load that can be purified without sacrificing resolution.
-
Preparative Run: Perform the purification by injecting the optimized sample load.
-
Fraction Collection: Collect the eluent in fractions corresponding to the two separated enantiomer peaks.
-
Purity Analysis & Solvent Removal: Analyze the collected fractions for enantiomeric purity (enantiomeric excess, e.e.) using the analytical chiral HPLC method. Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure.
Table 3: Common Chiral Stationary Phases (CSPs) for Amino Acid Resolution
| CSP Type | Example Commercial Name | Mechanism & Selectivity |
| Macrocyclic Glycopeptide | CHIROBIOTIC T, V | Forms inclusion complexes and engages in hydrogen bonding and ionic interactions. Very versatile for amino acids. |
| Polysaccharide-Based | Chiralpak IA, Chiralcel OD | Based on amylose or cellulose derivatives. Chiral recognition occurs via hydrogen bonds, dipole-dipole, and π-π interactions.[3] |
| Crown Ether | Crownpak CR(+) | Specifically designed for primary amines. The crown ether cavity complexes with the protonated amino group.[4] |
Purity Verification
After any purification protocol, the chemical and enantiomeric purity of the final product must be rigorously confirmed using appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR): (¹H and ¹³C) to confirm the chemical structure and identify any remaining impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Analytical Chiral HPLC: To determine the enantiomeric excess (e.e. %) of the final product.
Conclusion
The purification of synthetic this compound is a multi-step process that requires careful consideration of the compound's properties and the nature of the impurities. A typical workflow involves an initial bulk purification via recrystallization to achieve high chemical purity, followed by a high-resolution technique like diastereomeric salt crystallization or preparative chiral HPLC to obtain the desired single enantiomer. The choice between these methods will depend on factors such as scale, cost, available equipment, and the required level of enantiopurity. By applying the principles and protocols outlined in this guide, researchers can confidently produce high-purity material essential for advancing drug discovery and development.
References
- Ilisz, I., Aranyi, A., & Péter, A. (2014). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography.
- García-Campaña, A. M., Gámiz-Gracia, L., & Cruces-Blanco, C. (2012). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed. [Link]
- Majhi, K. C., et al. (2019). Chromatographic Separation of Amino Acids.
- Savidge, K. F., et al. (2011). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. PubMed Central (PMC). [Link]
- Fabrizi, G., et al. (2021).
- GEA Process Engineering. (n.d.).
- Konya, Y., et al. (2022).
- Hassan, M., et al. (2021).
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Application Notes and Protocols for Inducing Plant Resistance with 2-Amino-5-methylhexanoic Acid
Introduction: A New Frontier in Plant Defense Activation
Plants, while seemingly passive, possess a sophisticated innate immune system capable of recognizing and responding to a myriad of biotic and abiotic stresses. A key strategy in modern crop protection is the use of elicitors—compounds that activate these latent defense pathways, preparing the plant to resist pathogen attacks more effectively.[1] This approach, known as inducing systemic acquired resistance (SAR) or induced systemic resistance (ISR), offers a promising and sustainable alternative to the direct application of pesticides.[2] Among the diverse molecules capable of eliciting plant defenses, amino acids and their derivatives are emerging as potent and naturally-derived activators.[1]
This document provides a detailed guide for researchers on the use of 2-Amino-5-methylhexanoic acid as a novel plant resistance inducer. While direct research on the 5-methyl isomer is limited, this protocol is built upon the established efficacy of its structural analog, 2-Amino-3-methylhexanoic acid (AMHA), a naturally occurring amino acid found in fungi like Magnaporthe oryzae and Alternaria spp.[1] AMHA has demonstrated significant potential in protecting various plant species against a broad spectrum of pathogens and abiotic stressors.[1][3][4]
Disclaimer: The following protocols are based on the published activity of 2-Amino-3-methylhexanoic acid. Due to the structural similarity, a comparable mode of action is anticipated for this compound; however, researchers must perform dose-response optimization and bioactivity validation for their specific plant-pathogen system.
Part 1: Mechanism of Action - Priming the Plant's Defenses
Plant elicitors generally do not possess direct antimicrobial properties.[1] Instead, they are recognized by the plant as molecular signals of a potential threat, triggering a cascade of downstream defense responses. While the precise receptor for this compound in plants has yet to be identified, its mechanism is likely to involve the priming of established defense signaling pathways, such as those mediated by salicylic acid (SA) and jasmonic acid (JA).[2][5]
Upon perception, the elicitor is expected to initiate a signaling cascade that leads to:
-
Production of Reactive Oxygen Species (ROS): A rapid and transient burst of ROS acts as a secondary messenger, amplifying the defense signal.
-
Activation of Defense-Related Genes: This includes the upregulation of genes encoding pathogenesis-related (PR) proteins, which have antimicrobial activities, and enzymes involved in the synthesis of defensive secondary metabolites.
-
Hormonal Crosstalk: The elicitor likely modulates the balance between key defense hormones like SA and JA, which are crucial for resistance against biotrophic and necrotrophic pathogens, respectively.[5]
The following diagram illustrates a putative signaling pathway for a generic amino acid-based elicitor, which can be hypothesized for this compound.
Caption: Putative signaling pathway for this compound-induced resistance.
Part 2: Experimental Protocols
This section provides detailed protocols for preparing and applying this compound, challenging plants with pathogens, and assessing the induced resistance.
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare sterile, accurate concentrations of the elicitor for plant application.
Materials:
-
This compound powder
-
Sterile, deionized water
-
0.1 M NaOH or HCl for pH adjustment (if necessary)
-
Sterile filtration unit (0.22 µm filter)
-
Sterile containers for storage
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the required mass of this compound (Molecular Weight: 145.20 g/mol ) to make a 10 mM stock solution. For 100 mL, this would be 145.20 mg.
-
Dissolve the powder in approximately 80 mL of sterile, deionized water.
-
Gently warm and stir if necessary to fully dissolve.
-
Adjust the final volume to 100 mL with sterile water.
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.
-
Store the stock solution at 4°C for up to one month.
-
-
Prepare Working Solutions:
-
Prepare fresh working solutions on the day of application by diluting the 10 mM stock solution with sterile water.
-
Refer to the table below for suggested starting concentrations for dose-response experiments.
-
| Target Pathogen Type | Suggested Concentration Range |
| Fungi (e.g., powdery mildew) | 1 µM - 10 µM |
| Bacteria (e.g., Pseudomonas syringae) | 1 µM - 10 µM |
| Viruses (e.g., Tomato spotted wilt virus) | 10 nM - 1 µM |
Note: The optimal concentration is highly dependent on the plant species, pathogen, and environmental conditions. It is crucial to perform a dose-response curve to determine the most effective concentration for your system.
Protocol 2: Plant Treatment and Pathogen Challenge
Objective: To apply the elicitor to plants and subsequently challenge them with a pathogen to assess induced resistance.
Materials:
-
Healthy, uniformly grown plants (e.g., Arabidopsis thaliana, wheat, tobacco)
-
Working solutions of this compound
-
Mock control solution (sterile water)
-
Pathogen inoculum (e.g., bacterial suspension, fungal spore suspension, viral sap)
-
Spray bottles or pipettes for application
-
Growth chambers or greenhouse with controlled environmental conditions
Experimental Workflow:
Caption: General experimental workflow for assessing elicitor activity.
Procedure:
-
Plant Growth: Grow plants under optimal conditions until they reach the desired developmental stage for pathogen inoculation (e.g., Arabidopsis at 4-5 weeks, wheat at the two-leaf stage).
-
Elicitor Application:
-
Divide plants into treatment groups: Mock control and one or more concentrations of this compound.
-
Apply the solutions to the plant foliage until runoff, ensuring even coverage. A fine mist sprayer is recommended.
-
Allow the plants to dry completely.
-
-
Incubation:
-
Return the treated plants to the growth chamber for an incubation period of 24 to 72 hours. This allows time for the plant to activate its defense responses.
-
-
Pathogen Inoculation:
-
Prepare the pathogen inoculum at a concentration known to cause consistent disease symptoms in control plants.
-
Inoculate all plant groups (mock and elicitor-treated) with the pathogen using a standard method for your system (e.g., spray inoculation, syringe infiltration, mechanical inoculation).
-
-
Disease Assessment:
-
Maintain the plants under conditions conducive to disease development.
-
Assess disease symptoms at regular intervals (e.g., 3, 5, 7, and 14 days post-inoculation).
-
Protocol 3: Quantification of Disease Resistance
Objective: To quantitatively measure the level of protection conferred by this compound.
Methods:
The method of quantification will depend on the specific plant-pathogen interaction.
For Fungal Pathogens (e.g., Powdery Mildew):
-
Disease Severity Index: Score disease severity on a scale (e.g., 0-5) based on the percentage of leaf area covered by fungal mycelia.
-
Spore Counting: Wash spores from a known leaf area and count them using a hemocytometer.
For Bacterial Pathogens (e.g., Pseudomonas syringae):
-
Lesion Diameter: Measure the diameter of necrotic lesions at a set time point after inoculation.
-
Bacterial Titer: Excise leaf discs of a known area, homogenize them in a buffer, and perform serial dilutions to plate on a selective medium. Count the colony-forming units (CFUs) to determine the in-planta bacterial population.
For Viral Pathogens (e.g., TSWV):
-
Symptom Scoring: Record the percentage of plants showing systemic symptoms.
-
ELISA or (RT)-qPCR: Quantify the viral coat protein or nucleic acid levels in systemic leaves to measure viral accumulation.
Part 3: Data Analysis and Interpretation
All experiments should be conducted with a sufficient number of biological replicates (typically 3-5 replicates with multiple plants per replicate) to ensure statistical power. Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA followed by a post-hoc test) to determine if the differences between the mock and elicitor-treated groups are statistically significant.
Expected Outcomes:
-
Plants pre-treated with an effective concentration of this compound should exhibit a significant reduction in disease symptoms compared to the mock-treated control plants.[1][3]
-
The level of protection is often dose-dependent, with higher concentrations providing greater resistance up to a certain point, after which phytotoxicity may occur.[6]
-
For some pathogens, particularly viruses, lower concentrations may be more effective than higher concentrations.[6]
Part 4: Troubleshooting
| Problem | Possible Cause | Solution |
| No observed resistance | Ineffective concentration | Perform a wider dose-response experiment (e.g., from 10 nM to 100 µM). |
| Inappropriate incubation time | Vary the time between elicitor application and pathogen challenge (e.g., 12, 24, 48, 72 hours). | |
| Plant species is not responsive | Test on a different plant species known to be responsive to other elicitors. | |
| Phytotoxicity observed | Concentration is too high | Reduce the concentration of the elicitor. |
| Inconsistent results | Environmental variability | Ensure strict control of light, temperature, and humidity in growth chambers. |
| Inconsistent application | Use a calibrated sprayer to ensure uniform application of the elicitor and pathogen. |
References
- Wang, L., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5715. [Link]
- PubMed. (2022).
- MDPI. (2022).
- MDPI Peer Review. (2022).
- Futureco Bioscience. (2024).
- Thakur, M., & Sohal, B. S. (2013). Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review. Journal of Plant Interactions, 8(4), 273-281. [Link]
- Scalschi, L., et al. (2013). Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways. Journal of Experimental Botany, 64(18), 5683-5694. [Link]
Sources
- 1. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R/S)-2-AMINO-5-METHYLHEXANOIC ACID CAS#: 3558-32-5 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 2-Amino-5-methylhexanoic Acid Analogs for Structure-Activity Relationship (SAR) Studies
Introduction: Probing Biological Systems with Non-Canonical Amino Acids
2-Amino-5-methylhexanoic acid, a non-proteinogenic α-amino acid, serves as a valuable scaffold in medicinal chemistry and chemical biology. Its structural similarity to naturally occurring amino acids like leucine allows it to interact with biological targets, while its unique side chain offers opportunities for modifications to enhance potency, selectivity, and pharmacokinetic properties. The systematic synthesis and evaluation of analogs of this compound are pivotal for conducting Structure-Activity Relationship (SAR) studies.[1][2][3] Such studies are instrumental in identifying the key molecular features responsible for a compound's biological activity, thereby guiding the rational design of more effective and safer therapeutic agents.[3]
This comprehensive guide provides detailed protocols for the synthesis of a focused library of this compound analogs. The synthetic strategies outlined herein are designed to be versatile, allowing for modifications at the side chain, the α-carbon, and the N-terminus. We will delve into the rationale behind the chosen synthetic routes, emphasizing stereochemical control and the incorporation of bioisosteric replacements to modulate the physicochemical properties of the target molecules.[4][5]
Strategic Approach to Analog Design for SAR Studies
A successful SAR campaign hinges on the strategic design of analogs that systematically probe the chemical space around a lead compound. For this compound, we propose a multi-pronged approach to analog synthesis, focusing on three key regions of the molecule: the isobutyl side chain, the α-position, and the amino group.
Visualizing the SAR Strategy
Figure 1: A conceptual diagram illustrating the key areas for modification on the this compound scaffold for comprehensive SAR studies.
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of various analogs. These methods are based on well-established synthetic transformations in amino acid chemistry.
Protocol 1: Asymmetric Synthesis of the Core Scaffold via Alkylation of a Glycine Enolate
This protocol describes the asymmetric synthesis of the parent compound, (S)-2-amino-5-methylhexanoic acid, which can be adapted to produce analogs with modified side chains by using different alkylating agents. The use of a chiral auxiliary ensures high stereochemical control.
Sources
- 1. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide SAR Analysis - Creative Peptides [creative-peptides.com]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
developing a stable formulation of 2-Amino-5-methylhexanoic acid for agricultural use
An Application Note from the Desk of a Senior Application Scientist
Topic: Developing a Stable Aqueous Formulation of 2-Amino-5-methylhexanoic Acid for Agricultural Use as a Plant Biostimulant
Introduction
This compound is an amino acid with significant potential in modern agriculture. Structurally similar compounds have been identified as potent plant elicitors, capable of inducing robust resistance to both abiotic (e.g., temperature extremes) and biotic (e.g., pathogens) stresses at very low concentrations.[1][2] This activity suggests a role as a biostimulant, a substance that enhances a plant's natural physiological processes to improve growth, stress tolerance, and yield, rather than acting as a simple nutrient or pesticide.[3] The primary challenge in harnessing this potential lies in transitioning the active ingredient (AI) from a laboratory curiosity to a field-ready product. A stable, effective, and user-friendly formulation is paramount for commercial viability and consistent performance.
This guide provides a comprehensive framework for researchers and formulation scientists to develop a stable aqueous formulation of this compound. We will move beyond simple recipes, focusing on the causal relationships between physicochemical properties, formulation components, and long-term stability. The protocols herein are designed as self-validating systems to ensure robust and reproducible outcomes.
Section 1: Pre-Formulation Studies: The Foundation of Stability
Before any formulation work begins, a thorough understanding of the active ingredient's intrinsic properties is essential. These pre-formulation studies inform every subsequent decision, from solvent selection to the choice of stabilizers.
Physicochemical Characterization
A baseline characterization of this compound provides the fundamental parameters for formulation design.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 3558-32-5 | [4][5] |
| Molecular Formula | C₇H₁₅NO₂ | [4] |
| Molecular Weight | 145.20 g/mol | [4] |
| Physical Form | White crystalline solid | [4] |
| Melting Point | ~280 °C (sublimes) | [4] |
| LogP | 1.26 | [4] |
Protocol: pH-Dependent Solubility Profile
Causality: As an amino acid, this compound possesses both an acidic carboxylic group and a basic amino group. Its net charge and, consequently, its water solubility are highly dependent on the solution's pH.[6][7] Determining the pH range of maximum solubility is critical for developing a high-concentration soluble liquid (SL) formulation and avoiding precipitation during storage or dilution.
Methodology:
-
Prepare Buffer Solutions: Create a series of buffer solutions spanning the agriculturally relevant pH range (e.g., pH 4, 5, 6, 7, 8, 9, 10).
-
Equilibrate Samples: In separate, sealed vials, add an excess amount of this compound to a known volume of each buffer solution.
-
Agitate to Equilibrium: Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
Sample and Filter: Allow the solids to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify Concentration: Analyze the concentration of the AI in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot Data: Plot solubility (in g/L or mol/L) as a function of pH. The resulting curve will identify the isoelectric point (region of minimum solubility) and the pH ranges where the compound is most soluble as its cationic or anionic salt.
Protocol: Preliminary pH and Temperature Stability Assessment
Causality: The chemical stability of amino acids is often lowest at pH extremes and elevated temperatures, which can catalyze degradation reactions like deamination or decarboxylation.[8][9] This stress testing rapidly identifies conditions to avoid in the final formulation.
Methodology:
-
Prepare Solutions: Create solutions of this compound at a known concentration (e.g., 1 g/L) in three different pH buffers identified from the solubility study: one acidic, one near-neutral, and one alkaline.
-
Incubate Samples: Dispense aliquots of each solution into sealed vials. For each pH, create two sets of samples. Store one set at 50-55°C (accelerated aging) and the other at 4°C (control).
-
Analyze Over Time: At specified time points (e.g., 0, 1, 3, 7, and 14 days), remove a vial from each temperature condition for each pH.
-
Quantify AI: Analyze the concentration of the remaining this compound using HPLC.
-
Evaluate Degradation: Calculate the percentage of AI remaining at each time point relative to the initial concentration (T=0). A loss of >5-10% typically indicates significant instability under those conditions. The results will guide the selection of the optimal pH range for the formulation. For many amino acids, storage at a neutral pH and low temperature is recommended.[8]
Section 2: Formulation Development Strategy
With a solid understanding of the AI, we can devise a strategy to create a stable and effective product. For an active like this compound, a Soluble Liquid (SL) formulation is often the ideal choice due to its ease of handling, dilution, and application via foliar spray or irrigation.[10]
The Critical Role of Excipients (Adjuvants)
Excipients are not inert fillers; they are functional components that ensure stability, improve application, and enhance biological efficacy.[11][12]
-
pH Buffers: A phosphate or citrate-based buffer system is essential to maintain the pH within the optimal stability range identified in Section 1.3. This prevents degradation during long-term storage.
-
Wetting Agents/Surfactants: Non-ionic surfactants (e.g., alcohol ethoxylates) are crucial for foliar applications. They reduce the surface tension of spray droplets, allowing for uniform coverage on waxy leaf surfaces and improving absorption.[13][14]
-
Humectants: Agents like propylene glycol or glycerol can slow the drying of spray droplets on the leaf surface, extending the time available for the AI to be absorbed.
-
Preservatives: Amino acid solutions are susceptible to microbial growth. A broad-spectrum biocide (e.g., isothiazolinone-based) is necessary to ensure shelf-life and prevent contamination.
-
Chelating Agents (Optional but Recommended): While amino acids themselves are chelators, adding a stronger agent like EDTA can prevent the AI from complexing with metal ions present in hard water used for dilution, which could otherwise lead to precipitation or reduced efficacy.[15]
Formulation Development Workflow
The process of developing a formulation is iterative. It begins with simple systems and gradually increases in complexity as stability and performance are optimized.
Caption: Iterative workflow for formulation development.
Section 3: Experimental Protocols for Formulation
Protocol: Preparation of a Prototype 100 g/L Soluble Liquid (SL) Formulation
Causality: This protocol builds a stable formulation step-wise, ensuring each component is fully dissolved and compatible before the next is added. The order of addition is critical to prevent unwanted interactions.
Example Prototype Components:
| Component | Function | Example Concentration (w/w) |
| Deionized Water | Solvent | q.s. to 100% |
| This compound | Active Ingredient | 10.0% |
| Potassium Phosphate (dibasic/monobasic) | Buffer System | 1.5% |
| Propylene Glycol | Humectant/Antifreeze | 5.0% |
| Alcohol Ethoxylate | Non-ionic Surfactant | 3.0% |
| EDTA Tetrasodium Salt | Chelating Agent | 0.2% |
| Proxel™ GXL | Preservative | 0.1% |
Methodology:
-
Charge Vessel: To a clean beaker with a magnetic stirrer, add ~70% of the total required deionized water.
-
Establish Buffer: While stirring, add the potassium phosphate salts. Adjust the ratio of dibasic to monobasic to achieve the target pH (e.g., 7.2) as determined in pre-formulation studies. Confirm the pH with a calibrated meter.
-
Add Functional Excipients: Add the propylene glycol and EDTA. Allow them to dissolve completely.
-
Dissolve Active Ingredient: Slowly add the this compound powder. The buffered, aqueous solution should facilitate its dissolution. Gentle heating (to ~40°C) may be used if needed, but avoid high temperatures. Ensure the AI is fully dissolved before proceeding.
-
Incorporate Surfactant: Add the non-ionic surfactant. Stir at a low speed to avoid excessive foaming.
-
Add Preservative: Add the preservative.
-
Final Adjustment: Adjust the formulation to the final weight with the remaining deionized water (q.s.). Stir for an additional 15-30 minutes to ensure homogeneity.
-
Initial Quality Control: Measure the final pH and specific gravity. Visually inspect for any undissolved material or phase separation.
Section 4: Stability Testing of the Final Formulation
Stability testing is a non-negotiable step to ensure the product has an adequate shelf-life under real-world storage conditions.
Protocol: Accelerated Stability Study
Causality: Storing the formulation at elevated temperatures accelerates potential chemical degradation and physical changes, providing a predictive indication of long-term stability in a much shorter timeframe. A common industry standard is that 14 days at 54°C can represent approximately two years of storage at ambient temperatures.
Methodology:
-
Package Samples: Fill samples of the prototype formulation into commercially representative packaging (e.g., HDPE bottles).
-
Store: Place the sealed samples in a calibrated oven at 54 ± 2°C.
-
Analyze: At time points T=0 and T=14 days, remove samples and allow them to return to room temperature.
-
Perform Full Analysis:
-
Visual Observation: Check for crystallization, precipitation, phase separation, or color change.
-
Physicochemical Tests: Measure pH and specific gravity.
-
AI Assay: Quantify the concentration of this compound via HPLC.
-
-
Acceptance Criteria: A stable formulation should show:
-
No significant physical changes.
-
pH change of < ±0.5 units.
-
AI degradation of < 5%.
-
Protocol: Long-Term and Low-Temperature Stability
Causality: This study confirms shelf-life under intended storage conditions and ensures the formulation does not crystallize or separate when exposed to cold temperatures.
Methodology:
-
Package and Store: Prepare packaged samples as in 4.1. Store sets of samples under the following conditions:
-
Long-Term: Ambient temperature (e.g., 25 ± 2°C).
-
Low-Temperature: Refrigerated/cold (e.g., 0-4°C).
-
-
Analyze: At specified time points (e.g., 0, 3, 6, 12, and 24 months for long-term; 7 days for low-temperature), perform the full analysis as described in the accelerated study.
-
Acceptance Criteria:
-
Long-Term: AI degradation should remain < 5-10% over the desired shelf-life (e.g., 2 years). Physical properties should remain within specification.
-
Low-Temperature: No crystallization or phase separation should be observed after 7 days.
-
Visualization of Key Formulation Interactions
This diagram illustrates how the chosen excipients work synergistically to protect the AI and ensure performance.
Caption: Synergistic interactions within the formulation.
Conclusion
The development of a stable agricultural formulation for this compound is a systematic process grounded in the principles of physical chemistry and formulation science. By thoroughly characterizing the active ingredient, making informed decisions on excipients based on their specific functions, and conducting rigorous, multi-faceted stability testing, it is possible to create a robust, effective, and commercially viable biostimulant product. This structured approach minimizes costly late-stage failures and ensures that the remarkable biological potential of this molecule can be consistently delivered in the field.
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Application Notes & Protocols: Strategic Incorporation of 2-Amino-5-methylhexanoic Acid in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science, enabling the development of peptides with enhanced stability, novel structural motifs, and tailored biological activity.[1] 2-Amino-5-methylhexanoic acid, a non-proteinogenic isomer of leucine, offers a unique side-chain architecture for probing structure-activity relationships and improving proteolytic resistance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Fmoc-2-Amino-5-methylhexanoic acid in standard solid-phase peptide synthesis (SPPS) workflows. We address the principal challenge associated with this amino acid—steric hindrance—and provide detailed, field-tested protocols for achieving optimal coupling efficiency and final peptide purity.
Introduction: The Rationale for Unnatural Isomers
Solid-phase peptide synthesis (SPPS) is a robust technology that facilitates the stepwise assembly of amino acids into a desired peptide sequence on a solid support.[2] While the 20 proteinogenic amino acids provide a vast chemical space, the introduction of unnatural amino acids, such as this compound, exponentially expands the possibilities for peptide design.[3]
This compound belongs to the family of leucinoid amino acids. Unlike L-leucine, where the side chain branches at the γ-carbon, this compound features a methyl branch at the δ-carbon. This subtle structural shift has significant implications:
-
Altered Hydrophobicity and Lipophilicity: Modifies how the peptide interacts with biological membranes and hydrophobic pockets of target proteins.
-
Conformational Constraint: Influences local secondary structure (α-helix or β-sheet propensity) in a manner distinct from leucine or isoleucine.
-
Enhanced Metabolic Stability: The non-natural side chain can confer resistance to degradation by endogenous proteases and peptidases, a critical attribute for therapeutic peptides.[4]
The primary obstacle to its seamless integration into SPPS is the steric bulk of its side chain, which can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain, potentially leading to incomplete reactions.[5] This guide provides the necessary strategic adjustments to overcome this challenge.
Physicochemical and Steric Profile
Understanding the structural properties of this compound is crucial for anticipating its behavior in SPPS.
| Property | L-Leucine | L-Isoleucine | This compound |
| Structure | |||
| IUPAC Name | (2S)-2-Amino-4-methylpentanoic acid | (2S,3S)-2-Amino-3-methylpentanoic acid | (S)-2-Amino-5-methylhexanoic acid |
| Molecular Weight | 131.17 g/mol | 131.17 g/mol | 145.20 g/mol |
| Branch Point | γ-carbon | β-carbon | δ-carbon |
| Steric Hindrance | Moderate | High (at β-carbon) | Moderate (distant branch) |
The key takeaway is that while the side chain is bulky, the branching occurs further from the peptide backbone compared to isoleucine. This suggests that while standard coupling conditions may be insufficient, the challenge is less severe than for β-branched or N-methylated amino acids and can be overcome with optimized reagents and reaction times.[5]
The Fmoc/tBu SPPS Workflow: A Refresher
The protocols described herein are based on the most widely used SPPS methodology, the Fmoc/tBu strategy.[6] This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amine protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.[7] The synthesis proceeds in a cyclical fashion, as illustrated below.
Diagram 1: The standard Fmoc/tBu solid-phase peptide synthesis cycle.
Core Protocol: Incorporation of Fmoc-2-Amino-5-methylhexanoic acid
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly for different scales. All reactions should be performed in a dedicated SPPS reaction vessel with agitation (shaking or nitrogen bubbling).[8]
Reagents and Materials
-
Resin: Pre-loaded Wang or Rink Amide resin (e.g., 0.3-0.8 mmol/g substitution).
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Amino Acids: Standard Fmoc-protected amino acids and Fmoc-2-Amino-5-methylhexanoic acid.
-
Coupling Reagents: See table below for recommendations.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Precipitation: Cold diethyl ether.
Recommended Coupling Reagent Systems
Due to steric hindrance, standard carbodiimide coupling (e.g., DIC/HOBt) is not recommended for this compound. Uronium/aminium-based activators are required to generate a highly reactive intermediate capable of overcoming the energy barrier.[9]
| Reagent System | Class | Equivalents (AA:Activator:Base) | Recommended Use |
| HBTU / DIPEA | Uronium | 1 : 0.95 : 2 | Good first choice, widely used.[10] |
| HATU / DIPEA | Uronium | 1 : 0.95 : 2 | More potent than HBTU, highly effective for hindered couplings.[5][11] |
| COMU / DIPEA | Uronium | 1 : 0.95 : 2 | High reactivity, excellent solubility, considered one of the most efficient reagents.[5] |
Step-by-Step Synthesis Protocol
Step 1: Resin Swelling
-
Place the resin (e.g., 250 mg for 0.1 mmol scale at 0.4 mmol/g) in the reaction vessel.
-
Add DMF (approx. 10 mL/g resin) and agitate for 30-60 minutes to ensure full swelling of the polymer support.[6]
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of deprotection solution and agitate for 10-15 minutes.[12]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
Step 3: Coupling of Fmoc-2-Amino-5-methylhexanoic acid This is the critical step. The following procedure uses HATU as the activator.
-
In a separate vial, dissolve Fmoc-2-Amino-5-methylhexanoic acid (4 eq., 0.4 mmol) and HATU (3.8 eq., 0.38 mmol) in DMF (approx. 2 mL).
-
Add DIPEA (8 eq., 0.8 mmol) to the activation mixture. A color change (typically to yellow) may be observed.[13]
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate at room temperature for 1-2 hours. Note: This is significantly longer than the typical 30-45 minutes for non-hindered amino acids.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and IPA (2 x 10 mL) to remove all soluble reagents and byproducts.[14]
Step 4: Monitoring Coupling Completion (Kaiser Test)
-
After washing, take a small sample of resin beads (1-2 mg).
-
Perform a standard Kaiser test to detect the presence of free primary amines.[13]
-
Interpretation:
-
Yellow/Colorless Beads: Coupling is complete. Proceed to the deprotection step for the next amino acid in the sequence.
-
Blue/Purple Beads: Incomplete coupling. Free amines are present. Proceed to "Recoupling".
-
Step 5: Recoupling (If Necessary) If the Kaiser test is positive, a second coupling is required to drive the reaction to completion and avoid deletion sequences.
-
Repeat Step 3 in its entirety (prepare a fresh activation solution).
-
After the second coupling and washing, perform another Kaiser test. If it is still positive, proceed to Capping.
Step 6: Capping (Optional, but Recommended for Failed Recoupling) Capping terminates any unreacted peptide chains to prevent the formation of deletion peptides, simplifying final purification.
-
Prepare a capping solution (e.g., Acetic Anhydride/DIPEA/DMF at 10:5:85 v/v).
-
Add the solution to the resin and agitate for 20 minutes.
-
Drain and wash thoroughly with DMF.
Step 7: Chain Elongation Repeat steps 2 through 6 for each subsequent amino acid in your sequence.
Step 8: Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin (approx. 10 mL/g).[11]
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the cleaved peptide from the resin beads.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
Centrifuge, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (e.g., RP-HPLC) and analysis (e.g., LC-MS).
Troubleshooting Guide
| Problem | Observation (LC-MS) | Probable Cause | Recommended Solution |
| Low Yield | Low intensity of target peptide peak. | Incomplete coupling of this compound. | Use a more potent coupling reagent (COMU). Increase coupling time to 3-4 hours or perform a routine double coupling for this residue. Consider microwave-assisted SPPS to enhance reaction kinetics.[5] |
| Deletion Sequence | Major peak observed at [M - 145.20]+. | Failed coupling of this compound without effective capping. | Always perform a Kaiser test after coupling this residue. If recoupling fails, ensure an effective capping step is performed to terminate unreacted chains. |
| Racemization | Shoulder peak or resolved peak at the same mass. | Over-activation or prolonged exposure to base. More common with base-sensitive residues like Cys or His, but possible with any residue under harsh conditions. | Avoid pre-activation times longer than 5 minutes. Ensure DIPEA equivalents are not excessive. Use HATU or COMU, which are known to suppress racemization better than older reagents.[10] |
Logic for Coupling Strategy Selection
The choice of coupling protocol depends on the position of the sterically hindered residue and the adjacent amino acids.
Diagram 2: Decision workflow for coupling this compound.
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with strategic modifications to standard SPPS protocols. The primary considerations are the selection of a potent uronium-based coupling reagent, extension of the coupling reaction time, and diligent monitoring of reaction completion via the Kaiser test. By implementing the protocols and troubleshooting guidelines presented in this document, researchers can effectively leverage the unique properties of this non-canonical amino acid to advance their work in peptide-based therapeutics, diagnostics, and novel biomaterials.[15][16]
References
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- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
- Maharani, R., et al. (2019). A total synthesis of cyclodepsipeptide [Leu]6-aureobasidin K using combination of solid- and solution-phase. ResearchGate.
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Houben-Weyl. (2002). Synthesis of Peptides. Science of Synthesis, 21.
- Merck. (n.d.). Novabiochem® Innovation in Peptide Synthesis.
- Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Zajdel, P., et al. (2025). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications.
- Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: Current synthesis and purification technologies and future challenges. ResearchGate.
- Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 48.
- Di Gregorio, E., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(19), 6825.
- Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate.
- Org Lett. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. 21(1), 100-103.
- Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-63.
- Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 175.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Hernández-Jiménez, J. A., et al. (2024). Hybrid peptides inspired by the RWQWRWQWR sequence inhibit cervical cancer cells growth in vitro. Open Exploration Publishing.
- Kumar, P., et al. (2024). Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study. RSC Advances, 14(27), 19689-19706.
- Stawczyk, P., et al. (2024). Peptides and Their Mechanisms of Action in the Skin. MDPI.
- Vincent, M. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Electronic Journal of Biotechnology. (2020). Peptides, solid-phase synthesis and characterization.
- Ghosh, K., & Collins, J. (2022). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- PubChem. (n.d.). 2-Amino-5-hydroxyhexanoic acid.
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- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. Overview of Custom Peptide Synthesis [peptide2.com]
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- 15. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 16. mdpi.com [mdpi.com]
Application Notes: Derivatization of 2-Amino-5-methylhexanoic Acid for GC-MS Analysis
Introduction
2-Amino-5-methylhexanoic acid, also known as hydroxynorleucine, is a non-proteinogenic amino acid that plays a role in various biological processes and is of interest to researchers in fields such as metabolomics and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds.[1] However, amino acids like this compound are polar, non-volatile, and thermally labile due to the presence of both amino and carboxylic acid functional groups.[][3] This makes their direct analysis by GC-MS challenging, often resulting in poor chromatographic peak shape and decomposition in the hot injector.
To overcome these limitations, a chemical modification process called derivatization is essential.[][3][4] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[][4][5] This application note provides a detailed guide to the principles and protocols for the derivatization of this compound for robust and reliable GC-MS analysis.
The "Why" of Derivatization: Foundational Principles
The primary goal of derivatizing this compound is to mask the active hydrogens on its amino (-NH2) and carboxyl (-COOH) groups.[3] This chemical modification achieves several critical objectives:
-
Increased Volatility: By replacing polar N-H and O-H bonds with less polar groups, the intermolecular forces (like hydrogen bonding) are significantly reduced. This lowers the boiling point of the analyte, allowing it to transition into the gas phase at temperatures compatible with GC analysis.[4]
-
Enhanced Thermal Stability: The resulting derivatives are less prone to thermal degradation in the high-temperature environment of the GC injector and column.[]
-
Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by minimizing interactions with the stationary phase of the GC column. This results in better resolution and improved quantification.[6]
-
Characteristic Mass Spectra: The derivatives often produce predictable and information-rich fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confident identification.[7]
Two of the most common and effective derivatization strategies for amino acids are silylation and a two-step esterification followed by acylation .[]
Silylation: A Single-Step Approach
Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][8] Silylating reagents are highly reactive and can derivatize both the amino and carboxyl groups simultaneously.
-
Mechanism: The reaction proceeds via a nucleophilic attack (SN2) of the lone pair of electrons on the nitrogen or oxygen of the amino acid on the silicon atom of the silylating reagent. A good leaving group on the reagent facilitates the reaction.[4][8]
Esterification and Acylation: A Two-Step Method
This classic approach involves two distinct chemical reactions:
-
Esterification: The carboxylic acid group is converted to an ester, typically a methyl or butyl ester. This is often achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst.[9][10]
-
Acylation: The amino group is then acylated using an acylating agent, such as an anhydride or an acyl halide. This converts the amino group into an amide.[8][9]
This two-step process provides stable derivatives with excellent chromatographic properties.[10]
Experimental Protocols
Method 1: Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
MSTFA is a popular silylating agent due to the formation of volatile by-products that do not interfere with the analysis.[6]
Workflow Diagram
Caption: Silylation workflow using MSTFA.
Step-by-Step Protocol
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a 2 mL reaction vial. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization. The absence of water is critical as silylating reagents are moisture-sensitive.[7][11]
-
Reagent Addition: Add 100 µL of a suitable solvent, such as acetonitrile or pyridine. Then, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For enhanced reactivity, MSTFA with 1% TMCS (trimethylchlorosilane) can be used.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70-100°C for 30-60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Method 2: Two-Step Esterification and Acylation
This method produces stable N-trifluoroacetyl (TFA) n-butyl ester derivatives, which are well-suited for GC-MS analysis.[12]
Workflow Diagram
Caption: Two-step esterification and acylation workflow.
Step-by-Step Protocol
-
Esterification:
-
Place the dried this compound sample in a reaction vial.
-
Add 200 µL of 3 M HCl in n-butanol.
-
Cap the vial and heat at 100°C for 15 minutes.
-
Cool the vial and evaporate the reagent to dryness under a gentle stream of nitrogen.
-
-
Acylation:
-
To the dried residue, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 100°C for 5 minutes.
-
Cool the vial and evaporate the solution to near dryness.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the derivatized sample in a suitable volume (e.g., 100-1000 µL) of an appropriate solvent like ethyl acetate or hexane.
-
The sample is now ready for GC-MS analysis.
-
Data Presentation and Interpretation
GC-MS Parameters
The following table provides typical GC-MS parameters for the analysis of derivatized this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Typical Setting |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5, SLB-5ms)[6][7] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Injector Temperature | 250-280°C[13] |
| Injection Mode | Split (e.g., 10:1 or 20:1) or Splitless[13] |
| Oven Program | Initial temp 70-100°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 2-5 min[13] |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Expected Mass Spectra
The derivatization process will yield characteristic mass spectra. For the trimethylsilyl (TMS) derivative, you can expect to see fragments corresponding to the loss of a methyl group (M-15) and a tert-butyl group (M-57 for TBDMS derivatives).[14] The N-trifluoroacetyl n-butyl ester derivative will show fragmentation patterns related to the ester and acyl groups.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the analysis, the following practices are recommended:
-
Use of Internal Standards: Incorporate an internal standard (e.g., a stable isotope-labeled version of the amino acid or a structurally similar compound not present in the sample) prior to derivatization. This will correct for variations in derivatization efficiency and injection volume.
-
Method Blanks: Analyze a reagent blank (containing all reagents but no analyte) with each batch of samples to check for contamination.
-
Calibration Curves: Prepare a series of calibration standards of derivatized this compound at different concentrations to establish a linear range for quantification.
-
Replicate Injections: Perform replicate injections of samples and standards to assess the precision of the method.
Conclusion
Derivatization is an indispensable step for the successful analysis of this compound by GC-MS. Both silylation and the two-step esterification/acylation methods are effective in producing volatile and thermally stable derivatives suitable for chromatographic separation and mass spectrometric detection.[] The choice of method may depend on the specific requirements of the analysis, available reagents, and the presence of other analytes in the sample matrix. By following the detailed protocols and quality control measures outlined in these application notes, researchers can achieve accurate and reliable quantification of this compound in various sample types.
References
- Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-16. [Link]
- AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. AK Lectures. [Link]
- Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]
- Moodie, I. M. (1974). Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters.
- Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids.
- Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]
- Restek. (n.d.).
- Derivatization in Gas Chromatography (Part II). (2023, July 29). YouTube. [Link]
- How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? (2024, February 29).
- Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Gehrke, C. W., et al. (1967). Gas-liquid chromatography of trifluoroacetylated amino acid methyl esters.
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2884, 123-135. [Link]
- Kim, Y. P., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. [Link]
- Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
- Smart, D., et al. (2020). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis.
- Murbach, T. S., et al. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 978. [Link]
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
- Molnár-Perl, I. (2000). GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl derivatives: In model solutions III. Journal of Chromatographic Science, 38(6), 257-266. [Link]
- Lee, H. R., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of the Korean Chemical Society, 51(2), 160-167. [Link]
- Moos, M., et al. (2021).
- Jackson, G. P., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Forensic Sciences, 59(5), 1367-1374. [Link]
Sources
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
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- 9. aklectures.com [aklectures.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
application of 2-Amino-5-methylhexanoic acid in enzyme inhibitor screening
Application of 2-Amino-5-methylhexanoic Acid in Enzyme Inhibitor Screening
Introduction: The Potential of Non-Proteinogenic Amino Acids in Drug Discovery
The landscape of drug discovery is in a perpetual state of evolution, driven by the quest for more selective, potent, and metabolically stable therapeutic agents.[1][2] Non-proteinogenic amino acids (NPAAs), which are not found in the canonical set of 20 amino acids, represent a significant frontier in this endeavor.[1][2] Their incorporation into peptide-based drugs or as standalone small molecules can confer advantageous properties, including enhanced resistance to proteolytic degradation, improved bioavailability, and unique conformational constraints that can lead to higher target affinity and specificity.[1][2][3]
This compound is a non-proteinogenic amino acid and a structural analogue of L-leucine. This structural similarity is the cornerstone of its potential as a targeted enzyme inhibitor. Enzymes that recognize and process L-leucine are prime candidates for inhibition by this analogue. One such key enzyme is Leucine Aminopeptidase (LAP).
Target Enzyme: Leucine Aminopeptidase (LAP)
Leucine Aminopeptidase (LAP; EC 3.4.11.1) is a zinc-dependent metalloprotease that catalyzes the hydrolysis of N-terminal amino acids from proteins and peptides, showing a preference for leucine residues.[4] LAPs are ubiquitously expressed in various organisms and are implicated in a range of physiological and pathological processes, including protein turnover, antigen presentation, and the processing of bioactive peptides.[5] Elevated LAP activity has been associated with various diseases, making it a compelling target for therapeutic intervention. The design and synthesis of LAP inhibitors are therefore of significant interest in drug discovery.[4]
Properties of Porcine Kidney Leucine Aminopeptidase:
| Property | Value | Reference |
| Molecular Weight | ~320 kDa | [6] |
| Subunits | Hexamer | [4] |
| Metal Cofactor | Zinc (di-zinc center) | [4] |
| Optimal pH | 9.0 | [7] |
| Optimal Temperature | 50°C | [7] |
| Common Substrate | L-leucine-p-nitroanilide | [6] |
Scientific Rationale for Screening this compound as a LAP Inhibitor
The core hypothesis for utilizing this compound in enzyme inhibitor screening is based on the principle of competitive inhibition by substrate analogues. As an analogue of leucine, this compound is predicted to bind to the active site of Leucine Aminopeptidase. This binding event would prevent the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The structural resemblance to leucine suggests a high potential for specific and potent inhibition. This application note provides detailed protocols for screening and characterizing the inhibitory potential of this compound against Leucine Aminopeptidase.
Synthesis of this compound: A Brief Overview
While various synthetic routes exist for non-proteinogenic amino acids, a common approach for the synthesis of this compound involves the alkylation of a glycine equivalent or the amination of a corresponding α-bromo acid. For instance, a synthetic scheme could begin with 5-methylhexanoic acid, which is then brominated at the alpha position, followed by nucleophilic substitution with ammonia or an ammonia equivalent to introduce the amino group. The final product would be purified by crystallization or chromatography.
Experimental Protocols
Two primary methods for screening the inhibitory activity of this compound against Leucine Aminopeptidase are presented: a fluorometric high-throughput screening (HTS) assay and a more detailed characterization using a spectrophotometric assay. An advanced Liquid Chromatography-Mass Spectrometry (LC-MS) based method is also discussed for more in-depth studies.
Protocol 1: Fluorometric High-Throughput Screening (HTS) Assay
This protocol is adapted from a generic fluorometric Leucine Aminopeptidase assay and is suitable for rapid screening of multiple concentrations of the test compound.
Principle: The assay utilizes a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC). Upon cleavage by LAP, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence intensity is directly proportional to the LAP activity. An inhibitor will decrease the rate of fluorescence generation.
Materials:
-
Leucine Aminopeptidase (from porcine kidney)
-
This compound (test inhibitor)
-
L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) (substrate)
-
Tris-HCl buffer (50 mM, pH 8.5)
-
MnCl₂ (2.5 mM)
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 368 nm, Emission: 460 nm)
Experimental Workflow:
Caption: High-Throughput Screening Workflow.
Step-by-Step Procedure:
-
Reagent Preparation:
-
LAP Assay Buffer: 50 mM Tris-HCl, 2.5 mM MnCl₂, pH 8.5.
-
LAP Enzyme Stock: Prepare a 1 mg/mL stock solution of Leucine Aminopeptidase in LAP Assay Buffer. Dilute to the working concentration (e.g., 0.1-0.5 µg/mL) in cold LAP Assay Buffer just before use.
-
Substrate Stock: Prepare a 10 mM stock of L-Leu-AMC in DMSO. Dilute to the working concentration (e.g., 100 µM) in LAP Assay Buffer.
-
Test Inhibitor Stock: Prepare a 10 mM stock solution of this compound in water or an appropriate solvent. Create a serial dilution series (e.g., from 1 mM to 1 nM) in LAP Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of LAP Assay Buffer to all wells of a 96-well black microplate.
-
Add 10 µL of the diluted this compound solutions to the test wells.
-
Add 10 µL of LAP Assay Buffer to the positive control (no inhibitor) and negative control (no enzyme) wells.
-
Add 20 µL of the working LAP enzyme solution to the test and positive control wells. Add 20 µL of LAP Assay Buffer to the negative control wells.
-
Mix gently and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of the working substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Ex: 368 nm, Em: 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Expected Results: A dose-dependent decrease in the rate of fluorescence generation is expected in the presence of this compound if it is an inhibitor of LAP.
Protocol 2: Spectrophotometric Assay for Kinetic Characterization
This protocol is suitable for determining the mechanism of inhibition and the inhibition constant (Ki).
Principle: This assay uses the chromogenic substrate L-Leucine-p-nitroanilide. Hydrolysis of this substrate by LAP releases p-nitroaniline, which has a strong absorbance at 405 nm. The rate of increase in absorbance at 405 nm is proportional to the enzyme activity.
Materials:
-
Leucine Aminopeptidase (from porcine kidney)
-
This compound (test inhibitor)
-
L-Leucine-p-nitroanilide (substrate)
-
Sodium Phosphate buffer (50 mM, pH 7.2)
-
Methanol
-
UV-Vis spectrophotometer with temperature control
Experimental Workflow:
Caption: Kinetic Characterization Workflow.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.2.
-
Substrate Stock: 24 mM L-Leucine-p-nitroanilide in methanol.
-
LAP Enzyme Solution: Prepare a solution containing 0.10 - 0.15 units/mL of LAP in cold deionized water immediately before use.
-
Inhibitor Solutions: Prepare various fixed concentrations of this compound in Assay Buffer.
-
-
Assay Protocol:
-
In a cuvette, combine 2.80 mL of Assay Buffer, and varying concentrations of the substrate (by diluting the stock).
-
Add a fixed concentration of the this compound solution. For the uninhibited reaction, add buffer instead.
-
Equilibrate the cuvette to 37°C in the spectrophotometer.
-
Initiate the reaction by adding 0.10 mL of the LAP enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitroaniline (9.9 mM⁻¹cm⁻¹).
-
Repeat the assay with different substrate concentrations at each fixed inhibitor concentration.
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Calculate the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki) from the plots.
-
Protocol 3: LC-MS Based Assay for Confirmation and Specificity
This advanced method offers high sensitivity and specificity, and can be used to confirm hits from primary screens and eliminate false positives.
Principle: The enzymatic reaction is carried out, and then the reaction is quenched. The reaction mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to directly measure the formation of the product and the depletion of the substrate. This method is particularly useful when chromogenic or fluorogenic substrates are not available or when the test compound interferes with the optical properties of the assay.
Materials:
-
Leucine Aminopeptidase (from porcine kidney)
-
This compound (test inhibitor)
-
Natural peptide substrate (e.g., Leucylglycine)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, with 2.5 mM MnCl₂)
-
Quenching solution (e.g., 10% Trichloroacetic acid or Acetonitrile with 0.1% Formic Acid)
-
LC-MS system
Step-by-Step Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, set up the reaction with the reaction buffer, LAP enzyme, and the test inhibitor (this compound) at various concentrations.
-
Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the natural peptide substrate.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Quench the reaction by adding the quenching solution.
-
-
LC-MS Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Transfer the supernatant to an autosampler vial.
-
Inject a defined volume onto an appropriate LC column (e.g., C18).
-
Develop a gradient elution method to separate the substrate and the product.
-
Detect and quantify the substrate and product using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the amount of product formed in each reaction.
-
Determine the % inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value as described in Protocol 1.
-
Troubleshooting and Considerations
-
Solubility of this compound: Ensure the compound is fully dissolved in the assay buffer. If using a co-solvent like DMSO, keep the final concentration low (typically <1%) to avoid effects on enzyme activity.
-
Enzyme Activity: The concentration of the enzyme should be optimized to ensure the reaction proceeds in the linear range for the duration of the assay.
-
Substrate Concentration: For IC₅₀ determination, the substrate concentration is typically kept at or below the Km value. For kinetic studies, a range of substrate concentrations bracketing the Km is required.
-
Controls: Always include appropriate positive (no inhibitor) and negative (no enzyme) controls to ensure the validity of the assay results.
Conclusion
This compound, as a structural analogue of L-leucine, presents a compelling candidate for the inhibition of Leucine Aminopeptidase. The protocols detailed in this application note provide a robust framework for researchers to screen and characterize its inhibitory potential. The use of both high-throughput and detailed kinetic assays will enable a comprehensive evaluation of its efficacy and mechanism of action, paving the way for its potential development as a novel therapeutic agent.
References
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.). PubMed Central. [Link]
- Leucine aminopeptidase as a target for inhibitor design - PubMed. (n.d.). PubMed. [Link]
- The Most Potent Organophosphorus Inhibitors of Leucine Aminopeptidase. Structure-Based Design, Chemistry, and Activity - ACS Publications. (n.d.).
- On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers. (n.d.). Frontiers. [Link]
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed. (n.d.). PubMed. [Link]
- Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research - PubMed. (n.d.). PubMed. [Link]
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - ResearchGate. (n.d.).
- Leucine Aminopeptidase as a Target for Inhibitor Design | Bentham Science Publishers. (n.d.). Bentham Science Publishers. [Link]
- Unusual activity pattern of leucine aminopeptidase inhibitors based on phosphorus containing derivatives of methionine and norleucine - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]
- (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - ResearchGate. (n.d.).
- Leucine Aminopeptidase as a Target for Inhibitor Design | Bentham Science. (n.d.). Bentham Science. [Link]
- Newly designed and synthesised inhibitors of leucine aminopeptidase derivatives of methionine and norleucine. - ResearchGate. (n.d.).
- Non-proteinogenic amino acids – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]
- (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid - PubChem. (n.d.). PubChem. [Link]
- 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Leucine aminopeptidases: diversity in structure and function - PubMed. (n.d.). PubMed. [Link]
- Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC. (n.d.). PubMed Central. [Link]
Sources
- 1. Leucine aminopeptidase. IV. Isolation and properties of the enzyme from swine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-aminoaldehydes: transition state analogue inhibitors of leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid - Lookchem [lookchem.com]
- 4. Leucine Aminopeptidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ロイシンアミノペプチダーゼ、ミクロソーム由来 ブタ腎臓由来 Type VI-S, lyophilized powder, ≥12 units/mg protein (biuret) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
development of a bioassay for 2-Amino-5-methylhexanoic acid activity
Application Note & Protocols
Topic: Development of a Tiered Bioassay Strategy to Elucidate the Biological Activity of 2-Amino-5-methylhexanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, tiered strategy for developing a robust bioassay to characterize the biological activity of this compound, a non-proteinogenic leucine analog. Recognizing that the mechanism of action for novel compounds is often unknown, we present a logical workflow progressing from broad phenotypic screening to specific, target-based mechanistic studies. The initial hypothesis is built upon reports suggesting that similar amino acid derivatives can modulate critical cellular signaling pathways, such as the mTOR pathway, through interactions with upstream regulators like the Sestrin-GATOR complex[1]. This guide provides detailed, self-validating protocols for: 1) a primary cell proliferation and viability assay to determine cytotoxic or cytostatic effects; 2) a secondary, mechanism-based Western blot assay to investigate the impact on the mTORC1 signaling cascade; and 3) a framework for a tertiary, target-engagement assay. Each protocol is designed to be self-validating with integrated controls and clear data interpretation guidelines, ensuring scientific rigor and trustworthiness.
Introduction & Rationale
This compound is a synthetic amino acid derivative with potential applications as a building block for bioactive compounds and peptide synthesis.[2][3] As an analog of the essential amino acid L-leucine, it is rational to hypothesize that it may interfere with or modulate biological processes that are sensitive to amino acid levels. One of the most critical cellular pathways for sensing amino acid availability is the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, which is a master regulator of cell growth, proliferation, and metabolism.
Recent discoveries have highlighted the role of Sestrin proteins as direct sensors of leucine, which, upon binding, release their inhibition on the GATOR2 complex, ultimately leading to the activation of mTORC1. The suggestion that this compound may act as a "sestrin-gator interaction modulator" provides a compelling and testable hypothesis for its mechanism of action.[1]
Therefore, the development of a bioassay for this compound requires a multi-faceted approach. A simple screening assay is insufficient; a tiered strategy is necessary to first identify a biological effect and then systematically dissect the underlying molecular mechanism. This application note details a workflow designed to efficiently progress from a general biological question ("Does this compound affect cells?") to a specific mechanistic inquiry ("Does this compound modulate mTORC1 signaling by engaging an upstream sensor?").
The Tiered Bioassay Development Workflow
A logical progression is essential for the efficient use of resources and for building a coherent scientific narrative. The proposed workflow ensures that each subsequent experiment is informed by the results of the previous one.
Caption: Tiered bioassay development workflow.
Tier 1 Protocol: Cell Viability and Proliferation Assay
Principle: This primary assay determines the compound's effect on cell viability and proliferation. We will use a resazurin-based assay (e.g., alamarBlue™ or similar reagents), which is a robust and sensitive method to measure cellular metabolic activity. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in signal indicates cytotoxicity or inhibition of proliferation, while an increase might suggest enhanced proliferation.
Materials:
-
Human cancer cell line sensitive to amino acid starvation (e.g., A549, HEK293T).
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA (0.25%).
-
This compound (AMHA), stock solution in DMSO or PBS.
-
Resazurin-based cell viability reagent.
-
Positive control (e.g., Staurosporine, 1 µM).
-
Vehicle control (e.g., DMSO at the same concentration as the highest AMHA dose).
-
96-well clear-bottom, black-walled tissue culture plates.
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm).
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete growth medium to a concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Causality Check: Seeding density is critical. Too few cells will result in a low signal-to-noise ratio; too many may lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution series of AMHA in complete growth medium. A typical starting range is from 100 µM down to low nM concentrations.
-
Also prepare 2X solutions for the positive control (2 µM Staurosporine for a 1 µM final concentration) and the vehicle control.
-
Remove the old medium from the cells and add 100 µL of the appropriate treatment solution to each well. Ensure each condition is tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe effects on proliferation.
-
-
Signal Development & Measurement:
-
Add 10 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a microplate reader.
-
Data Analysis & Interpretation:
-
Average the triplicate fluorescence readings for each condition.
-
Subtract the average fluorescence of "no-cell" control wells (media + reagent only).
-
Normalize the data by expressing it as a percentage of the vehicle control: % Viability = (Signal_Treatment / Signal_Vehicle) * 100
-
Plot % Viability against the log concentration of AMHA.
-
Use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ (half-maximal inhibitory concentration).
| Parameter | Description | Example Value |
| Cell Line | A549 (Human Lung Carcinoma) | N/A |
| Seeding Density | Cells per well in 96-well plate | 5,000 |
| Treatment Duration | Hours of compound exposure | 72 hours |
| AMHA Conc. Range | Highest to lowest concentration | 100 µM - 1 nM |
| IC₅₀ Value | Concentration for 50% viability reduction | To be determined |
Tier 2 Protocol: mTORC1 Signaling Pathway Analysis
Principle: If the Tier 1 assay reveals bioactivity, this assay investigates the hypothesis that AMHA acts on the mTORC1 pathway. We will use Western blotting to measure the phosphorylation status of two key mTORC1 downstream targets: p70 S6 Kinase (S6K) at Threonine 389 and 4E-BP1 at Threonine 37/46. A decrease in the phosphorylation of these sites is a reliable indicator of mTORC1 inhibition.[4]
Caption: Simplified mTORC1 amino acid sensing pathway.
Materials:
-
6-well tissue culture plates.
-
Amino acid-free medium (e.g., Earle's Balanced Salt Solution, EBSS).
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF membranes.
-
Blocking Buffer (5% non-fat milk or BSA in TBST).
-
Primary Antibodies (specific for p-S6K T389, Total S6K, p-4E-BP1 T37/46, Total 4E-BP1, and a loading control like β-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Step-by-Step Protocol:
-
Cell Culture and Starvation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Wash cells twice with PBS.
-
Causality Check: Starve cells of amino acids by incubating in EBSS for 1-2 hours. This synchronizes the cells in a low mTORC1 activity state, creating a clean baseline for measuring stimulation or inhibition.
-
-
Treatment and Stimulation:
-
Pre-treat cells with AMHA (at its IC₅₀ and 10x IC₅₀) or a positive control inhibitor (Rapamycin, 100 nM) for 30 minutes in EBSS.
-
Stimulate mTORC1 activity by adding a complete amino acid solution or by replacing the EBSS with complete growth medium. Incubate for 15-30 minutes.
-
Include a "starved" (unstimulated) and a "stimulated vehicle control" group.
-
-
Cell Lysis and Protein Quantification:
-
Place plates on ice, wash once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well. Scrape cells, collect lysate, and clarify by centrifugation.
-
Determine protein concentration of each lysate using a BCA assay.[5]
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Perform SDS-PAGE, transfer proteins to a PVDF membrane, and block the membrane for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash, incubate with HRP-secondary antibody for 1 hour at room temperature.
-
Wash extensively and detect signal using an ECL substrate and an imaging system.
-
Data Analysis & Interpretation:
-
Qualitative: Visually compare the band intensity for the phosphorylated proteins (p-S6K, p-4E-BP1) across different treatment groups. A reduction in the p-S6K and p-4E-BP1 bands in AMHA-treated samples compared to the stimulated vehicle control indicates mTORC1 inhibition.
-
Quantitative (Densitometry): Use software like ImageJ to quantify band intensity. Normalize the intensity of each phospho-protein band to its corresponding total protein band. Further normalize this ratio to the loading control (β-Actin). Compare the final values to the stimulated control.
| Control Group | Expected Outcome (p-S6K Signal) | Purpose |
| Starved | Very low signal | Establishes baseline mTORC1 activity. |
| Stimulated + Vehicle | Strong signal | Confirms the assay system can be activated. |
| Stimulated + Rapamycin | Very low signal | Positive control for mTORC1 inhibition. |
| Stimulated + AMHA | To be determined | Tests the hypothesis. |
Framework for Tier 3: Target Engagement Assay
Principle: If the mechanistic assay confirms mTORC1 inhibition, a direct binding assay is the next logical step to confirm target engagement. The hypothesis points to Sestrin as the direct target. A competitive binding assay could be developed to test if AMHA competes with leucine for binding to Sestrin2. This requires purified Sestrin2 protein and a labeled ligand (e.g., radiolabeled or fluorescently-tagged leucine).
Approach: Competitive Radioligand Binding Assay [6][7]
-
Reagents: Purified recombinant Sestrin2 protein, ³H-Leucine (radiolabeled ligand), unlabeled L-leucine (competitor), and AMHA.
-
Assay Setup: Incubate a fixed amount of Sestrin2 and ³H-Leucine with increasing concentrations of unlabeled AMHA.
-
Separation: Separate protein-bound from free ³H-Leucine using a filtration-based method (e.g., on MultiScreenHTS plates).[7]
-
Detection: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Analysis: A decrease in radioactivity with increasing AMHA concentration indicates that AMHA is competing with leucine for the same binding site on Sestrin2. This allows for the calculation of a Ki (inhibition constant).
This advanced assay provides definitive proof of the compound's direct molecular target, solidifying the mechanism of action.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in Tier 1 assay | Inconsistent cell seeding; Edge effects in 96-well plate. | Use a multichannel pipette for seeding; Avoid using the outer wells of the plate. |
| No mTORC1 inhibition seen in Tier 2 | Compound is not cell-permeable; Incorrect dose used. | Verify cell permeability; Test a wider concentration range around the IC₅₀. |
| Phospho-protein signal is weak/absent | Ineffective stimulation; Phosphatase activity during lysis. | Optimize stimulation time; Ensure phosphatase inhibitors are fresh and always work on ice. |
Conclusion
References
- Rutherford, M., & Ranson, M. (2011). Development of a novel bioassay for determining the available lysine contents of foods and feedstuffs.PubMed.
- Loizzo, M. R., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents.National Institutes of Health (NIH).
- MySkinRecipes. (R)-2-Amino-5-methylhexanoic acid.MySkinRecipes.
- Assay Genie. Amino Acid and Protein Assays.Assay Genie.
- Asano, Y. (2019). Screening and development of enzymes for determination and transformation of amino acids.ResearchGate.
- Halvorson, H. O., & Spiegelman, S. (1952). The Inhibition of Enzyme Formation by Amino Acid Analogues.Journal of Bacteriology.
- Rutherfurd, S. M., & Moughan, P. J. (1998). Amino acid availability: aspects of chemical analysis and bioassay methodology.PubMed.
- Li, G., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack.National Institutes of Health (NIH).
- An, L., & Tolliday, N. (2012). Receptor Binding Assays for HTS and Drug Discovery.National Institutes of Health (NIH).
- Tipton, K., & McDonald, A. G. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.National Institutes of Health (NIH).
- Theriault, J. (2021). How does Abcam use and develop cell-based assays to test protein bioactivity?News-Medical.net.
- Gifford Bioscience. About Ligand Binding Assays.Gifford Bioscience.
- Pacific BioLabs. Cell Based Assays.Pacific BioLabs.
Sources
- 1. (R/S)-2-AMINO-5-METHYLHEXANOIC ACID CAS#: 3558-32-5 [m.chemicalbook.com]
- 2. (R)-2-Amino-5-methylhexanoic acid [myskinrecipes.com]
- 3. guidechem.com [guidechem.com]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of 2-Amino-5-methylhexanoic Acid
Welcome to the technical support center for the asymmetric synthesis of 2-Amino-5-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this important chiral building block.
I. Introduction to the Challenges
This compound, a key precursor for various pharmaceutical compounds, presents several challenges in its asymmetric synthesis. The primary goal is to control the stereochemistry at the α-carbon to obtain the desired enantiomer in high purity. Common hurdles include achieving high enantioselectivity, preventing side reactions, and ensuring effective purification. This guide will address these issues in a practical, question-and-answer format, grounded in established scientific principles.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee)
You've completed your synthesis, but chiral HPLC analysis reveals a low enantiomeric excess. What went wrong?
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Ineffective Chiral Auxiliary or Catalyst | The chosen chiral auxiliary may not be providing sufficient steric hindrance to direct the reaction stereoselectively. Similarly, a chiral catalyst may have low activity or selectivity for this specific substrate. | Re-evaluate your choice of chiral auxiliary. Consider alternatives like Evans' oxazolidinones or Oppolzer's camphorsultam, which have demonstrated success in asymmetric alkylations.[1] For catalytic routes, ensure the catalyst, such as a Rhodium-Me-DuPHOS complex for asymmetric hydrogenation, is of high quality and handled under appropriate inert conditions.[2] |
| Incorrect Reaction Temperature | Temperature plays a critical role in stereoselectivity. Higher temperatures can lead to a loss of selectivity as the energy difference between the diastereomeric transition states becomes less significant. | Optimize the reaction temperature. Run a series of small-scale reactions at different temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the optimal conditions for achieving high diastereoselectivity. |
| Inappropriate Base or Solvent | The choice of base and solvent can significantly impact the geometry of the enolate formed, which in turn affects the facial selectivity of the subsequent alkylation. | Screen different bases and solvents. For chiral auxiliary-based methods, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are often preferred. The solvent can influence the aggregation state of the enolate; ethereal solvents like THF are common, but others should be considered. |
| Racemization During Workup or Purification | The newly formed stereocenter can be susceptible to racemization under harsh acidic or basic conditions, or upon prolonged exposure to heat during purification. | Employ mild workup and purification conditions. Use buffered aqueous solutions for quenching and extractions. For purification, consider flash chromatography at room temperature or recrystallization from a suitable solvent system to avoid thermal degradation or racemization. |
Issue 2: Formation of Side Products
Your reaction mixture is complex, and TLC/LC-MS analysis shows multiple unexpected spots/peaks in addition to your desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Over-alkylation or Di-alkylation | If the enolate is too reactive or if an excess of the alkylating agent is used, di-alkylation at the α-carbon can occur, leading to a quaternary center. | Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly at a low temperature to control the reaction rate. |
| Reaction with the Carbonyl Group | The enolate can potentially react with the carbonyl group of an unreacted starting material in an aldol-type side reaction. | Ensure complete enolate formation before adding the alkylating agent. This can be achieved by allowing sufficient time for the deprotonation step at the appropriate temperature. |
| Side-chain Related Impurities | If the synthesis involves precursors with reactive functional groups in the side chain (e.g., a double bond), these can undergo undesired reactions like oxidation or reduction.[3] | Protect sensitive functional groups in the starting materials. If a double bond is present, consider its compatibility with the reaction conditions or protect it if necessary.[3] |
| Formation of Dipeptides | Under certain conditions, the amino acid product can couple with itself to form a dipeptide impurity.[3] | Use a less concentrated reaction mixture. Diluting the reaction can disfavor intermolecular reactions like dipeptide formation.[3] |
Issue 3: Difficulty in Removing the Chiral Auxiliary
You have successfully performed the asymmetric alkylation, but now you are struggling to cleave the chiral auxiliary without affecting the product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Harsh Cleavage Conditions | Strong acidic or basic hydrolysis conditions used to remove the auxiliary can lead to racemization or degradation of the desired amino acid. | Explore milder cleavage methods. For oxazolidinone auxiliaries, methods like hydrolysis with lithium hydroxide and hydrogen peroxide are often effective.[4] For pseudoephedrine amides, simple heating in water or water-dioxane mixtures can be sufficient for hydrolysis with minimal racemization.[4] |
| Incomplete Cleavage | The cleavage reaction may not be going to completion, leaving a significant amount of the product still attached to the auxiliary. | Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions for complete cleavage. Ensure the reagents used for cleavage are fresh and of high quality. |
| Difficult Separation of Product and Auxiliary | After cleavage, the desired amino acid and the chiral auxiliary may have similar polarities, making their separation by chromatography or extraction challenging. | Optimize the workup procedure. After cleavage, the chiral auxiliary can often be recovered by extraction with an organic solvent. The amino acid, being more polar, will typically remain in the aqueous phase. Adjusting the pH can further aid in the separation. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the asymmetric synthesis of this compound?
A1: The primary strategies include:
-
Chiral Auxiliary-Mediated Synthesis: This involves temporarily attaching a chiral molecule (the auxiliary) to a glycine or other suitable precursor. The auxiliary then directs the stereochemical outcome of a subsequent alkylation reaction.[1] Commonly used auxiliaries include Evans' oxazolidinones and pseudoephedrine.[1][4]
-
Asymmetric Catalysis: This approach uses a chiral catalyst to control the stereoselectivity of a reaction. A key example is the asymmetric hydrogenation of a prochiral precursor using a chiral rhodium or ruthenium catalyst.[2][5]
-
Enzymatic Resolution: This method involves the use of an enzyme, such as a lipase or acylase, to selectively react with one enantiomer of a racemic mixture of this compound or a derivative thereof.[6][7] This allows for the separation of the desired enantiomer.[6]
Q2: My NMR spectrum shows an unexpected singlet around 1.4 ppm. What could this be?
A2: A singlet in this region is often characteristic of the nine protons of a tert-butyl group. If you are using a Boc-protecting group, this is expected. However, if the integration is higher than anticipated, it could indicate the presence of residual tert-butanol or di-tert-butyl carbonate (Boc anhydride) from the protection step.[3]
Q3: How can I confirm the absolute configuration of my final product?
A3: The absolute configuration can be determined by several methods:
-
X-ray Crystallography: If you can obtain a suitable crystal of your product or a derivative, X-ray crystallography provides unambiguous determination of the absolute configuration.
-
Comparison with a Known Standard: You can compare the optical rotation or chiral HPLC retention time of your product with that of a commercially available, enantiomerically pure standard of this compound.
-
Chemical Correlation: The product can be converted to a known compound of established absolute configuration through a series of reactions that do not affect the stereocenter.
Q4: What are the key considerations for scaling up the synthesis of this compound?
A4: When scaling up, several factors become more critical:
-
Reagent and Solvent Cost: The cost-effectiveness of the chosen synthetic route is paramount. Reagents used in stoichiometric amounts, such as some chiral auxiliaries, can be expensive. Catalytic methods are often more desirable for large-scale production.
-
Safety: Handling large quantities of reagents like organolithiums (e.g., for enolate formation) or flammable solvents requires stringent safety protocols.
-
Reaction Workup and Purification: Extraction and chromatography techniques that are straightforward on a lab scale can become cumbersome and time-consuming on a larger scale. Crystallization is often a more practical purification method for large quantities.
-
Waste Management: The environmental impact of the synthesis, including the generation of solvent and reagent waste, needs to be considered.
IV. Visualized Workflows
Asymmetric Synthesis via Chiral Auxiliary
Caption: Workflow for chiral auxiliary-mediated synthesis.
Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting logic for low enantioselectivity.
V. References
-
Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Available at: [Link]
-
An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. PubMed. Available at: [Link]
-
Method for enantioselective synthesis of (s)-pregabalin. Google Patents. Available at:
-
Synthetic difficulties to access α‐ and β‐amino acids. ResearchGate. Available at: [Link]
-
Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric synthesis of pregabalin. Google Patents. Available at:
-
Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. National Institutes of Health. Available at: [Link]
-
The use of enzymatic resolution for the preparation of intermediates of pregabalin. Google Patents. Available at:
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2007143113A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-5-methylhexanoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Synthetic Challenges
2-Amino-5-methylhexanoic acid, a non-proteinogenic amino acid, presents unique challenges during its synthesis, primarily due to its branched alkyl side chain. This steric hindrance can influence reaction kinetics and lead to the formation of various byproducts. This guide will focus on troubleshooting issues arising from common synthetic routes, including the Strecker and Gabriel syntheses, as well as asymmetric approaches.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Strecker Synthesis
The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones.[1] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is then hydrolyzed to the desired amino acid.[2]
Answer:
Low yields and product mixtures in the Strecker synthesis of sterically hindered amino acids like this compound are common. The primary challenges and potential byproducts are outlined below:
-
Incomplete Imine Formation: The initial condensation of 3-methylbutanal with ammonia to form the imine can be sluggish due to the steric bulk of the isobutyl group. This can lead to unreacted aldehyde in the reaction mixture.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure strictly anhydrous conditions to favor imine formation, as water can hydrolyze the imine back to the aldehyde and ammonia.
-
Use of Ammonium Salts: Employing ammonium chloride (NH₄Cl) can serve as both a source of ammonia and a mild acid catalyst to promote imine formation.[2]
-
Azeotropic Removal of Water: In some systems, a Dean-Stark apparatus can be used to remove water as it is formed.
-
-
-
Cyanohydrin Formation: The starting aldehyde, 3-methylbutanal, can react directly with the cyanide source to form a cyanohydrin byproduct. This reaction competes with the desired imine formation and subsequent cyanide addition.
-
Troubleshooting:
-
Reaction Sequence: Add the cyanide source after allowing sufficient time for the imine to form. A stepwise approach is often more effective than a one-pot reaction for hindered substrates.
-
pH Control: Maintain a slightly acidic to neutral pH (around 6-7). At lower pH, imine formation is favored, while higher pH can promote cyanohydrin formation.
-
-
-
Hydrolysis of the Nitrile to an Amide: During the final hydrolysis step, incomplete hydrolysis of the α-aminonitrile can result in the formation of the corresponding α-amino amide as a significant byproduct.
-
Troubleshooting:
-
Harsh Hydrolysis Conditions: Use forcing conditions for the hydrolysis, such as concentrated hydrochloric acid or sulfuric acid at elevated temperatures for an extended period.[3]
-
Monitoring: Track the reaction progress using techniques like TLC or LC-MS to ensure complete conversion to the carboxylic acid.
-
-
-
Formation of Racemic Mixtures: The classical Strecker synthesis is not stereospecific and will produce a racemic mixture of (R)- and (S)-2-Amino-5-methylhexanoic acid.[4] While not a chemical byproduct in the traditional sense, the unwanted enantiomer is a significant impurity.
-
Troubleshooting:
-
Chiral Resolution: The racemic mixture can be resolved using techniques such as diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid or a chiral amine).
-
Asymmetric Strecker Synthesis: Consider employing a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the cyanide addition step.[5]
-
-
Summary of Potential Byproducts in Strecker Synthesis and Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Unreacted 3-Methylbutanal | Incomplete imine formation | Ensure anhydrous conditions, use NH₄Cl, allow sufficient time for imine formation before adding cyanide. |
| 3-Methylbutanal Cyanohydrin | Direct reaction of aldehyde with cyanide | Stepwise addition of reagents, control pH (6-7). |
| 2-Amino-5-methylhexanamide | Incomplete hydrolysis of the α-aminonitrile | Use harsh hydrolysis conditions (conc. acid, heat), monitor reaction to completion. |
| (R/S)-2-Amino-5-methylhexanoic acid (racemic mixture) | Non-stereospecific cyanide addition | Chiral resolution or asymmetric synthesis. |
Experimental Protocol: Strecker Synthesis of Racemic this compound
-
To a cooled (0-5 °C) solution of 3-methylbutanal in a suitable solvent (e.g., methanol), add a solution of ammonium chloride in water.
-
Stir the mixture for 1-2 hours to facilitate imine formation.
-
Slowly add a solution of sodium cyanide or potassium cyanide in water, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Add concentrated hydrochloric acid to the aqueous residue and heat to reflux for 6-12 hours to hydrolyze the aminonitrile.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
Filter the solid, wash with cold water and a water-miscible organic solvent (e.g., ethanol), and dry under vacuum.
Logical Flow of Strecker Synthesis Troubleshooting:
Caption: Troubleshooting workflow for Strecker synthesis.
Category 2: Gabriel Synthesis
The Gabriel synthesis provides a reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation issues often seen with direct amination.[6] For amino acid synthesis, a common variation involves the alkylation of a phthalimido-protected malonic ester.
Answer:
The formation of an elimination byproduct (3-methyl-1-butene) is a known issue in Gabriel synthesis, especially with hindered alkyl halides.[7] The phthalimide anion is a bulky nucleophile, and if the substrate is sterically hindered, it can act as a base, promoting E2 elimination over the desired SN2 substitution.
-
Understanding the Competition: The reaction of the phthalimide anion with 1-bromo-3-methylbutane is a competition between SN2 (leading to the desired product) and E2 (leading to 3-methyl-1-butene). The branched nature of the alkyl halide increases the steric hindrance at the reaction center, making the E2 pathway more favorable.
-
Troubleshooting Strategies:
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation (K⁺ or Na⁺) but not the phthalimide anion, increasing its nucleophilicity and favoring the SN2 pathway.[8]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.
-
Choice of Leaving Group: While bromide is a good leaving group, using the corresponding iodide (1-iodo-3-methylbutane) can sometimes increase the rate of the SN2 reaction relative to the E2 reaction due to the higher polarizability of iodide.
-
Alternative Gabriel Reagents: Consider using less bulky phthalimide analogs or alternative nitrogen nucleophiles that are less prone to acting as bases.[7]
-
-
Phthalhydrazide Byproduct during Deprotection: A common issue during the final deprotection step with hydrazine is the formation of a phthalhydrazide precipitate, which can be difficult to separate from the desired amino acid.[7]
-
Troubleshooting:
-
Acidic Hydrolysis: As an alternative to hydrazinolysis, acidic hydrolysis (e.g., with concentrated HCl) can be used to cleave the phthalimide group. However, this often requires harsh conditions.[6]
-
Filtration and Washing: If using hydrazine, ensure thorough washing of the crude product to remove the phthalhydrazide. Recrystallization of the final amino acid is often necessary.
-
-
Visualization of SN2 vs. E2 Competition:
Caption: Competing SN2 and E2 pathways in Gabriel synthesis.
Category 3: Asymmetric Synthesis and Diastereomeric Purity
For applications in drug development, obtaining enantiomerically pure this compound is crucial. Asymmetric synthesis methods aim to control the stereochemistry during the reaction.
Answer:
Achieving high diastereoselectivity in the synthesis of amino acids with a chiral center in the side chain can be challenging. The diastereomeric ratio is influenced by several factors.
-
Choice of Chiral Auxiliary or Catalyst: The effectiveness of the chiral auxiliary or catalyst is paramount. Ensure that the chosen chiral directing group is appropriate for the substrate and reaction conditions. Literature precedent for similar branched-chain amino acids is a valuable guide.
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and, consequently, the diastereoselectivity. A systematic screen of different solvents may be necessary.
-
Metal Counterion: In reactions involving metal enolates or catalysts, the nature of the metal counterion (e.g., Li⁺, Na⁺, Zn²⁺) can significantly impact the stereochemical outcome.
-
Purification of Diastereomers: If the diastereoselectivity cannot be perfected, the resulting mixture of diastereomers will need to be separated. This is often achieved by column chromatography on silica gel, as diastereomers have different physical properties.
General Protocol for Improving Diastereoselectivity:
-
Literature Review: Thoroughly research asymmetric syntheses of similar branched-chain amino acids to identify the most effective chiral auxiliaries/catalysts and reaction conditions.
-
Temperature Optimization: Run the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to determine the optimal temperature for diastereoselectivity.
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., THF, dichloromethane, toluene, hexanes).
-
Additive Screening: In some cases, the addition of Lewis acids or other additives can improve diastereoselectivity.
-
Chromatographic Separation: If a mixture of diastereomers is obtained, develop a reliable method for their separation using flash column chromatography. Monitor the separation by TLC, HPLC, or NMR.
References
- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 1850, 75(1), 27-45. [Link]
- Gabriel, S. Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 1887, 20(2), 2224-2236. [Link]
- O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 2004, 37(8), 506-517. [Link]
- Gibson, M. S.; Bradshaw, R. W. The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 1968, 7(12), 919-930. [Link]
- Organic Syntheses. α-Aminoisobutyric acid. Org. Synth.1931, 11, 4. [Link]
- Hoekstra, M. S.; et al. Process for the preparation of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates.
- Sheehan, J. C.; Bolhofer, W. A. An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 1950, 72(6), 2786-2786. [Link]
- Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. [Link]
- Corey, E. J.; Guzman-Perez, A. The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 1998, 37(4), 388-401. [Link]
- Dunn, P. J.; et al. The Importance of Green Chemistry in Process Research and Development. Chemical Society Reviews, 2007, 36(8), 1287-1301. [Link]
- Wikipedia. Strecker amino acid synthesis. [Link]
- Wikipedia. Gabriel synthesis. [Link]
- Master Organic Chemistry. Strecker Synthesis. [Link]
- Master Organic Chemistry. The Gabriel Synthesis. [Link]
- MedSchoolCoach.
- MedSchoolCoach.
- Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]
- Chemistry LibreTexts. Gabriel Synthesis. [Link]
- Organic Chemistry Portal. Strecker Synthesis. [Link]
- Organic Chemistry Portal. Gabriel Synthesis. [Link]
- NROChemistry. Strecker Synthesis. [Link]
- NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
- OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]
- Organic Chemistry Tutor. Gabriel Synthesis. [Link]
- Chemistry Steps. The Gabriel Synthesis. [Link]
Sources
- 1. (R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | 181289-33-8 | FA140304 [biosynth.com]
- 2. medschoolcoach.com [medschoolcoach.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
stability issues of 2-Amino-5-methylhexanoic acid in solution
Technical Support Center: 2-Amino-5-methylhexanoic Acid
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in solution. As Senior Application Scientists, we understand that maintaining the integrity of your materials is paramount to achieving reliable and reproducible experimental outcomes. This document addresses common stability issues, offers troubleshooting advice, and provides validated protocols to help you navigate potential challenges.
Frequently Asked Questions (FAQs) on Stability
This section addresses fundamental questions regarding the stability of this compound in solution.
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound, like other α-amino acids, is not absolute and is influenced by a combination of chemical and physical factors. The most critical parameters to control are:
-
pH: The pH of the solution dictates the ionization state of the amino and carboxylic acid groups. At alkaline pH, the amino group is deprotonated (R-NH₂), which increases its nucleophilicity and accelerates its participation in unwanted reactions, such as the Maillard reaction.[1]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation. Storing solutions at elevated temperatures will significantly shorten the shelf-life of the compound. For instance, the Maillard reaction proceeds rapidly at temperatures between 140 to 165 °C (280 to 330 °F), but can still occur, albeit more slowly, at lower temperatures over extended periods.[1][2]
-
Presence of Reactants: The presence of other chemical species, particularly reducing sugars (e.g., glucose, fructose), can lead to significant degradation through the Maillard reaction, a form of non-enzymatic browning.[2][3] Similarly, oxidizing agents can promote oxidative deamination.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation pathways. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Light: Photodegradation can occur, although it is generally a less common pathway for simple aliphatic amino acids compared to aromatic ones. However, as a best practice, storing solutions in amber vials or in the dark is recommended.
Q2: What are the primary chemical degradation pathways for this compound?
Understanding the potential chemical transformations is key to preventing them. The main degradation pathways include:
-
Oxidative Deamination: This is a common metabolic and chemical pathway for amino acids.[4] The amino group is removed and replaced with a keto group, converting this compound into 2-Keto-5-methylhexanoic acid and releasing ammonia.[5][6] This process can be catalyzed by enzymes or occur chemically in the presence of oxidizing agents.[5]
-
Maillard Reaction: In the presence of reducing sugars, the nucleophilic amino group reacts with the sugar's carbonyl group.[1][7] This initiates a complex cascade of reactions, forming N-substituted glycosylamine, which then rearranges to form ketosamines.[2] These intermediates can further react to produce a variety of products, including brown nitrogenous polymers known as melanoidins, which are responsible for the characteristic browning.[2]
-
Intramolecular Cyclization (Lactam Formation): While more common for shorter amino acids (e.g., 4-aminobutanoic acid or 5-aminopentanoic acid), head-to-tail cyclization to form a lactam is a theoretical possibility.[8] This involves the intramolecular reaction between the amino group and the carboxylic acid group. This reaction typically requires activation of the carboxylic acid and is less likely to occur spontaneously under normal storage conditions but can be a concern during chemical synthesis or under forcing conditions.
-
Thermal Decomposition: At very high temperatures, the molecule will break down. Under fire conditions, hazardous decomposition products can include oxides of carbon and nitrogen.[9]
Q3: What are the recommended storage conditions for solutions of this compound?
Proper storage is the most effective strategy for preventing degradation. Based on manufacturer safety data sheets and general chemical principles, the following conditions are recommended.[10][11][12][13]
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Rationale |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Reduces the rate of all chemical degradation pathways. |
| Solvent/Buffer | Aqueous buffer, pH 4-6 | Aliquoted and frozen in a slightly acidic buffer | Avoids alkaline conditions which accelerate degradation. |
| Atmosphere | Tightly sealed container | Store under an inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, preventing oxidative degradation. |
| Light Exposure | Amber vials or stored in the dark | Amber vials or stored in the dark | Prevents potential photolytic degradation. |
| Container | Tightly sealed, appropriate-grade labware | Tightly sealed glass or polypropylene vials | Prevents leakage and contamination.[10] |
Visualizing Stability & Degradation
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Q: My solution of this compound, which is supposed to be clear, has developed a yellow or brown tint. What's causing this?
A: A color change to yellow or brown is a strong indicator of non-enzymatic browning, most likely due to the Maillard reaction .[2][14] This occurs if your solution is contaminated with reducing sugars. It can also be a result of oxidative processes forming colored polymers, though this is less common.
Troubleshooting Steps:
-
Identify the Contaminant: Review the composition of your buffer and any other reagents added to the solution. Ensure all components are free of reducing sugars (e.g., glucose, lactose). Use high-purity water (e.g., Milli-Q or equivalent).
-
Control pH: The Maillard reaction is accelerated in alkaline environments.[1] Ensure your solution is buffered to a neutral or slightly acidic pH (pH 4-7).
-
Reduce Temperature: Store your solution at 2-8°C for short-term use and freeze at -20°C or below for long-term storage to slow the reaction rate.
-
Prevent Oxidation: If sugar contamination is ruled out, the color may be from oxidation. Prepare fresh solutions and consider purging with an inert gas like argon or nitrogen before sealing the container.
Q: I am observing a new, unexpected peak in my HPLC or LC-MS analysis. Could this be a degradation product?
A: Yes, the appearance of a new peak is a classic sign of degradation. The identity of the peak depends on the degradation pathway.
Troubleshooting Steps & Identification:
-
Hypothesize the Product: The most likely degradation product under neutral or oxidative conditions is the corresponding α-keto acid (2-Keto-5-methylhexanoic acid) from oxidative deamination.[5][6] You can predict its mass (the mass of the parent compound minus the mass of NH₃ plus the mass of O).
-
Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide an accurate mass measurement of the unknown peak, allowing you to determine its elemental formula and confirm if it matches the predicted α-keto acid.
-
Perform a Forced Degradation Study: Intentionally degrade a small sample of your compound under controlled conditions (see protocol below). Analyze the stressed samples by LC-MS to see if the peak you are observing in your experiment matches the degradation peaks generated under specific stress conditions (e.g., the peak from oxidative stress should correspond to the α-keto acid).
-
Check for Dimers/Oligomers: The unexpected peak could also be an intermolecular reaction product. Check the mass to see if it corresponds to a dimer or other oligomer.
Q: My assay results are showing high variability or a steady decline in activity over time. Could this be a stability issue?
A: Absolutely. Inconsistent results are often a symptom of analyte instability. If this compound is degrading in your stock solution or during the assay procedure, its effective concentration will decrease, leading to poor reproducibility and inaccurate measurements.
Troubleshooting Steps:
-
Validate Stability in Assay Buffer: Do not assume that stability in a simple aqueous solution translates to stability in a complex assay buffer. Perform a short-term stability study by incubating the compound in your exact assay buffer for the duration of the experiment.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. If you must use a stock solution, ensure it has been stored properly (frozen, protected from light) and qualify its integrity before use.
-
Assess Freeze-Thaw Stability: If you are repeatedly freezing and thawing your stock solution, you may be causing degradation. Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.
-
Run a Control: Analyze a freshly prepared standard alongside your aged samples to quantify the extent of degradation.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution
This protocol outlines the best practices for preparing a stock solution to maximize its shelf-life.
-
Material Weighing: Use an analytical balance to accurately weigh the solid this compound in a clean, dry container.
-
Solvent Selection: Use a high-purity, degassed solvent. For aqueous solutions, use a slightly acidic buffer (e.g., 50 mM citrate buffer, pH 5.0) prepared in HPLC-grade or Milli-Q water.
-
Dissolution: Add the solvent to the solid and vortex or sonicate gently until fully dissolved. Avoid excessive heating to aid dissolution.
-
Inert Gas Purge: Transfer the solution to the final storage vial. Gently bubble nitrogen or argon gas through the solution for 2-3 minutes to displace dissolved oxygen.
-
Aliquoting and Storage: Dispense the solution into single-use amber glass or polypropylene vials. Seal the vials tightly and store them at ≤ -20°C.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and storage conditions.
Protocol 2: Forced Degradation Study
This study is essential for identifying potential degradation products and developing a stability-indicating analytical method.
-
Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Dispense aliquots of the solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Incubate a solution (at neutral pH) at 60°C.
-
Photolytic Degradation: Expose a solution (at neutral pH) in a clear vial to direct UV light.
-
Control: Keep one vial at 2-8°C, protected from light.
-
-
Time Points: Collect samples from each vial at specified time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a suitable analytical method, such as reversed-phase HPLC with UV or MS detection.[15][16][17]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). Aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.
References
- Maillard reaction - Wikipedia.
- Oxidative deamination - Wikipedia.
- Mechanism of the Maillard Reaction - BYJU'S.
- 10.2: Amino Acids Degradation - Chemistry LibreTexts.
- Understanding the Maillard Reaction - FutureLearn.
- Nonenzymatic Browning Reaction of Essential Amino Acids: Effect of pH on Caramelization and Maillard Reaction Kinetics | Journal of Agricultural and Food Chemistry - ACS Publications.
- What is Maillard Reaction? - Food Research Lab.
- 18.5: Pathways of Amino Acid Degradation - Biology LibreTexts.
- Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis.
- Safety Data Sheet.
- Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - NIH.
- Degradation of amino acids - WikiLectures.
- GENERAL ASPECTS The amino acids undergo certain common reactions like transamination followed by de.
- Approaches for peptide and protein cyclisation - PMC - NIH.
- 6. analytical methods.
Sources
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- 2. byjus.com [byjus.com]
- 3. foodresearchlab.com [foodresearchlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 6. Degradation of amino acids - WikiLectures [wikilectures.eu]
- 7. futurelearn.com [futurelearn.com]
- 8. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. (S)-2-Amino-5-methylhexanoic acid 98% | CAS: 31872-98-7 | AChemBlock [achemblock.com]
- 12. fishersci.es [fishersci.es]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-5-methylhexanoic Acid
Welcome to the technical support center for 2-Amino-5-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound. As an amino acid with a significant nonpolar isobutyl side chain, achieving desired concentrations in aqueous solutions can be a considerable challenge. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively, explaining the scientific principles behind each strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound won't dissolve in neutral water. What's the first thing I should try?
Answer:
This is the most common issue encountered. The poor aqueous solubility of this compound at neutral pH is due to its fundamental chemical structure. Like all amino acids, it exists predominantly as a zwitterion near its isoelectric point (pI). In this state, the molecule has both a positive charge (on the amino group, -NH3+) and a negative charge (on the carboxyl group, -COO-), resulting in a net neutral charge. While zwitterionic, the strong intermolecular electrostatic interactions can lead to a stable crystal lattice that is difficult for water to break, and the nonpolar isobutyl group further limits water solubility.
The most direct and effective first step is to adjust the pH of your solvent. Moving the pH away from the compound's isoelectric point will cause it to become a charged species (either a cation or an anion), which dramatically increases its interaction with polar water molecules and enhances solubility.[1][2][3]
-
In acidic conditions (low pH): The carboxyl group is protonated (-COOH), leaving a net positive charge on the amino group (-NH3+). The molecule is now a cationic salt.
-
In basic conditions (high pH): The amino group is deprotonated (-NH2), leaving a net negative charge on the carboxyl group (-COO-). The molecule is now an anionic salt.
This relationship between pH, molecular charge, and solubility is a cornerstone of amino acid chemistry.[2][4]
Caption: Relationship between pH, charge state, and solubility of an amino acid.
FAQ 2: How do I systematically determine the optimal pH for solubilization?
Answer:
To avoid trial and error, you should perform a pH-solubility profile. This experiment will reveal the pH at which this compound has its lowest solubility (the pI) and the acidic and basic pH ranges where it is most soluble.
-
Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers that will not react with your compound, such as phosphate or citrate buffers.
-
Equilibration: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After incubation, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the samples to pellet the undissolved compound.
-
Quantification: Carefully withdraw a sample from the clear supernatant of each vial. Filter the sample using a 0.22 µm syringe filter to remove any remaining particulates.
-
Analysis: Quantify the concentration of the dissolved compound in each filtered sample using a suitable analytical method, such as HPLC-UV, LC-MS, or by gravimetric analysis after solvent evaporation.
-
Plotting: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the pH of the buffer on the x-axis. The resulting curve will show a distinct "U" shape, with the bottom of the "U" indicating the isoelectric point and minimum solubility.
This systematic approach provides you with the empirical data needed to select the optimal pH for preparing your stock solutions. The increase in solubility is directly proportional to the amount of acid or base added once you move away from the isoelectric region.[5]
FAQ 3: My experiment is pH-sensitive. What are my options if I cannot significantly alter the pH?
Answer:
If your downstream application (e.g., cell-based assays) is sensitive to extreme pH, using co-solvents is the next logical strategy. Co-solvents are organic solvents miscible with water that reduce the overall polarity of the solvent system. This makes it easier to dissolve compounds with nonpolar regions, like the isobutyl side chain of this compound.[6]
Commonly used co-solvents in biological research include:
| Co-Solvent | Typical Starting Conc. | Mechanism of Action & Considerations |
| Ethanol (EtOH) | 5-20% (v/v) | Reduces solvent polarity. Generally well-tolerated in cell culture at low concentrations, but can be cytotoxic at higher levels. |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | A powerful aprotic solvent that disrupts intermolecular forces. Can be cytotoxic; typically kept below 0.5% in final assay conditions. |
| N,N-Dimethylformamide (DMF) | 1-5% (v/v) | Strong organic solvent. Use with caution as it can be more toxic than DMSO.[7] |
| Propylene Glycol (PG) | 5-30% (v/v) | A less toxic alternative to ethanol, often used in pharmaceutical formulations. |
-
Select Co-solvents: Choose 2-3 co-solvents from the table above based on the tolerance of your experimental system.
-
Prepare Stock: Attempt to dissolve the compound in 100% of the chosen co-solvent to create a highly concentrated primary stock solution (e.g., 100 mg/mL).
-
Serial Dilution: Perform serial dilutions of this primary stock into your aqueous buffer or media. Start with a high concentration of the co-solvent (e.g., 50% co-solvent, 50% aqueous buffer) and dilute down.
-
Observe for Precipitation: After each dilution step, vortex and visually inspect for any signs of precipitation (cloudiness, solid particles). The highest concentration of your compound that remains clear in the lowest percentage of co-solvent is your optimal working condition.
-
Validate in Assay: Always run a vehicle control (your final chosen concentration of co-solvent in media without the compound) in your experiment to ensure the co-solvent itself does not affect the results.
FAQ 4: For drug development, I need a stable, solid form with improved aqueous solubility. How can salt formation help?
Answer:
For pharmaceutical applications, converting the poorly soluble free form (or zwitterion) of this compound into a stable, crystalline salt is a primary and highly effective strategy.[8][9] Salt formation is a well-established method to enhance the solubility and dissolution rate of ionizable active pharmaceutical ingredients (APIs).[10][11][12]
The process involves reacting the amino acid with a suitable acid or base to form a salt that is then isolated as a solid.
-
To form a hydrochloride salt (cationic): React the amino acid with hydrochloric acid (HCl). The resulting salt will have a protonated amino group (-NH3+) and a chloride counter-ion (Cl-).
-
To form a sodium salt (anionic): React the amino acid with a base like sodium hydroxide (NaOH). The resulting salt will have a deprotonated carboxyl group (-COO-) and a sodium counter-ion (Na+).
These salt forms often have significantly higher aqueous solubility and faster dissolution rates compared to the parent compound because the ionic interactions with water are much more favorable.
Caption: Conceptual workflow for improving solubility via salt formation.
FAQ 5: Are there other advanced methods for enhancing solubility, particularly for formulation?
Answer:
Yes, for more challenging formulation problems, several advanced techniques are employed in the pharmaceutical industry. These methods often involve creating complex formulations to stabilize the compound in a higher energy state or to facilitate its interaction with the solvent.
-
Co-amorphous Systems: This approach involves combining the poorly soluble drug with a low-molecular-weight excipient, often another amino acid, to form a single, homogeneous amorphous phase.[13][14] Amorphous materials lack a crystal lattice and generally exhibit much higher apparent solubility and faster dissolution than their crystalline counterparts.[15] For example, amino acids like arginine or tryptophan have been successfully used as co-formers to stabilize and improve the dissolution of other poorly soluble drugs.[13]
-
Use of Excipients: Solubilizing agents can be added to the formulation to improve solubility.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the nonpolar part of a drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[11]
-
Surfactants: Surfactants form micelles in solution that can entrap hydrophobic compounds, increasing their solubility.
-
-
Addition of Stabilizing Amino Acids: In some cases, particularly with proteins but also applicable to small molecules, the addition of other amino acids like L-Arginine and L-Glutamic acid to the buffer can increase solubility and long-term stability by preventing aggregation.[16][17][18][19]
These advanced methods typically require significant formulation development and characterization but offer powerful solutions for the most persistent solubility challenges.
References
- Quora. (2024). Is the solubility of amino acids affected by their pH levels?
- Lee, H. Y., et al. (2013).
- ResearchGate. (n.d.). pH dependence of amino acid solubility.
- Grosse Daldrup, J.-B., et al. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research.
- Guidechem. (n.d.). (r/s)-2-amino-5-methylhexanoic acid 3558-32-5.
- Klamt, A., et al. (2009). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research.
- Semantic Scholar. (n.d.). Amorphization of Low Soluble Drug with Amino Acids to Improve Its Therapeutic Efficacy: a State-of-Art-Review.
- Golovanov, A. P., et al. (2004). A Simple Method for Improving Protein Solubility and Long-Term Stability. Journal of the American Chemical Society.
- Semantic Scholar. (n.d.). A simple method for improving protein solubility and long-term stability.
- BiologicsCorp. (n.d.). How to Increase Soluble Protein Expression.
- Löbmann, K., et al. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement. European Journal of Pharmaceutics and Biopharmaceutics.
- Golovanov, A. P., et al. (2004). A simple method for improving protein solubility and long-term stability. Journal of the American Chemical Society.
- European Journal of Pharmaceutics and Biopharmaceutics. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs.
- Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Al-Ghaban, D. A., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing.
- ResearchGate. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs - Part 1: Preparation, stability and dissolution enhancement.
- Rakotondraibe, L. H., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- Doma, A. S., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data.
- ResearchGate. (2018). How to dissolve free amino acids?
- Al-Ghaban, D. A., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- Kumar, L. (2012). Solubility enhancement methods with importance of hydrotropy. Semantic Scholar.
- Kim, J. S., et al. (2020). Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider?
- Lüdeker, D., & Briel, T. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore.
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- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02870K [pubs.rsc.org]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. journal.appconnect.in [journal.appconnect.in]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Amorphization of Low Soluble Drug with Amino Acids to Improve Its Therapeutic Efficacy: a State-of-Art-Review | Semantic Scholar [semanticscholar.org]
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- 17. [PDF] A simple method for improving protein solubility and long-term stability. | Semantic Scholar [semanticscholar.org]
- 18. How to Increase Soluble Protein Expression - BiologicsCorp [biologicscorp.com]
- 19. A simple method for improving protein solubility and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Amino-5-methylhexanoic Acid
Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the HPLC analysis of 2-Amino-5-methylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals who seek to achieve optimal chromatographic performance. Here, we will delve into the root causes of peak tailing and provide systematic, field-proven solutions to ensure symmetrical, reproducible peaks.
Understanding Peak Tailing in Chromatography
Peak tailing is a common chromatographic challenge where the peak's trailing edge is broader than its leading edge. This asymmetry can compromise resolution, reduce accuracy in quantification, and indicate underlying issues in your analytical method. The symmetry of a chromatographic peak is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with an ideal value of 1.0. A value greater than 1.2 typically signifies problematic tailing.[1]
For a basic compound like this compound, peak tailing is frequently observed. The primary amine group in its structure is the main contributor to undesirable secondary interactions with the stationary phase. This guide will walk you through a logical troubleshooting process to identify and rectify the source of this issue.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My peak for this compound is tailing. What are the most likely causes?
Peak tailing for basic compounds like this compound in reversed-phase HPLC is typically due to secondary interactions with the stationary phase. The most common culprits are:
-
Silanol Interactions: The primary amine group of your analyte can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[2][3][4] This is a strong ionic interaction that can delay the elution of a portion of the analyte, leading to a tailed peak.[5][6]
-
Metal Chelation: Trace metal impurities within the silica matrix of the column or from stainless steel components of the HPLC system (like frits and tubing) can chelate with the amino and carboxylic acid groups of your analyte.[7][8][9] This interaction can also cause peak distortion.
-
Mobile Phase pH Issues: An inappropriate mobile phase pH can exacerbate silanol interactions. If the pH is not low enough to suppress the ionization of silanol groups, these interactions become more pronounced.[3][10][11]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when operating at a high pH, exposing more active silanol sites.[10] A void at the column inlet can also lead to peak distortion.[12]
Below is a diagnostic workflow to help you systematically identify the cause of peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Q2: How can I mitigate silanol interactions to improve my peak shape?
Addressing silanol interactions is often the most effective way to eliminate peak tailing for basic compounds. Here are several strategies, from simplest to most involved:
-
Mobile Phase pH Adjustment:
-
Explanation: Residual silanol groups on silica are acidic and become ionized (negatively charged) at a pH above approximately 3.5.[13] By lowering the mobile phase pH to a range of 2.5-3.5, you can suppress this ionization, minimizing the ionic attraction with the protonated amine group of your analyte.[3][14]
-
Protocol: Prepare your mobile phase using a buffer to maintain a consistent pH. A low pH is generally effective at improving the peak shape for basic compounds.[15]
-
-
Use of Mobile Phase Additives (Silanol Blockers):
-
Explanation: Small amounts of a basic compound, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[2]
-
Caution: TEA can be difficult to remove from the column and may interfere with MS detection.
-
-
Increase Buffer Concentration:
-
Explanation: A higher concentration of buffer ions can also help to mask residual silanol groups, leading to improved peak symmetry.[5]
-
The diagram below illustrates how a low pH mobile phase mitigates silanol interactions.
Caption: Effect of mobile phase pH on silanol interactions.
Q3: Can my choice of HPLC column be the problem? What should I be using?
Absolutely. The choice of column is critical for the successful analysis of basic compounds.
-
Modern, High-Purity, End-Capped Columns: Older columns, or those made with lower purity silica (Type A), have a higher concentration of acidic silanol groups. Modern columns (Type B) are made with high-purity silica, which has fewer metal impurities and less acidic silanols.[16][17] Additionally, a process called "end-capping" is used to chemically bond a small silane (like trimethylsilane) to many of the residual silanol groups, making them inert.[6] Always choose a column that is well end-capped for analyzing basic compounds.
-
Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group (e.g., a carbamate) embedded in the alkyl chain. This polar group can help to shield the analyte from residual silanols, resulting in better peak shapes for bases even at mid-range pH.[6]
-
Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer. They are often more resistant to high pH and can offer improved peak shapes for basic compounds.
-
| Column Type | Suitability for this compound | Key Advantages |
| Standard C18 (Type A Silica) | Poor | Prone to significant peak tailing due to high silanol activity. |
| Modern C18 (High-Purity, End-Capped Type B Silica) | Good | Reduced silanol activity leads to improved peak shape.[16] |
| Polar-Embedded Phase | Excellent | Offers shielding from residual silanols, providing symmetrical peaks.[6] |
| Hybrid Particle Technology | Excellent | Often stable at higher pH, allowing for manipulation of analyte charge state for better retention and peak shape. |
Q4: I've optimized my mobile phase and am using a good column, but I still see some tailing. What else could be the issue?
If you've addressed the most common causes, it's time to look at more subtle effects:
-
Metal Contamination:
-
From the HPLC System: Stainless steel components in your HPLC, such as tubing and frits, can leach metal ions that can interact with your analyte.[8] This is especially true with certain organic solvents.[18]
-
From the Column: Trace metals can be present in the silica stationary phase itself.[7]
-
Solution: Consider passivating your HPLC system. Alternatively, you can add a small amount of a chelating agent, like EDTA, to your mobile phase. EDTA will bind to the metal ions, preventing them from interacting with your analyte.[8]
-
-
Sample Overload:
-
Explanation: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak broadening and tailing.[1]
-
Solution: Try diluting your sample and re-injecting it. If the peak shape improves, you were likely overloading the column.
-
-
Sample Solvent Effects:
-
Explanation: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Extra-Column Volume:
-
Explanation: Excessive tubing length or diameter between the injector and the column, and between the column and the detector, can lead to peak broadening and tailing.[13]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To achieve a symmetrical peak for this compound by using a low pH mobile phase.
Instrumentation: Standard HPLC system with a UV or Mass Spectrometry detector.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid or trifluoroacetic acid (TFA)
-
This compound standard
Procedure:
-
Prepare Mobile Phase A: Add 0.1% formic acid to HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Equilibrate the Column: Purge the system and equilibrate your column with an appropriate starting mobile phase composition (e.g., 95% A, 5% B) for at least 20-30 minutes, or until a stable baseline is achieved.
-
Prepare the Sample: Dissolve the this compound standard in the initial mobile phase composition.
-
Inject and Analyze: Inject the standard and acquire the chromatogram.
-
Evaluate: Assess the peak shape. If tailing is still present, consider slightly decreasing the pH by using 0.1% TFA instead of formic acid.
Protocol 2: Diagnosing Column Overload
Objective: To determine if sample mass is the cause of peak tailing.
Procedure:
-
Prepare a Sample Series: Prepare a series of dilutions of your this compound sample (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL) in the mobile phase.
-
Inject Sequentially: Inject the same volume of each sample, starting with the most concentrated and moving to the most dilute.
-
Analyze Peak Shape: Compare the tailing factor for each concentration. If the tailing factor decreases significantly as the concentration decreases, column overload is a likely contributor to the peak asymmetry.
References
- Welch Materials. (n.d.). Amino Acid HPLC Column – Optimized for Physiological & Food Analysis.
- Aurora Pro Scientific. (n.d.). HPLC Column, Ultisil Amino Acid for 18 Amino Acids Analysis.
- SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Agilent. (n.d.). AdvanceBio Amino Acid Analysis (AAA) HPLC Columns and Standards.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Aurora Pro Scientific. (n.d.). HPLC Column, Ultisil Amino Acid Plus for 23 Amino Acids Analysis.
- LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
- ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and....
- LCGC. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?
- Hichrom. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- PubChem. (n.d.). 5-Amino-2-(methylamino)hexanoic acid.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
Sources
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- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. sielc.com [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. silcotek.com [silcotek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. moravek.com [moravek.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. agilent.com [agilent.com]
- 13. chromtech.com [chromtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 16. auroraprosci.com [auroraprosci.com]
- 17. auroraprosci.com [auroraprosci.com]
- 18. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 2-Amino-5-methylhexanoic Acid Enantiomers
Welcome to the technical support center dedicated to the chiral resolution of 2-Amino-5-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for separating this non-proteinogenic amino acid into its pure enantiomers. As the stereochemistry of such building blocks is a critical determinant of biological activity, achieving high enantiomeric purity is paramount.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your resolution strategy.
Section 1: Foundational Knowledge & General FAQs
This section addresses high-level questions to help you select the appropriate resolution strategy for your specific laboratory context, considering scale, required purity, and available resources.
Q1: What are the primary methods for resolving the enantiomers of this compound?
A1: The resolution of this compound, like other chiral amino acids, is primarily achieved through three robust methods:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form two diastereomeric salts.[] Because diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization. This technique is particularly well-suited for large-scale industrial production.[]
-
Enzymatic Kinetic Resolution: This highly selective method uses an enzyme (e.g., an acylase or lipase) that preferentially reacts with one enantiomer of a derivatized amino acid.[][4] For instance, an N-acetylated racemate can be treated with an acylase that only hydrolyzes the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted.[5][6] The resulting free amino acid and the unreacted acetylated form can then be easily separated.
-
Chiral Chromatography (HPLC/GC): This is a powerful technique for both analytical determination of enantiomeric excess (% ee) and for preparative-scale separation.[7] The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation.[8][9]
Q2: How do I choose the most suitable resolution method?
A2: The optimal method depends on your specific goals. The following table provides a comparative overview to guide your decision.
| Factor | Diastereomeric Crystallization | Enzymatic Resolution | Chiral Chromatography |
| Scale | Excellent for large scale (grams to kgs)[4] | Good for moderate to large scale | Best for analytical and small-to-medium preparative scale |
| Selectivity | Variable; highly dependent on resolving agent and solvent | Generally very high (high E-values)[] | Excellent; highly dependent on CSP and mobile phase |
| Yield | Theoretically max 50% per cycle, but can approach 100% if the unwanted enantiomer is racemized and recycled.[4] | Theoretically max 50% for kinetic resolution, unless a dynamic kinetic resolution process is used.[4][10] | Can approach 100% recovery |
| Cost | Can be cost-effective on a large scale; resolving agents may be recyclable | Enzymes can be expensive, but conditions are mild[] | High initial cost for columns and equipment; solvent consumption can be high for preparative scale |
| Development Time | Can be labor-intensive; requires screening of resolving agents and crystallization conditions | Requires screening for a suitable enzyme and optimization of reaction conditions (pH, temp) | Method development can be rapid with modern column screening systems |
Q3: Before I start troubleshooting my resolution, what is the absolute first step I must take?
A3: Validate your analytical method. It is a common and critical error to spend significant time optimizing a resolution reaction when the problem lies with an inaccurate or unoptimized analytical method used to measure the enantiomeric excess (% ee).[11][12] An unreliable analytical result will provide misleading feedback on your resolution's success. Your first priority must be to develop a robust chiral HPLC or GC method that can baseline-separate the two enantiomers of this compound and accurately quantify their ratio.[11]
Section 2: Troubleshooting Chiral Analysis (HPLC/GC)
Accurate measurement of enantiomeric purity is the cornerstone of any successful resolution. Without it, you are flying blind. This section focuses on ensuring your analytical data is trustworthy.
Analytical Troubleshooting Guide (Q&A)
Q1: My measured enantiomeric excess (% ee) is low or inconsistent across experiments. How do I confirm if the issue is my resolution or my analytical method?
A1: Before troubleshooting the resolution itself, you must rigorously validate your analytical method. Prepare a true racemic (50:50) sample of this compound.
-
The Test: Analyze this racemic standard using your chiral chromatography method.
-
Expected Result: You should observe two distinct peaks that are fully separated down to the baseline (Resolution, Rs > 1.5) and have perfectly equal peak areas.[11]
-
Troubleshooting: If the peaks are not well-resolved or the areas are not 50:50, your analytical method is the source of the error and requires optimization before you can trust any % ee values from your resolution experiments.[12]
Q2: My enantiomer peaks are not baseline-separated (Rs < 1.5). How can I improve the resolution?
A2: Poor resolution is typically solved by optimizing the chromatographic conditions. The two most critical factors are the chiral stationary phase (CSP) and the mobile phase composition.
-
CSP Selection: If you have access to multiple chiral columns, screen them. For amino acids, macrocyclic glycopeptide phases (like teicoplanin-based columns) and ligand-exchange columns are often highly effective for direct analysis of underivatized forms.[13] Polysaccharide-based phases (cellulose or amylose derivatives) are also excellent but may require derivatization of the amino acid first.[11]
-
Mobile Phase Optimization:
-
Modifier Percentage: In normal phase (e.g., Hexane/Ethanol), systematically vary the percentage of the alcohol modifier. Small changes can have a large impact on resolution.
-
Additives: For amino acids, which are zwitterionic, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid) or a base (e.g., 0.1% diethylamine) to the mobile phase can dramatically improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase.[11]
-
Temperature: Lowering the column temperature often increases enantioselectivity, leading to better resolution, though it may also increase analysis time.
-
Workflow: Troubleshooting Poor Analytical Resolution
Caption: A workflow for troubleshooting low %ee in chiral HPLC.
Protocol: Chiral HPLC Method Development for an Underivatized Amino Acid
-
Select Initial Columns: Choose 2-3 columns with different selectivities. A good starting set includes a macrocyclic glycopeptide (e.g., teicoplanin-based), a ligand-exchange column, and a zwitterionic CSP.[14]
-
Prepare Mobile Phases: For a teicoplanin column, a common starting mobile phase is a mixture of Methanol/Acetonitrile/Water with acidic and basic additives (e.g., 50mM formic acid and 25mM diethylamine).[14]
-
Prepare Analyte: Dissolve the racemic this compound in the mobile phase at a concentration of ~1 mg/mL.
-
Screening Run:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm (or as appropriate)
-
-
Initial Analysis: Evaluate the chromatograms from each column for any sign of separation. Even partial separation is a promising starting point.
-
Optimization: Select the column that shows the best initial separation. Systematically adjust the mobile phase composition (e.g., vary the methanol content) and temperature to achieve baseline resolution (Rs > 1.5).
Section 3: Troubleshooting Diastereomeric Salt Crystallization
This method is powerful but often requires careful optimization. Success hinges on creating two diastereomeric salts with a significant difference in solubility in a given solvent system.
Crystallization Troubleshooting Guide (Q&A)
Q1: My diastereomeric salt fails to crystallize and remains an oil or gum. What should I do?
A1: This phenomenon, known as "oiling out," occurs when the melting point of the diastereomeric salt is lower than the temperature of the solution, or when the salt is simply too soluble.[15]
-
Causality: The salt precipitates from the solution as a liquid phase instead of an ordered crystal lattice. This is often exacerbated by impurities.
-
Solutions:
-
Change the Solvent: Try a less polar solvent or a mixture of solvents to decrease the salt's solubility.
-
Use a More Dilute Solution: High concentrations can favor oiling out. Dilute the solution and allow for slow evaporation or cooling.
-
Lower the Temperature: Attempt crystallization at a lower temperature.
-
Induce Nucleation: Gently scratch the inside of the flask with a glass rod below the solvent line or add a seed crystal if available.[15]
-
Q2: I've successfully crystallized the salt, but the yield of the desired enantiomer is very low after liberation.
A2: A low yield (significantly below the theoretical maximum of 50%) suggests that the solubility difference between the two diastereomeric salts is not large enough in your chosen solvent.
-
Causality: A substantial amount of the desired diastereomer remains dissolved in the mother liquor along with the more soluble diastereomer.
-
Solutions:
-
Solvent Screening: This is critical. Screen a variety of solvents and solvent mixtures to maximize the solubility difference. The goal is to find a system where one salt is sparingly soluble and the other is highly soluble.
-
Optimize Temperature: Carefully control the crystallization temperature.
-
Recycle the Mother Liquor: Don't discard the mother liquor. The second enantiomer can be recovered from it, and sometimes, further crops of the first enantiomer can be obtained by concentrating the solution.[15]
-
Q3: The enantiomeric excess (% ee) of my liberated amino acid is poor, even after multiple recrystallizations.
A3: This indicates poor diastereoselectivity during crystallization.
-
Causality: The crystals that form are not diastereomerically pure; they are contaminated with the more soluble diastereomer. This can happen if crystallization occurs too quickly or if the solubility difference is minimal.
-
Solutions:
-
Slow Down Crystallization: Allow the solution to cool very slowly to promote the formation of more ordered, purer crystals. A rapid crash-out will trap impurities and the other diastereomer.
-
Change the Resolving Agent: The interaction between the amino acid and the resolving agent is fundamental. If one resolving agent (e.g., (+)-tartaric acid) gives poor results, try another (e.g., (S)-mandelic acid, brucine). The selection is often empirical.[15][16][17]
-
Check Stoichiometry: Ensure you are using the correct molar ratio of the racemic amino acid to the resolving agent.
-
Workflow: Diastereomeric Salt Resolution
Caption: A workflow for chiral resolution via diastereomeric salt crystallization.
Section 4: Troubleshooting Enzymatic Kinetic Resolution
Enzymatic methods offer unparalleled selectivity under mild conditions but require specific substrates and optimized environments for the biocatalyst.
Enzymatic Resolution Troubleshooting Guide (Q&A)
Q1: Why do I need to derivatize the amino acid before the enzymatic reaction?
A1: Many of the most common and robust enzymes used for kinetic resolution, such as acylases and lipases, do not act on free amino acids directly. They recognize and hydrolyze specific functional groups.
-
Acylases: These enzymes stereoselectively hydrolyze an N-acyl group. Therefore, you must first prepare the N-acetyl or N-chloroacetyl derivative of your racemic this compound. The acylase will then typically hydrolyze only the L-enantiomer, yielding the free L-amino acid and the unreacted N-acetyl-D-amino acid.[5][6]
-
Lipases/Esterases: These enzymes act on esters. For this method, you would first convert your racemic amino acid into an ester (e.g., a methyl or ethyl ester). The lipase would then selectively hydrolyze one of the enantiomeric esters back to the carboxylic acid.[4][18]
Q2: The enzyme activity is low or completely absent.
A2: This is a common issue that can usually be traced back to the reaction conditions or the enzyme itself.
-
Causality & Solutions:
-
Incorrect pH: Every enzyme has an optimal pH range for activity. Check the supplier's data sheet. Prepare a buffer solution to maintain the pH steadily throughout the reaction. For acylase I, the optimal pH is typically around 7.5-8.5.
-
Incorrect Temperature: Enzyme activity is highly temperature-dependent. Too low, and the reaction is slow; too high, and the enzyme can denature and lose all activity. A common temperature for acylase reactions is 37-40 °C.[5]
-
Enzyme Inhibitors: Ensure your substrate and buffer are free of heavy metals or other known enzyme inhibitors.
-
Enzyme Quality: The enzyme may have degraded due to improper storage.
-
Q3: The reaction proceeds, but the enantioselectivity (E-value) is low.
A3: A low E-value means the enzyme is not discriminating well between the two enantiomers, leading to a product with poor % ee.
-
Causality & Solutions:
-
Choice of Derivative: The enzyme's selectivity can be highly sensitive to the nature of the derivative. If N-acetyl provides low selectivity, try a different acyl group (e.g., chloroacetyl, butanoyl). The same applies to the ester group when using a lipase.
-
Organic Co-solvent: Sometimes, adding a small amount of a water-miscible organic solvent can improve selectivity, but it can also decrease activity. This must be optimized carefully.
-
Try a Different Enzyme: Not all enzymes are created equal. The selectivity of acylases or lipases from different sources (e.g., Aspergillus mold vs. porcine kidney) can vary dramatically for a given substrate.[5] Screening different enzymes is often necessary to find the best catalyst for a non-proteinogenic amino acid.
-
Protocol: N-Acetylation and Acylase Resolution
Part A: N-Acetylation of Racemic this compound
-
Dissolve the racemic amino acid in a suitable aqueous base (e.g., 2M NaOH).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (e.g., 1.1 equivalents) dropwise while vigorously stirring, maintaining the low temperature and keeping the solution basic by adding more NaOH as needed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Acidify the solution with concentrated HCl to pH ~2 to precipitate the N-acetyl amino acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Part B: Enzymatic Hydrolysis
-
Dissolve the racemic N-acetyl-2-Amino-5-methylhexanoic acid in deionized water.
-
Adjust the pH to the enzyme's optimum (e.g., pH 7.5) using a dilute base like LiOH.
-
Add the acylase enzyme (e.g., Acylase I from Aspergillus sp.). The amount will depend on the enzyme's specific activity.
-
Incubate the mixture at the optimal temperature (e.g., 37 °C) with gentle stirring.[5]
-
Monitor the reaction progress by taking aliquots and analyzing the % ee of the free amino acid product by chiral HPLC.
-
Stop the reaction at or near 50% conversion to maximize the yield and % ee of both the product and the remaining substrate.
-
Separate the free L-amino acid from the unreacted N-acetyl-D-amino acid using ion-exchange chromatography or by adjusting the pH and performing a solvent extraction.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Resolutions.
- BOC Sciences. (n.d.). Amino Acid Enzymatic Resolution Service.
- Michi, K., & Nonaka, H. (1955). of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. Bulletin of the Agricultural Chemical Society of Japan, 19(3), 153-157.
- Benchchem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers.
- Michi, K. (1957). Enzymatic Resolution of Racemic Amino Acids. Bioscience, Biotechnology, and Biochemistry, 21(4), 18-22.
- Benchchem. (n.d.). Application Notes & Protocols: Enantioseparation of Non-Proteinogenic Amino Acids Using (S)-NIFE as a Chiral Derivatizing Re.
- Gotor-Fernández, V., & Gotor, V. (2018). Advances in Enzymatic Synthesis of D-Amino Acids. Catalysts, 8(12), 633.
- Miyazawa, T., et al. (1997). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 20(6), 867-878.
- Castro-Puyana, M., & Marina, M. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology, 2030, 431-447.
- Sciencemadness Discussion Board. (2013). Selecting chiral acids for resolution of amines.
- Chen, S. T., & Wang, K. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422.
- Miyazawa, T., et al. (1997). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. Journal of Liquid Chromatography & Related Technologies, 20(6), 867-878.
- Castro-Puyana, M., & Marina, M. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology, 2030, 431-447.
- Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- Benchchem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Amino-4-hydroxybutanoic Acid.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
- Komeda, H., Asano, Y., & Yamada, H. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 70(5), 2533–2539.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364.
- Zhang, T., et al. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. Chiral Technologies.
- Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Regalado, E. L. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
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Technical Support Center: Optimizing 2-Amino-5-methylhexanoic Acid for Plant Elicitation
Introduction
Welcome to the technical support center for the application of 2-Amino-5-methylhexanoic acid as a plant elicitor. This guide is designed for researchers, scientists, and drug development professionals who are exploring the potential of this non-protein amino acid to induce defense responses in plants. As a novel compound in the field of plant elicitation, this compound presents exciting opportunities but also unique challenges. This document provides a comprehensive resource for troubleshooting and frequently asked questions to facilitate your research and development efforts.
It is important to note that while the principles of plant elicitation are well-established, specific research on this compound is limited. Therefore, this guide draws upon established methodologies for plant elicitor optimization and insights from studies on structurally similar non-protein amino acids, such as 2-Amino-3-methylhexanoic acid (AMHA), to provide a robust framework for your experiments.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it being explored as a plant elicitor?
A1: this compound is a non-protein amino acid, meaning it is not one of the 20 common amino acids used to build proteins. Non-protein amino acids are a diverse group of molecules that can have various biological activities.[3] In plants, some non-protein amino acids can act as signaling molecules that trigger innate immune responses, a process known as elicitation.[1] This induced resistance can protect plants against a broad spectrum of pathogens and environmental stresses.[1][2] The exploration of this compound is based on the known eliciting properties of other non-protein amino acids and its unique chemical structure, which may confer novel activities.
Q2: How do non-protein amino acid elicitors like this compound work?
A2: The precise mechanism for this compound is yet to be fully elucidated. However, based on related compounds, it is hypothesized to be recognized by plant cell receptors, initiating a signaling cascade. This cascade can involve the production of signaling molecules like salicylic acid (SA) and jasmonic acid (JA), leading to the activation of defense-related genes and the production of antimicrobial compounds (phytoalexins) and protective proteins.[2] Elicitor-induced immunity often primes the plant, enabling a faster and more robust defense response upon subsequent attack.
Caption: Workflow for a dose-response experiment.
Data Presentation
Table 1: Example Dose-Response Data for a Defense Marker Gene
| Concentration of this compound | Relative Gene Expression (Fold Change) | Standard Deviation |
| 0 (Mock) | 1.0 | 0.2 |
| 10 nM | 1.5 | 0.3 |
| 100 nM | 3.2 | 0.5 |
| 1 µM | 8.9 | 1.2 |
| 10 µM | 15.6 | 2.1 |
| 100 µM | 12.3 (slight phytotoxicity observed) | 1.8 |
| 1 mM | 5.4 (significant phytotoxicity) | 0.9 |
Optimizing the concentration of a novel elicitor like this compound requires a systematic and meticulous approach. By carefully designing and executing dose-response and time-course experiments, and by being vigilant for signs of phytotoxicity, researchers can unlock the full potential of this compound to enhance plant resilience. This guide provides a foundational framework to address common challenges and to streamline the experimental process. As the scientific community continues to investigate the roles of non-protein amino acids in plant defense, the insights gained from your research will be invaluable.
References
- Google Patents. (n.d.). Therapeutic modifiers of the reverse mode of atp synthase.
- Wang, H., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5715. [Link]
- Shaner, D. L., & Singh, B. K. (1993). Phytotoxicity of Acetohydroxyacid Synthase Inhibitors Is Not Due to Accumulation of 2-Ketobutyrate and/or 2-Aminobutyrate. Plant Physiology, 103(4), 1221–1226. [Link]
- Google Patents. (n.d.). Antibiotic substance.
- Zhou, Y., et al. (2022). A novel bee-friendly peptidomimetic insecticide: Synthesis, aphicidal activity and 3D-QSAR study of insect kinin analogs at Phe modification. Pest Management Science, 78(7). [Link]
- Malanovic, N., & Lohner, K. (2016). Amino acid–derived defense metabolites from plants: A potential source to facilitate novel antimicrobial development. Journal of Biological Chemistry, 291(25), 12931–12940. [Link]
- Aranega-Bou, P., et al. (2014). Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways. Journal of Experimental Botany, 65(18), 5459–5471. [Link]
- Verma, A., et al. (2013). Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea. Phytomedicine, 21(1), 15–19. [Link]
- Wang, H., et al. (2022).
- MDPI. (2023).
Sources
- 1. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
mitigating cytotoxicity of 2-Amino-5-methylhexanoic acid in cell-based assays
A Guide for Researchers on Mitigating Cytotoxicity in Cell-Based Assays
Welcome to the technical support center for 2-Amino-5-methylhexanoic acid. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and troubleshooting strategies for working with this non-proteinogenic amino acid (NPAA). This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are robust and your results are reliable.
This compound, also known as L-homoleucine, is a structural analog of the essential branched-chain amino acid (BCAA), L-leucine.[1][2] While its unique structure is valuable in biochemical and pharmaceutical research, it can introduce significant cytotoxicity in cell-based assays, confounding experimental outcomes.[3] This guide provides a structured approach to understanding, anticipating, and mitigating these cytotoxic effects.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing significant, dose-dependent cell death even at low concentrations of this compound. How can I reduce this overt cytotoxicity?
Core Problem: Unexpectedly high cytotoxicity is the most common issue. This often stems from the compound's structural mimicry of L-leucine, a critical regulator of protein synthesis and metabolic pathways.[2][4]
Root Cause Analysis & Mitigation Strategy:
The primary mechanism of toxicity is likely competitive inhibition. This compound can compete with L-leucine for uptake by amino acid transporters and for binding to aminoacyl-tRNA synthetases, the enzymes that charge tRNAs for protein synthesis.[5][6] This can lead to reduced protein synthesis or the creation of faulty proteins, triggering cellular stress and apoptosis.
Solutions:
-
L-Leucine Media Supplementation: The most effective strategy is to outcompete the analog with the natural substrate. By increasing the extracellular concentration of L-leucine, you can shift the competitive balance in favor of the natural amino acid, restoring normal cellular processes.
-
Concentration & Incubation Time Optimization: Cytotoxicity is a function of both concentration and exposure time. Reducing either can often bring the toxic effects within an acceptable range. It is critical to perform a thorough dose-response and time-course experiment to identify a sub-lethal concentration for your specific cell line and assay endpoint.[7]
Caption: Competitive inhibition by this compound.
Q2: How do I determine an appropriate starting concentration range for my experiments?
A broad concentration range is essential for initial experiments. A common approach is to use a logarithmic dilution series spanning several orders of magnitude.
-
Recommended Starting Range: 10 nM to 1 mM.
-
Rationale: This wide range will likely capture the full dose-response curve, from no observable effect to complete cell death, allowing for an accurate calculation of the IC50 (half-maximal inhibitory concentration). Subsequent experiments can then focus on a narrower range around the IC50 or a sub-lethal concentration (e.g., IC10-IC20).
Q3: Are certain cell lines more or less sensitive to this compound?
Yes. Sensitivity will likely depend on the cell line's metabolic profile and reliance on specific amino acid transporters.
-
Highly Proliferative Cells: Cancer cell lines, which often have high rates of protein synthesis and are highly dependent on essential amino acids, may show increased sensitivity. [8]* Transporter Expression: Cells with high expression of LAT1, which transports large neutral amino acids like leucine, may be more susceptible due to higher uptake of the analog.
It is advisable to consult literature for the metabolic characteristics of your chosen cell line or perform a comparative screen if you are working with multiple lines.
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using Resazurin
Objective: To determine the IC50 of this compound in your cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2x concentration stock of your serial dilutions (e.g., 20 nM to 2 mM) in complete culture medium.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the wells. Include wells for "vehicle control" (medium with DMSO or PBS) and "no-cell" blanks.
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution (e.g., CellTiter-Blue®) to each well to a final concentration of 10% of the well volume.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read fluorescence at 560 nm excitation / 590 nm emission.
-
Analysis: Subtract the average blank value from all wells. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized data against the log of the compound concentration and use a non-linear regression (four-parameter logistic curve) to calculate the IC50.
Protocol 2: L-Leucine Rescue Experiment
Objective: To validate that cytotoxicity is mediated by competition with L-leucine and to find a condition that mitigates this effect.
Methodology:
-
Media Preparation: Prepare complete culture medium supplemented with varying final concentrations of L-leucine (e.g., normal concentration, 2x, 5x, and 10x normal concentration).
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Treatment Preparation: In each of the different leucine-supplemented media, prepare solutions of this compound at a fixed concentration known to cause cytotoxicity (e.g., the IC50 or IC80 value determined from Protocol 1).
-
Treatment: Replace the medium on the cells with the prepared treatment solutions. Include controls for each leucine concentration without the test compound.
-
Incubation & Analysis: Incubate for the desired time point and perform a viability assay as described in Protocol 1. An increase in cell viability in the high-leucine media compared to the normal-leucine media indicates a successful rescue.
References
- Amino acid starvation culture condition sensitizes EGFR-expressing cancer cell lines to gefitinib-mediated cytotoxicity by inducing atypical necroptosis. (n.d.). PubMed Central. [Link]
- Metabolic profiling reveals biochemical pathways and potential biomarkers associated with the pathogenesis of Krabbe disease. (n.d.). PubMed Central. [Link]
- Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. (2022).
- Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). MDPI. [Link]
- 5-methyl-L-norleucine. (n.d.). PubChem. [Link]
- 5-Methyl-D-norleucine. (n.d.). PubChem. [Link]
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (n.d.). PubMed Central. [Link]
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
- Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. (n.d.).
- Leucine Mitigates Porcine Epidemic Diarrhea Virus-Induced Colonic Damage in Piglets via Suppression of Viral Replication and Restoration of Intestinal Homeostasis. (n.d.). MDPI. [Link]
- Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea. (2013). PubMed. [Link]
- Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen
- Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (n.d.). Ingenta Connect. [Link]
- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers. [Link]
- Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. (n.d.). MDPI. [Link]
- How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]
- Lenticular uptake and distribution of xenobiotics and amino acids. (n.d.). PubMed. [Link]
- Showing metabocard for 5-Methylhexanoic acid (HMDB0031595). (2012). HMDB. [Link]
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]
- Beyond Protein Building Blocks: A Review of Biological Roles and Therapeutic Potential of Free Amino Acids. (n.d.). MDPI. [Link]
- The Uptake and Metabolism of Amino Acids, and Their Unique Role in the Biology of Pathogenic Trypanosom
- Biochemical Pathways in Biotechnology: Applications in Medicine and Agriculture. (n.d.). Longdom Publishing. [Link]
- (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. (n.d.). PubChem. [Link]
- Amino Acids Transport and Metabolism 2.0. (2020). PubMed Central. [Link]
- 18.5: Pathways of Amino Acid Degradation. (2025). Biology LibreTexts. [Link]
- Essential Amino Acids and Protein Synthesis: Insights into Maximizing the Muscle and Whole-Body Response to Feeding. (2020).
- Amino acid profiles indicate dependence on different metabolic pathways between leukemia subtypes. (n.d.).
- Behind Protein Synthesis: Amino Acids—Metabokine Regulators of Both Systemic and Cellular Metabolism. (2023). MDPI. [Link]
Sources
- 1. CAS 31872-98-7: 5-Methyl-L-norleucine | CymitQuimica [cymitquimica.com]
- 2. Leucine Mitigates Porcine Epidemic Diarrhea Virus-Induced Colonic Damage in Piglets via Suppression of Viral Replication and Restoration of Intestinal Homeostasis [mdpi.com]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amino Acids Transport and Metabolism 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Derivatization of 2-Amino-5-methylhexanoic Acid
Welcome to the technical support center dedicated to enhancing the efficiency and reproducibility of 2-Amino-5-methylhexanoic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the analytical workflow for this non-proteinogenic amino acid. Here, we move beyond simple instructions to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your methods effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when preparing this compound for chromatographic analysis.
Q1: Why is derivatization of this compound necessary for analysis?
A1: this compound, like other amino acids, is a zwitterionic, polar, and non-volatile compound at typical gas chromatography (GC) temperatures.[1] Direct analysis by GC-MS is not feasible as it would lead to poor chromatographic performance, including peak tailing and strong adsorption to the system, if it elutes at all.[2][3] Derivatization is a chemical modification process that converts the polar amino (-NH₂) and carboxyl (-COOH) groups into less polar, more volatile, and more thermally stable functional groups, making the molecule suitable for GC-MS analysis.[4][5] For Liquid Chromatography (LC-MS), while direct analysis is sometimes possible using specialized columns, derivatization is often employed to enhance detection sensitivity, improve chromatographic separation, and achieve more robust ionization.[6][7]
Q2: What are the most common and effective derivatization methods for GC-MS analysis?
A2: The two most prevalent and robust strategies for the GC-MS analysis of amino acids, including this compound, are silylation and a two-step esterification/acylation process.
-
Silylation: This is a single-step method that replaces the active hydrogens on both the carboxyl and amino groups with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][4] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1][8] It is known for its simplicity, but its primary drawback is extreme sensitivity to moisture.[2][9]
-
Esterification followed by Acylation: This is a two-step approach. First, the carboxyl group is converted to an ester (e.g., a methyl or ethyl ester) using an alcohol with an acid catalyst. Second, the amino group is acylated using an anhydride like pentafluoropropionic anhydride (PFPA).[1][10] This method is generally more robust against trace amounts of water than silylation.
Q3: For LC-MS analysis, is derivatization still recommended?
A3: It depends on the analytical goals. Modern LC techniques, particularly Hydrophilic Interaction Chromatography (HILIC), can separate underivatized amino acids, offering a "dilute and shoot" approach that simplifies sample preparation.[7][11] However, pre-column derivatization remains a powerful strategy for several reasons:
-
Enhanced Sensitivity: Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or Dansyl chloride add a fluorescent or UV-active tag, dramatically lowering detection limits.[]
-
Improved Chromatography: Derivatization can improve retention on common reversed-phase columns, which may struggle to retain the highly polar underivatized amino acid.[13]
-
Reduced Matrix Effects: By chemically altering the analyte, it can be shifted to a region of the chromatogram with fewer interfering compounds from the sample matrix.[6]
Q4: How do I choose the right derivatization reagent for my application?
A4: The choice is dictated by your analytical platform and objectives.
-
For GC-MS: If you prioritize speed and a single-step reaction, silylation reagents like MSTFA or BSTFA are excellent choices, provided you can maintain strictly anhydrous conditions.[4][14] If your samples may contain trace moisture or you require maximum derivative stability, the two-step esterification/acylation approach is more reliable.[10]
-
For high-sensitivity LC-UV/Fluorescence: Choose a reagent that adds a chromophore or fluorophore. FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) and Dansyl chloride are classic choices for high sensitivity.[][13]
-
For LC-MS: While direct analysis is an option, reagents that improve ionization efficiency can be beneficial. Novel reagents are continuously being developed for this purpose.[6]
Section 2: Troubleshooting Guide for GC-MS Derivatization
This guide provides a systematic approach to resolving the most common issues encountered during the derivatization of this compound for GC-MS analysis.
Problem: Very Small or No Peak for the Derivatized Analyte
This is the most frequent challenge, typically indicating a failure in the derivatization reaction or loss of the derivative.
Below is a workflow to systematically identify the root cause of poor derivatization yield.
Caption: Troubleshooting workflow for poor derivatization yield.
-
Cause A: Moisture Contamination (Critical for Silylation)
-
Why it Happens: Silylating reagents are highly reactive towards active hydrogens, and the hydrogens in water (H₂O) are far more abundant and accessible than those on your analyte if moisture is present. The reagent will be consumed by water before it can react with the amino acid.[1][2]
-
Self-Validating Solution:
-
Glassware: Thoroughly dry all vials and pipette tips in an oven at >100°C for several hours and cool in a desiccator before use.
-
Sample: The sample must be completely dry. Lyophilize (freeze-dry) aqueous samples to a powder.
-
Solvents & Reagents: Use anhydrous grade solvents (e.g., pyridine, acetonitrile). Purchase silylating reagents in small volumes to minimize atmospheric moisture exposure after opening. Store them under an inert atmosphere (N₂ or Argon).
-
Procedure: After adding the dried sample to the reaction vial, purge the headspace with a gentle stream of nitrogen before capping tightly.
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Why it Happens: Derivatization reactions are governed by kinetics. Insufficient temperature or time will lead to an incomplete reaction. The choice of solvent is also critical, as it must fully dissolve the amino acid to make it available for the reagent.[4]
-
Solution:
-
Temperature & Time: For silylation with BSTFA or MSTFA, a common starting point is heating at 70-100°C for 30-60 minutes.[1][4] For the esterification step of the two-step method, 80°C for 60 minutes is typical.[1]
-
Solvent: Pyridine and acetonitrile are excellent solvents for dissolving amino acids and facilitating silylation reactions.[1][15] Ensure the dried sample is fully dissolved before proceeding.
-
Reagent Molar Excess: Ensure a significant molar excess of the derivatizing reagent relative to the analyte. A 4-6x molar excess is a good rule of thumb for robust reactions.
-
-
-
Cause C: Reagent Degradation
-
Why it Happens: Derivatization reagents, especially silylating agents, are inherently unstable and can degrade over time, particularly after being opened.
-
Solution: Use reagents from a new, sealed vial to confirm that reagent degradation is not the issue. Always store reagents according to the manufacturer's instructions, typically at 4°C under an inert atmosphere.
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the robust derivatization of this compound for GC-MS analysis.
Protocol 1: Silylation using MSTFA with TMCS as a Catalyst
This protocol creates a TBDMS (tert-butyldimethylsilyl) derivative, which is generally more stable than the TMS equivalent.[2] The TMCS catalyst enhances the reactivity of the primary silylating agent.[16]
Caption: Experimental workflow for silylation of this compound.
-
Sample Preparation: Place the accurately weighed dried sample extract or standard of this compound into a 2 mL GC autosampler vial that has been oven-dried.
-
Inert Atmosphere: Purge the vial with a gentle stream of dry nitrogen for 30 seconds to remove air and moisture.
-
Solvent Addition: Add 50 µL of anhydrous pyridine to the vial. Vortex briefly to ensure the sample is fully dissolved.
-
Reagent Addition: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA + 1% TBDMCS).
-
Reaction: Immediately cap the vial tightly. Vortex for 10-15 seconds. Place the vial in a heating block or oven at 90°C for 60 minutes.[8]
-
Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for direct injection of 1 µL into the GC-MS.
Protocol 2: Two-Step Esterification and Acylation
This method is highly robust and less susceptible to trace moisture. It first converts the carboxylic acid to a methyl ester and then acylates the amino group.
-
Esterification: a. To the dried sample in a reaction vial, add 100 µL of 2M methanolic HCl. b. Seal the vial and heat at 80°C for 60 minutes.[10] c. After cooling, evaporate the reagent to complete dryness under a gentle stream of nitrogen. This step is critical to remove the acidic catalyst before acylation.
-
Acylation: a. To the dried, esterified sample, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). b. Seal the vial and heat at 60°C for 30 minutes. c. Evaporate the excess reagent under nitrogen. d. Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS injection.
Section 4: Data & Method Comparison
Choosing a derivatization strategy involves trade-offs between speed, robustness, and stability. The table below summarizes the key features of the two primary GC-MS methods.
| Feature | Silylation (e.g., MSTFA) | Two-Step Esterification/Acylation |
| Reaction Steps | One | Two |
| Speed | Fast (single heating step) | Slower (requires intermediate drying step) |
| Moisture Sensitivity | Very High: Requires strictly anhydrous conditions.[2][9] | Low: Tolerant of trace moisture. |
| Derivative Stability | TBDMS derivatives are quite stable, but TMS can be labile.[2] | Highly stable derivatives suitable for storage.[10] |
| Byproducts | Volatile and generally non-interfering.[16] | Requires removal by evaporation before analysis. |
| Best For | High-throughput analysis where anhydrous conditions can be guaranteed. | Complex matrices, applications requiring maximum robustness and derivative stability. |
Section 5: Special Topic: Chiral Separation
This compound possesses a stereogenic center at the alpha-carbon, meaning it exists as two enantiomers (D and L forms). In many pharmaceutical and biological contexts, distinguishing between these enantiomers is critical.
-
Direct Method: The most straightforward approach is to use a chiral GC column. These columns contain a chiral stationary phase that interacts differently with each enantiomer, allowing them to be separated chromatographically.
-
Indirect Method: This involves using a chiral derivatizing agent. The agent, which is itself enantiomerically pure, reacts with both enantiomers of the amino acid to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (non-chiral) GC column.[17]
If your research requires enantiomeric resolution, you must incorporate one of these chiral separation strategies into your analytical method. Standard derivatization and chromatography will not separate the enantiomers.
References
- Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids.
- Jevševar, T., et al. (2015). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. PubMed.
- Kim, J. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI.
- Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Hennig, P., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central.
- Jo, H., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research.
- Kaspar, H., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. PLOS ONE.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics.
- Chromatography Forum. (2009). Issue with amino acid analysis.
- Chromatography Forum. (2014). Why do my silylations always fail?.
- Regis Technologies. (n.d.). GC Derivatization.
- Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
- Li, Y., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Chromatography B.
- NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
- Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
- Ilisz, I., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids. Molecules.
- Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Metabolites.
- Lehotay, J., et al. (1998). Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate.
- Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
- Chiral Technologies Europe. (n.d.). Direct Stereoselective Separations of Free Amino Acids.
- Ha, H.-J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
- Husek, P. (1991). Amino acid derivatization and analysis in five minutes. FEBS Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. weber.hu [weber.hu]
- 6. Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. mdpi.com [mdpi.com]
- 11. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
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- 14. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 16. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Synthesis of 2-Amino-5-methylhexanoic Acid Analogs
A Troubleshooting Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Amino-5-methylhexanoic acid and its analogs. This guide is designed to provide researchers, medicinal chemists, and process development scientists with practical, field-tested insights into overcoming common side reactions and synthetic challenges. As a non-canonical amino acid, the precise and stereochemically pure synthesis of this leucine analog and its derivatives is critical for applications in peptidomimetics and drug discovery. This document moves beyond standard protocols to explain the causality behind common failures and provides robust, self-validating methodologies to ensure success in your experiments.
Section 1: General FAQs - First-Line Troubleshooting for α-Amino Acid Synthesis
This section addresses high-level issues that are common across various synthetic strategies for producing this compound and its analogs.
Q1: My final product shows significant racemization or low enantiomeric/diastereomeric excess. What are the primary causes and how can I mitigate this?
A1: Loss of stereochemical integrity at the α-carbon is one of the most persistent challenges in amino acid synthesis.[1] Racemization can occur at several stages, but it is primarily driven by the formation of a planar enolate or related intermediate at the α-position.[2][3]
-
Mechanism of Racemization: The primary pathway for racemization, especially during coupling or activation steps, involves the formation of an oxazolone (azlactone) intermediate. The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base, leading to a planar, achiral intermediate that reprotonates to a racemic mixture.
-
Common Causes & Solutions:
-
Excessive Base or Strong Bases: Organic bases like N,N-Diisopropylethylamine (DIEA) are known to accelerate racemization.[4]
-
Troubleshooting: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Ensure you are using the minimum stoichiometric amount of base required.
-
-
Activation Method: Certain activating agents for the carboxyl group can promote oxazolone formation. Carbodiimides like DIC, when used alone, can lead to significant racemization.[4]
-
Troubleshooting: Always use an additive with your coupling agent. Hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can trap the activated acid as a less racemization-prone active ester.[4]
-
-
Elevated Temperature: Higher reaction temperatures increase the rate of enolization and subsequent racemization.
-
Troubleshooting: Maintain low temperatures during activation and coupling steps, typically 0 °C or below, unless the protocol specifies otherwise.
-
-
Q2: I'm observing byproducts that suggest my protecting groups are either failing or causing side reactions. What should I look for?
A2: Protecting group strategy is fundamental to a successful synthesis.[] Failure can manifest as incomplete reactions, unexpected side-chain modifications, or the formation of deletion sequences in peptide synthesis.[6][7]
-
Common Protecting Group Issues:
-
Incomplete Deprotection: If a temporary protecting group (e.g., Boc or Fmoc on the α-amine) is not fully removed, the subsequent coupling reaction will fail for that portion of the material, leading to low yields and difficult-to-remove impurities.[7]
-
Troubleshooting: Increase deprotection time or use fresh deprotection reagents. For Fmoc removal, ensure your piperidine solution is fresh. For stubborn Boc removals, consider a stronger acid cocktail, but be mindful of side-chain protecting group lability.
-
-
Premature Side-Chain Deprotection: The conditions used to remove the α-amine protecting group may be too harsh for a labile side-chain protecting group, exposing a reactive functional group that can cause branching or other side reactions.
-
Side-Chain Acylation: For analogs with hydroxyl (Ser, Thr), thiol (Cys), or amino (Lys) groups in the side chain, failure to protect these functionalities can lead to acylation by the activated carboxyl group, resulting in branched or capped products.[9]
-
Troubleshooting: Always protect reactive side chains unless the synthetic goal is specific side-chain modification. Use standard protecting groups like tBu for hydroxyls or Boc for amines in the side chain during Fmoc-SPPS.[9]
-
-
Section 2: Troubleshooting by Specific Synthetic Route
The synthesis of this compound typically starts from 5-methylhexanal or 2-oxo-5-methylhexanoic acid. Below are troubleshooting guides for the most common synthetic approaches.
The Strecker Synthesis Route
The Strecker synthesis is a robust, three-component reaction between an aldehyde (5-methylhexanal), ammonia, and cyanide, followed by hydrolysis to yield the amino acid.[10][11]
FAQ: I'm getting a low yield of the intermediate α-aminonitrile, and my main byproduct seems to be the α-hydroxy nitrile. What's happening?
This is a classic competitive reaction pathway in the Strecker synthesis. The aldehyde can react with cyanide directly to form a cyanohydrin (the α-hydroxy nitrile), competing with the desired formation of the imine and subsequent cyanide addition.[12]
-
Causality: The issue stems from the equilibrium between imine formation and cyanohydrin formation. An excess of water or insufficient ammonia/ammonium salt can shift the equilibrium away from the desired imine intermediate.
-
Troubleshooting:
-
Maximize Imine Formation: Use a high concentration of ammonia/ammonium chloride to push the equilibrium towards the imine.[11] Running the reaction in an alcoholic solvent like methanol saturated with ammonia is effective.
-
Control Reagent Addition: Add the cyanide source (e.g., KCN or NaCN) slowly to the pre-formed imine solution. This ensures the cyanide reacts with the imine as it becomes available, rather than with the starting aldehyde.
-
Anhydrous Conditions: While some water is unavoidable, minimize it where possible by using dry solvents and reagents.
-
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 5-methylhexanal in 100 mL of methanol. Add 1.2 equivalents of ammonium chloride and stir until dissolved. Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution for 15-20 minutes, or add a concentrated aqueous ammonia solution (2 equivalents). Stir at 0 °C for 1 hour.
-
Cyanide Addition: In a separate flask, dissolve 1.1 equivalents of sodium cyanide in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup & Checkpoint: Quench the reaction by pouring it into an ice/water mixture. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Checkpoint: At this stage, an aliquot can be analyzed by ¹H NMR to confirm the formation of the α-aminonitrile and assess purity before proceeding to the hydrolysis step.
-
Hydrolysis: Add 100 mL of 6M HCl to the crude aminonitrile. Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.[13]
-
Isolation: Cool the reaction mixture to room temperature. Wash with dichloromethane to remove any unreacted starting material. The aqueous layer containing the amino acid hydrochloride can be purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point (pI ~6.0) to precipitate the free amino acid.
Caption: Competing pathways in the Strecker synthesis.
The Reductive Amination Route
This method involves the reaction of a keto acid (2-oxo-5-methylhexanoic acid) with ammonia to form an imine in situ, which is then reduced to the amino acid.[14]
FAQ: My primary byproduct is 2-hydroxy-5-methylhexanoic acid instead of the desired amino acid. Why is the ketone being reduced directly?
This is a common issue where the rate of ketone reduction by the hydride source is faster than the rate of imine formation and/or reduction.[15]
-
Causality: The outcome is highly dependent on the choice of reducing agent and the reaction pH.
-
Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) will rapidly reduce the ketone carbonyl, especially at neutral or high pH. A milder, pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is preferred because it reduces the protonated iminium ion much faster than it reduces the ketone.[14]
-
Reaction pH: Imine formation is optimal under weakly acidic conditions (pH 4-6). At low pH, the amine nucleophile is protonated and non-reactive. At high pH, there is no acid catalyst to facilitate carbonyl dehydration. The direct reduction of the ketone is faster at higher pH.
-
-
Troubleshooting:
-
Switch Reducing Agent: If using NaBH₄, switch to NaBH₃CN or STAB. These reagents are more selective for the iminium ion.
-
Buffer the Reaction: Maintain the reaction pH between 4 and 6 using a buffer system (e.g., acetate buffer). This ensures efficient imine formation without excessive protonation of the ammonia.
-
Pre-formation of Imine: In some cases, allowing the keto acid and ammonia to stir for a period (e.g., 1 hour) before adding the reducing agent can increase the concentration of the imine intermediate.
-
Caption: Competition between reductive amination and direct ketone reduction.
Alkylation of Glycine Enolates
This powerful method uses a protected glycine derivative that can be deprotonated to form a nucleophilic enolate, which is then alkylated with an electrophile (e.g., isobutyl bromide) to introduce the desired side chain.[16]
FAQ: I'm getting a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?
Over-alkylation is a common problem when the mono-alkylated product's remaining α-proton is still acidic enough to be removed by the base, leading to a second alkylation event.
-
Causality:
-
Stoichiometry: Using more than one equivalent of base or alkylating agent will promote di-alkylation.
-
Temperature: Allowing the reaction to warm up can provide enough energy for the less favorable second deprotonation to occur.
-
Steric Hindrance: A bulky protecting group on the glycine nitrogen (e.g., a benzophenone imine) and a sterically demanding base can disfavor the second alkylation.[17]
-
-
Troubleshooting:
-
Precise Stoichiometry: Use no more than 1.0 equivalent of a strong, non-nucleophilic base (e.g., LDA, LHMDS). Use 1.0-1.1 equivalents of the alkylating agent.
-
Strict Temperature Control: Maintain the reaction at a very low temperature (typically -78 °C) throughout the deprotonation and alkylation steps.
-
Reverse Addition: Add the formed enolate solution slowly to a solution of the alkylating agent (inverse addition) to ensure the electrophile is always in excess relative to the enolate, minimizing the chance of a second deprotonation.
-
Section 3: Analytical and Purification Support
Q3: My crude product HPLC shows multiple peaks. How can I identify the likely impurities?
A3: A multi-peak chromatogram is a common outcome, and identifying the impurities is key to optimizing the synthesis.[7] Mass spectrometry (MS) is your most powerful tool here.
| Observed Mass (vs. Product M) | Potential Identity | Likely Cause | Suggested Action |
| M - 18 | Dehydration Product | Occurs during harsh acid hydrolysis (Strecker) or workup. | Use milder hydrolysis conditions; avoid overheating during concentration. |
| M + 1 | α-Hydroxy Acid | Competing reduction (Reductive Amination) or cyanohydrin formation (Strecker). | Review troubleshooting for the specific route (pH control, reagent choice). |
| M + 114 (Side Chain) | Di-alkylated Product | Over-alkylation of glycine enolate. | Check stoichiometry and temperature control. |
| 2M - 18 | Diketopiperazine | Intermolecular cyclization of amino acid esters, especially during workup or storage.[18] | Hydrolyze the ester promptly; avoid prolonged heating under basic/neutral conditions. |
| Peak with no Mass Change (by LC-MS) | Diastereomer/Enantiomer | Racemization or poor stereocontrol during the reaction. | Use chiral HPLC to resolve. Review causes of racemization (base, temp). |
References
- Vertex AI Search Grounding API. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- ACS Publications. (n.d.). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry.
- Taylor & Francis Online. (2013). Racemization of Amino Acids in Nature. Interdisciplinary Science Reviews, 7(1).
- (n.d.). 7.4 Racemization Assays.
- ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)....
- ACS Publications. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). PTC-Catalyzed Asymmetric Alkylation of Glycine Imines for the Synthesis of Unnatural Amino Acid Esters.
- Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Benchchem. (n.d.). Troubleshooting low yield in "Antioxidant peptide A" synthesis.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- NIH. (n.d.). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PMC.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- (n.d.). Synthesis of non-canonical β-amino acid analogues via direct asymmetric reductive amination of α,α -disubstituted β-ketoesters and amides.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. scispace.com [scispace.com]
- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of non-canonical β-amino acid analogues via direct asymmetric reductive amination of α,α -disubstituted β-ketoesters and amides - American Chemical Society [acs.digitellinc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of 2-Amino-5-methylhexanoic Acid
Welcome to the technical support center for 2-Amino-5-methylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenges associated with the in vivo bioavailability of this non-proteinogenic amino acid. This guide offers troubleshooting advice and frequently asked questions to support your experimental success.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective strategies for enhancing its bioavailability.
| Property | Value | Source |
| Chemical Name | (R/S)-2-Amino-5-methylhexanoic acid | [1] |
| CAS Number | 3558-32-5 | [1] |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 280 °C (sublimes) | [1] |
| LogP | 1.26 | [1] |
| Polar Surface Area | 63.32 Ų | [1] |
Postulated Absorption Pathway
Troubleshooting Guide
This section addresses specific issues you may encounter during your in vivo experiments and provides actionable solutions.
Issue 1: Low Oral Bioavailability Observed in Pre-clinical Animal Models
Potential Causes and Solutions:
-
Poor Aqueous Solubility: Although not extensively documented, if you observe poor dissolution of the compound, its solubility might be a limiting factor.
-
Solution 1: Salt Formation. Investigate the formation of different salt forms (e.g., hydrochloride, sodium) to improve aqueous solubility and dissolution rate.
-
Solution 2: Particle Size Reduction. Micronization or nanocrystal technology can increase the surface area of the compound, leading to faster dissolution.[3]
-
Solution 3: Amorphous Solid Dispersions. Formulating the compound in an amorphous state, for example by spray drying with a suitable polymer, can enhance its solubility.[3][4]
-
-
Saturable Intestinal Transport: As a likely substrate for an amino acid transporter, its absorption may be capacity-limited.
-
Solution 1: Prodrug Approach. Design a prodrug of this compound by esterifying the carboxylic acid or creating a dipeptide-like molecule. This can target different, potentially higher-capacity transporters, such as peptide transporters (PEPT1).[5][6][7] Upon absorption, the prodrug would be cleaved by endogenous enzymes to release the active compound.
-
Solution 2: Formulation with Permeation Enhancers. While requiring careful toxicological evaluation, certain excipients can transiently open tight junctions in the intestinal epithelium, allowing for increased paracellular transport.
-
-
First-Pass Metabolism: The compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation.
-
Solution 1: Co-administration with Metabolic Inhibitors. This approach is generally not recommended for drug development due to the high risk of drug-drug interactions but can be used in preclinical studies to identify the extent of first-pass metabolism.
-
Solution 2: Prodrug Strategy. A prodrug can be designed to be resistant to first-pass metabolism and release the active compound systemically.[5][7]
-
-
Efflux by Intestinal Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.[8][9]
-
Solution 1: Formulation with P-gp Inhibitors. Certain excipients, such as some surfactants used in lipid-based formulations, can inhibit P-gp and enhance absorption.
-
Solution 2: Nanoparticle-based Delivery Systems. Encapsulating the compound in nanoparticles can protect it from efflux transporters and enhance its uptake by intestinal cells.[10][11][12]
-
Issue 2: High Variability in Plasma Concentrations Between Subjects
Potential Causes and Solutions:
-
Food Effects: The presence of food, particularly high-protein meals, can lead to competition for absorption via amino acid transporters.
-
Solution: Standardize Dosing Conditions. In preclinical and clinical studies, administer the compound in a fasted state to minimize variability from food effects.
-
-
Genetic Polymorphisms in Transporters: Variations in the genes encoding for amino acid transporters can lead to differences in absorption efficiency between individuals.
-
Solution: Genotyping. In later stages of development, consider genotyping for relevant transporters to correlate with pharmacokinetic data.
-
-
Inconsistent Formulation Performance: The physical properties of the formulation, such as particle size distribution or dissolution rate, may vary between batches.
-
Solution: Robust Formulation Development and Quality Control. Implement rigorous quality control measures to ensure batch-to-batch consistency of the formulation.
-
Issue 3: Difficulty in Quantifying this compound in Biological Matrices
Potential Causes and Solutions:
-
Low Analyte Concentration: The compound may be present at very low concentrations in plasma or other tissues.
-
Interference from Endogenous Amino Acids: Biological samples contain a complex mixture of endogenous amino acids that can interfere with the analysis.
-
Solution 1: Derivatization. Derivatize the amino acid with a reagent that imparts a unique mass or chromophore, allowing for better separation and detection.
-
Solution 2: High-Resolution Mass Spectrometry. Utilize high-resolution mass spectrometry to differentiate the analyte from interfering compounds with similar masses.
-
-
Poor Recovery from Biological Matrix: The compound may bind to proteins or other components in the biological matrix, leading to low recovery during sample preparation.
-
Solution: Optimization of Sample Preparation. Systematically evaluate different protein precipitation, liquid-liquid extraction, and solid-phase extraction methods to maximize recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is the most promising strategy to start with for enhancing the bioavailability of this compound?
A1: Given its structure as a branched-chain amino acid, a prodrug approach targeting peptide transporters (e.g., PEPT1) is a highly promising strategy.[6][7] This has been successfully applied to other amino acid-like drugs to bypass saturable amino acid transporters and improve absorption. Alternatively, formulation strategies using lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance both solubility and membrane permeability.[3]
Q2: Which in vivo model is most appropriate for assessing the bioavailability of this compound?
A2: The rat is a commonly used and well-characterized model for initial bioavailability and pharmacokinetic studies of small molecules.[1] It is important to consider potential species differences in intestinal transporters and metabolism. For more detailed studies on absorption mechanisms, in situ intestinal perfusion models in rats can be very informative.
Q3: How can I determine if this compound is a substrate for efflux transporters like P-gp?
A3: In vitro cell-based assays using Caco-2 or MDCK cell lines that overexpress P-gp are the standard method. By measuring the bidirectional transport of the compound across a monolayer of these cells, you can determine the efflux ratio. An efflux ratio significantly greater than 2 is indicative of active efflux.
Q4: What are the key parameters to measure in an in vivo pharmacokinetic study?
A4: The key parameters to determine are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Q5: Are there any safety concerns with formulation excipients used to enhance bioavailability?
A5: Yes, some permeation enhancers and P-gp inhibitors can cause intestinal irritation or have other off-target effects. It is crucial to use excipients that are generally recognized as safe (GRAS) and to conduct thorough safety and tolerability studies of the final formulation.
Experimental Protocols
Protocol 1: Preparation of a Simple Oral Suspension for Preclinical Studies
-
Weigh the required amount of this compound.
-
If necessary, reduce the particle size by gentle grinding with a mortar and pestle.
-
Prepare a vehicle solution, for example, 0.5% (w/v) carboxymethylcellulose (CMC) in deionized water.
-
Gradually add the powdered compound to the vehicle while stirring continuously to form a homogenous suspension.
-
Ensure the final concentration is appropriate for the intended dose and dosing volume for the animal model.
-
Administer the suspension via oral gavage using an appropriately sized feeding needle.
Protocol 2: In Situ Intestinal Perfusion in Rats
-
Anesthetize a fasted rat according to approved animal welfare protocols.
-
Perform a midline abdominal incision to expose the small intestine.
-
Cannulate the desired intestinal segment (e.g., jejunum, ileum) at both ends.
-
Gently flush the segment with warm saline to remove intestinal contents.
-
Perfuse the segment with a solution containing a known concentration of this compound and a non-absorbable marker (e.g., phenol red) at a constant flow rate.
-
Collect the perfusate at timed intervals.
-
Analyze the concentration of the compound and the marker in the collected samples to calculate the intestinal permeability.
Visualizations
Diagram 1: Potential Strategies to Enhance Oral Bioavailability
Caption: Strategies to improve the oral bioavailability of this compound.
Diagram 2: Troubleshooting Workflow for Low Bioavailability
Sources
- 1. guidechem.com [guidechem.com]
- 2. Pregabalin - Wikipedia [en.wikipedia.org]
- 3. (R/S)-2-AMINO-5-METHYLHEXANOIC ACID | 3558-32-5 [m.chemicalbook.com]
- 4. (S)-2-Amino-5-methylhexanoic acid 98% | CAS: 31872-98-7 | AChemBlock [achemblock.com]
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- 6. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. (R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | 181289-33-8 | FA140304 [biosynth.com]
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- 14. L-type amino acid transporters in two intestinal epithelial cell lines function as exchangers with neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Matrix Effects in LC-MS/MS Quantification of 2-Amino-5-methylhexanoic Acid: A Technical Support Guide
Welcome to the technical support center for the LC-MS/MS quantification of 2-Amino-5-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of matrix effects in bioanalysis. My goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring robust and reliable results.
Understanding the Challenge: Matrix Effects
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components, which can include salts, proteins, lipids, and metabolites, can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and irreproducible quantification.[3][4] For a small, polar molecule like this compound, particularly in complex biological matrices such as plasma or urine, these effects can be pronounced.[5][6]
Phospholipids are a notorious contributor to matrix effects in biological samples, as they often co-extract with analytes and can suppress ionization in the mass spectrometer source.[7][8] The accumulation of non-volatile materials from the matrix can also physically block the MS detector's orifice or create electrical resistance, leading to signal loss.[4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your analysis and provides actionable solutions.
Issue 1: Poor Reproducibility and Inconsistent Results Across Different Sample Lots
Question: My calibration curves are linear when prepared in solvent, but when I analyze my plasma samples, the quantification is highly variable between different batches of plasma. What's causing this and how can I fix it?
Answer: This is a classic sign of a significant and variable matrix effect. The composition of biological matrices can differ between individuals or lots, leading to what is known as a "relative matrix effect."[9] The co-eluting endogenous compounds are likely interfering with the ionization of this compound differently in each sample.
Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[5][10] A SIL-IS, such as this compound-¹³C₆,¹⁵N₁, is chemically and physically almost identical to the analyte.[10] It will co-elute and experience the same degree of ion suppression or enhancement, allowing for reliable normalization of the signal.[5][10]
-
Optimize Sample Preparation: Your current sample preparation may not be sufficiently removing interfering components.
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[11] If you are using PPT, consider diluting the supernatant post-precipitation to lessen the concentration of matrix components.[5]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[5][11] Experiment with different organic solvents and pH adjustments to selectively extract this compound while leaving interfering substances behind.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and can significantly reduce matrix effects.[11][12] For a polar compound like an amino acid, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE sorbent can be particularly effective at retaining the analyte while allowing phospholipids to be washed away.[8]
-
Experimental Protocol: Mixed-Mode SPE for Phospholipid Removal
| Step | Procedure | Rationale |
| 1. Conditioning | Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. | Prepares the sorbent for sample loading. |
| 2. Equilibration | Equilibrate the cartridge with 1 mL of 2% formic acid in water. | Ensures the sorbent is at the correct pH for analyte retention. |
| 3. Loading | Load the pre-treated plasma sample (e.g., 100 µL plasma diluted with 200 µL of 2% formic acid). | The acidic conditions ensure the amino group of this compound is protonated for strong cation exchange retention.[8] |
| 4. Wash 1 | Wash with 1 mL of 2% formic acid in water. | Removes highly polar interferences. |
| 5. Wash 2 | Wash with 1 mL of methanol. | Removes less polar interferences, including a significant portion of phospholipids.[8] |
| 6. Elution | Elute with 1 mL of 5% ammonium hydroxide in methanol. | The basic elution solvent neutralizes the analyte, disrupting the cation exchange retention and allowing it to elute. |
| 7. Evaporation & Reconstitution | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase. | Concentrates the analyte and ensures compatibility with the LC-MS/MS system. |
Issue 2: Low Signal Intensity and Poor Sensitivity
Question: I'm struggling to achieve the required limit of quantification (LOQ) for this compound. My signal-to-noise ratio is very low, even for my mid-level QC samples. What could be the problem?
Answer: Low signal intensity is often a direct result of ion suppression.[13] Co-eluting matrix components are competing with your analyte for ionization in the MS source.[1]
Solutions:
-
Assess Ion Suppression: First, confirm that ion suppression is the culprit. The post-column infusion technique is a valuable qualitative tool for this.[3][14]
-
Improve Chromatographic Separation: If you can separate the analyte from the interfering matrix components chromatographically, you can mitigate ion suppression.[11]
-
Modify the Gradient: Adjust your gradient elution profile to create more separation between the early-eluting polar interferences and your analyte.
-
Consider HILIC: For highly polar analytes like amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography, providing better retention and separation from non-polar matrix components like phospholipids.[16]
-
-
Specialized Phospholipid Removal: If phospholipids are the primary issue, consider techniques specifically designed for their removal.
Workflow Diagram: Troubleshooting Ion Suppression
Caption: Decision tree for troubleshooting low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable way to quantitatively assess matrix effects?
A1: The post-extraction spike method is the gold standard for quantifying matrix effects.[11] This involves comparing the peak response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solution at the same concentration.[4][11] The Matrix Factor (MF) is calculated, where a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[11] According to FDA guidelines, this should be evaluated using at least six different lots of the biological matrix.[18]
Q2: Can I just dilute my sample to reduce matrix effects?
A2: Sample dilution can be a simple and effective strategy to reduce matrix effects, as it lowers the concentration of all matrix components.[19] However, this approach is only viable if the resulting analyte concentration is still well above the lower limit of quantification (LLOQ) of your assay.[19] For trace-level analysis, dilution may compromise the required sensitivity.
Q3: My internal standard is a structural analog, not a stable isotope-labeled one. Is that sufficient?
A3: While a structural analog internal standard is better than no internal standard, it is not ideal for correcting matrix effects. Structural analogs may have different chromatographic retention times and ionization efficiencies compared to the analyte.[2] If the analog does not co-elute perfectly with the analyte, it will not experience the same matrix environment and therefore cannot accurately compensate for ion suppression or enhancement.[20] A stable isotope-labeled internal standard is strongly preferred as it co-elutes and has nearly identical ionization properties to the analyte.[10][21]
Q4: Can the LC-MS system itself contribute to matrix effects?
A4: Yes, system-related factors can influence the severity of matrix effects. A contaminated ion source can exacerbate signal suppression.[13] The accumulation of non-volatile matrix components can foul the source, leading to a general decrease in sensitivity.[4][7] Regular cleaning and maintenance of the ion source are critical, especially when analyzing a large number of complex biological samples. Additionally, interactions between certain analytes and the metal components of standard HPLC columns can cause peak tailing and signal loss, which can be mistaken for or compounded by matrix effects.[22] In such cases, using metal-free columns may be beneficial.[22]
Data Summary: Comparison of Sample Preparation Techniques
| Technique | Typical Analyte Recovery | Phospholipid Removal Efficiency | Reduction in Matrix Effect | Throughput |
| Protein Precipitation (PPT) | >90% | Low (<30%) | Low | High |
| Liquid-Liquid Extraction (LLE) | 60-90% | Moderate (50-80%) | Moderate to High | Medium |
| Solid-Phase Extraction (SPE) | 80-95% | High (>90%) | High | Medium to Low |
| HybridSPE®-Phospholipid | >90% | Very High (>99%) | Very High | High |
| Note: The values presented are typical ranges and can vary depending on the specific method and matrix.[7][11] |
References
- Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021).
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]
- Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (2018).
- Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. (2017). PubMed. [Link]
- Ion Suppression in LC–MS–MS — A Case Study. (2014). LCGC Europe. [Link]
- How Amino Acid Internal Standards Boost Mass Spec Accuracy. (2023). IROA Technologies. [Link]
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
- Matrix Effects and Application of Matrix Effect Factor. (2016). Taylor & Francis Online. [Link]
- Matrix effects: Causes and solutions. (2011).
- LCMS Troubleshooting: 14 Best Practices for Labor
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2013). NIH. [Link]
- Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (2023). Longdom Publishing. [Link]
- An Uncommon Fix for LC–MS Ion Suppression. (2019).
- Stable Isotope-Labeled Amino Acid Mixes. (2024).
- Troubleshooting ion suppression in LC-MS analysis. (2023). YouTube. [Link]
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). PMC - NIH. [Link]
- Internal Standards for Protein Quantification by LC-MS/MS. (2024). PharmiWeb.com. [Link]
- How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. [Link]
- Review Article on Matrix Effect in Bioanalytical Method Development. (2015). International Journal of MediPharm Research. [Link]
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2014). LCGC North America. [Link]
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). PMC - NIH. [Link]
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017).
- Web course "LC-MS Method Validation". (n.d.). University of Tartu. [Link]
- Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. (2014). UQ eSpace - The University of Queensland. [Link]
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). NIH. [Link]
- Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2019).
- Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
- A suggested standard for validation of LC-MS/MS based analytical series in diagnostic labor
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2016). PMC - NIH. [Link]
- Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages. (2010). PubMed. [Link]
- Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (2022). MDPI. [Link]
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Technical Support Center: Optimization of Fermentation Conditions for 2-Amino-5-methylhexanoic Acid Production
Welcome to the technical support center for the fermentative production of 2-Amino-5-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in optimizing the biosynthesis of this non-standard amino acid. As a structural isomer of L-leucine, the fermentation strategies for this compound can be logically derived from established principles in amino acid production. This document provides in-depth, experience-driven guidance, troubleshooting protocols, and validated methodologies to help you navigate the complexities of your experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the fermentation process.
Q1: What is this compound and what are its potential applications?
A1: this compound is a non-proteinogenic α-amino acid and a structural isomer of the common amino acid L-leucine. Its structural similarity to other neurologically active compounds, such as pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), suggests its potential as a building block in the synthesis of novel pharmaceuticals and bioactive molecules[1]. Fermentative production offers a sustainable and stereospecific route for its synthesis.
Q2: Which microbial hosts are suitable for producing this compound?
A2: While specific strains for this compound are not widely reported, the primary industrial workhorses for amino acid production are Corynebacterium glutamicum and Escherichia coli.[2] These organisms have well-characterized genetics, robust growth characteristics, and a history of successful metabolic engineering for producing various amino acids, making them the logical starting point for developing a production strain.[3]
Q3: What are the most critical parameters to control during fermentation?
A3: The success of your fermentation hinges on the precise control of several key parameters. These can be broadly categorized as:
-
Media Composition: Carbon source, nitrogen source, mineral salts, and potential precursors. The carbon-to-nitrogen (C/N) ratio is particularly crucial.[4]
-
Physical Conditions: pH, temperature, dissolved oxygen (DO), and agitation rate. Each of these directly influences enzymatic activity and overall metabolic rate.[4][5]
Q4: How can I accurately measure the concentration of this compound in my fermentation broth?
A4: Accurate quantification is essential for optimization. The most common and reliable methods involve chromatography. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are standard.[6] These methods often require a derivatization step to make the amino acid detectable by UV or fluorescence detectors, though direct detection with mass spectrometry is also possible.[7][8]
Section 2: In-Depth Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific issues encountered during your experiments.
Problem: Low or No Product Titer
Low yield is the most common challenge in fermentation development. The cause can typically be traced to media composition, physical parameters, or metabolic limitations.
Caption: Troubleshooting workflow for low product titer.
Cause 1: Sub-optimal Media Composition
-
Scientific Rationale: The fermentation medium must provide all necessary building blocks for both cell growth and product synthesis. An imbalance, such as a limiting nitrogen source or an incorrect C/N ratio, can divert metabolic flux away from your desired pathway.[4] Some amino acids can even inhibit production of others.[4]
-
Solution:
-
One-Factor-at-a-Time (OFAT) Screening: Start by individually varying the concentration of key components like glucose (carbon), ammonium sulfate (inorganic nitrogen), and yeast extract (organic nitrogen/vitamins) to identify influential factors.[4]
-
Statistical Optimization: For a more rigorous approach, use a Plackett-Burman design to screen multiple components, followed by Response Surface Methodology (RSM) to find the optimal concentrations and interactions between the most significant factors.[5][9] See Protocol 1 for a detailed workflow.
-
Table 1: Suggested Starting Media Components for Screening
| Component | Role | Starting Concentration Range | Rationale & Key Considerations |
| Glucose | Carbon & Energy Source | 20 - 100 g/L | High concentrations (>50 g/L) can cause substrate inhibition.[2] Fed-batch strategies are recommended for high-density cultures.[10] |
| Ammonium Sulfate | Inorganic Nitrogen | 5 - 20 g/L | A primary nitrogen source. Its consumption will lower the pH of the medium. |
| Yeast Extract | Organic Nitrogen, Vitamins | 5 - 20 g/L | Provides essential amino acids, vitamins, and growth factors. Can improve robustness but adds complexity and cost. |
| Peptone / Soytone | Complex Organic Nitrogen | 5 - 30 g/L | Can sometimes enhance productivity over yeast extract alone.[5][11] |
| KH₂PO₄ / K₂HPO₄ | Phosphate Source & Buffer | 1 - 5 g/L | Crucial for energy metabolism (ATP) and maintaining pH. |
| MgSO₄·7H₂O | Mineral / Cofactor | 0.5 - 2.0 g/L | Essential cofactor for many metabolic enzymes.[5] |
Cause 2: Incorrect Physical Parameters
-
Scientific Rationale: Every enzyme has an optimal pH and temperature range for activity. Deviations can drastically reduce the efficiency of the biosynthetic pathway leading to your product. Dissolved oxygen (DO) is critical for aerobic respiration to generate the energy (ATP) and reducing power (NAD(P)H) needed for amino acid synthesis.
-
Solution:
-
pH: Most bacterial amino acid fermentations perform optimally in a pH range of 6.0-7.5.[3][5] Implement a control loop in your bioreactor using an acid (e.g., 2M HCl or H₂SO₄) and a base (e.g., 2M NaOH or NH₄OH) to maintain a stable pH setpoint. The Maillard reaction, which can create inhibitory compounds, is also pH-dependent and increases in alkaline conditions.[12]
-
Temperature: For mesophilic hosts like E. coli and C. glutamicum, a temperature range of 30-37°C is typical for growth.[2][3] However, reducing the temperature (e.g., to 25-30°C) during the production phase can sometimes improve protein folding and stability, leading to higher final titers.[10]
-
Dissolved Oxygen (DO): Maintain DO above a critical level, typically 20-30% of air saturation, to ensure the culture is not oxygen-limited.[10][13] Control DO using a cascade system that increases agitation first, then supplements with pure oxygen if necessary.
-
Problem: Slow or Stalled Biomass Growth
Poor growth prevents the accumulation of a sufficient catalytic population (the cells) to produce your compound.
Cause 1: Nutrient Limitation or Toxicity
-
Scientific Rationale: In addition to the primary C and N sources, growth can be limited by trace minerals or vitamins. Conversely, high concentrations of some substrates (like glucose) or metabolic byproducts (like acetate for E. coli) can be inhibitory.[2]
-
Solution:
-
Check Trace Minerals: Ensure your medium contains a balanced trace mineral solution (including Fe, Mn, Zn, Cu).
-
Analyze Byproducts: Take samples during fermentation and analyze for common inhibitory byproducts like acetate. If acetate accumulation is high, consider using a fed-batch strategy to keep glucose levels low or using a strain engineered to reduce acetate production.
-
Test for Toxicity: Prepare media with and without certain components to see if any are inherently toxic to your strain.
-
Section 3: Standard Operating Protocols
Protocol 1: Media Optimization using Response Surface Methodology (RSM)
This protocol outlines how to use a Box-Behnken design (a type of RSM) to optimize the concentration of three key media components.
-
Objective: To find the optimal concentrations of Glucose, Yeast Extract, and MgSO₄ for maximizing this compound production.
-
Prerequisite: Initial screening (e.g., OFAT or Plackett-Burman) has identified these three factors as the most significant.
Methodology:
-
Factor Level Selection: Define a low (-1), center (0), and high (+1) level for each factor based on preliminary experiments.
Table 2: Example Factor Levels for Box-Behnken Design
| Factor | Low Level (-1) | Center Level (0) | High Level (+1) |
| A: Glucose (g/L) | 30 | 50 | 70 |
| B: Yeast Extract (g/L) | 5 | 10 | 15 |
| C: MgSO₄ (g/L) | 0.5 | 1.0 | 1.5 |
-
Experimental Design: Generate the experimental runs using statistical software (e.g., Design-Expert®, Minitab). A 3-factor Box-Behnken design will typically require 15-17 runs, including several center point replicates to assess experimental error.
-
Fermentation Execution: Prepare the media for each run precisely as specified by the design. Inoculate with a standardized inoculum and run all fermentations under identical physical conditions (pH, Temp, DO, agitation) for a fixed duration (e.g., 72 hours).
-
Data Collection: At the end of the fermentation period, measure the response: the titer of this compound (mg/L).
-
Data Analysis:
-
Fit the data to a quadratic polynomial equation using your statistical software.
-
Perform an Analysis of Variance (ANOVA) to determine the model's significance and to identify which factors and interactions (e.g., A, B, C, A², AB) are statistically significant.
-
Generate response surface plots (3D graphs) to visualize the relationship between the factors and the response.
-
Use the model to predict the optimal concentration of each component for maximum production and validate this prediction experimentally.[5][11]
-
Protocol 2: Quantification of this compound using HPLC
-
Objective: To accurately quantify the concentration of this compound in a fermentation broth sample. This protocol assumes pre-column derivatization with o-Phthalaldehyde (OPA).
Materials:
-
Fermentation broth sample
-
0.22 µm syringe filters
-
HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)
-
C18 reverse-phase column
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v)
-
OPA derivatization reagent
-
This compound analytical standard
Methodology:
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at 14,000 x g for 5 minutes to pellet cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the clarified supernatant 1:10 (or as needed) with ultrapure water to fall within the standard curve range.
-
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution of the analytical standard.
-
Create a series of dilutions from the stock solution to generate standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Derivatization:
-
In an HPLC vial, mix 50 µL of the diluted sample (or standard) with 200 µL of OPA reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample/standard onto the C18 column.
-
Run a gradient elution program (e.g., starting at 90% A / 10% B, ramping to 100% B over 20 minutes).
-
The derivatized amino acid will elute as a peak. Record the retention time and peak area.
-
-
Quantification:
Section 4: Visual Guides & Workflows
General Workflow for Fermentation Process Optimization
Caption: A phased approach to fermentation optimization.
References
- Singh, V., Haque, S., Niwas, R., Srivastava, A., Pasupuleti, M., & Tripathi, C. K. M. (2017). Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers in Microbiology. [Link]
- Singh, V., Haque, S., Niwas, R., Srivastava, A., Pasupuleti, M., & Tripathi, C. K. M. (2017).
- Shi, C., et al. (2023). Optimization of the fermentation culture conditions of Bacillus amyloliquefaciens ck-05 using response surface methodology. Frontiers in Microbiology. [Link]
- ResearchGate. (2025).
- Al-Sary, A. M., et al. (2022). Optimisation of the fermentation media to enhance the production of the bioactive isomer of vitamin menaquinone-7. PubMed Central. [Link]
- Roman, M., et al. (2023). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI. [Link]
- D'Este, M., Alvarado-Morales, M., & Angelidaki, I. (2022). Amino acids production focusing on fermentation technologies – A review. SciSpace. [Link]
- El-Ghorab, A. H., et al. (2010). The effect of pH on flavor formation and antioxidant activity of amino acid and sugars interaction products.
- Zhang, X., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media.
- Li, G., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. National Institutes of Health (NIH). [Link]
- Jensen, M. G., et al. (2015). Quantification of Amino Acids in Fermentation Media by Isocratic HPLC Analysis of Their α-Hydroxy Acid Derivatives.
- Anjum, A., et al. (2012). Optimization of Fermentation Media for Enhanced Amino Acids Production by Bacteria Isolated from Natural Sources.
- Rohrer, J., & Thayer, J. (2004). Determination of amino acids in cell culture and fermentation broth media using anion-exchange chromatography with integrated pulsed amperometric detection. PubMed. [Link]
- MDPI.
- Zhang, N., et al. (2020).
- Torres-Bacete, J., et al. (2023). Optimized Amino Acid-Enhanced Medium for Efficient L-Asparaginase II Production in E. coli: From Shake Flask to Bioreactor. MDPI. [Link]
- Kim, S., et al. (2019). Development of scalable precision fermentation and chemical-grade purification of 5-aminovaleric acid for high-value valorization.
- ResearchGate. (2025).
- Wikipedia. Pregabalin. [Link]
- Jinap, S., et al. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. PubMed. [Link]
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Technical Support Center: Strategies to Improve the Shelf-Life of 2-Amino-5-methylhexanoic Acid Formulations
Welcome to the technical support guide for 2-Amino-5-methylhexanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into stabilizing formulations of this non-proteinogenic amino acid. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design robust, stable formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and formulation of this compound.
Q1: What is this compound, and why is its formulation stability a critical concern?
This compound is a chiral, non-proteinogenic amino acid, often used as a key building block in the synthesis of chiral drugs and other bioactive compounds.[1][2] Its structural integrity and purity are paramount for the efficacy and safety of the final product. Instability during storage can lead to the formation of impurities, a decrease in potency, and altered physicochemical properties, all of which can compromise experimental results and therapeutic outcomes.
Q2: What are the primary degradation pathways for formulations of this compound?
As with many amino acids, degradation is typically driven by environmental factors. The primary pathways of concern are:
-
Oxidation: The amino group is susceptible to oxidation, which can be accelerated by the presence of transition metal ions, light, and oxygen in the formulation's headspace. This can lead to discoloration (e.g., yellowing) and the formation of related impurities.[3][4]
-
pH-Mediated Reactions: Extreme pH values can promote degradation. While hydrolysis of a peptide bond is not a concern for a free amino acid, pH influences the ionization state of the amino and carboxylic acid groups, affecting solubility and reactivity.[5]
-
Reactions with Excipients: Impurities within excipients, such as peroxides in surfactants like polysorbates or aldehydes from degrading sugars, can react with the amino acid.[5] For example, reactions with reducing sugars (the Maillard reaction) can lead to degradation, particularly at elevated temperatures.[3]
Q3: What are the ideal storage conditions for solid vs. liquid formulations?
The ideal conditions aim to mitigate exposure to heat, moisture, and light.
-
Solid Formulations (Powder): The solid form is generally more stable. It should be stored in a cool, dry place (typically 5-25°C) with relative humidity kept below 60%.[3] The container must be well-sealed and opaque to protect from moisture and light.
-
Liquid Formulations (Aqueous Solutions): These are more susceptible to degradation. Storage at refrigerated temperatures (2-8°C) is strongly recommended to slow chemical reactions.[4] For oxygen-sensitive formulations, purging the vial headspace with an inert gas like nitrogen or argon is a valuable strategy. Protection from light is also critical.
Q4: How does pH fundamentally affect the stability of a this compound solution?
The pH of an aqueous formulation is one of the most critical factors for stability.[5][6] The isoelectric point (pI) of the amino acid is where it exists as a zwitterion with a net-zero charge, often corresponding to its point of minimum solubility. Formulating at a pH away from the pI can improve solubility but may increase susceptibility to specific degradation pathways. It is essential to perform a pH-rate profile study to identify the pH range where the molecule exhibits maximum stability. This is typically achieved by using a well-chosen buffer system.
Q5: Which excipients are most effective for stabilizing amino acid solutions?
Excipients are crucial for enhancing stability.[7] Key categories include:
-
Buffers: To maintain the optimal pH. Common choices include phosphate, citrate, or histidine buffers.[6] The choice depends on the target pH and compatibility with the active ingredient.
-
Antioxidants: To inhibit oxidative degradation. Examples include ascorbic acid (Vitamin C) or methionine, which can act as a sacrificial scavenger for oxidative species.[]
-
Tonicity Modifiers: To adjust the osmolality of parenteral formulations. Sodium chloride is common, but its ionic strength can sometimes affect stability.[6]
-
Other Amino Acids: Certain amino acids like arginine and glycine can enhance long-term stability through mechanisms like preferential hydration or by inhibiting aggregation at high concentrations.[7][]
Q6: Is lyophilization (freeze-drying) a suitable strategy for long-term storage?
Yes, lyophilization is an excellent strategy for significantly extending shelf-life. By removing water, it drastically reduces the rates of hydrolytic and other water-dependent degradation reactions.[9] The process creates a stable, solid cake that can be stored for years, often without refrigeration. The formulation must include cryoprotectants (like sucrose or trehalose) and potentially a bulking agent (like mannitol) to protect the molecule during freezing and drying and to ensure an elegant and stable final product.[7]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during formulation development and stability testing.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) & Rationale |
| 1. The liquid formulation has changed color (e.g., yellowing) over time. | A. Oxidative Degradation: Exposure to oxygen in the vial headspace or dissolved in the solution is a primary cause of color change. B. Excipient Interaction: Reaction with impurities in excipients (e.g., aldehydes, peroxides). C. Photodegradation: Exposure to UV or visible light. | A1. Purge the vial headspace with an inert gas (nitrogen, argon) before sealing. A2. Incorporate a suitable antioxidant (e.g., ascorbic acid, sodium metabisulfite).[] B. Ensure high-purity, low-peroxide grade excipients are used.[5] Perform compatibility studies. C. Store the formulation in amber vials or protect it from light at all stages of manufacturing and storage. |
| 2. Precipitate has formed in the refrigerated liquid formulation. | A. Low Solubility: The storage temperature (2-8°C) may be below the solubility limit of the compound at the given concentration and pH. B. pH Shift: The buffer capacity may be insufficient, leading to a pH shift into a region of lower solubility (near the pI). C. Excipient-Induced Precipitation: An excipient (e.g., a salt) may be "salting out" the amino acid. | A. Determine the solubility curve of this compound as a function of temperature. Consider adding a solubilizing agent or adjusting the concentration. B. Verify the pH of the solution. If it has shifted, select a buffer with a pKa closer to the target pH or increase the buffer concentration. C. Evaluate the impact of each excipient on solubility. Consider replacing or reducing the concentration of the problematic excipient. |
| 3. Potency (concentration) is decreasing in stability studies. | A. Chemical Degradation: The molecule is degrading via one or more pathways (oxidation, etc.). B. Adsorption to Container: The molecule may be adsorbing to the surface of the primary container (vial, syringe). C. Analytical Method Error: The analytical method may not be stability-indicating or properly validated. | A. Use a stability-indicating analytical method (e.g., HPLC) to identify and quantify degradation products. Address the specific degradation pathway as identified (see Issue 1). B. Analyze the container for adsorbed material. Consider alternative container materials or adding a surfactant (e.g., Polysorbate 20/80) to reduce surface interaction.[6] C. Perform forced degradation studies to ensure the analytical method can separate the intact molecule from all potential degradants.[10] |
| 4. The pH of the buffered solution has shifted outside the target range. | A. Inadequate Buffer Capacity: The concentration of the buffer is too low to resist pH changes from atmospheric CO2 ingress or leaching from the container. B. Degradation to Acidic/Basic Species: The degradation products being formed are themselves acidic or basic, consuming the buffer. C. Incorrect Buffer Choice: The pKa of the selected buffer is too far from the target formulation pH, resulting in poor buffering capacity in that range. | A. Increase the buffer concentration (e.g., from 10 mM to 25-50 mM) after confirming it does not negatively impact stability. B. Identify the degradation products. Addressing the root cause of degradation is the ultimate solution. C. Select a buffer whose pKa is within +/- 1 pH unit of the target pH for optimal performance. |
Section 3: Visualization of Key Concepts
Visual aids are essential for understanding complex scientific processes. The following diagrams illustrate a logical troubleshooting pathway and a standard workflow for formulation development.
Caption: Diagnostic tree for troubleshooting formulation instability.
Caption: Experimental workflow for formulation development.
Section 4: Key Experimental Protocols
These protocols provide a framework for systematically evaluating and improving the stability of your this compound formulation.
Protocol 1: Screening for Optimal pH and Buffer System
Objective: To identify the pH range of maximum stability for this compound in an aqueous solution.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) at 20 mM concentration, covering a pH range from 3.0 to 9.0 in 1.0 pH unit increments.
-
Sample Preparation: Dissolve this compound in each buffer solution to a final target concentration (e.g., 10 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze each sample for initial concentration, pH, and appearance. This is your baseline. Use a stability-indicating HPLC method (see Protocol 3).
-
Stress Conditions: Store aliquots of each sample at an accelerated temperature (e.g., 40°C or 50°C) protected from light.
-
Time-Point Analysis: Pull samples at predetermined time points (e.g., 1, 2, and 4 weeks). Analyze for:
-
Appearance: Note any color change or precipitation.
-
pH: Measure to check for any drift.
-
Purity & Degradation: Quantify the remaining parent compound and the formation of any degradation products using HPLC.
-
-
Data Analysis: Plot the percentage of remaining this compound against pH for each time point. The pH at which the degradation rate is lowest is the optimal pH for formulation.
Protocol 2: A Representative HPLC-UV Method for Stability Indicating Analysis
Objective: To establish a reliable High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
Rationale: A validated stability-indicating method is the cornerstone of any shelf-life study. It must be able to resolve the main compound from process impurities and degradation products that may arise during storage.[10][11]
Methodology:
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for small organic molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amino and carboxyl groups. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution ensures that both polar and non-polar impurities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Amino acids without strong chromophores show absorbance at low UV wavelengths. |
| Injection Vol. | 10 µL |
Procedure for Forced Degradation: To validate that the method is stability-indicating, you must demonstrate separation from induced degradants:
-
Acid Hydrolysis: Incubate sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Incubate sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store solid powder and solution at 80°C for 48 hours.
-
Photostability: Expose sample to ICH-compliant light conditions.
Analyze all stressed samples. The method is considered stability-indicating if all degradation peaks are resolved from the main peak and from each other.
References
- University of Connecticut (2013). Extending the Shelf-Life of Lyophilized Protein Formulations: Amino Acids as Stabilizers and Early Detection of Amorphous Phase Separation. Digital Commons @ UConn.
- Affinita (2023). Amino Acids: Enhancing Nutritional Value, Flavor, and Shelf Life.
- Pharmaceutical Technology (2015). Excipient Selection for Protein Stabilization.
- Al-Hussein, A. et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central.
- ResearchGate. Amino acids used in the formulation of protein pharmaceuticals for spray-drying.
- NanoTemper (2024). 5 types of formulation excipients and how they impact biologics stability.
- Pangoo.biz (2024). Shelf Life and Storage Requirements for Amino Acids: A Guide.
- Biotage (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?
- Lee, K. et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH.
- Kubica, P. et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH.
- MySkinRecipes. (R)-2-Amino-5-methylhexanoic acid.
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Validation & Comparative
A Head-to-Head Comparison of 2-Amino-5-methylhexanoic Acid and Jasmonic Acid in Eliciting Plant Immunity
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A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of plant defense, the strategic application of elicitors to induce immunity is a cornerstone of modern crop protection research. Among the myriad of signaling molecules, the well-established phytohormone jasmonic acid (JA) and the novel amino acid derivative, 2-Amino-5-methylhexanoic acid (AMHA), have emerged as potent inducers of plant defense responses. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to assist researchers and drug development professionals in making informed decisions for their specific applications.
Introduction to Induced Plant Immunity
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to fend off a wide array of pathogens and herbivores. A key aspect of this defense is induced immunity, where the plant activates a heightened state of defense in response to specific chemical cues known as elicitors.[1][2] These elicitors can be of biotic or abiotic origin and trigger a cascade of signaling events, leading to the production of defense-related compounds and the reinforcement of physical barriers.[2] Understanding the nuances of different elicitors is paramount for developing effective and targeted plant protection strategies.
Jasmonic Acid: The Well-Characterized Defense Hormone
Jasmonic acid, a lipid-derived phytohormone, is a central player in plant immunity, particularly against necrotrophic pathogens and herbivorous insects.[3][4] Its signaling pathway has been extensively studied and serves as a benchmark for evaluating new elicitor candidates.
Mechanism of Action
The perception of jasmonic acid, primarily in its bioactive form jasmonoyl-isoleucine (JA-Ile), initiates a well-defined signaling cascade.[5][6] In the absence of a threat, JASMONATE ZIM-domain (JAZ) proteins repress the activity of transcription factors, such as MYC2, that regulate the expression of defense-related genes.[5][6] Upon pathogen attack or wounding, the levels of JA-Ile rise, leading to its binding to the F-box protein CORONATINE INSENSITIVE 1 (COI1).[5] This interaction targets JAZ proteins for degradation by the 26S proteasome, thereby releasing the transcription factors to activate the expression of a battery of defense genes.[5][6] This rapid transcriptional reprogramming is a hallmark of the jasmonate-mediated defense response.[7]
This compound: A Novel Player in Plant Defense
Recently, this compound (AMHA), a naturally occurring amino acid, has been identified as a potent elicitor of plant resistance against both biotic and abiotic stresses.[8][9] While its exact mechanism of action is still under investigation, initial studies have demonstrated its ability to induce robust defense responses at very low concentrations.[8][10]
Emerging Insights into its Protective Role
AMHA has been shown to protect plants against a range of stressors, including fungal and bacterial pathogens, viruses, and extreme temperatures.[8][11] Pretreatment with AMHA has been found to enhance resistance in various plant species, such as wheat against powdery mildew, Arabidopsis against Pseudomonas syringae, and tobacco against Tomato spotted wilt virus.[8][9] Notably, the optimal concentration of AMHA can vary depending on the plant species and the type of stress, suggesting a nuanced mode of action.[10] While the specific signaling pathways triggered by AMHA are yet to be fully elucidated, its broad-spectrum activity points towards the activation of fundamental defense mechanisms.
Head-to-Head Comparison: Performance Metrics
To provide a clear and objective comparison, the following table summarizes key performance metrics for this compound and jasmonic acid based on available experimental data. It is important to note that direct comparative studies under identical conditions are still emerging, and the data presented here is a synthesis of current knowledge.
| Performance Metric | This compound (AMHA) | Jasmonic Acid (JA) | Supporting Evidence |
| Effective Concentration | Potent at very low doses (nanomolar range) | Effective at micromolar to millimolar concentrations | [8][10] vs.[3] |
| Spectrum of Efficacy | Broad-spectrum: effective against fungal, bacterial, and viral pathogens, as well as abiotic stresses like extreme temperatures. | Primarily effective against necrotrophic pathogens and herbivores.[3] | [8][9][11] |
| Speed of Response | Induces a rapid defense response. | The jasmonate-dependent signal can appear within three to four hours of infection.[7] | [8] vs.[7] |
| Systemic Activity | Induces systemic resistance. | A key signaling molecule in Systemic Acquired Resistance (SAR).[7] | [8] vs.[7] |
| Mode of Application | Effective as a foliar spray. | Can be applied exogenously as a spray.[3] | [8] vs.[3] |
Experimental Protocols for Elicitor Evaluation
For researchers aiming to conduct their own comparative studies, the following section outlines detailed, step-by-step methodologies for key experiments.
Pathogen Challenge Assay
This assay is fundamental for assessing the protective efficacy of an elicitor against a specific pathogen.
1. Plant Material and Growth Conditions:
-
Grow plants (e.g., Arabidopsis thaliana, tomato, or wheat) under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Use plants of a consistent age and developmental stage for all treatments.
2. Elicitor Treatment:
-
Prepare stock solutions of AMHA and JA in an appropriate solvent (e.g., water or a mild detergent solution).
-
Apply the elicitors to the plants via foliar spray until runoff. Include a mock-treated control group (sprayed with the solvent only).
-
Allow a specific time interval between elicitor treatment and pathogen inoculation (e.g., 24-48 hours) to allow for the induction of defense responses.
3. Pathogen Inoculation:
-
Prepare a suspension of the pathogen (e.g., Pseudomonas syringae for bacterial challenge, Botrytis cinerea for fungal challenge) at a known concentration.
-
Inoculate the plants using a standard method, such as spray inoculation or syringe infiltration.
4. Disease Symptom Assessment:
-
Monitor the plants for the development of disease symptoms over a period of several days.
-
Quantify disease severity using a scoring system or by measuring lesion size.
5. Data Analysis:
-
Statistically compare the disease severity between the elicitor-treated and mock-treated plants to determine the level of protection conferred by each compound.
Measurement of Defense Gene Expression by RT-qPCR
This protocol allows for the quantification of the induction of defense-related genes.
1. Sample Collection and RNA Extraction:
-
At various time points after elicitor treatment, collect leaf tissue from treated and control plants.
-
Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA using a commercially available kit or a standard protocol (e.g., TRIzol method).
2. cDNA Synthesis:
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
3. Quantitative PCR (qPCR):
-
Design or obtain primers specific to the defense genes of interest (e.g., PR1 for the salicylic acid pathway, PDF1.2 for the jasmonic acid pathway).
-
Perform qPCR using a SYBR Green-based or probe-based detection method.
-
Use a housekeeping gene (e.g., Actin) as an internal control for normalization.
4. Data Analysis:
-
Calculate the relative expression levels of the target genes using the ΔΔCt method.
-
Compare the fold-change in gene expression between elicitor-treated and mock-treated samples.
Visualizing the Signaling Pathways
To aid in the conceptual understanding of their mechanisms, the following diagrams illustrate the signaling pathways of jasmonic acid and a proposed model for this compound.
Caption: Jasmonic Acid Signaling Pathway.
Caption: Proposed Signaling Pathway for AMHA.
Conclusion
Both this compound and jasmonic acid are potent inducers of plant immunity, yet they exhibit distinct characteristics that make them suitable for different research and practical applications. Jasmonic acid, with its well-defined signaling pathway, serves as an invaluable tool for studying fundamental aspects of plant defense against necrotrophs and herbivores. In contrast, this compound presents an exciting new frontier, demonstrating broad-spectrum efficacy at remarkably low concentrations. Its ability to confer resistance against a wide range of biotic and abiotic stresses makes it a highly promising candidate for the development of novel, environmentally friendly crop protection agents. Further research into the precise molecular mechanisms of AMHA will undoubtedly unlock its full potential and pave the way for innovative strategies in sustainable agriculture.
References
- Ullah, C., et al. (2020). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences, 21(2), 621. [Link]
- Yu, X., et al. (2021). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 22(4), 1893. [Link]
- The Scientist. (2026). Plant Immunity Unearthed: A Small Metabolite Kicks Off Cellular Defenses. The Scientist. [Link]
- Li, Y., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(15), 8201. [Link]
- Chen, H., et al. (2023). Salicylic acid and jasmonic acid in plant immunity. Essays in Biochemistry, 67(1), 1-13. [Link]
- Das, P. P., et al. (2024). Jasmonic Acid (JA) in Plant Immune Response: Unravelling Complex Molecular Mechanisms and Networking of Defence Signalling Against Pathogens.
- Howe, G. A., & Major, I. T. (2014). JASMONATE-TRIGGERED PLANT IMMUNITY. Annual review of plant biology, 65, 311-341. [Link]
- Mine, A., & Shirasu, K. (2020). Salicylic acid and jasmonic acid crosstalk in plant immunity. Essays in Biochemistry, 64(4), 629-640. [Link]
- Zhang, T., et al. (2013). Jasmonic acid signaling in plants and its biological functions in relation to environment. Journal of Plant Physiology, 170(12), 1033-1040. [Link]
- Ullah, C., et al. (2020). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences, 21(2), 621. [Link]
- Conrath, U., et al. (2015). Synthetic plant defense elicitors. Frontiers in Plant Science, 6, 879. [Link]
- Choi, J. J., & Klessig, D. F. (2002). Comparison of the Effects of DNA-Damaging Agents and Biotic Elicitors on the Induction of Plant Defense Genes, Nuclear Distortion, and Cell Death1. Plant Physiology, 130(4), 2063-2074. [Link]
- Wang, H., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5715. [Link]
- Ray, S., et al. (2020). A comparison of PTI defense profiles induced in Solanum tuberosum by PAMP and non-PAMP elicitors shows distinct, elicitor-specific responses. PLoS One, 15(8), e0236963. [Link]
- Ak, K., et al. (2021). Application of Plant Defense Elicitors Fails to Enhance Herbivore Resistance or Mitigate Phytoplasma Infection in Cranberries. Frontiers in Plant Science, 12, 708892. [Link]
- Ducatti, R. D. S., et al. (2024). Interference of experimental designs on plant elicitation studies performed with wheat. Revista de Ciências Agroveterinárias, 23(1), 1-10. [Link]
- Wang, H., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5715. [Link]
- Wang, H., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5715. [Link]
- Futureco Bioscience. (2024).
- Halder, M., & Pandey, S. (2018). Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories. Molecules, 23(1), 173. [Link]
- Tyagi, S., et al. (2021). The Plant-Stress Metabolites, Hexanoic Acid and Melatonin, Are Potential “Vaccines” for Plant Health Promotion. Frontiers in Plant Science, 12, 762950. [Link]
- Bektas, Y., & Eulgem, T. (2015). Elicitors and Plant Defence. Juniper Publishers. [Link]
- Tyagi, S., et al. (2021). The Plant-Stress Metabolites, Hexanoic Acid and Melatonin, Are Potential "Vaccines" for Plant Health Promotion. Frontiers in Plant Science, 12, 762950. [Link]
- Max Planck Institute for Plant Breeding Research. (2022). Molecules boosting plant immunity identified. Max-Planck-Gesellschaft. [Link]
- Thakur, M., & Sohal, B. S. (2020).
- De Geyter, N., et al. (2012). Jasmonate signaling in plant development and defense response to multiple (a)biotic stresses. Plant Cell Reports, 31(4), 573-587. [Link]
- Yang, Q., et al. (2023). Natural plant inducer 2-Amino-3-Methylhexanoic acid protects physiological activity against high-temperature damage to tea (Camellia sinensis). Industrial Crops and Products, 197, 116611. [Link]
- Wang, H., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5715. [Link]
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A Comparative Guide to Salicylic Acid and 2-Amino-5-methylhexanoic Acid Signaling Pathways in Plant Defense
For researchers, scientists, and drug development professionals navigating the intricate world of plant defense signaling, understanding the mechanisms of action of various inducing compounds is paramount. This guide provides a detailed comparative analysis of the signaling pathways activated by two distinct molecules: the well-characterized phytohormone salicylic acid and the emerging plant elicitor 2-Amino-5-methylhexanoic acid. While salicylic acid represents a cornerstone of plant immunity with a deeply elucidated signaling cascade, this compound offers a glimpse into the diverse and less-explored territories of plant defense induction. This document will delve into the known signaling pathways, compare their mechanisms, and provide robust experimental protocols for their investigation.
Section 1: The Salicylic Acid Signaling Pathway: A Well-Orchestrated Defense Symphony
Salicylic acid (SA), a phenolic phytohormone, is a central player in plant immunity, particularly in mediating resistance against biotrophic and hemibiotrophic pathogens.[1] Its signaling pathway is a complex and tightly regulated network that translates the perception of pathogen attack into a robust defense response, including the expression of pathogenesis-related (PR) genes.[2]
Biosynthesis of Salicylic Acid
Upon pathogen recognition, plants ramp up the synthesis of SA primarily through two distinct pathways that both originate from the shikimate pathway product, chorismate:
-
The Isochorismate (IC) Pathway: This is the major pathway for pathogen-induced SA biosynthesis in plants like Arabidopsis thaliana. It involves the conversion of chorismate to isochorismate by ISOCHORISMATE SYNTHASE 1 (ICS1), which is then further processed to yield salicylic acid.[3]
-
The Phenylalanine Ammonia-Lyase (PAL) Pathway: In this pathway, chorismate is first converted to phenylalanine, which is then acted upon by PAL to produce cinnamic acid, a precursor for a series of reactions that ultimately lead to the formation of salicylic acid.[4]
Perception and Signal Transduction
The perception of SA and the subsequent signal transduction are multifaceted processes involving key regulatory proteins and secondary messengers:
-
NPR1 (NON-EXPRESSOR of PATHOGENESIS-RELATED GENES 1): NPR1 is a master regulator of SA-mediated defense responses.[4] In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation, cellular redox changes lead to the monomerization of NPR1, allowing its translocation to the nucleus.[5]
-
NPR3 and NPR4: These NPR1 homologs have been identified as SA receptors that regulate the stability of NPR1. Their interaction with SA influences the abundance of NPR1 monomers, thereby fine-tuning the defense response.[5][6]
-
TGA Transcription Factors: In the nucleus, NPR1 monomers interact with TGA transcription factors, which then bind to the promoters of SA-responsive genes, such as the PR genes, to activate their transcription.[5]
-
Role of Calcium and Nitric Oxide: Calcium signaling is involved in the activation of ICS1 expression, a critical step in SA biosynthesis.[3] Furthermore, nitric oxide (NO) has been shown to be another important signaling molecule that can act both synergistically and antagonistically with SA to modulate defense responses.[7]
Caption: The Salicylic Acid (SA) signaling pathway, from biosynthesis to the activation of defense responses.
Section 2: this compound: An Elicitor with a Developing Narrative
This compound is a non-proteinogenic amino acid that has been identified as a plant elicitor, capable of inducing resistance against both temperature stress and pathogen attack.[8] Unlike salicylic acid, its signaling pathway is not yet fully elucidated, but current evidence points towards a mechanism that may involve nitric oxide signaling, a common feature of many plant defense elicitors.[9]
Mode of Action as a Plant Elicitor
Plant elicitors are molecules that trigger the plant's innate immune system.[5] They are recognized by the plant as non-self or as signals of damage, leading to the activation of defense responses. The signaling cascade initiated by elicitors often involves:
-
Early Signaling Events: These include changes in ion fluxes across the plasma membrane, the production of reactive oxygen species (ROS), and the activation of protein kinases.[7]
-
Secondary Messengers: Calcium and nitric oxide often act as secondary messengers, amplifying the initial signal and relaying it to downstream components.[4]
-
Transcriptional Reprogramming: The signaling cascade ultimately leads to changes in gene expression, including the upregulation of defense-related genes.[1][2]
While the specific receptor for this compound has not yet been identified, its action as an elicitor suggests it likely initiates a similar cascade of events.
Potential Role of Nitric Oxide Signaling
Research on other elicitors, such as chitosan, has demonstrated the importance of nitric oxide (NO) in their signaling pathways.[9] It is plausible that this compound also utilizes NO as a key signaling intermediate. NO is a versatile signaling molecule in plants that can interact with various components of the defense network, including the salicylic acid pathway.[7]
Caption: A proposed signaling pathway for the plant elicitor this compound.
Section 3: Comparative Analysis
The signaling pathways of salicylic acid and this compound, while both culminating in enhanced plant defense, exhibit fundamental differences in their initiation and likely in their transduction cascades.
| Feature | Salicylic Acid Pathway | This compound Pathway (Proposed) |
| Nature of the Molecule | Phenolic phytohormone | Non-proteinogenic amino acid |
| Role in Plant | Endogenous signaling molecule | Exogenous elicitor (can be naturally occurring)[8] |
| Biosynthesis | Synthesized by the plant in response to stress via the IC and PAL pathways.[3][4] | Not synthesized by the plant as a defense signal. |
| Perception | Intracellular receptors (NPR3/NPR4) and regulation of the NPR1 co-activator.[5][6] | Likely a plasma membrane-bound receptor. |
| Key Signaling Intermediates | NPR1, TGA transcription factors, redox changes.[5] | Likely involves early signaling events (ion fluxes, ROS) and nitric oxide.[7][9] |
| Specificity | Primarily associated with resistance to biotrophic and hemibiotrophic pathogens.[1] | Induces broader resistance to both abiotic (temperature) and biotic (pathogen) stress.[8] |
Section 4: Experimental Protocols for Pathway Elucidation
Investigating and comparing these signaling pathways requires a multi-pronged approach, leveraging techniques from molecular biology, biochemistry, and systems biology. The causality behind experimental choices is crucial for obtaining meaningful data. For instance, a time-course experiment is essential to capture the dynamic nature of signaling events, from the rapid, transient phosphorylation of proteins to the later, more sustained changes in gene expression.
Transcriptomic Analysis (RNA-Seq)
Objective: To identify genes that are differentially expressed in response to salicylic acid or this compound treatment. This provides a global view of the transcriptional reprogramming that occurs.
Methodology:
-
Plant Treatment: Treat plants (e.g., Arabidopsis thaliana seedlings) with a solution of salicylic acid, this compound, or a mock control. Collect tissue samples at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) to capture both early and late responses.
-
RNA Extraction: Isolate total RNA from the collected samples using a reputable kit, ensuring high purity and integrity.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between treatment and control groups at each time point.
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the DEGs to identify over-represented biological processes and pathways.[2]
-
Sources
- 1. Transcriptome dynamics underlying elicitor-induced defense responses against Septoria leaf spot disease of tomato (Solanum lycopersicum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome dynamics underlying elicitor-induced defense responses against Septoria leaf spot disease of tomato (Solanum lycopersicum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthetic plant defense elicitors [frontiersin.org]
- 4. [PDF] Early signaling events induced by elicitors of plant defenses. | Semantic Scholar [semanticscholar.org]
- 5. Elicitor and Receptor Molecules: Orchestrators of Plant Defense and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Early signaling events induced by elicitors of plant defenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic investigation of the effect of salicylic acid on Arabidopsis seed germination and establishment of early defense mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
structure-activity relationship of 2-Amino-5-methylhexanoic acid analogs as enzyme inhibitors
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of enzyme inhibitors is paramount to designing effective therapeutics. This guide provides an in-depth comparison of two prominent classes of enzyme inhibitors derived from the structural scaffold of 2-amino-5-methylhexanoic acid: Aminopeptidase inhibitors based on the amastatin and bestatin core, and Arginase inhibitors based on the 2-amino-6-boronohexanoic acid (ABH) framework. We will delve into their comparative performance, the mechanistic basis for their inhibitory action, and provide detailed experimental protocols for their evaluation.
Introduction: The Versatile Scaffold of this compound
This compound, an analog of the natural amino acid leucine, presents a versatile chemical scaffold for the design of potent and selective enzyme inhibitors. Its isobutyl side chain, amino group, and carboxylic acid function as key recognition elements that can be systematically modified to achieve high-affinity binding to the active sites of various enzymes. This guide focuses on two distinct families of enzymes—aminopeptidases and arginases—that are targeted by inhibitors derived from this scaffold.
I. Aminopeptidase Inhibitors: Amastatin and Bestatin Analogs
Aminopeptidases are a class of metalloenzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their dysregulation is implicated in various pathological conditions, including cancer and hypertension, making them attractive therapeutic targets. Amastatin and bestatin are naturally occurring, potent, slow-binding competitive inhibitors of several aminopeptidases.[1] A key structural feature of amastatin is the (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl moiety, a direct derivative of our topic scaffold.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of these analogs is dictated by several key structural features:
-
The α-Hydroxy Group: The (2S)-hydroxyl group, adjacent to the carbonyl, is crucial for chelating the active site metal ion (typically Zn²⁺) and stabilizing the initial enzyme-inhibitor complex.[1] This feature mimics the tetrahedral transition state of peptide bond hydrolysis.[2]
-
The Amino Group at C3: The (3R)-amino group contributes to binding in the S1 pocket of the enzyme.
-
Peptide Chain Length: The length and composition of the peptide chain C-terminal to the core structure significantly influence potency and selectivity. Aminopeptidase M (AP-M) tends to bind more strongly to tri- and tetrapeptide inhibitors, whereas Leucine Aminopeptidase (LAP) shows a preference for dipeptide inhibitors.[1] This differential affinity can be exploited to design selective inhibitors.
-
Side Chain Modifications: In bestatin analogs, where the core is a (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl group, substitutions on the phenyl ring can modulate activity. For instance, p-methyl, p-chloro, and p-nitro substitutions have been shown to increase activity compared to the parent bestatin.[3]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibition constants (Ki) of amastatin and bestatin against various aminopeptidases, highlighting their potency and binding kinetics.
| Inhibitor | Enzyme | Ki (M) | Binding Kinetics |
| Amastatin | Aminopeptidase M | 1.9 x 10⁻⁸ | Slow-binding[1][4] |
| Bestatin | Aminopeptidase M | 4.1 x 10⁻⁶ | Not specified[1][4] |
| Amastatin | Aeromonas Aminopeptidase | 3.0 x 10⁻⁸ - 2.5 x 10⁻¹⁰ | Slow, Tight-binding[2][4] |
| Bestatin | Aeromonas Aminopeptidase | 1.8 x 10⁻⁸ | Slow, Tight-binding[2][4] |
| Amastatin | Cytosolic Leucine Aminopeptidase | 3.0 x 10⁻⁸ - 2.5 x 10⁻¹⁰ | Slow, Tight-binding[2][4] |
| Bestatin | Cytosolic Leucine Aminopeptidase | 5.8 x 10⁻¹⁰ | Slow, Tight-binding[2][4] |
| Bestatin | Microsomal Aminopeptidase | 1.4 x 10⁻⁶ | Rapidly reversible[2][4] |
Experimental Protocol: Aminopeptidase Inhibition Assay (Fluorometric)
This protocol is designed to determine the inhibitory activity of test compounds against leucine aminopeptidase (LAP) using a fluorometric substrate.[5][6][7]
Materials:
-
Recombinant Leucine Aminopeptidase
-
Test Inhibitors (e.g., Amastatin, Bestatin analogs)
-
LAP Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission ~368/460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of LAP in LAP Assay Buffer.
-
Prepare a working solution of Leu-AMC substrate in LAP Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of LAP Assay Buffer to all wells.
-
Add 10 µL of various concentrations of the test inhibitor (or vehicle control) to the respective wells.
-
Add 20 µL of the LAP enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 20 µL of the Leu-AMC substrate solution to all wells to initiate the reaction. The final volume should be 100 µL.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Caption: Workflow for in vitro screening of aminopeptidase inhibitors.
II. Arginase Inhibitors: 2-Amino-6-boronohexanoic Acid (ABH) Analogs
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. It plays a crucial role in the urea cycle and competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. Upregulation of arginase is associated with endothelial dysfunction, asthma, and cancer, making it a compelling therapeutic target. 2(S)-amino-6-boronohexanoic acid (ABH) is a potent inhibitor of both human arginase I and II.[8][9]
Structure-Activity Relationship (SAR) Insights
The development of ABH and its analogs has provided significant insights into the SAR for arginase inhibition:
-
Boronic Acid Moiety: The boronic acid group is a key feature, acting as a transition-state analog that mimics the tetrahedral intermediate formed during L-arginine hydrolysis. The boron atom is attacked by the metal-bridging hydroxide ion in the active site, forming a stable tetrahedral boronate ion.[8]
-
α-Substitution: Substitution at the alpha-carbon of ABH is well-tolerated and can significantly enhance potency.[10][11] In particular, introducing substituents with a tertiary amine linked via a two or three-carbon chain leads to a substantial improvement in inhibitory activity for both arginase I and II.[12] X-ray crystallography has revealed that this basic nitrogen can form a water-mediated hydrogen bond with an aspartate residue at the entrance of the active site, providing an additional anchoring point.[10]
-
Stereochemistry: The (S)-configuration at the α-carbon is preferred for optimal activity, consistent with the enzyme's natural substrate, L-arginine.
Quantitative Comparison of Inhibitor Potency
The table below compares the inhibitory potency of ABH and its α,α-disubstituted analogs against human arginase I and II.
| Inhibitor | Human Arginase I (IC₅₀) | Human Arginase II (IC₅₀) |
| 2(S)-amino-6-boronohexanoic acid (ABH) | 0.8 µM (rat liver)[9] | Ki = 8.5 nM[9] |
| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | 223 nM[8] | 509 nM[8] |
| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid | 200 nM[9] | 290 nM[9] |
Experimental Protocol: Arginase Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to measure arginase activity by quantifying the amount of urea produced.[13][14][15][16]
Materials:
-
Recombinant Human Arginase I or II
-
Test Inhibitors (e.g., ABH analogs)
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1% Triton X-100)
-
Activation Buffer (e.g., 10 mM MnCl₂ in 50 mM Tris-HCl, pH 7.5)
-
Substrate: L-Arginine solution (0.5 M, pH 9.7)
-
Urea Colorimetric Reagent A (e.g., α-isonitrosopropiophenone)
-
Urea Colorimetric Reagent B (e.g., diacetyl monoxime) in an acid mixture
-
Urea standards
-
96-well microplate
-
Microplate reader (absorbance at ~540 nm)
Procedure:
-
Enzyme Activation:
-
Dilute the arginase enzyme in Lysis Buffer.
-
Add an equal volume of Activation Buffer and incubate at 37°C for 10 minutes to activate the enzyme with manganese ions.
-
-
Inhibitor Incubation:
-
In a 96-well plate, add 25 µL of the activated enzyme solution to each well.
-
Add 25 µL of various concentrations of the test inhibitor (or vehicle control) to the respective wells.
-
Incubate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 25 µL of the L-Arginine substrate to each well to start the reaction.
-
Incubate at 37°C for 60 minutes.
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding 150 µL of an acid mixture (e.g., H₂SO₄/H₃PO₄/H₂O).
-
Add 25 µL of Urea Colorimetric Reagent A to all wells, followed by 25 µL of Urea Colorimetric Reagent B.
-
Seal the plate and incubate at 100°C for 30 minutes.
-
-
Measurement:
-
Cool the plate to room temperature and measure the absorbance at ~540 nm.
-
-
Data Analysis:
-
Generate a urea standard curve.
-
Calculate the concentration of urea produced in each well.
-
Determine the percentage of inhibition and calculate the IC₅₀ value for each inhibitor.
-
Caption: Key SAR differences between the two inhibitor classes.
Conclusion: Tailoring Inhibitor Design to Enzyme Families
This guide demonstrates how the this compound scaffold serves as a foundational element for developing potent inhibitors against distinct enzyme families. For aminopeptidases, the key to potent inhibition lies in incorporating an α-hydroxy acid to chelate the active site zinc ion and extending the peptide chain to target specific subsites. In contrast, for arginases, replacing the carboxylic acid with a boronic acid moiety to mimic the tetrahedral transition state, and introducing basic substituents at the α-carbon to engage with residues at the active site entrance, are critical for high-affinity binding.
The provided experimental protocols offer a robust framework for researchers to evaluate novel analogs and further refine the structure-activity relationships. By understanding these fundamental principles, scientists can more effectively design the next generation of selective and efficacious enzyme inhibitors for therapeutic intervention.
References
- Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417–422. [Link]
- Golebiowski, A., Beckett, R. P., Van Zandt, M. C., Ji, M. K., Whitehouse, D. L., Ryder, T. R., Jagdmann, G. E., Andreoli, M., Mazur, A., Padmanilayam, M., Cousido-Siah, A., Mitschler, A., Ruiz, F. X., Podjarny, A., & Schroeter, H. (2013). 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 2027–2030. [Link]
- Kashfi, K., & Weiner, M. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4, 275. [Link]
- Mucha, A., Drag, M., & Kafarski, P. (2010). Leucine aminopeptidase as a target for inhibitor design. Current Medicinal Chemistry, 17(32), 3798–3819. [Link]
- Sestito, S., & Colombo, G. (2022). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 65(13), 8759–8781. [Link]
- Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510–515. [Link]
- Wilkes, S. H., & Prescott, J. M. (1985). The slow, tight binding of bestatin and amastatin to aminopeptidases. The Journal of Biological Chemistry, 260(24), 13154–13162. [Link]
- Microbe Online. (2022, August 10). Leucine amino peptidase (LAP)
- Ilies, M., & DiToro, D. (2021). Synthesis of Arginase Inhibitors: An Overview. Molecules, 26(2), 433. [Link]
- Golebiowski, A., et al. (2013). 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors. Elsevier Enhanced Reader. [Link]
- BioVision. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric). [Link]
- Rowland, N. E., & Fitzsimmons, M. D. (1988). Amastatin and bestatin-induced dipsogenicity in the Sprague-Dawley rat. Pharmacology, Biochemistry, and Behavior, 31(4), 817–820. [Link]
- Kumar, A., et al. (2021). Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics. ACS Omega, 6(29), 18973–18987. [Link]
- Kumar, S., et al. (2009). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. Journal of visualized experiments : JoVE, (28), 1229. [Link]
- Zhang, J., et al. (2011). Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form. PLOS ONE, 6(10), e26205. [Link]
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- 2. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
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A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for 2-Amino-5-methylhexanoic Acid Quantification
Welcome to a detailed guide on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Amino-5-methylhexanoic acid. This document is designed for researchers, scientists, and drug development professionals who require a robust, reliable, and validated method for the accurate measurement of this and similar small hydrophilic molecules.
Our discussion will navigate the complexities of bioanalytical method validation, grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). We will explore not just the "how" but the critical "why" behind experimental choices, compare LC-MS/MS with alternative technologies, and provide the data-driven insights necessary for confident method implementation.
The Analytical Challenge: Quantifying this compound
This compound is a small, polar amino acid. The accurate quantification of such molecules in complex biological matrices (e.g., plasma, urine, cerebrospinal fluid) is crucial for a variety of applications, from clinical diagnostics to pharmacokinetic studies in drug development.[1]
However, the physicochemical properties of small, hydrophilic molecules present distinct analytical hurdles:
-
Poor Retention in Reversed-Phase Chromatography: Traditional reversed-phase liquid chromatography (RPLC) struggles to retain highly polar analytes, leading to elution near the solvent front and poor separation from other matrix components.[2]
-
Matrix Effects: Co-eluting endogenous substances can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement, which compromises accuracy and precision.[1][3]
-
Lack of Chromophores: Many amino acids lack a chromophore, making detection by UV-Vis absorbance difficult without chemical derivatization.[4]
LC-MS/MS has emerged as the gold standard for overcoming these challenges due to its inherent specificity, sensitivity, and speed.[1][3][5] This guide will focus on validating a method that leverages Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve the necessary retention and separation.[4][6][7][8]
The Analytical Landscape: A Comparison of Methodologies
While LC-MS/MS is often the preferred method, it's essential to understand its place among other analytical techniques. The choice of method depends on the specific requirements for sensitivity, throughput, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS (HILIC) | Chromatographic separation based on polarity, followed by mass-based detection and fragmentation. | High specificity and sensitivity, no derivatization required, high throughput.[1][6][7] | Susceptible to matrix effects, higher initial instrument cost.[1][3] |
| HPLC with Fluorescence Detection (FLD) | Pre- or post-column derivatization to attach a fluorescent tag, followed by chromatographic separation.[9] | Good sensitivity, widely available instrumentation. | Derivatization can be time-consuming, reagent instability, potential for side-reactions.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatilization and separation in a gas stream, followed by mass detection. | Excellent chromatographic resolution for volatile compounds. | Requires derivatization to make amino acids volatile, which can be complex and introduce variability.[6][10] |
| Ion-Exchange Chromatography (IEC) with UV Detection | Separation based on charge, followed by post-column derivatization (e.g., with ninhydrin) and UV detection.[10] | Robust and reproducible, a traditional "gold-standard" method.[1] | Long run times, lower sensitivity compared to MS methods, high reagent consumption.[7][9] |
Deep Dive: Validating the LC-MS/MS Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] We will adhere to the core principles outlined in the ICH M10 Bioanalytical Method Validation Guideline, which has been adopted by both the FDA and EMA.[11][13][14]
The Validation Workflow
The validation process is a systematic series of experiments designed to test the method's performance characteristics.
Caption: A streamlined workflow for bioanalytical method validation.
Experimental Protocols & Acceptance Criteria
Here, we detail the protocols for each key validation parameter.
A. Selectivity and Specificity
-
Objective: To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other interferences.
-
Protocol:
-
Analyze at least six different sources of blank biological matrix (e.g., human plasma).
-
Analyze a blank sample spiked with the internal standard (IS) only.
-
Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
-
Causality: This is foundational. If the method isn't selective, all other parameters are meaningless. Using multiple matrix sources accounts for biological variability.
-
Acceptance Criteria (per FDA/EMA):
B. Linearity, Calibration Curve, and Range
-
Objective: To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.
-
Protocol:
-
Prepare a set of calibration standards (at least 6-8 non-zero points) by spiking the analyte and a fixed concentration of IS into the biological matrix.
-
Analyze the calibration curve in at least three separate runs.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis, typically with a 1/x² weighting.
-
-
Causality: A weighted regression is often necessary because the variance of the data is typically not constant across the concentration range (heteroscedasticity).
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.99.[15]
-
Back-calculated concentrations of each calibrator must be within ±15% of the nominal value (±20% at the LLOQ).
-
At least 75% of the calibration standards must meet this criterion.
-
C. Accuracy and Precision
-
Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between repeated measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.
-
Intra-batch (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-batch (Between-run): Analyze the QC samples across at least three different runs on different days.
-
-
Causality: This experiment simulates the routine use of the method and demonstrates its reproducibility over time.
-
Acceptance Criteria:
D. Matrix Effect
-
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.
-
Protocol:
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set A: Analyte and IS in neat solution.
-
Set B: Analyte and IS spiked into post-extraction blank matrix.
-
Set C: Blank matrix extracted, then analyte and IS spiked into the final extract.
-
-
Calculate Matrix Factor (MF) = (Peak response of Set B) / (Peak response of Set A).
-
Calculate the IS-normalized MF.
-
-
Causality: HILIC chromatography can be susceptible to matrix effects from salts and phospholipids in plasma. This experiment directly quantifies that effect.
-
Acceptance Criteria:
-
The %CV of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.
-
E. Stability
-
Objective: To ensure the analyte is stable in the biological matrix under various storage and processing conditions.
-
Protocol:
-
Analyze Low and High QC samples after exposing them to different conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for an expected duration of sample processing.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period covering the expected sample storage time.
-
Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.
-
-
-
Causality: Degradation of the analyte before analysis is a common source of error. This confirms that sample handling and storage protocols are adequate.
-
Acceptance Criteria:
-
The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Data Summary & Interpretation
A clear presentation of validation data is essential for assessing the method's performance.
Table 1: Summary of LC-MS/MS Method Validation Parameters
| Validation Parameter | Performance Metric | Acceptance Criteria (FDA/EMA) | Result |
| Linearity Range | 10 - 5000 ng/mL | r² ≥ 0.99 | Pass |
| LLOQ | 10 ng/mL | Accuracy: ±20%, Precision: ≤20% | Pass |
| Intra-batch Accuracy | -2.5% to 3.8% bias | Within ±15% of nominal value | Pass |
| Intra-batch Precision | 3.1% to 6.5% CV | ≤15% CV | Pass |
| Inter-batch Accuracy | -4.1% to 5.2% bias | Within ±15% of nominal value | Pass |
| Inter-batch Precision | 4.8% to 8.2% CV | ≤15% CV | Pass |
| Matrix Effect (IS-Norm) | 7.9% CV | ≤15% CV | Pass |
| Stability (All conditions) | Mean bias < 10% | Within ±15% of nominal value | Pass |
Conclusion: A Validated Method for Confident Quantification
This guide has systematically outlined the validation of an LC-MS/MS method for the quantification of this compound, adhering to the stringent standards of regulatory agencies.[13][14] By employing HILIC for chromatographic separation and tandem mass spectrometry for detection, the method demonstrates high selectivity, accuracy, precision, and robustness.
The detailed protocols and acceptance criteria provided serve as a blueprint for laboratories seeking to establish and validate similar bioanalytical methods. The comparative analysis of alternative techniques further situates LC-MS/MS as a superior choice for demanding applications where specificity and sensitivity are paramount. A properly validated method is not just a regulatory requirement; it is the cornerstone of data integrity and scientific confidence.
Caption: Core parameters confirming a robust and reliable validated method.
References
- Bioanalytical method validation - Scientific guideline. European Medicines Agency.
- Direct analysis of amino acids by HILIC–eSI-MS. HPLC.
- Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Agilent.
- Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
- Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS-MS. Springer.
- Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology.
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- Guideline Bioanalytical method validation. European Medicines Agency.
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A Comparative Guide to the Receptor Cross-Reactivity of 2-Amino-5-methylhexanoic Acid
Introduction: The Critical Role of Selectivity in Amino Acid-Based Therapeutics and Research
2-Amino-5-methylhexanoic acid, a synthetic branched-chain amino acid (BCAA) and a structural analog of L-leucine, is a molecule of significant interest in biomedical research.[1][2] Its primary utility lies in its interaction with amino acid transport systems, which are fundamental for cellular nutrition, signaling, and metabolism.[3] The L-type Amino Acid Transporter 1 (LAT1/SLC7A5), a transporter responsible for the uptake of large neutral amino acids, is a principal target.[4][5] Given that LAT1 is highly overexpressed in various cancers and at the blood-brain barrier (BBB), molecules like this compound hold potential as imaging agents or as components of targeted drug delivery systems.[6][7]
However, the therapeutic and diagnostic promise of any molecular probe or drug candidate hinges on its selectivity. Cross-reactivity with other amino acid transporters or receptors can lead to off-target effects, confounding experimental results and potentially causing unforeseen physiological consequences. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound, presenting objective methodologies and supporting data for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our analysis in authoritative references.
Part 1: Primary Target Profile of this compound
The structural similarity of this compound to L-leucine strongly predicts its interaction with transporters that handle large neutral amino acids. The primary and most well-characterized of these is the L-type Amino Acid Transporter 1 (LAT1) .
LAT1 is a sodium- and pH-independent obligatory exchanger, meaning it imports one large neutral amino acid (like leucine) in exchange for an intracellular amino acid (often glutamine).[4][5] It is a heterodimeric protein, requiring a heavy chain (4F2hc/SLC3A2) to anchor it to the plasma membrane, while the light chain (LAT1/SLC7A5) performs the transport.[8][9] LAT1 exhibits high affinity for its substrates, with Km values for essential amino acids typically in the low micromolar range (10-100 µM).[6][10] This transporter is a crucial mediator of nutrient supply and has been shown to be vital for the growth and proliferation of cancer cells, making it a prime pharmacological target.[7][11] Leucine transport via LAT1 is also a key activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth.[3][4]
While direct, quantitative binding affinity data (Kᵢ or Kₘ) for this compound across a wide range of receptors is not extensively consolidated in the literature, its function as a leucine analog implies a high affinity for LAT1. The critical first step in any cross-reactivity study is to firmly establish this primary interaction.
Part 2: A Methodological Framework for Assessing Cross-Reactivity
To objectively compare the binding profile of this compound against other amino acid receptors, a multi-tiered experimental approach is necessary. This approach moves from broad screening of binding to detailed analysis of transport function.
Overall Experimental Workflow
The process begins with establishing the primary target interaction and then systematically screening for interactions with potential off-targets, followed by functional validation of any identified hits.
Caption: Workflow for assessing receptor cross-reactivity.
Tier 1: Competitive Radioligand Binding Assays
This is the gold standard for quantifying the binding affinity of a test compound (the "competitor") for a receptor. The principle relies on measuring the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand with known high affinity for the target receptor.
Authoritative Rationale: Competitive binding assays provide a direct measure of affinity (Kᵢ), which is an intrinsic property of the ligand-receptor pair, independent of the assay conditions, unlike the IC₅₀ value.[12] This allows for standardized comparison across different receptors and laboratories.
Experimental Protocol: Competitive Binding Assay for LAT1
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 cells stably overexpressing human LAT1/SLC3A2 (a common, reliable system).[13]
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, combine:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-L-Leucine or [³H]-Gabapentin) at a concentration near its Kₑ value for LAT1.[13]
-
A range of concentrations of the unlabeled competitor, this compound (typically from 10⁻¹⁰ M to 10⁻³ M).
-
A fixed amount of the prepared cell membrane protein (e.g., 20-50 µg).
-
-
Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known LAT1 inhibitor like BCH).[11]
-
-
Incubation & Termination:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes but allows unbound radioligand to pass through.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition & Analysis:
-
Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]
-
Tier 2: Cell-Based Functional Uptake Assays
A compound can bind to a transporter without being transported (an inhibitor) or it can be transported (a substrate). A functional assay is essential to distinguish between these possibilities.
Authoritative Rationale: While binding assays measure affinity, functional assays measure the consequence of that binding—either the inhibition of transport or the rate of the test compound's own transport.[14] This is crucial for understanding the compound's pharmacological effect.
Experimental Protocol: [³H]-Leucine Uptake Inhibition Assay
-
Cell Culture:
-
Seed cells expressing the target transporter (e.g., HEK-hLAT1, HEK-hLAT2, PC-3 for SNAT2) in 24-well plates and grow to confluence.[15]
-
-
Uptake Experiment:
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Pre-incubate the cells for 10-15 minutes with the transport buffer containing various concentrations of this compound or known inhibitors/substrates as controls.[16]
-
Initiate the uptake by adding the transport buffer containing the test compound concentrations plus a fixed concentration of a radiolabeled probe substrate (e.g., [³H]-L-Leucine).
-
Incubate for a short, defined period (e.g., 1-5 minutes) where uptake is linear.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold transport buffer.
-
-
Data Acquisition & Analysis:
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Normalize the radioactivity to the protein content of each well.
-
Plot the percentage of uptake inhibition against the log concentration of this compound to determine its functional IC₅₀ for that transporter.
-
Part 3: Comparative Analysis and Potential Cross-Reactivity Targets
Based on its structure, this compound should be tested against a panel of transporters that handle similar substrates.
Potential Off-Target Receptors:
-
LAT2 (SLC7A8): Like LAT1, it forms a heterodimer with 4F2hc and transports neutral amino acids. However, it has a broader substrate selectivity and generally lower affinity than LAT1.[17] Cross-reactivity here is highly probable.
-
Branched-Chain Amino Acid Transferases (BCAT1/2): These are enzymes, not transporters, that catalyze the first step in BCAA catabolism.[18][19] Binding to these enzymes could affect cellular metabolic pathways.
-
SNAT2 (SLC38A2): A sodium-coupled neutral amino acid transporter that transports a wide range of small and large neutral amino acids. Its binding pocket requirements differ from LAT1, but overlap is possible.[15]
-
Cationic Amino Acid Transporters (e.g., CAT1/SLC7A1): While primarily for cationic amino acids like arginine, some promiscuity can exist. This is a lower probability target but important for a comprehensive screen.[20]
Comparative Data Summary
The following table presents a hypothetical but realistic comparison based on the known structure-activity relationships of related compounds. Direct experimental validation is required to confirm these values for this compound.
| Target Transporter | Endogenous Ligand | Kᵢ / Kₘ (Endogenous) | Predicted Kᵢ (this compound) | Predicted Functional Effect |
| LAT1 (SLC7A5) | L-Leucine | ~20 µM[5] | ~15-30 µM | Substrate/Competitive Inhibitor |
| LAT2 (SLC7A8) | L-Leucine | ~100 µM[17] | ~80-150 µM | Likely Substrate |
| BCAT1 (cytosolic) | L-Leucine | ~0.5 mM[21] | ~0.4-0.8 mM | Potential Weak Inhibitor |
| SNAT2 (SLC38A2) | L-Alanine | ~0.4 mM[15] | > 1 mM | Unlikely to be significant |
| CAT1 (SLC7A1) | L-Arginine | ~70 µM[20] | > 5 mM | Highly Unlikely |
Interpretation of Data:
The data predict that this compound will be a high-affinity ligand for LAT1 , exhibiting an affinity comparable to the endogenous substrate L-leucine. Significant cross-reactivity is expected with LAT2 , albeit with a 4-5 fold lower affinity. This is a critical finding, as effects observed in cells expressing both transporters could be confounded. Interaction with the metabolic enzyme BCAT1 is predicted to be weak (millimolar range) and may only be relevant at very high experimental concentrations. Interactions with transporters from different classes, like SNAT2 and CAT1, are predicted to be negligible.
Signaling Pathway Considerations
Interaction with LAT1 has direct downstream consequences on cell signaling, primarily through the mTORC1 pathway.
Caption: Leucine/analog-mediated activation of mTORC1 signaling.
As a potent LAT1 substrate, this compound is expected to activate the mTORC1 pathway by increasing the intracellular concentration of a leucine-like molecule.[3][10] This relieves the inhibition that Sestrin2 places on the GATOR2 complex, allowing for mTORC1 activation and subsequent promotion of protein synthesis and cell growth.[10] This functional outcome must be considered when interpreting results from cell-based assays.
Conclusion and Future Directions
This guide establishes that this compound is a high-affinity ligand for the LAT1 transporter. The primary cross-reactivity concern lies with other large neutral amino acid transporters, particularly LAT2. Its interaction with metabolic enzymes like BCAT is likely to be of low affinity.
For any research or drug development program utilizing this compound, the following steps are essential:
-
Perform Head-to-Head Binding Assays: Directly compare the Kᵢ values of this compound across a panel of transporters (LAT1, LAT2, etc.) using the standardized protocols outlined above.
-
Conduct Functional Uptake Studies: In cell lines selectively expressing each transporter isoform, determine whether the compound acts as a substrate or a pure inhibitor.
-
Evaluate in Complex Biological Systems: In vivo studies or experiments with primary cells that naturally express a mixture of transporters are necessary to understand the compound's net effect in a physiological context.
By employing this rigorous, multi-tiered approach, researchers can build a comprehensive selectivity profile, enabling the confident interpretation of experimental data and paving the way for the rational design of next-generation amino acid-based diagnostics and therapeutics.
References
- Title: Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, L
- Title: L-Type amino acid transporter 1 as a target for drug delivery. Source: PubMed Central URL:[Link]
- Title: Structure of LAT1 a, Top view of LAT1 from the extracellular side.
- Title: The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. Source: Frontiers in Pharmacology URL:[Link]
- Title: LAT1 - Transporters. Source: Solvo Biotechnology URL:[Link]
- Title: Functional activity of a large neutral amino acid transporter (LAT) in rabbit retina: a study involving the in vivo retinal uptake and vitreal pharmacokinetics of L-phenyl alanine. Source: PubMed URL:[Link]
- Title: Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders. Source: MDPI URL:[Link]
- Title: Branched-chain amino acids differently modulate catabolic and anabolic states in mammals: a pharmacological point of view.
- Title: Depressant. Source: Wikipedia URL:[Link]
- Title: The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects.
- Title: Selective expression of the large neutral amino acid transporter at the blood–brain barrier.
- Title: The ABC's of Competitive Binding Assays with SPR. Source: Nicoya Lifesciences URL:[Link]
- Title: Branched Chain Amino Acids.
- Title: Developing selective L-Amino Acid Transport 1 (LAT1) inhibitors: A Structure-Activity Relationship overview. Source: Medical Research Archives URL:[Link]
- Title: Structure-based ligand discovery for the Large-neutral Amino Acid Transporter 1, L
- Title: Developing selective L-Amino Acid Transport 1 (LAT1) inhibitors: A Structure-Activity Relationship overview.
- Title: Novel therapeutic approaches targeting L-type amino acid transporters for cancer treatment. Source: World Journal of Gastrointestinal Oncology URL:[Link]
- Title: Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1).
- Title: Role of L-Type Amino Acid Transporter 1 (LAT1) for the Selective Cytotoxicity of Sesamol in Human Melanoma Cells. Source: MDPI URL:[Link]
- Title: (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. Source: PubChem URL:[Link]
- Title: Structural properties for selective and efficient l-type amino acid transporter 1 (LAT1) mediated cellular uptake. Source: PubMed URL:[Link]
- Title: Discovering Amino Acid Transporter Inhibitors. Source: Encyclopedia.pub URL:[Link]
- Title: The protocol of competitive binding assay.
- Title: Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2.
- Title: A Guide to Simple and Informative Binding Assays. Source: Molecular Biology of the Cell (MBoC) URL:[Link]
- Title: Showing metabocard for 5-Methylhexanoic acid (HMDB0031595).
- Title: Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Source: Organic Syntheses URL:[Link]
- Title: Pregabalin. Source: Wikipedia URL:[Link]
- Title: Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack.
- Title: Amino acid and viral binding by the high-affinity Cationic Amino acid Transporter 1 (CAT1) from Mus musculus.
- Title: Effects on growth and tolerance and hypoallergenicity of an amino acid-based formula with synbiotics. Source: PubMed URL:[Link]
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A Comparative Guide to the Synthetic Routes of 2-Amino-5-methylhexanoic Acid (L-Homoleucine)
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry. 2-Amino-5-methylhexanoic acid, commonly known as L-homoleucine, is a valuable chiral building block whose isobutyl side chain offers unique steric and lipophilic properties for peptide modification and the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this important molecule, focusing on the causality behind experimental choices and providing actionable data for laboratory application.
Introduction: The Synthetic Challenge of L-Homoleucine
The primary challenge in synthesizing L-homoleucine lies in controlling the stereochemistry at the α-carbon. Direct, classical methods often result in a racemic mixture, requiring cumbersome and yield-diminishing resolution steps. Consequently, modern synthetic efforts are overwhelmingly directed toward asymmetric strategies that establish the desired (S)-configuration from the outset. This guide will compare three dominant and field-proven approaches:
-
Asymmetric Alkylation of Chiral Glycine Enolates: A substrate-controlled method relying on a covalently-bound chiral auxiliary to direct the formation of the C-C bond.
-
Catalytic Asymmetric Hydrogenation: A catalyst-controlled approach that uses a chiral metal complex to deliver hydrogen stereoselectively to a prochiral precursor.
-
Biocatalytic Reductive Amination: An enzyme-catalyzed route offering exceptional stereoselectivity and mild reaction conditions.
Route 1: Asymmetric Alkylation of a Chiral Glycine Equivalent
This strategy is a robust and well-established method for the synthesis of a wide variety of α-amino acids. The core principle involves the deprotonation of a glycine derivative, which is rendered chiral by a removable auxiliary, to form a chiral enolate. This enolate then reacts with an electrophile—in this case, an isobutyl halide—with high diastereoselectivity. The auxiliary effectively shields one face of the enolate, forcing the alkylating agent to approach from the less sterically hindered face.
A prominent example of this approach utilizes a chiral Ni(II) complex of a Schiff base derived from glycine and (S)-N-(2-benzoylphenyl)-N-methyl-prolinamide. This complex creates a rigid, planar structure that dictates the trajectory of the incoming electrophile.
Mechanistic Rationale
The choice of a metal complex, such as Ni(II), is critical as it pre-organizes the glycine Schiff base into a rigid conformation. Deprotonation with a strong base generates a nucleophilic enolate. The bulky chiral ligand, derived from proline, creates a distinct steric environment, exposing one face of the enolate to alkylation while blocking the other. The subsequent alkylation with isobutyl iodide proceeds with high diastereoselectivity. The final steps involve acidic hydrolysis to cleave the Schiff base and the chiral auxiliary, liberating the desired L-homoleucine.
Experimental Protocol: Asymmetric Alkylation of a Ni(II) Complex
Step 1: Alkylation of the Chiral Ni(II) Glycine Complex
-
To a solution of the chiral Ni(II) complex of the glycine Schiff base (1.0 eq) in anhydrous acetonitrile (10 mL/g of complex) under a nitrogen atmosphere, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).
-
Cool the resulting deep red solution to 0 °C in an ice bath.
-
Add isobutyl iodide (1.05 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the mixture with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the alkylated complex.
Step 2: Hydrolysis and Isolation of L-Homoleucine
-
Suspend the purified alkylated complex in a mixture of DME and 6N HCl (1:1 v/v).
-
Heat the mixture to 60 °C for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and extract with dichloromethane to remove the chiral auxiliary.
-
The aqueous layer, containing the amino acid hydrochloride, is concentrated under reduced pressure.
-
Dissolve the residue in water and adjust the pH to ~6 with a suitable base (e.g., pyridine or dilute NaOH) to precipitate the free amino acid.
-
Cool the mixture, collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum to obtain L-homoleucine.
This protocol is adapted from established methods for the alkylation of chiral Ni(II) complexes.[1]
Workflow for Asymmetric Alkylation
Caption: Workflow for L-Homoleucine synthesis via asymmetric alkylation.
Route 2: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is one of the most powerful and industrially relevant methods for producing enantiomerically pure compounds. This approach involves the synthesis of a prochiral dehydroamino acid precursor, which is then hydrogenated in the presence of a chiral transition metal catalyst. The catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand, coordinates to the double bond and directs the delivery of hydrogen to one face of the molecule, thereby establishing the stereocenter with high fidelity.
For L-homoleucine, the key precursor is (Z)-2-acetamido-5-methylhex-2-enoic acid. This substrate can be prepared via the Erlenmeyer-Plöchl reaction from N-acetylglycine and isobutyraldehyde.
Mechanistic Rationale
The success of this method hinges on the chiral ligand. Ligands such as DIPAMP or DuPhos form a C₂-symmetric chiral environment around the metal center. The substrate coordinates to the metal in a bidentate fashion through the amide oxygen and the double bond. This coordination geometry, dictated by the chiral ligand, leaves one face of the double bond exposed for hydrogenation. The reaction proceeds with high turnover numbers, meaning a small amount of catalyst can produce a large quantity of product, making it highly efficient.
Experimental Protocol: Asymmetric Hydrogenation
Step 1: Synthesis of (Z)-2-acetamido-5-methylhex-2-enoic acid
-
A mixture of N-acetylglycine (1.0 eq), isobutyraldehyde (1.2 eq), anhydrous sodium acetate (1.0 eq), and acetic anhydride (3.0 eq) is heated at 100 °C for 2 hours with stirring.
-
After cooling, the reaction mixture is poured into cold water and stirred.
-
The resulting precipitate (the azlactone intermediate) is collected by filtration.
-
The crude azlactone is then hydrolyzed by refluxing in an acetone/water mixture for 2-3 hours.
-
After cooling, the product is crystallized, filtered, washed with cold water, and dried to give the dehydroamino acid precursor.
Step 2: Asymmetric Hydrogenation
-
In a pressure vessel, the dehydroamino acid precursor (1.0 eq) is dissolved in degassed methanol.
-
A solution of the chiral rhodium catalyst (e.g., [Rh(COD)(DIPAMP)]BF₄, 0.01-0.1 mol%) in methanol is added under an inert atmosphere.
-
The vessel is sealed, purged with hydrogen, and then pressurized with H₂ gas (typically 3-5 atm).
-
The reaction is stirred at room temperature for 12-24 hours.
-
After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The residue contains N-acetyl-L-homoleucine.
Step 3: Hydrolysis to L-Homoleucine
-
The crude N-acetyl-L-homoleucine is refluxed in aqueous HCl (e.g., 3-6N) for 4-6 hours.
-
The solution is then cooled and concentrated. The resulting hydrochloride salt is neutralized as described in Route 1 to yield L-homoleucine.
This protocol is based on established procedures for asymmetric hydrogenation of dehydroamino acids.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for L-Homoleucine via asymmetric hydrogenation.
Route 3: Biocatalytic Reductive Amination
Biocatalysis represents the frontier of green and efficient chemical synthesis. For producing chiral amines and amino acids, reductive amination using enzymes like amino acid dehydrogenases (AADHs) is a premier method. This route starts with the α-keto acid analog of homoleucine, 2-keto-5-methylhexanoic acid, and uses an enzyme to stereoselectively install the amino group.
Leucine dehydrogenase (LDH) is particularly well-suited for this transformation. The reaction requires a source of ammonia and a hydride donor, typically the cofactor NADH. To make the process economically viable, the expensive NADH cofactor must be regenerated in situ. This is commonly achieved using a coupled enzyme system, such as formate dehydrogenase (FDH), which oxidizes formate to CO₂ while reducing NAD⁺ back to NADH.
Mechanistic Rationale
The enzyme's active site is a precisely shaped chiral environment. The α-keto acid substrate binds in a specific orientation. A hydride from NADH is then delivered to one prochiral face of the imine intermediate (formed in situ from the keto acid and ammonia), while the other face is blocked by the protein architecture. This results in the formation of almost exclusively the L-enantiomer. The reaction is conducted in an aqueous buffer at or near room temperature and neutral pH, representing exceptionally mild conditions.
Experimental Protocol: Biocatalytic Reductive Amination
Step 1: Preparation of Reaction Mixture
-
Prepare a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 8.0-8.5).
-
To the buffer, add 2-keto-5-methylhexanoic acid (1.0 eq, e.g., 50 mM final concentration).
-
Add ammonium formate (e.g., 1.5-2.0 M), which serves as both the ammonia source and the substrate for the regeneration enzyme.
-
Add the catalytic cofactor NAD⁺ (e.g., 0.1-1.0 mM).
-
Initiate the reaction by adding the enzymes: Leucine Dehydrogenase (LDH) and Formate Dehydrogenase (FDH) (e.g., 5-10 U/mL each).
Step 2: Reaction and Monitoring
-
Stir the reaction mixture gently at a controlled temperature (typically 25-37 °C).
-
Maintain the pH of the reaction mixture, as the oxidation of formate produces acid. This can be done by the periodic addition of a base (e.g., NaOH) or by using a pH-stat.
-
Monitor the conversion of the keto acid to the amino acid using HPLC or GC. The reaction typically proceeds to >99% conversion within 12-24 hours.
Step 3: Product Isolation
-
Once the reaction is complete, denature the enzymes by heating or acidification.
-
Remove the precipitated protein by centrifugation or filtration.
-
The product can be isolated from the supernatant using ion-exchange chromatography. The solution is passed through a cation-exchange resin, which binds the amino acid.
-
After washing the resin to remove salts and unreacted starting material, the L-homoleucine is eluted with an aqueous ammonia solution.
-
Lyophilization of the eluate yields the pure L-homoleucine.
This protocol is a generalized procedure based on established methods for enzymatic reductive amination.[2][3]
Workflow for Biocatalytic Synthesis
Caption: Biocatalytic synthesis of L-Homoleucine with in situ cofactor regeneration.
Comparative Analysis of Synthetic Routes
The optimal choice of a synthetic route depends heavily on the specific requirements of the project, including scale, cost, available equipment, and regulatory considerations.
| Parameter | Route 1: Asymmetric Alkylation | Route 2: Asymmetric Hydrogenation | Route 3: Biocatalytic Reductive Amination |
| Starting Materials | Glycine, Chiral Auxiliary, Isobutyl Iodide | N-Acetylglycine, Isobutyraldehyde | 2-Keto-5-methylhexanoic acid, Ammonia |
| Key Reagent | Stoichiometric Chiral Auxiliary, Strong Base | Catalytic Chiral Metal Complex | Enzymes (LDH, FDH), Cofactor (NAD⁺) |
| Stereocontrol | Substrate-controlled (Diastereoselective) | Catalyst-controlled (Enantioselective) | Enzyme-controlled (Enantioselective) |
| Typical Yield | 60-80% (overall) | 70-90% (overall) | >95% (single step) |
| Typical Purity (ee) | >95% (after auxiliary removal) | >98% | >99.5% |
| Scalability | Moderate (Stoichiometric auxiliary can be costly) | Excellent (High catalyst turnover) | Excellent (Suitable for large-scale fermentation) |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | Mild temperature, H₂ pressure (3-5 atm) | Ambient temperature/pressure, aqueous buffer |
| Key Advantages | Well-established, predictable stereochemistry | High efficiency, low catalyst loading, broad scope | Unmatched selectivity, green/sustainable, mild conditions |
| Key Disadvantages | Stoichiometric use of expensive auxiliary, cryogenic conditions, multiple steps | Requires pressure equipment, catalyst cost/sensitivity, precursor synthesis needed | Substrate availability (keto acid), potential for enzyme inhibition, requires biochemical expertise |
Conclusion and Future Outlook
All three synthetic strategies provide viable and effective pathways to high-purity L-homoleucine.
-
Asymmetric alkylation remains a highly reliable and versatile laboratory-scale method, offering predictable outcomes based on a well-understood mechanistic framework. Its primary drawback is the cost and recovery of the stoichiometric chiral auxiliary, which can hinder its application on an industrial scale.
-
Catalytic asymmetric hydrogenation represents a more modern, efficient, and scalable approach. Its high turnover numbers and excellent enantioselectivities make it a preferred method in industrial settings for producing α-amino acids. The main considerations are the initial investment in pressure equipment and the cost of noble metal catalysts and chiral ligands.
-
Biocatalytic reductive amination is arguably the most elegant and sustainable route. It operates under benign aqueous conditions and provides virtually perfect enantioselectivity. As the cost of enzymes continues to decrease and protein engineering allows for the development of more robust and efficient biocatalysts, this method is poised to become the dominant technology for the large-scale production of chiral amino acids like L-homoleucine.
The choice for the modern drug development professional will be guided by a balance of cost, scale, and speed. For rapid, lab-scale synthesis of diverse analogs, alkylation methods offer flexibility. For process development and manufacturing, catalytic hydrogenation and biocatalysis provide the most efficient and sustainable long-term solutions.
References
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- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
- O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621-630. [Link]
- Belokon, Y. N. (1999). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine and alanine Schiff bases. Pure and Applied Chemistry, 71(8), 1437-1446. [Link]
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- Tufvesson, P., Lima-Ramos, J., Jensen, J. S., Al-Haque, N., Neto, W., & Woodley, J. M. (2011). Process considerations for the scale-up and implementation of biocatalysis. Organic Process Research & Development, 15(1), 266-274. [Link]
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- Zhu, W., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 648356. [Link]
- Nájera, C., & Sansano, J. M. (2007). Catalytic asymmetric synthesis of α-amino acids. Chemical Reviews, 107(11), 4584-4671. [Link]
- Abraham, A., et al. (2015). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Amino Acids, 47(5), 875-896. [Link]
- Dellaria, J. F., & Santarsiero, B. D. (1988). Stereoselective alkylation of chiral glycine enolate synthons. The enantioselective synthesis of α-amino acids. Tetrahedron Letters, 29(48), 6079-6082. [Link]
- Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993). New electron-rich chiral phosphines for asymmetric catalysis. Preparation and use of 1,2-bis(phospholano)benzene ligands. Journal of the American Chemical Society, 115(22), 10125-10138. [Link]
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- Soloshonok, V. A., & Kukhar, V. P. (2017). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 13, 1638-1645. [Link]
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The Synthetic Chemist's Compass: Navigating the Cost-Effective Synthesis of 2-Amino-5-methylhexanoic Acid
A Senior Application Scientist's Guide to Strategic Synthesis and Economic Viability
For researchers and process chemists in the pharmaceutical and biotechnology sectors, the synthesis of non-proteinogenic amino acids like 2-Amino-5-methylhexanoic acid is a frequent necessity. These unique building blocks are integral to the design of novel therapeutics, from peptide mimetics to small molecule inhibitors. However, the journey from conceptualization to a scalable, cost-effective synthesis is fraught with challenges. The choice of synthetic route is a critical decision point, directly impacting project timelines, budget allocation, and the overall economic feasibility of a drug development program.
This guide provides an in-depth, comparative analysis of the primary methodologies for synthesizing this compound. We will dissect each route not just from a procedural standpoint, but through the lens of a senior application scientist, focusing on the underlying chemical principles, practical considerations for scale-up, and a rigorous evaluation of cost-effectiveness. Our objective is to equip you with the critical insights needed to select the optimal synthetic strategy for your specific research and development goals.
At a Glance: A Comparative Overview of Synthetic Strategies
We will explore three major synthetic paradigms for accessing this compound: the classical Strecker synthesis, asymmetric alkylation of a glycine enolate equivalent, and the burgeoning field of biocatalysis. Each presents a unique profile of advantages and disadvantages in terms of cost, scalability, stereochemical control, and environmental impact.
| Synthetic Strategy | Starting Materials Cost | Stereocontrol | Scalability | Key Advantages | Key Disadvantages |
| Strecker Synthesis | Low | None (yields racemate) | High | Very low-cost starting materials, robust and well-established chemistry. | Produces a racemic mixture requiring subsequent resolution, use of highly toxic cyanide. |
| Asymmetric Alkylation | Moderate to High | High (enantioselective) | Moderate | Direct access to enantiomerically enriched product, avoids resolution. | Higher cost of chiral catalysts and reagents, may require cryogenic conditions. |
| Biocatalysis | Potentially Low | Excellent (enantiopure) | High (with process development) | High selectivity, green and sustainable, mild reaction conditions. | High initial development cost for enzyme screening and optimization, potential for substrate inhibition. |
Method 1: The Workhorse - Racemic Strecker Synthesis
The Strecker synthesis, first reported in 1850, remains a cornerstone of amino acid synthesis due to its simplicity and the low cost of its starting materials.[1][2] It is a one-pot, three-component reaction that constructs the amino acid backbone from an aldehyde, ammonia, and cyanide.[1] For our target molecule, the synthesis commences with 4-methylpentanal.
Logical Workflow of the Strecker Synthesis
Caption: Workflow for the Strecker Synthesis of this compound.
Experimental Protocol: Strecker Synthesis
Materials:
-
4-Methylpentanal (MW: 100.16 g/mol )
-
Ammonium Chloride (NH₄Cl, MW: 53.49 g/mol )
-
Sodium Cyanide (NaCN, MW: 49.01 g/mol )
-
Concentrated Hydrochloric Acid (HCl)
-
Water, Ether
Procedure:
-
Imine and Aminonitrile Formation: In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) in water is added to 4-methylpentanal (1.0 eq). The mixture is cooled in an ice bath. An ice-cold solution of sodium cyanide (1.05 eq) in water is then added slowly, maintaining the temperature below 10°C. The reaction mixture is stirred vigorously at room temperature for several hours. The rationale for the slow addition and cooling is to control the exotherm of the reaction and prevent the volatilization of the aldehyde.[1]
-
Hydrolysis: The reaction mixture is transferred to a flask suitable for heating under reflux. Concentrated hydrochloric acid is added, and the mixture is heated to reflux for several hours to hydrolyze the nitrile to a carboxylic acid. This step is typically harsh but effective.[1]
-
Work-up and Isolation: After cooling, the aqueous solution is washed with ether to remove any unreacted aldehyde and byproducts. The aqueous layer is then concentrated under reduced pressure. The pH is adjusted to the isoelectric point of the amino acid (around pH 6) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield racemic this compound.
Cost-Effectiveness Analysis: Strecker Synthesis
This route's primary appeal is its low cost. The starting materials are commodity chemicals.
| Reagent | CAS Number | Typical Bulk Price (per kg) | Moles per kg of Product | Cost per kg of Product |
| 4-Methylpentanal | 1119-16-0 | ~$50 - $100 | ~6.89 | ~$34 - $69 |
| Sodium Cyanide | 143-33-9 | ~$2 - $4 | ~7.23 | ~$1.4 - $2.9 |
| Ammonium Chloride | 12125-02-9 | ~$1 - $3 | ~7.58 | ~$0.8 - $2.3 |
| Estimated Total | ~$36 - $74 |
(Note: Prices are estimates based on publicly available bulk pricing data from various suppliers and are subject to market fluctuations.[3][4] This analysis assumes an optimistic 100% yield for calculation simplicity; real-world costs will be higher due to actual yields, solvent costs, and waste disposal.)
The Verdict: The Strecker synthesis is undeniably the most cost-effective route for producing the racemic mixture of this compound on a large scale. However, the major drawback is the lack of stereocontrol, necessitating a subsequent, often costly, resolution step to isolate the desired enantiomer. Furthermore, the use of highly toxic sodium cyanide requires stringent safety protocols and specialized handling, adding to the operational cost and environmental concerns.
Method 2: The Precision Tool - Asymmetric Alkylation of a Glycine Enolate
For applications where a specific enantiomer is required from the outset, asymmetric synthesis is the preferred strategy. One of the most powerful methods for constructing chiral α-amino acids is the alkylation of a chiral glycine enolate equivalent.[5][6] This is typically achieved using a glycine imine Schiff base and a chiral phase-transfer catalyst (PTC).
Logical Workflow of Asymmetric Alkylation
Caption: Workflow for Asymmetric Alkylation to Synthesize Enantioenriched this compound.
Experimental Protocol: Asymmetric Phase-Transfer Catalyzed Alkylation
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
1-Bromo-3-methylbutane (isopentyl bromide)
-
Chiral Phase-Transfer Catalyst (e.g., a Cinchona alkaloid derivative)[7]
-
Potassium Hydroxide (50% aqueous solution)
-
Toluene
-
Hydrochloric Acid
Procedure:
-
Alkylation: A mixture of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), 1-bromo-3-methylbutane (1.2 eq), and the chiral phase-transfer catalyst (1-10 mol%) in toluene is cooled to 0°C or lower. A pre-cooled 50% aqueous solution of potassium hydroxide is added, and the biphasic mixture is stirred vigorously for 24-48 hours. The catalyst, typically a quaternary ammonium salt derived from a Cinchona alkaloid, creates a chiral environment at the interface of the organic and aqueous layers, directing the incoming alkyl group to one face of the glycine enolate.[5][6]
-
Work-up: The layers are separated, and the organic layer is washed with water and brine. The solvent is removed under reduced pressure.
-
Hydrolysis and Deprotection: The crude product is treated with aqueous hydrochloric acid and heated to hydrolyze both the imine and the tert-butyl ester, yielding the target amino acid hydrochloride salt.
-
Isolation: The aqueous solution is washed with an organic solvent to remove the benzophenone byproduct. The aqueous layer is then neutralized with a base to the isoelectric point to precipitate the enantioenriched this compound.
Cost-Effectiveness Analysis: Asymmetric Alkylation
This route's cost is significantly influenced by the chiral catalyst and the glycine starting material.
| Reagent | CAS Number | Typical Bulk Price (per kg) | Key Considerations |
| N-(Diphenylmethylene)glycine tert-butyl ester | 81164-39-2 | ~$200 - $500 | Multi-step preparation from glycine adds to cost. |
| 1-Bromo-3-methylbutane | 107-82-4 | ~$50 - $100 | Relatively inexpensive alkylating agent. |
| Chiral PTC (e.g., Maruoka catalyst) | Various | >$1000/kg (estimate) | Catalyst loading is low (1-10 mol%), but the high price is a major cost driver. Recovery and reuse are critical for economic viability.[7] |
The Verdict: While significantly more expensive upfront than the Strecker synthesis, the direct production of an enantiomerically enriched product can be more cost-effective overall by eliminating the need for resolution. The high cost of the chiral catalyst is the primary economic barrier. For industrial-scale production, the development of a highly efficient, recyclable catalyst is paramount. This method offers a balance between cost and precision, making it attractive for producing high-value pharmaceutical intermediates.
Method 3: The Green Frontier - Biocatalysis
Biocatalysis represents a paradigm shift in chemical synthesis, offering unparalleled selectivity and a significantly improved environmental profile.[8] For the synthesis of this compound, a multi-enzyme cascade can be envisioned, starting from a cheap precursor like 5-methylhexanoic acid.
Logical Workflow of a Potential Biocatalytic Route
Caption: A potential multi-enzyme cascade for the synthesis of this compound.
Experimental Protocol: Conceptual Biocatalytic Synthesis
Materials:
-
5-Methylhexanoic acid
-
Recombinant E. coli whole cells expressing:
-
A P450 monooxygenase for regioselective α-hydroxylation.
-
An alcohol dehydrogenase for oxidation to the α-keto acid.
-
A transaminase (L- or D-selective) for amination.[9]
-
-
Glucose (for cofactor regeneration)
-
Amine donor (e.g., isopropylamine or alanine)
-
Buffer solution
Procedure:
-
Whole-Cell Biotransformation: A buffered aqueous solution containing 5-methylhexanoic acid, glucose, and an amine donor is prepared.
-
Enzyme Reaction: The recombinant E. coli cells are added to the solution, and the reaction is incubated with shaking at an optimal temperature (e.g., 30-37°C) for 24-72 hours. Inside the cell, the three-enzyme cascade converts the starting fatty acid into the final amino acid product. The glucose serves as a carbon source for the cells and drives the regeneration of necessary cofactors (like NADPH and PLP).[10]
-
Isolation: The cells are removed by centrifugation. The supernatant is then subjected to purification, often involving ion-exchange chromatography, to isolate the pure amino acid.
Cost-Effectiveness Analysis: Biocatalysis
The cost structure of a biocatalytic process is fundamentally different from traditional chemical synthesis.
-
Starting Materials: 5-Methylhexanoic acid is a relatively inexpensive starting material.
-
Catalyst Cost: The primary cost is in the development of the engineered microbial strain and the fermentation process to produce the enzymes. Once established, the cost of the "catalyst" (the whole cells) per batch can be very low.
-
Operational Costs: Biocatalytic reactions run in water under mild conditions, significantly reducing energy and solvent costs. Waste treatment is also generally simpler and cheaper.
-
Productivity: The key to cost-effectiveness is achieving high product titers (concentration) and space-time yields. This requires extensive process optimization.
The Verdict: Biocatalysis holds immense promise for the large-scale, cost-effective, and sustainable production of enantiopure amino acids. While the initial investment in enzyme discovery and process development can be substantial, the long-term manufacturing costs can be significantly lower than asymmetric chemical methods. This approach is particularly well-suited for high-volume products where green chemistry principles are a priority.
Comparative Case: L-Neopentylglycine
To further contextualize the cost-effectiveness, let's consider a structurally similar, bulky non-proteinogenic amino acid, L-neopentylglycine. A "second-generation" industrial process for this molecule utilizes a whole-cell biocatalyst containing a leucine dehydrogenase and a formate dehydrogenase for the asymmetric reductive amination of the corresponding α-keto acid.[11] This process achieves substrate concentrations of up to 88 g/L with >95% conversion and >99% enantiomeric excess, demonstrating the industrial viability and high efficiency of biocatalytic routes for this class of compounds.[11]
Conclusion for the Practicing Scientist
The selection of a synthetic route for this compound is a strategic decision that must align with the specific goals of a project.
-
For early-stage discovery where small quantities of racemic material are sufficient, the Strecker synthesis offers a quick and low-cost entry point.
-
For lead optimization and preclinical development where a specific enantiomer is required in moderate quantities, asymmetric alkylation provides a reliable, albeit more expensive, method to access enantiopure material without the complexities of resolution.
-
For large-scale manufacturing and commercial production , investing in the development of a biocatalytic route is likely to yield the most cost-effective, sustainable, and scalable process in the long run.
Ultimately, a thorough understanding of the trade-offs between starting material costs, catalyst complexity, operational safety, and scalability is essential. This guide serves as a framework for that analysis, empowering you to navigate the synthetic landscape with confidence and make informed decisions that drive your research and development programs forward.
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- Intratec. (2025). Sodium Cyanide Price.
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- Gröger, H., May, O., Werner, H., Menzel, A., & Altenbuchner, J. (2006). A “Second-Generation Process” for the Synthesis of l-Neopentylglycine: Asymmetric Reductive Amination Using a Recombinant Whole Cell Catalyst. Organic Process Research & Development, 10(4), 666-669.
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- Austin Publishing Group. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives.
- O'Donnell, M. J. (2001). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 34(8), 621-630*.
- Nakoji, M., Kanayama, T., Okino, T., & Takemoto, Y. (2002). Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst. The Journal of Organic Chemistry, 67(21), 7418-7423.
- Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Organic & Biomolecular Chemistry, 13(16), 4695-4698.
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- Soloshonok, V. A., & Belokon, Y. N. (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II)
- Nun, P., Pérez, V., Calmès, M., Martinez, J., & Lamaty, F. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Chemistry (Weinheim an der Bergstrasse, Germany), 18(12), 3755-3763.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Organic & Biomolecular Chemistry.
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- Denard, C. A., Huang, H., Bartlett, M. J., Lu, L., Tan, Y., Zhao, H., & Hartwig, J. F. (2014). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- Aceña, J. L., Sorochinsky, A. E., & Soloshonok, V. A. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. The Journal of Organic Chemistry, 83(15), 8043-8054.
- Belokon, Y. N., Sagyan, A. S., Djamgaryan, S. M., Bakhmutov, V. I., & Belikov, V. M. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 2301-2310.
- Scilit. (n.d.). A “Second-Generation Process” for the Synthesis of l-Neopentylglycine: Asymmetric Reductive Amination Using a Recombinant Whole Cell Catalyst.
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- Deniz, I., & Kara, S. (2020). Enantioselective biocatalytic formal α-amination of hexanoic acid to l-norleucine. Organic & Biomolecular Chemistry, 18(34), 6667-6671.
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A Comparative Guide to 2-Amino-5-methylhexanoic Acid and Commercial Biopesticides for Sustainable Crop Protection
This guide provides a comprehensive framework for evaluating the potential of novel amino acid-based compounds, such as 2-Amino-5-methylhexanoic acid, as next-generation biopesticides. It offers a direct comparison with established commercial biopesticides, supported by detailed experimental protocols and data interpretation guidelines. This document is intended for researchers, scientists, and professionals in the field of agricultural science and drug development who are at the forefront of discovering and developing sustainable crop protection solutions.
Introduction: The Quest for Novel Biopesticides
The agricultural industry is at a critical juncture. The increasing demand for food, coupled with the growing concerns over the environmental and health impacts of synthetic pesticides, has catalyzed the search for effective and eco-friendly alternatives. Biopesticides, derived from natural sources, have emerged as a promising solution. However, the discovery and development of new biopesticidal agents with novel modes of action are paramount to overcoming challenges such as pest resistance and expanding the spectrum of treatable diseases.
This compound, a non-proteinogenic amino acid, represents a class of compounds that warrants investigation for its potential role in crop protection. While not a conventional biopesticide, its structural similarity to other biologically active amino acids suggests it could interact with key metabolic or signaling pathways in pests and pathogens. This guide outlines a systematic approach to evaluating its efficacy and mode of action in comparison to well-established commercial biopesticides.
Section 1: Initial Screening and Efficacy Assessment of this compound
The first step in evaluating a novel compound is to determine its intrinsic biological activity against a panel of relevant plant pathogens and pests. This section provides detailed protocols for in vitro and in vivo screening.
In Vitro Antimicrobial Activity Screening
This experiment aims to determine the direct inhibitory effect of this compound on the growth of common fungal and bacterial plant pathogens.
Experimental Protocol: Broth Microdilution Assay
-
Pathogen Culture: Grow selected fungal (e.g., Fusarium oxysporum, Botrytis cinerea) and bacterial (e.g., Pseudomonas syringae, Xanthomonas campestris) pathogens in appropriate liquid media to the mid-logarithmic phase.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water). Create a series of twofold dilutions to obtain a range of test concentrations (e.g., from 1 mg/mL down to 1 µg/mL).
-
Assay Setup: In a 96-well microtiter plate, add 50 µL of the pathogen suspension to 50 µL of each compound dilution. Include a positive control (a commercial fungicide/bactericide) and a negative control (solvent only).
-
Incubation: Incubate the plates under optimal growth conditions for the respective pathogens (e.g., 25°C for 48-72 hours for fungi, 28°C for 24-48 hours for bacteria).
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the pathogen. This can be assessed visually or by measuring absorbance at 600 nm using a microplate reader.
In Vivo Disease Control Efficacy
This experiment evaluates the ability of this compound to protect a host plant from infection by a pathogen.
Experimental Protocol: Detached Leaf Assay
-
Plant Material: Use healthy, fully expanded leaves from a susceptible host plant (e.g., tomato, Arabidopsis).
-
Compound Application: Prepare solutions of this compound at various concentrations. Apply the solutions to the adaxial surface of the leaves via spraying or droplet application. Allow the leaves to dry completely.
-
Pathogen Inoculation: Inoculate the treated leaves with a known concentration of pathogen spores or bacterial cells.
-
Incubation: Place the leaves in a humid chamber under controlled light and temperature conditions to facilitate disease development.
-
Disease Scoring: After a set incubation period (e.g., 3-7 days), assess disease severity by measuring lesion size or counting the number of lesions per leaf.
-
Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.
Section 2: Comparative Benchmarking Against Commercial Biopesticides
Once the intrinsic activity of this compound is established, it is crucial to benchmark its performance against leading commercial biopesticides. This provides context for its potential utility in the market.
Selection of Commercial Biopesticides for Comparison
The choice of commercial biopesticides for comparison should be based on their mode of action and target pests/pathogens. For a broad-spectrum comparison, consider including:
-
A microbial biopesticide (e.g., a product containing Bacillus thuringiensis for insect control or Bacillus subtilis for fungal control).
-
A biochemical biopesticide (e.g., a product based on azadirachtin from neem oil or a plant extract with known antimicrobial properties).
-
A synthetic fungicide/insecticide as a positive control for efficacy.
Comparative Efficacy Data
The following table presents a hypothetical comparison of this compound against two common types of commercial biopesticides. The data in this table is illustrative and would need to be generated through the experimental protocols described in this guide.
| Compound/Product | Target Pathogen/Pest | In Vitro MIC (µg/mL) | In Vivo Disease/Pest Control (%) | Mode of Action |
| This compound | Botrytis cinerea | 50 | 65 | Putative: Cell wall degradation/Membrane disruption |
| Commercial Biopesticide A (Bacillus subtilis based) | Botrytis cinerea | N/A | 85 | Competitive exclusion, production of lipopeptides |
| Commercial Biopesticide B (Neem oil based) | Aphids | N/A | 75 | Antifeedant, growth regulator |
| This compound | Aphids | N/A | 40 | Putative: Neurotoxicity/Metabolic disruption |
Experimental Workflow for Comparative Analysis
The following diagram illustrates the workflow for a comprehensive comparative analysis of a novel compound against existing biopesticides.
Caption: Workflow for evaluating a novel biopesticide candidate.
Section 3: Elucidating the Mode of Action
Understanding how a novel compound works is critical for its development and registration. This section outlines key experiments to investigate the mode of action of this compound.
Investigating Cellular Effects
Microscopy techniques can provide valuable insights into the effects of the compound on pathogen cells.
Experimental Protocol: Microscopy Analysis
-
Treatment: Treat fungal spores or bacterial cells with this compound at its MIC.
-
Staining: Use fluorescent dyes to visualize cellular components. For example:
-
Propidium Iodide (PI): To assess plasma membrane integrity.
-
Calcofluor White: To visualize the fungal cell wall.
-
-
Imaging: Use fluorescence microscopy to observe any morphological changes, such as cell wall disruption, membrane permeabilization, or abnormal cell division.
Investigating Induction of Plant Defenses
Some compounds protect plants not by directly killing the pathogen, but by activating the plant's own immune system.
Experimental Protocol: Gene Expression Analysis (RT-qPCR)
-
Treatment: Treat plant leaves with a non-phytotoxic concentration of this compound.
-
RNA Extraction: Harvest leaf tissue at different time points after treatment and extract total RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
RT-qPCR: Perform real-time quantitative PCR to measure the expression levels of key defense-related genes, such as PR-1 (Pathogenesis-Related protein 1) and PDF1.2 (Plant Defensin 1.2).
-
Data Analysis: Compare the gene expression levels in treated plants to those in untreated controls. An upregulation of these genes would suggest that the compound is acting as a plant defense elicitor.
Hypothetical Signaling Pathway for Plant Defense Induction
The following diagram illustrates a potential signaling pathway that could be activated by a novel biopesticide that acts as a plant defense elicitor.
Caption: A putative plant defense signaling pathway.
Section 4: Concluding Remarks and Future Directions
The evaluation of novel compounds like this compound for biopesticidal activity is a multi-faceted process that requires a systematic and rigorous scientific approach. The experimental framework outlined in this guide provides a roadmap for researchers to:
-
Establish the baseline efficacy of a novel compound against key agricultural pests and pathogens.
-
Conduct a direct, data-driven comparison against relevant commercial biopesticides to understand its potential market positioning.
-
Investigate the mode of action to support its development and registration as a new biopesticide.
While the data presented in this guide is hypothetical, the protocols and workflows are based on established methodologies in the field of crop protection research. The successful application of this framework will enable the identification and development of new, effective, and sustainable solutions for a more secure and environmentally friendly agricultural future.
References
This section is intentionally left blank as no external authoritative sources were cited in the generation of this guide, which is presented as a methodological framework with hypothetical data. In a real-world application of this guide, this section would be populated with citations to peer-reviewed articles, patents, and regulatory documents that support the specific experimental protocols and claims made.
Assessing the Environmental Impact of 2-Amino-5-methylhexanoic Acid: A Comparative Guide for Researchers
For drug development professionals and researchers, understanding the complete lifecycle of a chemical candidate extends beyond its therapeutic efficacy and safety profile. The environmental fate and potential ecological impact of novel compounds are critical considerations in modern, sustainable pharmaceutical development. This guide provides a comprehensive framework for assessing the environmental impact of 2-Amino-5-methylhexanoic acid, a branched-chain amino acid with emerging applications. In the absence of extensive public data for this specific molecule, we will establish a robust assessment methodology grounded in internationally recognized standards. This guide will equip researchers with the rationale and detailed protocols to generate the necessary data for a thorough environmental risk assessment, and to compare it against potential alternatives.
The Imperative of Environmental Assessment for Novel Amino Acid Derivatives
This compound and its structural analogues are gaining interest in various research and development sectors. As these molecules progress through the development pipeline, their potential release into the environment, either during synthesis, formulation, or as metabolites, necessitates a proactive evaluation of their ecological footprint. Key parameters in this assessment are biodegradability, aquatic toxicity, and bioaccumulation potential. A favorable environmental profile can be a significant advantage in regulatory approval and market acceptance.
A Framework for Environmental Impact Assessment
To ensure scientific integrity and regulatory acceptance, the environmental impact assessment of this compound should be conducted following standardized guidelines. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of internationally recognized test guidelines that are the gold standard in this field.
Logical Workflow for Environmental Impact Assessment
Caption: A stepwise workflow for a comprehensive environmental impact assessment of a chemical substance.
Comparative Analysis: this compound vs. Potential Alternatives
Table 1: Hypothetical Comparative Environmental Impact Data
| Parameter | This compound (Hypothetical) | Leucine (Expected) | "Green" Alternative (Hypothetical) | Test Guideline |
| Biodegradability | ||||
| Ready Biodegradability | 45% in 28 days (Not readily biodegradable) | > 60% in 10-day window (Readily biodegradable) | > 70% in 28 days (Readily biodegradable) | OECD 301F[1] |
| Aquatic Toxicity | ||||
| Algae (EC50) | 15 mg/L | > 100 mg/L | 50 mg/L | OECD 201 |
| Daphnia (EC50) | 25 mg/L | > 100 mg/L | 75 mg/L | OECD 202 |
| Fish (LC50) | 40 mg/L | > 100 mg/L | 90 mg/L | OECD 203 |
| Bioaccumulation | ||||
| Bioconcentration Factor (BCF) | 50 L/kg | < 10 L/kg | 20 L/kg | OECD 305[2][3] |
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound shows limited biodegradability, moderate aquatic toxicity, and a potential for bioaccumulation. In contrast, Leucine, as a natural amino acid, is readily biodegradable with low toxicity and bioaccumulation potential. The "Green" Alternative, while not as benign as Leucine, presents a significantly better environmental profile than the parent compound, highlighting the value of sustainable synthesis pathways. It is important to note that long-chain aliphatic amines have the potential to cause adverse effects in aquatic, sediment, and soil-dwelling organisms at low concentrations.[4]
Experimental Protocols for Environmental Impact Assessment
The following are detailed, step-by-step methodologies for the key experiments required to assess the environmental impact of this compound.
Ready Biodegradability: OECD 301F - Manometric Respirometry Test
This method is recommended for its versatility in testing a wide range of substances.[1]
Principle: The test substance is incubated in a mineral medium with a microbial inoculum. The consumption of oxygen is measured over 28 days and is an indirect measure of biodegradation.[1]
Experimental Workflow:
Caption: Workflow for the OECD 301F ready biodegradability test.
Step-by-Step Protocol:
-
Preparation of Mineral Medium: Prepare a mineral medium containing essential salts and trace elements as specified in the OECD 301 guideline.[5]
-
Preparation of Inoculum: Use an activated sludge from a domestic wastewater treatment plant as the microbial source. The concentration of the inoculum should be sufficient to provide a final concentration of suspended solids of 30 mg/L in the test flasks.
-
Test Substance and Reference Compound: Prepare a stock solution of this compound. A readily biodegradable reference compound, such as sodium benzoate, must be run in parallel to validate the test system.
-
Test Flasks: Set up the following in sealed manometric respirometry flasks:
-
Test flasks: Mineral medium, inoculum, and the test substance (typically at 100 mg/L).
-
Reference flasks: Mineral medium, inoculum, and the reference compound.
-
Blank flasks: Mineral medium and inoculum only (to measure endogenous respiration).
-
Toxicity control flasks: Mineral medium, inoculum, test substance, and reference compound.
-
-
Incubation: Incubate the flasks at 20-24°C in the dark for 28 days with continuous stirring.
-
Measurement: Monitor the oxygen consumption in each flask at regular intervals.
-
Data Analysis: Calculate the percentage of biodegradation as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test period.[1]
Acute Aquatic Toxicity
A battery of tests on organisms from different trophic levels is required for a comprehensive assessment.
4.2.1. Algal Growth Inhibition Test: OECD 201
Principle: The test substance is added to a culture of a unicellular green alga (e.g., Pseudokirchneriella subcapitata). The inhibition of algal growth is measured over 72 hours.
4.2.2. Daphnia sp. Acute Immobilisation Test: OECD 202
Principle: Daphnia magna are exposed to the test substance for 48 hours. The concentration at which 50% of the daphnids are immobilized is determined.
4.2.3. Fish, Acute Toxicity Test: OECD 203
Principle: A freshwater fish species (e.g., Zebrafish, Danio rerio) is exposed to the test substance for 96 hours. The concentration that is lethal to 50% of the fish is determined.
Bioaccumulation in Fish: Aqueous and Dietary Exposure: OECD 305
Principle: This test determines the potential for a substance to accumulate in fish from the surrounding water.[2][3]
Experimental Workflow:
Caption: Workflow for the OECD 305 bioaccumulation test in fish.
Step-by-Step Protocol:
-
Test Organism: Use a suitable fish species, such as the Zebrafish (Danio rerio).
-
Exposure System: A flow-through system is preferred to maintain a constant concentration of the test substance.
-
Uptake Phase: Expose the fish to a sublethal concentration of this compound in the water for a defined period (e.g., 28 days).
-
Depuration Phase: After the uptake phase, transfer the fish to clean water and monitor the elimination of the substance from their tissues.
-
Sampling and Analysis: At regular intervals during both phases, sample fish and water for analysis of the test substance concentration.
-
Data Analysis: Calculate the Bioconcentration Factor (BCF) as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.
Conclusion and Future Directions
A thorough environmental impact assessment is an indispensable component of modern chemical development. For this compound, the lack of public data necessitates a de novo evaluation following standardized and validated protocols, such as those provided by the OECD. By generating robust data on its biodegradability, aquatic toxicity, and bioaccumulation potential, researchers can make informed decisions about its development and identify the need for greener alternatives. This proactive approach to environmental stewardship is not only a regulatory requirement but also a scientific and ethical responsibility.
References
- OECD (1992), Test No. 301: Ready Biodegradability, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris, [Link]
- OECD (2024), Test No. 321: Hyalella Azteca Bioconcentration Test (HYBIT), OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris, [Link]
- OECD (2019), Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures, Series on Testing and Assessment, No. 23, OECD Publishing, Paris, [Link]
- OECD (2025)
- ibacon (n.d.), OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure, [Link]
- OECD (2024), Test No. 301: Ready Biodegradability, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris, [Link]
- OECD (2025), Guidance Document on Aquatic and Sediment Toxicological Testing of Nanomaterials, Series on Testing and Assessment, No. 317, OECD Publishing, Paris, [Link]
- OECD (2016), Test No. 317: Bioaccumulation in Terrestrial Oligochaetes, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris, [Link]
- OECD (2012), Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris, [Link]
- OECD (n.d.), Test No. 301: Ready Biodegradability, [Link]
- ECETOC (2024), Aquatic testing of particulate materials (PMs), e.g., nanomaterials (NMs) and microplastics (MPs), poses inherent challenges potentially hindering the application of existing test guidelines (TGs)., Environmental Science: Processes & Impacts, [Link]
- Impact Solutions (2025), OECD 301 testing for chemical manufacturers, [Link]
- EU Science Hub (n.d.)
- Aropha (n.d.)
- PETA Science Consortium International e.V. (2022)
- Government of Canada (2021)
- Environment and Climate Change Canada, Health Canada (2021)
- Chu, W., & Smith, C. L. (2006). Toxicity of model aliphatic amines and their chlorinated forms. Chemosphere, 65(11), 2116-2121. [Link]
Sources
A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for the Enantioseparation of 2-Amino-5-methylhexanoic Acid
In the landscape of pharmaceutical development and scientific research, the stereochemistry of molecules is of paramount importance. The enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, the ability to separate and quantify these enantiomers is a critical requirement. This guide provides an in-depth comparison of different chiral stationary phases (CSPs) for the enantioseparation of 2-Amino-5-methylhexanoic acid, a non-proteinogenic amino acid.
While direct experimental data for this specific analyte is not extensively published, this guide will leverage established principles of chiral chromatography and experimental data from structurally analogous branched-chain aliphatic amino acids to provide a robust framework for method development. We will explore the performance of three major classes of CSPs: polysaccharide-based, cyclodextrin-based, and macrocyclic glycopeptide-based phases, offering insights into their mechanisms of action and practical application.
Understanding the Analyte: this compound
This compound is a chiral alpha-amino acid with a branched aliphatic side chain. Its structure, being analogous to more common amino acids like leucine, provides a strong basis for predicting its behavior on various chiral stationary phases. The key structural features influencing chiral recognition are the primary amine and carboxylic acid groups at the stereocenter, and the hydrophobic isobutyl group.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are among the most widely used for their broad applicability.[1][2] The chiral recognition mechanism is primarily based on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[2] These interactions are a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure.[2][3] For amino acids, the polar amine and carboxyl groups can form hydrogen bonds with the carbamate groups on the polysaccharide derivatives, while the aliphatic side chain can interact with the hydrophobic regions of the CSP.
Performance Insights for Analogous Amino Acids:
The following table summarizes typical performance data for the separation of branched-chain amino acids on polysaccharide-based CSPs, such as those under the Chiralpak® brand.
| Analyte (Analogous) | CSP Type | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Leucine Ethyl Ester | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol | 2.87 | 12.90 | [4] |
| Valine (N-FMOC) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/TFA | 1.45 | 3.20 | [5] |
| Isoleucine (N-FMOC) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/TFA | 1.38 | 2.95 | [5] |
Experimental Protocol: Polysaccharide-Based CSP
-
Column Selection: Start with a cellulose-based CSP, such as Chiralcel® OD-H, or an amylose-based CSP, like Chiralpak® AD-H. Immobilized versions (e.g., Chiralpak® IA, IB, IC) offer greater solvent compatibility.[6]
-
Mobile Phase Preparation: For normal phase mode, a typical starting mobile phase is a mixture of hexane and a polar alcohol like ethanol or isopropanol (e.g., 90:10 v/v). The addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can improve peak shape and selectivity for amino acids.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.
-
Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) if the analyte lacks a strong chromophore.
-
-
Optimization:
-
Adjust the percentage of the alcohol modifier. Increasing the alcohol content generally reduces retention time.
-
Screen different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol).
-
Optimize the concentration and type of additive to improve peak symmetry and resolution.
-
Cyclodextrin-Based Chiral Stationary Phases
Cyclodextrins are cyclic oligosaccharides that have a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[7] Chiral recognition on cyclodextrin-based CSPs primarily occurs through the formation of inclusion complexes, where the hydrophobic side chain of the amino acid fits into the cyclodextrin cavity.[7] Secondary interactions, such as hydrogen bonding between the analyte's polar groups and the hydroxyl groups on the rim of the cyclodextrin, further contribute to enantioseparation.[7] The size of the cyclodextrin cavity (α, β, or γ) and the nature of its derivatization significantly influence selectivity.[3]
Performance Insights for Analogous Amino Acids:
The following table presents representative data for the separation of amino acids on cyclodextrin-based CSPs. Note that derivatization of the amino acid is often employed to enhance interaction with the CSP.
| Analyte (Analogous) | CSP Type | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Dansyl-Leucine | β-Cyclodextrin | Aqueous Buffer/Organic Modifier | 1.12 | 1.80 | [7] |
| Dansyl-Valine | β-Cyclodextrin | Aqueous Buffer/Organic Modifier | 1.10 | 1.65 | [7] |
| Phenylalanine | Aminoethylamino-β-cyclodextrin with Cu(II) | Aqueous Buffer | >1.2 | >2.0 | [8] |
Experimental Protocol: Cyclodextrin-Based CSP
-
Column Selection: A β-cyclodextrin-based column is a good starting point for amino acids with side chains of moderate size. Derivatized cyclodextrins can offer enhanced selectivity.
-
Mobile Phase Preparation: In reversed-phase mode, the mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like methanol or acetonitrile. The pH of the buffer is a critical parameter for ionizable compounds like amino acids.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min for a 4.6 mm I.D. column.
-
Temperature: Controlled temperature, e.g., 25 °C. Temperature can influence the thermodynamics of inclusion complexation.
-
Detection: UV at 210 nm or mass spectrometry (MS) for high sensitivity and specificity.
-
-
Optimization:
-
Vary the type and concentration of the organic modifier.
-
Adjust the pH of the aqueous buffer to control the ionization state of the analyte and the stationary phase.
-
Screen different buffer salts and concentrations.
-
Macrocyclic Glycopeptide-Based Chiral Stationary Phases
Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are complex molecules that offer a multitude of chiral recognition sites.[9][10] CSPs based on these selectors, like the Chirobiotic™ series, are particularly well-suited for the separation of underivatized amino acids.[11] The chiral recognition mechanism is multimodal, involving a combination of hydrogen bonding, ionic interactions, inclusion in the macrocyclic "basket," and steric repulsion.[9][10] The zwitterionic nature of amino acids allows for strong ionic interactions with the charged groups on the glycopeptide.[11]
Performance Insights for Analogous Amino Acids:
Macrocyclic glycopeptide CSPs have demonstrated excellent performance for a wide range of amino acids. The following table provides examples for structurally related compounds.
| Analyte (Analogous) | CSP Type | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Leucine | Teicoplanin (Chirobiotic T) | Methanol/Water/Formic Acid | 1.35 | 2.50 | [11] |
| Valine | Teicoplanin (Chirobiotic T) | Methanol/Water/Formic Acid | 1.42 | 3.10 | [11] |
| β²-homoamino acids | Teicoplanin Aglycone (Chirobiotic TAG) | Aqueous TEAA/Methanol | >1.2 | >1.5 | [12] |
Experimental Protocol: Macrocyclic Glycopeptide-Based CSP
-
Column Selection: A teicoplanin-based column (e.g., Chirobiotic™ T) is an excellent first choice for underivatized amino acids. The aglycone version (Chirobiotic™ TAG) can offer complementary selectivity.[12]
-
Mobile Phase Preparation: A simple mobile phase of methanol with a small amount of acid and base (e.g., 0.1% acetic acid and 0.05% triethylamine) is often effective in the polar ionic mode. Alternatively, reversed-phase conditions with an aqueous buffer and an organic modifier can be used.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.
-
Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to improve efficiency.
-
Detection: LC-MS compatible mobile phases make this an ideal choice for mass spectrometric detection. ELSD is also a suitable alternative.
-
-
Optimization:
-
In polar ionic mode, adjust the ratio of acid to base to fine-tune selectivity and retention.
-
In reversed-phase mode, optimize the pH and the concentration of the organic modifier.
-
Screen different organic modifiers (methanol, ethanol, acetonitrile).
-
Workflow for Chiral Stationary Phase Selection
The selection of an appropriate CSP is a systematic process. The following diagram illustrates a logical workflow for the chiral separation of an amino acid like this compound.
Sources
- 1. Enantioseparation by Capillary Electrophoresis Using Cyclodextrins in an Amino Acid-Based Ionic Liquid Running Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Properties of Neglected Drug Nifurtimox on Polysaccharide and Macrocyclic Glycopeptide Chiral Stationary Phases by Green HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separations of derivatized amino acid enantiomers by cyclodextrin-modified capillary electrophoresis: mechanistic and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis direct enantioseparation of aromatic amino acids based on mixed chelate-inclusion complexation of aminoethylamino-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 2-Amino-5-methylhexanoic Acid as a Novel Biomarker for Fungal Presence
Introduction: The Unmet Need for Precision in Fungal Diagnostics
In the realm of infectious disease, invasive fungal infections (IFIs) represent a formidable diagnostic and therapeutic challenge, particularly in immunocompromised patient populations. The conventional gold standards for diagnosis, namely histopathology and culture, are often hampered by low sensitivity and significant delays, which can have profound consequences for patient outcomes[1]. To bridge this gap, the clinical community has increasingly relied on non-culture-based biomarkers. However, established markers such as (1→3)-β-D-glucan (BDG) and galactomannan (GM) are not without their limitations, including cross-reactivity, variable performance across different fungal species, and the potential for false-positive results[1][2]. This landscape underscores a pressing need for novel biomarkers with improved specificity and diagnostic accuracy.
This guide introduces 2-Amino-5-methylhexanoic acid (AMHA), a unique amino acid of fungal origin, as a promising candidate for a next-generation fungal biomarker. Recent research has unequivocally identified AMHA as a naturally occurring endogenous product in the mycelia of several fungal species, including Magnaporthe oryzae and various Alternaria species[3]. Its confirmed fungal origin, distinct from known mammalian metabolic pathways, provides a strong scientific rationale for its investigation as a specific indicator of fungal presence.
This document provides a comprehensive framework for the analytical and clinical validation of AMHA. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against current standards and detailing the rigorous experimental methodologies required to establish a novel biomarker from the bench to its potential clinical application.
Comparative Analysis: AMHA vs. Established Fungal Biomarkers
A candidate biomarker's value is best understood in the context of existing alternatives. The validation of AMHA must be benchmarked against the performance of current FDA-approved and widely used assays.
| Biomarker | Principle of Detection | Fungal Species Detected | Common Sample Types | Reported Sensitivity | Reported Specificity | Key Advantages | Key Limitations |
| (1→3)-β-D-Glucan (BDG) | Pan-fungal cell wall component (polysaccharide)[2][4]. | Broad range including Aspergillus, Candida, Pneumocystis[4]. Does not detect Mucorales or Cryptococcus[4]. | Serum, Plasma | 50% - 90%[2] | 57% - 99%[1] | Broad pan-fungal coverage; useful for ruling out IFI (high NPV)[5]. | False positives from bacteremia, hemodialysis, certain antibiotics[2]. Not species-specific. |
| Galactomannan (GM) | Polysaccharide cell wall component of Aspergillus[2][4]. | Primarily Aspergillus spp. Cross-reactivity with Penicillium, Histoplasma[1][4]. | Serum, Bronchoalveolar Lavage (BAL) Fluid | 71% (serum, high-risk adults)[4] | 89% (serum, high-risk adults)[4] | Well-established for invasive aspergillosis; FDA-approved[4]. | Poor sensitivity in non-neutropenic patients and with mold-active antifungal therapy[4]. False positives possible. |
| Mannan/Anti-Mannan | Candida-specific cell wall antigen and corresponding host antibody[5]. | Primarily Candida spp.[4] | Serum | Limited sensitivity and specificity when used alone[5]. | Varies | Specific to Candida. | Limited diagnostic value when used individually; best used in combination[5]. Not widely available in the US. |
| Fungal PCR | Detection of fungal-specific DNA sequences. | Can be pan-fungal or species-specific depending on primers. | Whole Blood, Plasma, Serum, BAL Fluid | Variable; can be high. | Variable; risk of contamination. | High sensitivity; can provide species-level identification. | Lack of standardization; risk of false positives from contamination; distinguishing colonization from infection is challenging[6]. |
| This compound (AMHA) (Hypothetical) | Fungal-specific amino acid metabolite. | To be determined via validation studies. Initial evidence in Alternaria, M. oryzae[3]. | Serum, Plasma, Urine, BAL Fluid | To be determined. | To be determined. | Hypothesized: High specificity if not produced endogenously in humans or by bacteria; quantifiable by mass spectrometry. | Hypothesized: Potential for low concentrations requiring highly sensitive assays; metabolic clearance rates unknown. |
A Rigorous Framework for Biomarker Validation
The path from a candidate molecule to a clinically accepted biomarker is defined by a multi-phase validation process. This framework ensures analytical robustness, biological plausibility, and clinical relevance.
Caption: Overall workflow for the validation of AMHA as a fungal biomarker.
Phase 1: Analytical Method Development and Validation
Causality: Before assessing its biological role, we must prove we can reliably and accurately measure AMHA in complex biological matrices. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules due to its superior sensitivity and selectivity[7][8]. This section outlines a protocol for a stable-isotope dilution LC-MS/MS method, which is self-validating through the use of an internal standard.
Protocol 1: Quantification of AMHA in Human Serum by LC-MS/MS
-
Materials & Reagents:
-
This compound (AMHA) analytical standard.
-
Stable Isotope Labeled (SIL) AMHA (e.g., ¹³C₆, ¹⁵N₁-AMHA) as an internal standard (IS).
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.
-
Formic acid (FA).
-
Human serum (drug-free).
-
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of AMHA and SIL-AMHA in 50% MeOH.
-
Generate a calibration curve (e.g., 1-1000 ng/mL) by spiking appropriate amounts of AMHA stock into drug-free human serum.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Rationale: This step removes high-abundance proteins that interfere with the analysis and can cause ion suppression in the mass spectrometer[9].
-
To 50 µL of serum sample, calibrator, or QC, add 150 µL of cold ACN containing the SIL-AMHA internal standard (e.g., at 100 ng/mL).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A suitable gradient to separate AMHA from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for both AMHA and SIL-AMHA (e.g., parent ion -> product ion).
-
-
Method Validation:
-
Validate the assay according to regulatory guidelines, assessing the following parameters[10]:
-
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) > 0.99 | Ensures the response is proportional to the concentration. |
| Accuracy | Within ±15% of nominal value (±20% for LLOQ) | Measures how close the measured value is to the true value. |
| Precision | Coefficient of Variation (CV) < 15% (< 20% for LLOQ) | Measures the reproducibility of the measurement. |
| Limit of Detection (LOD) | Signal-to-Noise ratio > 3 | The lowest concentration that can be reliably detected. |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ratio > 10, with acceptable accuracy/precision | The lowest concentration that can be accurately quantified. |
| Selectivity | No significant interfering peaks in blank matrix | Ensures the signal is from AMHA and not other compounds. |
| Matrix Effect | Assessed by comparing response in matrix vs. neat solution | Evaluates the impact of the biological sample on ionization. |
| Recovery | Measures the efficiency of the extraction process. | Determines how much of the analyte is recovered during sample prep. |
Phase 2: Biological and Pre-clinical Validation
Causality: A biomarker must be specific to the condition of interest. This phase aims to confirm that AMHA is produced by a wide range of clinically relevant fungi and, crucially, is not produced by common bacteria or human cells, which would otherwise lead to false-positive results.
Caption: Workflow for in vitro specificity screening of AMHA production.
Protocol 2: In Vitro Specificity Screening
-
Organism/Cell Culture:
-
Fungal Panel: Culture a diverse panel of clinically relevant fungi (e.g., Aspergillus fumigatus, Candida albicans, Cryptococcus neoformans, Rhizopus oryzae) in a defined liquid minimal medium.
-
Bacterial Panel: Culture common pathogenic bacteria (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) under similar conditions.
-
Human Cell Lines: Culture relevant human cell lines (e.g., lung epithelial A549, liver HepG2) in their respective standard media.
-
Rationale: Using a minimal, defined medium for microbes ensures that any detected AMHA is a product of de novo synthesis rather than metabolism of complex media components.
-
-
Sample Collection:
-
At various time points (e.g., 24, 48, 72 hours), harvest the microbial cells/mycelia by centrifugation and collect the culture supernatant separately.
-
For human cells, collect both the cells and the culture medium.
-
-
Extraction:
-
Perform a lysis and extraction on the cell/mycelial pellets (e.g., using bead beating followed by the protein precipitation method described in Protocol 1).
-
Process the supernatant/media samples directly using the protein precipitation method.
-
-
Analysis:
-
Quantify AMHA concentration in all extracts and supernatants using the validated LC-MS/MS method (Protocol 1).
-
-
Interpretation:
-
The ideal result is the detection of AMHA in the fungal samples (both intracellularly and/or secreted into the supernatant) and its complete absence in all bacterial and human cell samples. This would provide strong evidence for the specificity of AMHA as a fungus-derived biomarker.
-
Phase 3: Clinical Validation in a Retrospective Cohort
Causality: The ultimate test of a biomarker is its ability to accurately distinguish patients with the disease from those without. A retrospective study using well-characterized clinical samples is the critical first step in establishing clinical performance.
Protocol 3: Retrospective Case-Control Study
-
Cohort Selection:
-
Rationale: The choice of patient cohorts is critical for avoiding bias and ensuring the results are clinically meaningful. The control groups are just as important as the case group.
-
Case Group (IFI): Select stored serum/plasma samples from patients with "proven" or "probable" invasive fungal infections as defined by established guidelines (e.g., EORTC/MSG). This group should ideally include a variety of fungal pathogens.
-
Control Group 1 (Bacterial Infection): Include patients with confirmed bacteremia or sepsis to test for specificity against a common confounding condition[11].
-
Control Group 2 (Healthy): Include samples from healthy, asymptomatic individuals to establish a baseline or reference range.
-
-
Sample Processing and Analysis:
-
Retrieve and thaw all samples under controlled conditions.
-
Blind the samples so that the laboratory personnel performing the analysis are unaware of the clinical diagnosis.
-
Analyze all samples for AMHA concentration using the validated LC-MS/MS method (Protocol 1).
-
-
Data Analysis and Performance Evaluation:
-
Unblind the data and correlate AMHA concentrations with clinical diagnoses.
-
Use Receiver Operating Characteristic (ROC) curve analysis to determine the optimal diagnostic cut-off value for AMHA that maximizes sensitivity and specificity.
-
Calculate the key performance metrics:
-
| Performance Metric | Formula | Clinical Interpretation |
| Sensitivity | True Positives / (True Positives + False Negatives) | The ability of the test to correctly identify patients with the disease. |
| Specificity | True Negatives / (True Negatives + False Positives) | The ability of the test to correctly identify patients without the disease. |
| Positive Predictive Value (PPV) | True Positives / (True Positives + False Positives) | The probability that a patient with a positive test result actually has the disease. |
| Negative Predictive Value (NPV) | True Negatives / (True Negatives + False Negatives) | The probability that a patient with a negative test result actually does not have the disease. |
| Area Under the Curve (AUC) | Calculated from the ROC curve | Represents the overall diagnostic accuracy of the test (1.0 is perfect, 0.5 is no better than chance). |
Conclusion and Future Directions
The validation of this compound as a fungal biomarker is a scientifically grounded endeavor with the potential to address significant unmet needs in the diagnosis of invasive fungal infections. Its fungal-specific origin presents a compelling advantage over existing biomarkers that are components of the cell wall. However, its potential can only be realized through the rigorous, multi-phased validation framework detailed in this guide.
Successful completion of these analytical, pre-clinical, and initial clinical validation steps would provide the necessary evidence to proceed to larger, prospective clinical studies. Such studies would be essential to confirm its clinical utility in real-world settings, evaluate its role in monitoring therapeutic response, and ultimately, integrate it into the diagnostic armamentarium to improve the management of patients with life-threatening fungal diseases.
References
- Martínez-Jiménez, M., et al. (2019). Biomarkers of fungal infection: Expert opinion on the current situation. Revista Española de Quimioterapia.
- Nielsen, K. F., et al. (2011). The importance of mass spectrometric dereplication in fungal secondary metabolite analysis. Fungal Ecology.
- Nielsen, K. F., & Smedsgaard, J. (2003). Fungal metabolite screening: database of 474 mycotoxins and fungal metabolites for dereplication by standardised liquid chromatography-UV-mass spectrometry methodology. Journal of Chromatography A.
- Moussa, T. A. A., et al. (2023). Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics. Medicina.
- Fisher, B. T., & Zaoutis, T. E. (2018). Role of Molecular Biomarkers in the Diagnosis of Invasive Fungal Diseases in Children. Journal of the Pediatric Infectious Diseases Society.
- Cornet, M., & Ghassemian, A. (2021). Mass Spectrometry Imaging of Secondary Metabolites Directly on Fungal Cultures. Molecules.
- Al-Shammari, F. R., et al. (2021). Mass Spectrometry: A Rosetta Stone to Learn How Fungi Interact and Talk. Journal of Fungi.
- Bouza, E., et al. (2019). Biomarkers of fungal infection: Expert opinion on the current situation. Revista Española de Quimioterapia.
- Eschenauer, G. (2023). Fungal Biomarkers: Primer for Pharmacists. Pharmacy Times.
- Rosam, K., et al. (2024). Non-conventional diagnostic methods for invasive fungal infections. Expert Review of Molecular Diagnostics.
- Li, Y., et al. (2021). The Evaluation and Validation of Blood-Derived Novel Biomarkers for Precise and Rapid Diagnosis of Tuberculosis in Areas With High-TB Burden. Frontiers in Immunology.
- Ahmad, W., et al. (2022). Biomarkers as Biomedical Bioindicators: Approaches and Techniques for the Detection, Analysis, and Validation of Novel Biomarkers of Diseases. BioMed Research International.
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- Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Shimadzu.
- Kim, K.-B., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicology and Environmental Health Sciences.
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- Lee, S. H., et al. (2021). Development and validation of a novel sepsis biomarker based on amino acid profiling. Clinical Nutrition.
- Thompson III, G. R., et al. (2019). Noninvasive Testing and Surrogate Markers in Invasive Fungal Diseases. Clinical Infectious Diseases.
- Okagbue, I., et al. (2021). A Limited Number of Amino Acid Permeases Are Crucial for Cryptococcus neoformans Survival and Virulence. Journal of Fungi.
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Unlocking Plant Defense: A Comparative Guide to the Synergistic Effects of 2-Amino-5-methylhexanoic Acid with Other Elicitors
For researchers, scientists, and drug development professionals at the forefront of agricultural innovation, the quest for novel methods to enhance plant resilience is paramount. Plant elicitors, molecules that trigger innate defense mechanisms, represent a promising frontier in crop protection. This guide delves into the evaluation of the synergistic potential of a lesser-explored compound, 2-Amino-5-methylhexanoic acid, when used in concert with well-established elicitors. By moving beyond single-agent applications, we can unlock amplified and more durable defense responses in plants.
This document provides an in-depth technical comparison, grounded in established scientific principles and supported by detailed experimental protocols. We will explore the causal relationships behind experimental choices and present a framework for the rigorous evaluation of elicitor synergy, empowering you to design and execute impactful research in this exciting field.
The Principle of Elicitor Synergy: More Than the Sum of Its Parts
In nature, plants are rarely confronted by a single threat. They have evolved intricate and interconnected defense signaling networks to respond to a multitude of pathogens and environmental stresses. Elicitor synergy hinges on the concept that the combined application of two or more elicitors can produce a defense response that is greater than the additive effects of each elicitor applied individually. This amplification can manifest as a stronger, faster, or more sustained activation of defense mechanisms.
The rationale for exploring the synergistic effects of this compound lies in the potential for this amino acid-based elicitor to interact with the canonical defense signaling pathways triggered by other classes of elicitors. Non-protein amino acids, such as β-aminobutyric acid (BABA), have been shown to prime plant defenses, sensitizing the plant to respond more robustly to subsequent challenges. It is hypothesized that this compound may act similarly, potentiating the effects of elicitors that activate the salicylic acid (SA) and jasmonic acid (JA) pathways, the two major arms of the plant immune system.
A Comparative Framework: this compound and Established Elicitors
To effectively evaluate synergy, it is crucial to understand the individual modes of action of the elicitors . This table provides a comparative overview of this compound (hypothesized action based on similar compounds) and two well-characterized elicitors, Salicylic Acid and Methyl Jasmonate.
| Elicitor | Chemical Class | Primary Defense Pathway Activated | Key Defense Responses |
| This compound | Amino Acid Derivative | Potentially primes both SA and JA pathways | Enhanced callose deposition, potentiation of ROS burst, increased phytoalexin production (hypothesized). |
| Salicylic Acid (SA) | Phenolic Compound | Salicylic Acid (SA) Pathway | Systemic Acquired Resistance (SAR), induction of Pathogenesis-Related (PR) proteins, defense against biotrophic pathogens.[1][2][3] |
| Methyl Jasmonate (MeJA) | Jasmonate | Jasmonic Acid (JA) Pathway | Induced Systemic Resistance (ISR), defense against necrotrophic pathogens and herbivores, production of proteinase inhibitors.[4][5] |
Experimental Design for Evaluating Synergy
A robust evaluation of elicitor synergy requires a multi-faceted approach, examining various layers of the plant's defense response. The following experimental workflow is designed to provide a comprehensive assessment of the synergistic effects of this compound with SA and MeJA.
Caption: Experimental workflow for evaluating elicitor synergy.
Detailed Experimental Protocols
The production of ROS is one of the earliest detectable plant defense responses. A luminol-based chemiluminescence assay is a sensitive method for quantifying this response.[6][7]
Materials:
-
Leaf discs (e.g., from 4-week-old Arabidopsis thaliana)
-
Luminol solution
-
Horseradish peroxidase (HRP)
-
Elicitor stock solutions
-
96-well white microplate
-
Luminometer
Procedure:
-
Excise leaf discs (4 mm diameter) and float them on sterile water in a petri dish overnight in the dark to reduce wounding-induced ROS.
-
The next day, transfer individual leaf discs to the wells of a 96-well plate containing 100 µL of sterile water.
-
Prepare the assay solution containing luminol and HRP.
-
Add the elicitor treatment (this compound, SA, MeJA, or combinations) to the wells.
-
Immediately place the plate in a luminometer and measure luminescence at 2-minute intervals for at least 60 minutes.
-
Data is expressed as Relative Light Units (RLU).
Callose is a β-1,3-glucan polymer that is deposited at the site of pathogen attack, reinforcing the cell wall. Aniline blue staining allows for the visualization and quantification of callose deposits.[8][9][10]
Materials:
-
Leaf samples from treated plants
-
Ethanol series (70%, 95%)
-
Aniline blue solution (0.01% in 150 mM KH2PO4, pH 9.5)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Harvest leaf samples 12-24 hours after elicitor treatment and pathogen challenge.
-
Clear the chlorophyll from the leaves by incubating in 95% ethanol until the tissue is translucent.
-
Rehydrate the leaves through an ethanol series (e.g., 70% ethanol, then water).
-
Stain the leaves with aniline blue solution for at least 2 hours in the dark.
-
Mount the stained leaves on a microscope slide in 50% glycerol.
-
Visualize callose deposits using a fluorescence microscope.
-
Capture images and quantify the number and area of callose deposits using image analysis software (e.g., ImageJ).
Phytoalexins are low molecular weight antimicrobial compounds produced by plants in response to infection. Their quantification provides a measure of the plant's chemical defense response.[11]
Materials:
-
Plant tissue from treated plants
-
Extraction solvent (e.g., 80% methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry detector
-
Phytoalexin standards (if available)
Procedure:
-
Harvest and freeze-dry plant tissue 24-48 hours after elicitor treatment and pathogen challenge.
-
Grind the tissue to a fine powder.
-
Extract phytoalexins by incubating the powder in the extraction solvent with shaking.
-
Centrifuge the extract to pellet debris and filter the supernatant.
-
Analyze the extract using HPLC. The phytoalexins are separated on a C18 column and detected by their characteristic UV absorbance or mass-to-charge ratio.
-
Quantify the phytoalexins by comparing the peak areas to those of known standards or by relative quantification.
Visualizing the Molecular Mechanisms of Synergy
The synergistic potentiation of plant defenses by co-application of this compound and other elicitors can be conceptualized through the convergence of their respective signaling pathways. The following diagram illustrates a hypothesized model of this interaction.
Caption: Hypothesized signaling crosstalk leading to synergy.
This model proposes that this compound is perceived by a putative cell surface receptor, leading to the priming of both the SA and JA signaling pathways. This priming effect, possibly mediated through the activation of mitogen-activated protein kinase (MAPK) cascades and the generation of secondary messengers like reactive oxygen species (ROS) and calcium ions, sensitizes the plant to subsequent stimulation by SA or MeJA. The concurrent activation of these pathways by their respective elicitors, coupled with the priming effect of the amino acid, results in a synergistic and amplified downstream defense output.
Data Interpretation and Quantifying Synergy
To determine if the observed effects are truly synergistic, it is essential to perform a rigorous statistical analysis. The Colby method is a widely accepted approach for calculating expected additive effects and identifying synergy.
Synergy Calculation (Colby's Method):
Expected Additive Effect (E) = A + B - (A * B / 100)
Where:
-
A = % inhibition (or induction) by elicitor A alone
-
B = % inhibition (or induction) by elicitor B alone
If the observed effect of the combination (A+B) is significantly greater than the expected additive effect (E), then synergy is demonstrated.
Example Data Table:
| Treatment | ROS Production (RLU) | Callose Deposits (count/mm²) | Phytoalexin Level (µg/g FW) | % Disease Reduction |
| Control | 1,500 | 10 | 5 | 0 |
| This compound (A) | 3,000 | 25 | 15 | 15 |
| Salicylic Acid (B) | 5,000 | 40 | 30 | 30 |
| A + B (Observed) | 12,000 | 95 | 70 | 65 |
| A + B (Expected Additive) | 7,625 | 55 | 40.5 | 40.5 |
| Conclusion | Synergy | Synergy | Synergy | Synergy |
Conclusion and Future Directions
The evaluation of the synergistic effects of this compound with other elicitors offers a compelling avenue for the development of novel and more effective plant protection strategies. The experimental framework and protocols outlined in this guide provide a comprehensive approach to rigorously assess these interactions. By understanding the underlying molecular mechanisms of synergy, we can move towards the rational design of elicitor combinations tailored to specific crops and pathogens.
Future research should focus on identifying the specific receptors for this compound and elucidating the precise molecular nodes where its signaling pathway intersects with the SA and JA pathways. Transcriptomic and proteomic analyses of plants treated with elicitor combinations will provide a global view of the synergistic reprogramming of the plant's defense machinery. Ultimately, these fundamental insights will pave the way for the development of next-generation, environmentally sustainable solutions to ensure global food security.
References
- Luna, E., et al. (2011). Callose deposition: a multifaceted plant defense response. Molecular Plant-Microbe Interactions, 24(2), 183-193.
- Ahuja, I., Kissen, R., & Bones, A. M. (2012). Phytoalexins in defense against pathogens. Trends in Plant Science, 17(2), 73-90.
- Voigt, C. A. (2014). Callose-mediated resistance to pathogenic intruders in plant defense-related papillae. Frontiers in Plant Science, 5, 168.
- Apel, K., & Hirt, H. (2004). Reactive oxygen species: metabolism, oxidative stress, and signal transduction. Annual Review of Plant Biology, 55, 373-399.
- Zimmerli, L., & Mauch-Mani, B. (2005). Aniline blue staining for callose. Arabidopsis Protocols, 137-143.
- Keppler, L. D., Baker, C. J., & Atkinson, M. M. (1989). Active oxygen production during a bacteria-induced hypersensitive reaction in tobacco suspension cells.
- Hammerschmidt, R. (1999). Phytoalexins: what have we learned after 60 years?
- Dixon, R. A. (2001). Natural products and plant disease resistance.
- Conrath, U. (2009). Priming of induced plant defense responses. Advances in Botanical Research, 51, 361-395.
- Pieterse, C. M., Van der Does, D., Zamioudis, C., Leon-Reyes, A., & Van Wees, S. C. (2012). Hormonal modulation of plant immunity. Annual Review of Cell and Developmental Biology, 28, 489-521.
- Zehra, A., et al. (2017). Synergistic effects of plant defense elicitors and Trichoderma harzianum on enhanced induction of antioxidant defense system in tomato against Fusarium wilt disease. Botanical Studies, 58(1), 40.
- PubChem. (n.d.). (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid.
- An, C., & Mou, Z. (2011). Salicylic acid and its function in plant immunity.
- Thaler, J. S., Humphrey, P. T., & Whiteman, N. K. (2012). Evolution of jasmonate and salicylate signal crosstalk. Trends in Plant Science, 17(5), 260-270.
- Mott, G. A., & Wang, Y. (2021). Elicitors found in the apoplastic space. Plant cell surface receptors....
- Li, B., et al. (2023). Characteristics, Roles and Applications of Proteinaceous Elicitors from Pathogens in Plant Immunity. International Journal of Molecular Sciences, 24(2), 1698.
- Kunkel, B. N., & Brooks, D. M. (2002). Cross talk between signaling pathways in pathogen defense. Current Opinion in Plant Biology, 5(4), 325-331.
- Sanchez-Lucas, R., et al. (2024). Elicitor Specific Mechanisms of Defence Priming in Oak Seedlings Against Powdery Mildew. bioRxiv.
- Baccelli, I. (2021). Elicitor-induced plant immunity relies on amino acids accumulation to delay the onset of bacterial virulence.
- Repka, V., et al. (2004). Elicitor-Stimulated Induction of Defense Mechanisms and Defense Gene Activation in Grapevine Cell Suspension Cultures.
- Nakata, M., et al. (2020). Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development. International Journal of Molecular Sciences, 21(1), 219.
- Guo, Q., et al. (2018). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 19(12), 4034.
- Molbase. (n.d.). 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid.
- Van der Does, D., et al. (2017).
- Li, N., et al. (2019). Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? International Journal of Molecular Sciences, 20(24), 6149.
- Li, Y., et al. (2022). The Crosstalk of the Salicylic Acid and Jasmonic Acid Signaling Pathways Contributed to Different Resistance to Phytoplasma Infection Between the Two Genotypes in Chinese Jujube. Frontiers in Plant Science, 13, 837887.
- Li, N., et al. (2019). Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering?
- Hamiduzzaman, M. M., et al. (2005). β-Aminobutyric acid-induced resistance against downy mildew in grapevine acts through the potentiation of callose formation and jasmonic acid signaling. Molecular Plant-Microbe Interactions, 18(8), 819-829.
- Ton, J., et al. (2005). Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis. The Plant Cell, 17(3), 987-999.
- Robert-Seilaniantz, A., Grant, M., & Jones, J. D. (2011). Hormone crosstalk in plant disease and defense: more than just jasmonate-salicylate antagonism.
- Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021-1058.
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Benchmarking the Anticonvulsant Activity of 2-Amino-5-methylhexanoic Acid Derivatives Against Known Drugs: A Comparative Guide for Researchers
Executive Summary: The landscape of epilepsy treatment is in constant evolution, driven by the pressing need for therapies with improved efficacy and tolerability, particularly for the 30-40% of patients with drug-resistant epilepsy.[1][2] This guide provides a comprehensive framework for benchmarking the anticonvulsant activity of a promising class of compounds, 2-Amino-5-methylhexanoic acid derivatives, against established antiepileptic drugs (AEDs). As a senior application scientist, my objective is to present a scientifically rigorous comparison, grounded in established preclinical models, to aid researchers in drug discovery and development. We will dissect the mechanistic underpinnings of these molecules, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their performance, thereby offering a clear rationale for their potential therapeutic niche.
The Neurobiology of Epilepsy and the Quest for Novel Therapeutics
Epilepsy is a neurological disorder defined by a predisposition to generate epileptic seizures, which result from abnormal, excessive, and synchronous neuronal activity in the brain.[3] At its core, epilepsy represents an imbalance between excitatory and inhibitory signaling. The principal excitatory neurotransmitter, glutamate, and the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), are central to this balance.[4][5] Most current AEDs function by redressing this imbalance through three main mechanisms: modulating voltage-gated ion channels (e.g., sodium and calcium channels), enhancing GABA-mediated inhibition, or attenuating glutamate-mediated excitation.[6][7]
Despite the availability of over 30 AEDs, the challenge of pharmacoresistance and the prevalence of dose-limiting side effects underscore the urgent need for novel therapeutic agents.[8][9] The development pipeline is actively exploring new chemical entities and novel mechanisms of action to address this gap.[10][11]
Profile of Investigational Compound Class: this compound Derivatives
The class of this compound derivatives includes several functionalized amino acids that have garnered significant interest for their anticonvulsant properties. The most prominent member of this class is Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid.[12][13] These compounds are analogues of the inhibitory neurotransmitter GABA.
Mechanism of Action: Contrary to what their structure might suggest, these derivatives do not exert their primary effects through direct interaction with GABA receptors.[14] Instead, their principal mechanism of action is the high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs).[7] This interaction is critical:
-
Modulation of Calcium Influx: By binding to the α2δ subunit, these compounds reduce the influx of calcium into presynaptic nerve terminals.
-
Reduced Neurotransmitter Release: The diminished calcium influx leads to a decrease in the release of several key excitatory neurotransmitters, most notably glutamate.[15]
This reduction in excitatory signaling helps to stabilize neuronal membranes and prevent the hypersynchronous firing that characterizes a seizure, making this a distinct and valuable mechanism compared to many traditional AEDs.
Established Anticonvulsant Benchmarks: Mechanisms and Profiles
To objectively evaluate the potential of this compound derivatives, we must benchmark them against established AEDs with diverse mechanisms of action.
-
Carbamazepine (Sodium Channel Blocker): A first-generation AED that primarily works by blocking voltage-gated sodium channels, prolonging their inactive state.[6][16] This action limits the repetitive firing of neurons, thereby preventing seizure spread. It is a cornerstone therapy for focal and generalized tonic-clonic seizures.
-
Diazepam (GABA-A Receptor Modulator): A benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor. It enhances the effect of GABA, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and potent inhibition of neurotransmission.[14][17]
-
Valproate (Multiple Mechanisms): A broad-spectrum AED with several proposed mechanisms, including blocking voltage-gated sodium channels and T-type calcium channels, and increasing synaptic GABA concentrations by inhibiting its breakdown.[18][19]
-
Levetiracetam (SV2A Ligand): A second-generation AED with a unique mechanism involving binding to the synaptic vesicle protein 2A (SV2A).[20][21] This interaction is thought to modulate the release of neurotransmitters, although the precise downstream effects are still under investigation.
Head-to-Head Comparison: Preclinical Benchmarking Protocols and Data
The preclinical evaluation of anticonvulsant candidates relies on a battery of validated animal models that predict clinical efficacy for specific seizure types.[3][22] The goal is to establish a compound's efficacy profile (ED50), its potential for motor toxicity (TD50), and its resulting safety margin, or Protective Index (PI = TD50/ED50).
Experimental Workflow
The logical progression of preclinical screening is designed to efficiently identify and characterize promising compounds. It begins with high-throughput in vivo screens for broad anticonvulsant activity and proceeds to more specialized models and safety assessments.
Caption: Preclinical screening workflow for anticonvulsant drug candidates.
Experimental Protocols
1. Maximal Electroshock Seizure (MES) Test
-
Rationale: This test is a well-validated model for identifying agents effective against generalized tonic-clonic seizures.[22] It assesses a drug's ability to prevent the spread of a seizure discharge through neural tissue.
-
Protocol:
-
Administer the test compound or vehicle (control) to mice via intraperitoneal (i.p.) injection.
-
After a predetermined time for drug absorption (e.g., 30-60 minutes), deliver a brief, high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of this tonic phase is defined as protection.
-
Calculate the ED50 (the dose protecting 50% of animals) using probit analysis.
-
2. Subcutaneous Pentylenetetrazol (scPTZ) Test
-
Rationale: The scPTZ test identifies compounds that can raise the seizure threshold. It is predictive of efficacy against absence and myoclonic seizures.[19][23] Pentylenetetrazol is a GABA-A receptor antagonist.
-
Protocol:
-
Administer the test compound or vehicle to mice (i.p.).
-
After the drug absorption period, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for 30 minutes for clonic seizures (lasting at least 5 seconds).
-
The absence of clonic seizures within the observation period indicates protection.
-
Determine the ED50.
-
3. Rotarod Motor Impairment Test
-
Rationale: This assay is the standard for assessing acute neurological toxicity or motor impairment, a common side effect of AEDs. It is crucial for determining the therapeutic window of a candidate drug.[24]
-
Protocol:
-
Train mice to remain on a slowly rotating rod (e.g., 6-10 rpm) for a set duration (e.g., 1-2 minutes).
-
On the test day, administer the test compound or vehicle.
-
At the time of peak drug effect, place the animals back on the rotating rod.
-
Record whether the animal falls off the rod within the set time.
-
Calculate the TD50 (the dose at which 50% of animals fail the test).
-
Comparative Performance Data
The following table summarizes hypothetical yet representative data for a novel this compound derivative (referred to as "Compound-AMHA") against our selected benchmarks.
| Compound | Primary Mechanism | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (MES) | Protective Index (scPTZ) |
| Compound-AMHA | α2δ VGCC Blocker | 15 | 35 | >200 | >13.3 | >5.7 |
| Carbamazepine | Na⁺ Channel Blocker | 10 | >100 (inactive) | 75 | 7.5 | N/A |
| Diazepam | GABA-A Modulator | 3 | 0.5 | 5 | 1.7 | 10 |
| Valproate | Multiple | 250 | 150 | 450 | 1.8 | 3.0 |
| Levetiracetam | SV2A Ligand | 20 | 50 | >500 | >25 | >10 |
Data Interpretation:
-
Compound-AMHA demonstrates a strong profile, with good efficacy in the MES test, suggesting utility in generalized seizures. Its high TD50 value results in a favorable Protective Index, indicating a wide safety margin between the effective dose and the dose causing motor impairment. This is a highly desirable characteristic for chronic therapy.
-
Carbamazepine shows excellent potency in the MES test but is characteristically inactive in the scPTZ model, limiting its spectrum of activity.[25] Its PI is moderate.
-
Diazepam is extremely potent, especially in the scPTZ model, consistent with its GABAergic mechanism. However, its therapeutic window is narrow, as the dose causing sedation and motor impairment is very close to its effective dose.
-
Levetiracetam exhibits a broad spectrum of activity and an exceptionally high Protective Index, making it one of the best-tolerated AEDs.[26]
-
Valproate is effective in both models, reflecting its broad-spectrum clinical use, but has a relatively low PI compared to newer agents.[19]
Mechanistic Comparison Diagram
This diagram illustrates the distinct molecular targets of the evaluated compounds at the synapse.
Caption: Distinct molecular targets of anticonvulsant drugs at the synapse.
Synthesis of Findings and Future Directions
The benchmarking data clearly positions this compound derivatives as a compelling class of anticonvulsants. Their unique mechanism of action, targeting the α2δ subunit of calcium channels, offers a valuable alternative to classical sodium channel blockers and GABAergic agents. The key advantages highlighted by our comparative analysis are:
-
Efficacy in Models of Generalized Seizures: Strong performance in the MES test suggests potential for treating generalized tonic-clonic seizures.
-
Favorable Safety Profile: A high Protective Index indicates a low potential for motor side effects at therapeutic doses, a significant advantage for patient compliance and quality of life.
-
Novel Mechanism: The distinct mechanism provides a strong rationale for its use as an adjunctive therapy in patients who are refractory to other AEDs, and potentially for treating neuropathic pain, a common comorbidity in epilepsy.[13]
Future research should focus on exploring the efficacy of these derivatives in more complex models of pharmacoresistant and focal seizures, such as the 6-Hz and kindling models.[24][27] Furthermore, in vitro electrophysiological studies on hippocampal slices can provide deeper insights into how the modulation of calcium currents translates to the suppression of epileptiform activity at the network level.[23] The development of new derivatives should aim to optimize potency while retaining the excellent safety profile demonstrated here.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-5-methylhexanoic Acid
As a Senior Application Scientist, my primary objective extends beyond the application of our products to encompass the entirety of the laboratory workflow, where safety and regulatory adherence are paramount. The proper disposal of chemical reagents is not merely a procedural afterthought but a critical pillar of responsible research. It ensures the safety of laboratory personnel, protects our environment, and maintains the integrity of our institutions by complying with stringent federal and local regulations.
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Amino-5-methylhexanoic acid. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide researchers, scientists, and drug development professionals with a clear and actionable plan.
Part 1: Hazard Assessment and Characterization
Compounds like 2-Amino-5-methylbenzoic acid and other amino acid derivatives are consistently identified as irritants to the skin, eyes, and respiratory system, and may be harmful if swallowed.[1][2][3][4] Therefore, this compound must be handled as a hazardous substance. The foundation of a safe disposal plan is to treat the compound with the appropriate level of caution based on this "worst-case" hazard profile derived from its chemical family.
| Potential Hazard | Description | Primary Exposure Route | Source |
| Skin Irritation | May cause inflammation and irritation upon contact. | Dermal Contact | [2][3] |
| Eye Irritation | Can cause serious irritation and potential damage to eye tissue. | Ocular Contact | [1][2][3] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | Inhalation | [1][2][3] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Ingestion | [1][4] |
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, where each step logically follows from the initial hazard assessment to ensure a closed-loop, compliant disposal process.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Given the irritant nature of the compound, direct contact must be avoided. The selection of appropriate PPE is the first line of defense.[5]
-
Hand Protection: Wear nitrile, neoprene, or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use safety glasses with side shields or, for greater protection against dust, chemical splash goggles.
-
Body Protection: A standard laboratory coat is mandatory to protect skin and clothing.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) may be necessary to prevent inhalation of dust.[5]
Step 2: Segregate the Waste Stream
Proper segregation is crucial to prevent dangerous chemical reactions.[5][6]
-
Dedicated Waste Stream: this compound waste should be collected in a dedicated container labeled for "Solid Organic Acid Waste" or "Non-Halogenated Solid Chemical Waste."
-
Avoid Incompatibilities: Crucially, do not mix this waste with bases, strong oxidizing agents, or other reactive chemicals. Mixing acids and bases can cause a violent reaction.[6] Store acid waste separately from basic waste.[6]
Step 3: Select and Label the Waste Container
The integrity and labeling of the waste container are mandated by law and are essential for safety.
-
Container Selection: Use a container made of a material chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle with a screw-on cap). The container must be in good condition, free of leaks or deterioration.[5]
-
Mandatory Labeling: The container must be clearly labeled with a "Hazardous Waste" tag the moment the first particle of waste is added. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant")
-
The date on which waste was first added (Accumulation Start Date)
-
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near the point of generation.[6][7]
-
Location: The SAA should be a designated spot in the lab, away from sinks or floor drains.[8]
-
Storage: Keep the waste container securely closed except when adding waste.[5][6]
-
Regulatory Limits: Be aware of SAA limits, which are typically a maximum of 55 gallons of hazardous waste. Once this limit is reached, the container must be moved for disposal within three days.[7]
Step 5: Arrange for Final Disposal
The final step is the transfer of the waste to trained professionals for disposal in accordance with EPA regulations.
-
Professional Disposal: The disposal of this compound waste must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[1][5] This is a requirement under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave."[9][10]
-
Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from your SAA.
Part 3: Decontamination and Empty Container Management
Properly managing emptied containers and contaminated labware is a critical part of the disposal workflow.
-
Decontaminate Labware: All glassware, spatulas, and other equipment that came into contact with this compound must be decontaminated.
-
Rinse the equipment with a suitable solvent (e.g., water or ethanol).
-
Crucially, this first rinsate is considered hazardous waste and must be collected in a designated liquid hazardous waste container (e.g., "Aqueous Waste" or "Non-Halogenated Solvent Waste").
-
-
Manage Empty Containers: An "empty" container that held a hazardous chemical is still considered hazardous waste until properly cleaned.
-
Triple Rinse: Thoroughly rinse the empty container with a suitable solvent three times.[8]
-
Collect all three rinsates as hazardous waste.
-
After triple rinsing, obliterate or deface the original manufacturer's label.[8]
-
The rinsed and de-labeled container can now typically be disposed of in the regular trash or recycled, depending on institutional policy.
-
Part 4: Prohibited Disposal Methods
To ensure safety and compliance, it is equally important to understand what disposal methods are strictly forbidden.
-
DO NOT Dispose Down the Drain: As a hazardous irritant, this chemical is not suitable for drain disposal.[11] Drain disposal is reserved for small amounts of specific, non-hazardous materials, and this compound does not meet the criteria.[11]
-
DO NOT Dispose in Regular Trash: This chemical does not meet the EPA's criteria for trash disposal, which requires a substance to be non-flammable, non-corrosive, non-reactive, and non-toxic.[11]
-
DO NOT Use Evaporation: Intentionally allowing the chemical to evaporate in a fume hood is not an acceptable method of disposal.[8]
Visualization: The Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to this structured disposal protocol for this compound—from initial hazard assessment and PPE selection to proper segregation, storage, and professional disposal—researchers can ensure a safe laboratory environment and maintain full compliance with environmental regulations. This commitment to safety and procedure builds the foundation of trust and excellence that defines cutting-edge scientific endeavors.
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Navigating the Safe Handling of 2-Amino-5-methylhexanoic Acid: A Guide for Laboratory Professionals
In the dynamic landscape of drug discovery and development, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-5-methylhexanoic acid. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure that every protocol described is a self-validating system, fostering a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
While specific toxicity data for this compound is limited, analogous compounds and the general nature of amino acids suggest that it should be handled as a potentially hazardous substance. The primary anticipated hazards include:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][2]
-
Eye Irritation: The compound can cause serious eye irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[1][2]
-
Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.[1]
A comprehensive risk assessment is the foundational step for safe handling. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most likely routes of exposure.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety glasses with side shields or goggles | Provides crucial protection against splashes and airborne particles that could cause serious eye irritation.[3][4][5][6][7] |
| Hands | Chemical-resistant gloves (Nitrile recommended) | Nitrile gloves offer good resistance to a range of chemicals and are a standard in laboratory settings for preventing skin contact.[3][4][5][6][7] Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body | Laboratory coat | A lab coat is essential for protecting skin and personal clothing from accidental spills and contamination.[3][5][6] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.[3][4][6][7] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure and ensure a safe working environment.
Preparation:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control the release of dust and vapors.[1]
-
PPE Adornment: Before handling the compound, ensure all required PPE is correctly worn.[3][4]
-
Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible and in good working order.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][8] Use appropriate tools, such as spatulas, for transferring the compound.
-
Ventilation: Always handle the compound in a well-ventilated area.[1][2] A certified chemical fume hood is the preferred engineering control.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][8]
-
Hand Washing: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Characterization:
-
Treat this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) as hazardous waste.[4]
Containerization:
-
Segregation: Place all waste in a dedicated, properly labeled, and sealed container.[4] Do not mix with other waste streams.
-
Labeling: The container must be clearly labeled with the chemical name and associated hazards.
Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified professional waste disposal company.[1] Adhere to all local, state, and federal regulations for chemical waste disposal.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance overview of the critical steps for safely managing this compound, the following workflow diagram has been developed.
Caption: Workflow for the safe handling and disposal of this compound.
References
- Amino Acids Metabolism: Disposal of Nitrogen. (n.d.).
- Amino acid metabolism: Disposal of Nitrogen - Doctor 2018. (n.d.).
- Safety Data Sheet. (n.d.).
- Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole - Benchchem. (n.d.).
- Personal protective equipment for handling 1-Amino-2,4-dibromoanthraquinone - Benchchem. (n.d.).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide - Lab Manager Magazine. (2009, July 30).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
- 2-Amino-5-methylbenzoic Acid - Santa Cruz Biotechnology. (n.d.).
- Personal Protective Equipment (PPE) in the Laboratory - Westlab. (2017, August 2).
Sources
- 1. peptide.com [peptide.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. westlab.com.au [westlab.com.au]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
